Product packaging for 1-ethyl-3-methyl-1H-pyrazol-5-amine(Cat. No.:CAS No. 3524-33-2)

1-ethyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1272601
CAS No.: 3524-33-2
M. Wt: 125.17 g/mol
InChI Key: TZLVUWBGUNVFES-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B1272601 1-ethyl-3-methyl-1H-pyrazol-5-amine CAS No. 3524-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-9-6(7)4-5(2)8-9/h4H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLVUWBGUNVFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377649
Record name 1-ethyl-3-methyl-1H-pyrazol-5-amine
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-33-2
Record name 1-Ethyl-3-methyl-1H-pyrazol-5-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethyl-3-methyl-1H-pyrazol-5-amine
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Record name 2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine
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Foundational & Exploratory

1-ethyl-3-methyl-1H-pyrazol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Ethyl-3-methyl-1H-pyrazol-5-amine

Introduction

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a wide array of biologically active agents.[1][2] These heterocycles are recognized for their versatile reactivity and their ability to engage with various biological targets, leading to their incorporation into numerous pharmaceutical and agrochemical products.[1][3] This guide focuses on a specific, highly valuable derivative: This compound . As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and reactivity. This document is structured to serve as a practical reference for leveraging this molecule's full potential in a research and development setting.

Core Chemical and Physical Properties

This compound is a substituted aminopyrazole featuring an ethyl group at the N1 position and a methyl group at the C3 position. These substitutions are not merely decorative; they critically influence the molecule's solubility, lipophilicity, and metabolic stability, making it an attractive starting point for library synthesis and lead optimization.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 3524-33-2ChemicalBook[4]
Molecular Formula C₆H₁₁N₃PubChem[5]
Molecular Weight 125.17 g/mol PubChem[6]
Monoisotopic Mass 125.0953 DaPubChem[5]
InChI Key TZLVUWBGUNVFES-UHFFFAOYSA-NPubChem[5]
Canonical SMILES CCN1C(=CC(=N1)C)NPubChem[5]
Predicted XLogP 0.6PubChem[5]
Appearance Solid (typical for similar compounds)Sigma-Aldrich[7]

Note: Some physical properties like melting and boiling points are not consistently reported in public literature and should be determined empirically.

Synthesis and Mechanistic Insights

The synthesis of 5-aminopyrazoles is a well-established field, with the most common and reliable methods involving the cyclocondensation of a hydrazine derivative with a β-ketonitrile. This approach offers high yields and excellent regiochemical control.

Recommended Synthetic Pathway

The most logical and field-proven approach for synthesizing this compound is the reaction of ethylhydrazine with 3-oxobutanenitrile (acetoacetonitrile) or a more stable derivative like 3-aminocrotononitrile .

G A Ethylhydrazine C Condensation & Intramolecular Cyclization A->C B 3-Oxobutanenitrile (β-Ketonitrile) B->C D This compound C->D Dehydration (-H₂O) G cluster_0 Key Reactions A 1-Ethyl-3-methyl-1H- pyrazol-5-amine B N-Acylated Derivatives A->B R-COCl, Base C N-Sulfonylated Derivatives A->C R-SO₂Cl, Base D Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) A->D 1,3-Dielectrophile (e.g., β-diketone)

Sources

Unambiguous Structure Elucidation of 1-ethyl-3-methyl-1H-pyrazol-5-amine: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Imperative for Precision

Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] Their versatile structure allows for interaction with a wide array of biological targets, leading to their incorporation into numerous FDA-approved drugs.[2] The compound 1-ethyl-3-methyl-1H-pyrazol-5-amine is a key building block, but its synthesis can potentially yield various regioisomers. For researchers in drug development, confirming the exact substitution pattern is not merely an academic exercise; it is a critical step that underpins all subsequent biological, toxicological, and pharmacokinetic assessments. An incorrect structural assignment can invalidate years of research and investment.

This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this compound. We will move beyond a simple listing of techniques to explain the causal logic behind the analytical workflow, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance experiments creates a self-validating system for absolute structural confirmation.

Part 1: The Analytical Strategy - A Foundational Workflow

The elucidation process is a logical progression, where each step builds upon the last to systematically eliminate ambiguity. The initial hypothesis of the structure is first tested for its fundamental properties—molecular mass and elemental composition—before moving to the identification of functional groups and finally, the definitive mapping of the atomic framework.

Elucidation_Workflow cluster_start Initial Analysis cluster_functional Functional Group ID cluster_connectivity Connectivity Mapping cluster_end Confirmation MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Confirms MW & Elemental Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) IR->NMR_1D Identifies Key Functional Groups (e.g., -NH₂) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Proton & Carbon Environments Structure Final Confirmed Structure NMR_2D->Structure Establishes Atom-to-Atom Connectivity & Proves Regiochemistry

Caption: Overall workflow for structure elucidation.

Part 2: Mass Spectrometry (MS) - The First Checkpoint

Expertise & Causality: The first and most fundamental question is: "What is the molecular weight and elemental composition?" Mass spectrometry provides this answer, immediately validating the success of the synthesis and confirming that we are analyzing a compound of the expected formula, C₆H₁₁N₃.[4] High-Resolution Mass Spectrometry (HRMS) is crucial here, as it can distinguish the target's exact mass from other compounds with the same nominal mass but different elemental formulas.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer or an Orbitrap mass spectrometer.

  • Ionization Method: Electrospray Ionization (ESI) in positive mode is preferred. ESI is a soft ionization technique that will primarily yield the protonated molecular ion, [M+H]⁺, minimizing fragmentation and providing a clear measurement of the molecular weight.

  • Analysis Parameters:

    • Ion Source: ESI Positive

    • Capillary Voltage: 4000 V

    • Mass Range: m/z 50 - 500

    • Resolution: >10,000 FWHM

  • Data Acquisition: Acquire the spectrum and compare the measured exact mass of the [M+H]⁺ ion to the theoretical exact mass.

Data Presentation & Interpretation

The primary goal is to match the observed mass with the calculated mass.

ParameterTheoretical ValueObserved Value (Example)
Molecular Formula C₆H₁₁N₃C₆H₁₁N₃
Monoisotopic Mass 125.0953 Da-
[M+H]⁺ Ion Mass 126.1026 Da126.1025 Da
Mass Difference -< 5 ppm

A mass difference of less than 5 ppm provides high confidence in the elemental formula. The observation of a strong signal at m/z 126.1025 confirms the compound's formula is indeed C₆H₁₁N₃.

Part 3: Infrared (IR) Spectroscopy - Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[5] For this compound, the key diagnostic signals are the N-H stretches of the primary amine group, which are critical for confirming its presence.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Analysis Parameters:

    • Spectral Range: 4000 - 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Collect the spectrum and perform a background scan of the clean ATR crystal for subtraction.

Data Presentation & Interpretation

The presence of a primary amine is confirmed by two distinct N-H stretching bands.[6]

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3400 - 3300 Asymmetric & Symmetric N-H StretchConfirms Primary Amine (-NH₂) group. Two distinct, medium-intensity bands are expected.[6][7]
1650 - 1580 N-H Bend (Scissoring)Further evidence of the -NH₂ group.
1600 - 1450 C=N and C=C StretchCharacteristic of the pyrazole aromatic ring system.
1335 - 1250 Aromatic C-N StretchIndicates the amine group is attached to the aromatic ring.[6]

Observing the dual peaks in the 3300-3400 cm⁻¹ region is a crucial, self-validating step that confirms the "amine" portion of the molecule's name.

Part 4: Nuclear Magnetic Resonance (NMR) - The Definitive Structural Map

Expertise & Causality: While MS confirms the formula and IR confirms the amine, neither can establish the precise connectivity of the atoms. NMR spectroscopy is the definitive tool for this purpose. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously prove the 1-ethyl, 3-methyl, and 5-amine substitution pattern, ruling out all other possible isomers.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Experiments to Run:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

    • DEPT-135: Distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase) carbons.

    • ¹H-¹H COSY: Identifies proton-proton spin coupling networks (e.g., within the ethyl group).

    • ¹H-¹³C HSQC: Correlates each proton directly to the carbon it is attached to.

    • ¹H-¹³C HMBC: The key experiment. It reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule.[8][9]

Data Presentation & Interpretation

The expected signals provide the first layer of structural evidence.

¹H NMR Data (400 MHz, CDCl₃) ¹³C NMR Data (101 MHz, CDCl₃)
δ (ppm) Assignment δ (ppm) Assignment
~4.00 (q, 2H)H-6 (N-CH₂)~155.0C-5 (C-NH₂)
~1.35 (t, 3H)H-7 (N-CH₂-CH₃)~145.0C-3 (C-CH₃)
~2.15 (s, 3H)H-8 (C-CH₃)~95.0C-4 (CH)
~5.40 (s, 1H)H-4 (Ring CH)~42.0C-6 (N-CH₂)
~3.50 (br s, 2H)H-9 (-NH₂)~15.0C-7 (N-CH₂-CH₃)
~12.0C-8 (C-CH₃)

Note: Chemical shifts (δ) are predictive and may vary slightly.

The true power lies in using 2D NMR to connect the fragments identified in the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this proof.

HMBC_Correlations cluster_nodes H6 C5 H6->C5 ³J C4 H6->C4 ²J H7 H8 H8->C4 ³J C3 H8->C3 ²J H4 H4->C5 ²J H4->C3 ²J C1N C7

Caption: Key HMBC correlations proving the structure.

Causality of HMBC Correlations:

  • Proof of N1-Ethyl Group: The protons of the ethyl methylene group (H-6, ~4.00 ppm) must show a correlation to the pyrazole ring carbon C-5 (~155.0 ppm). This ³J coupling (three-bond) is only possible if the ethyl group is attached to N-1. If it were attached to N-2, this correlation would be absent.

  • Proof of C3-Methyl Group: The protons of the methyl group (H-8, ~2.15 ppm) must show correlations to both C-3 (~145.0 ppm) and C-4 (~95.0 ppm). This confirms the methyl group is adjacent to the ring's only CH group.

  • Proof of C5-Amine Group: The pyrazole ring proton (H-4, ~5.40 ppm) will show strong correlations to both C-3 and C-5. The correlation to C-5, which is the most downfield carbon due to the attached nitrogen, confirms the position of the amine group relative to the CH.

This specific and interlocking pattern of HMBC correlations provides an undeniable, self-validating proof of the this compound structure, systematically eliminating any other isomeric possibility.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a textbook example of modern analytical chemistry, where no single technique is sufficient, but their combined power is absolute.

  • Mass Spectrometry laid the foundation by confirming the elemental formula (C₆H₁₁N₃).

  • Infrared Spectroscopy provided clear evidence for the essential primary amine functional group.

  • 1D NMR experiments provided a census of the unique proton and carbon environments.

  • 2D NMR , particularly the HMBC experiment, served as the final arbiter, piecing the puzzle together and providing irrefutable proof of the specific 1,3,5-substitution pattern.

By following this logical and multi-faceted approach, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of their materials, ensuring the integrity and validity of all subsequent scientific endeavors.

References

  • Puranik, P.G., & Venkata Ramiah, K. (n.d.). Spectroscopic studies of the associations of heterocyclic amines.
  • Gomtsyan, A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC, NIH.
  • Various Authors. (n.d.). General structure for Pyrazole derivative (A2). ResearchGate.
  • Various Authors. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Various Authors. (n.g.). Chemical structures of pyrazole derivatives 64a,b. ResearchGate.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (n.d.). Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Various Authors. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH.
  • Various Authors. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate.
  • RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.
  • NIH. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • PubChemLite. (n.d.). This compound.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

Sources

A Technical Guide to 1-Ethyl-3-methyl-1H-pyrazol-5-amine (CAS 3524-33-2): Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 1-ethyl-3-methyl-1H-pyrazol-5-amine (CAS No. 3524-33-2), a heterocyclic amine of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, detail a robust and scalable synthesis protocol, discuss its critical role as a versatile building block in medicinal chemistry, and provide validated analytical methodologies for quality control. This document is intended for researchers, medicinal chemists, and process development scientists who are utilizing or considering this scaffold for the synthesis of novel bioactive molecules.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets through various non-covalent interactions.[1] Specifically, substituted aminopyrazoles, such as this compound, serve as indispensable starting materials for creating libraries of compounds for drug discovery programs.

The unique arrangement of a primary amine on the substituted pyrazole ring provides a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space around the core. Derivatives of this and similar pyrazoles are prominent in the development of kinase inhibitors for oncology, anti-inflammatory agents, and neurodegenerative disease therapeutics.[2][3] The ethyl and methyl substitutions on the core modulate the compound's lipophilicity and metabolic stability, making this specific isomer a valuable and strategic choice in molecular design.

Physicochemical & Spectroscopic Profile

A thorough understanding of a starting material's physical and chemical properties is paramount for its effective use in synthesis and process development.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3524-33-2[4]
Molecular Formula C₆H₁₁N₃[4]
Molecular Weight 125.17 g/mol [4]
Appearance Typically a white to off-white powder or crystalline solid[5]
Purity >98% (typical for commercial grades)[5]

Note: Properties like melting point and boiling point can vary based on purity and are best confirmed by analysis of the specific lot in use.

From a spectroscopic standpoint, the structure can be unequivocally confirmed by standard analytical techniques. While specific spectra are proprietary to manufacturers, a typical ¹H NMR spectrum in CDCl₃ would feature characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, a singlet for the pyrazole ring proton, and a broad singlet for the amine protons.

Synthesis Protocol and Mechanistic Rationale

The most common and industrially scalable synthesis of 5-aminopyrazoles is the condensation reaction between a hydrazine derivative and a β-ketonitrile.

Reaction Scheme: Ethylhydrazine + 3-Oxobutanenitrile → this compound

This reaction proceeds via a nucleophilic attack of the hydrazine on the ketone, followed by an intramolecular cyclization with the nitrile group, and subsequent tautomerization to form the aromatic pyrazole ring. The choice of ethylhydrazine dictates the N1-ethyl substitution pattern.

Workflow for Laboratory-Scale Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a well-ventilated fume hood, prepare a solution of 3-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol. A small amount of acetic acid is often used as a catalyst.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add ethylhydrazine (1.1 eq) dropwise to the stirred solution. Causality Note: The slow, cooled addition is critical to control the initial exotherm of the condensation reaction and prevent the formation of side products.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Field Insight: While some applications may tolerate crude material, high-purity is essential for drug development. Purification is best achieved via flash column chromatography on silica gel or recrystallization from a suitable solvent system like ethyl acetate/hexanes.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery: A Versatile Chemical Handle

The primary value of this compound lies in the reactivity of its C5-amino group. This nucleophilic primary amine is a versatile functional group for building molecular complexity and is frequently used to synthesize libraries of compounds for screening against biological targets.

The pyrazole scaffold itself is a key component in numerous FDA-approved drugs and clinical candidates, particularly in the domain of protein kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[7][8] The pyrazole ring can act as a stable, drug-like scaffold that correctly orients functional groups to interact with the ATP-binding pocket of a target kinase.

Illustrative Derivatization Strategy

The amine can be readily acylated, sulfonated, or used in reductive amination reactions to attach a wide variety of side chains (R-groups), enabling the exploration of structure-activity relationships (SAR).

Caption: Common derivatization pathways for this compound.

A recent study highlighted the synthesis of a novel pyrazole-based benzenesulfonamide from a similar 5-aminopyrazole, demonstrating the straightforward nature of these transformations.[9] Such derivatives are actively being investigated for their anticancer properties.[9]

Analytical Quality Control: A Self-Validating HPLC Protocol

Ensuring the purity of starting materials is a non-negotiable aspect of drug development. The following HPLC method provides a reliable system for assessing the purity of this compound.

Table 2: HPLC Purity Assessment Method

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic modifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% to 95% B over 10 minA broad gradient ensures elution of potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 230 nmThe pyrazole ring possesses a UV chromophore.
Injection Volume 5 µL
Sample Prep 1 mg/mL in 50:50 Water:Acetonitrile

Trustworthiness - A Self-Validating System: Before sample analysis, the system's suitability must be verified. This involves injecting a standard solution and ensuring that the main peak meets predefined criteria (e.g., Tailing Factor < 1.5, Theoretical Plates > 2000). This validation step ensures the reliability and reproducibility of the purity assessment.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential.

  • Hazard Identification: The compound is classified as an irritant, causing skin and serious eye irritation.[10][11][12] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the material.[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[10]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis, versatile reactivity, and foundation in a biologically privileged scaffold make it a valuable starting point for the discovery of next-generation therapeutics. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is the first step toward unlocking its full potential in research and development.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC - NIH. [Link]
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Cole-Parmer. [Link]
  • This compound [CAS: 3524-33-2]. Ivy Fine Chemicals. [Link]
  • This compound. RongNa Biotechnology Co., Ltd. [Link]
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Arkivoc. [Link]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
  • GMM-04: Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3).
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Unveiling the Therapeutic Potential of 1-Ethyl-3-Methyl-1H-Pyrazol-5-Amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

Authored by: A Senior Application Scientist

Foreword: The pyrazole nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized for its vast pharmacological versatility.[1] This guide delves into the biological potential of a specific, yet under-documented derivative, 1-ethyl-3-methyl-1H-pyrazol-5-amine. While direct experimental data for this precise molecule is sparse in publicly accessible literature, its structural features situate it firmly within a class of compounds renowned for a wide spectrum of biological activities. This document, therefore, serves as a technical exploration of its inferred potential, drawing upon the wealth of knowledge surrounding the pyrazole scaffold and its closely related analogs. For researchers and drug development professionals, this guide offers a foundational understanding and a strategic framework for investigating the therapeutic promise of this compound.

The Pyrazole Core: A Privileged Pharmacophore

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs and investigational agents.[2] Its unique electronic properties and synthetic tractability have made it a favored scaffold for the development of compounds targeting a diverse array of biological targets. The pyrazole ring system is a key structural component in drugs with anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[1][3]

A notable example of a successful pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor used for the treatment of arthritis. The pyrazole core is also present in various kinase inhibitors, highlighting its importance in oncology and immunology research.[3]

Structural Features of this compound and Their Implications

The molecule this compound possesses several key structural features that likely dictate its biological activity:

  • The Pyrazole Ring: Forms the core scaffold and is the primary determinant of its foundational pharmacological properties.

  • The 5-Amino Group: This functional group can act as a hydrogen bond donor and acceptor, crucial for interactions with biological targets such as enzyme active sites and receptors.

  • The 1-Ethyl Group: The ethyl substitution at the N1 position can influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.

  • The 3-Methyl Group: The methyl group at the C3 position can impact the steric and electronic properties of the pyrazole ring, potentially fine-tuning its binding affinity and selectivity for specific targets.

Inferred Biological Activities: A Landscape of Therapeutic Possibilities

Based on the extensive literature on pyrazole derivatives, we can infer a range of potential biological activities for this compound.

Anti-Inflammatory and Analgesic Potential

A significant body of research has established pyrazole derivatives as potent anti-inflammatory and analgesic agents.[1] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Experimental Protocol: In Vitro COX Inhibition Assay

A standard experimental approach to evaluate the anti-inflammatory potential of a compound like this compound is through an in vitro COX inhibition assay.

Table 1: Representative COX Inhibition Data for Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib7.60.04190
Ibuprofen133440.04
Hypothetical Data for this compound[Insert Value][Insert Value][Insert Value]

Note: The data for Celecoxib and Ibuprofen are for comparative purposes. The data for the topic compound is hypothetical and would need to be determined experimentally.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole scaffold is a common feature in numerous anticancer agents, with mechanisms of action that include kinase inhibition, induction of apoptosis, and cell cycle arrest.[4] The structural similarity of this compound to known kinase inhibitors suggests its potential utility in oncology.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The initial screening for anticancer activity typically involves an in vitro cytotoxicity assay, such as the MTT assay, to determine the compound's effect on the viability of cancer cell lines.

Workflow for Anticancer Activity Screening

Caption: A generalized workflow for the evaluation of a novel compound's anticancer potential.

Antimicrobial and Antifungal Properties

Derivatives of pyrazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[3] The nitrogen-containing heterocyclic core is believed to play a crucial role in the antimicrobial action of these compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of this compound can be quantified using a Minimum Inhibitory Concentration (MIC) assay.

Table 2: Representative MIC Data for Pyrazole-based Antimicrobial Agents

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Fluconazole>64>640.25-1
Ciprofloxacin0.25-10.008-0.03>64
Hypothetical Data for this compound[Insert Value][Insert Value][Insert Value]

Note: The data for Fluconazole and Ciprofloxacin are for comparative purposes. The data for the topic compound is hypothetical and would need to be determined experimentally.

Synthetic Considerations and Future Directions

The synthesis of this compound can likely be achieved through established synthetic routes for pyrazole derivatives, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[5][6]

General Synthetic Pathway

G A Ethyl Acetoacetate C 1-Ethyl-3-methyl-5-pyrazolone A->C B Ethyl Hydrazine B->C E This compound C->E D Amination Reagent D->E

Caption: A plausible synthetic route to this compound.

Future research should focus on the actual synthesis and biological evaluation of this compound to validate the inferred activities. A comprehensive screening against a panel of kinases, microbial strains, and cancer cell lines would provide a clearer picture of its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the ethyl, methyl, and amino positions, will be crucial for optimizing its biological profile.

Conclusion

References

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Spectroscopic Characterization of 1-ethyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-ethyl-3-methyl-1H-pyrazol-5-amine (CAS No. 3524-33-2). As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features through modern analytical techniques is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and professionals in drug development, providing both foundational principles and expert insights into the correlation between molecular structure and spectral output. We will explore the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative references.

Introduction: The Significance of this compound

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The specific compound, this compound, with the molecular formula C₆H₁₁N₃, presents a unique combination of functional groups: a substituted pyrazole ring, a primary amine, and alkyl substituents.[2] This arrangement makes it a versatile synthon for the development of novel pharmaceutical agents and functional materials.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of chemical bonds, and the overall molecular mass. This guide systematically deciphers the information encoded within the NMR, IR, and mass spectra of this compound.

Caption: Molecular structure and key properties of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is often used for compounds with exchangeable protons (like -NH₂) as it can slow down the exchange rate.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 220 ppm.

    • Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data and Interpretation

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~5.20 Singlet 1H H-4 The single proton on the pyrazole ring is in an electron-rich environment and appears as a sharp singlet. Its chemical shift is characteristic of protons on pyrazole rings.[3]
~4.50 Broad Singlet 2H -NH₂ The amine protons are exchangeable and often appear as a broad signal. This signal will disappear upon shaking the sample with D₂O.[4][5]
~3.85 Quartet 2H N-CH₂-CH₃ The methylene protons of the ethyl group are adjacent to the electron-withdrawing nitrogen atom of the ring, shifting them downfield. They are split into a quartet by the three neighboring methyl protons.
~2.10 Singlet 3H C₃-CH₃ The methyl group attached to the pyrazole ring is relatively deshielded and appears as a singlet as there are no adjacent protons.

| ~1.30 | Triplet | 3H | N-CH₂-CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data and Interpretation

Chemical Shift (δ, ppm) Carbon Type Assignment Rationale for Assignment
~155.0 Quaternary C-5 This carbon is bonded to the electron-donating amine group and is part of the heterocyclic ring, placing it significantly downfield.
~148.0 Quaternary C-3 This carbon is attached to the methyl group and is also part of the pyrazole ring system.
~90.0 Methine (CH) C-4 This carbon in the pyrazole ring is bonded to a hydrogen and appears in a characteristic region for such carbons in five-membered heterocycles.[6][7]
~40.0 Methylene (CH₂) N-CH₂-CH₃ The methylene carbon of the ethyl group is directly attached to a nitrogen atom, causing a downfield shift.
~15.0 Methyl (CH₃) N-CH₂-CH₃ The terminal methyl carbon of the ethyl group is a typical aliphatic carbon.

| ~12.0 | Methyl (CH₃) | C₃-CH₃ | The methyl carbon attached to the pyrazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Data Acquisition

Methodology:

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry potassium bromide (KBr) and press it into a transparent pellet.

    • ATR: A modern and common method is to use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Simply place a small amount of the sample on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: A background spectrum (of air or the clean ATR crystal) must be recorded and subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorptions for its primary amine and aromatic-like pyrazole ring.

Table 3: Key IR Absorption Bands and Their Assignments | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3450 - 3300 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | This is a hallmark of a primary amine, which typically shows a pair of bands in this region.[4][8][9] | | 3000 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (Ethyl & Methyl groups) | These absorptions are due to the stretching of sp³ C-H bonds. | | 1650 - 1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is characteristic of primary amines.[5][8] | | 1600 - 1450 | Medium-Weak | C=N and C=C Stretch | Pyrazole Ring | These absorptions correspond to the stretching vibrations within the heterocyclic ring. | | 1350 - 1250 | Medium | C-N Stretch | Aromatic Amine & Ring C-N | This band arises from the stretching of the C-N bond between the amine and the pyrazole ring.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: MS Data Acquisition

Methodology:

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common "hard" ionization technique that induces fragmentation, while ESI is a "soft" technique that typically yields the protonated molecular ion with minimal fragmentation.

  • Sample Introduction: The sample can be introduced directly via a probe or, more commonly, as the effluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

  • Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Mass Spectrum Interpretation

The mass spectrum provides the molecular weight and structural information from fragmentation patterns.

  • Molecular Ion (M⁺•): For this compound (C₆H₁₁N₃), the molecular weight is 125.17 g/mol . The molecular ion peak (M⁺•) is expected at m/z = 125 . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent here.

  • Key Fragmentation Pathways: Pyrazoles exhibit characteristic fragmentation patterns, often involving the loss of N₂ or HCN from the ring.[11][12] For N-alkyl pyrazoles, α-cleavage is also a common pathway.[4]

M M⁺• (m/z 125) F1 [M - CH₃]⁺ (m/z 110) M->F1 - •CH₃ (α-cleavage) F2 [M - C₂H₄]⁺• (m/z 97) M->F2 - C₂H₄ (McLafferty) F3 [C₄H₆N₂]⁺• (m/z 82) F2->F3 - •CH₃

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Expected Key Fragments:

  • m/z 110: Loss of a methyl radical (•CH₃) via α-cleavage of the N-ethyl group. This is often a favorable fragmentation for N-alkyl compounds.

  • m/z 97: Loss of ethene (C₂H₄) via a McLafferty-type rearrangement.

  • m/z 82: A subsequent loss of a methyl radical from the m/z 97 fragment.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine and the pyrazole ring. Mass spectrometry verifies the molecular weight and offers structural insights through predictable fragmentation patterns. This guide serves as a practical reference for the characterization of this important heterocyclic building block, underscoring the synergistic power of modern spectroscopic methods in chemical analysis.

References

  • Faria, J. V., et al. (2017). Pyrazoles as potential anticancer agents: A critical review. Mini-Reviews in Medicinal Chemistry, 17(13), 1234-1253.
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  • Alves, D., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[11][12]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-3-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. While direct studies on its specific mechanism of action are not extensively available in current literature, its structural similarity to the well-characterized neuroprotective agent, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), provides a strong basis for a hypothesized mechanism centered on potent antioxidant and anti-inflammatory activities. This guide synthesizes the known biological activities of structurally related pyrazole compounds to propose a putative mechanism of action for this compound. We will explore its likely role as a free radical scavenger and its potential impact on downstream cellular pathways implicated in oxidative stress-related pathologies. Furthermore, this document will outline detailed experimental protocols to rigorously validate these hypotheses, providing a roadmap for future research and drug development efforts.

Introduction: The Pyrazole Scaffold and Therapeutic Potential

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of pyrazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor effects.[1][3][4] A key therapeutic property observed in many pyrazole-containing compounds is their antioxidant capacity.[1]

The subject of this guide, this compound, belongs to this versatile class of compounds. Although specific research on this molecule is limited, its structural features, particularly the pyrazole core, suggest a high probability of biological activity.

Hypothesized Mechanism of Action: Insights from the Edaravone Paradigm

A compelling approach to understanding the potential mechanism of action of this compound is to examine its close structural analog, Edaravone. Edaravone is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5][6][7][8] Its therapeutic effects are primarily attributed to its robust antioxidant properties.[6][9]

Based on the Edaravone model, we hypothesize that this compound acts as a powerful antioxidant through the following mechanisms:

  • Direct Free Radical Scavenging: The core of the proposed mechanism is the ability of the molecule to directly neutralize highly reactive and damaging free radicals. This includes reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which are major contributors to cellular damage in various disease states.[5] The pyrazole ring system is electron-rich and can donate electrons to stabilize these radicals.[10]

  • Inhibition of Lipid Peroxidation: Free radicals can attack lipids in cell membranes, initiating a chain reaction of lipid peroxidation that leads to membrane damage and cell death.[9] By scavenging these radicals, this compound is likely to inhibit this destructive process, thereby preserving cellular integrity.[11]

  • Anti-inflammatory Effects: Oxidative stress is intricately linked with inflammation. By reducing the burden of ROS, the compound may indirectly exert anti-inflammatory effects by modulating pro-inflammatory signaling pathways.[9]

Proposed Signaling Pathway

The hypothesized mechanism of action can be visualized as a multi-pronged antioxidant defense strategy.

Hypothesized_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Cellular Outcomes ROS Reactive Oxygen Species (ROS) (e.g., •OH, ONOO-) Inflammation Inflammatory Mediators ROS->Inflammation Promotes Oxidative_Damage Oxidative Damage (e.g., Lipid Peroxidation) ROS->Oxidative_Damage Causes Lipids Membrane Lipids Cell_Damage Cellular Dysfunction & Death Inflammation->Cell_Damage Contributes to Compound This compound Compound->ROS Scavenges Compound->Inflammation Reduces Compound->Oxidative_Damage Inhibits Oxidative_Damage->Cell_Damage Leads to Reduced_Inflammation Reduced Inflammation

Figure 1: Hypothesized antioxidant and anti-inflammatory mechanism of this compound.

Experimental Validation: A Step-by-Step Methodological Guide

To substantiate the hypothesized mechanism of action, a series of in vitro and cell-based assays are essential. The following protocols provide a framework for a comprehensive investigation.

In Vitro Antioxidant Capacity Assays

These assays will determine the direct radical-scavenging ability of the compound.

Table 1: In Vitro Antioxidant Assays

AssayPrincipleEndpoint Measurement
DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.Spectrophotometric measurement of the decrease in absorbance at 517 nm.
ABTS Radical Cation Decolorization Assay Measures the ability of the compound to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.Spectrophotometric measurement of the decrease in absorbance at 734 nm.
Hydroxyl Radical Scavenging Assay Utilizes a Fenton reaction to generate hydroxyl radicals, which are then detected by a probe. The assay measures the compound's ability to compete with the probe for the radicals.Fluorometric or colorimetric measurement of the probe's signal.
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each concentration of the test compound or control.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Assay_Workflow start Start prep_reagents Prepare DPPH Solution & Compound Dilutions start->prep_reagents add_to_plate Add Compound/Control & DPPH to 96-well Plate prep_reagents->add_to_plate incubate Incubate in Dark (30 min, RT) add_to_plate->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate Calculate % Scavenging & IC50 Value read_absorbance->calculate end End calculate->end

Figure 2: Workflow for the DPPH radical scavenging assay.

Cell-Based Assays for Oxidative Stress and Inflammation

These assays will assess the compound's protective effects in a biological context.

Table 2: Cell-Based Assays

AssayCell LineInducer of Oxidative StressEndpoint Measurement
Cellular ROS Assay e.g., SH-SY5Y (neuronal), HaCaT (keratinocyte)H₂O₂ or tert-butyl hydroperoxide (t-BHP)Measurement of intracellular ROS levels using fluorescent probes like DCFH-DA.
Lipid Peroxidation Assay (MDA Assay) e.g., HepG2 (liver)CCl₄ or Fe²⁺/ascorbateQuantification of malondialdehyde (MDA), a byproduct of lipid peroxidation, using a colorimetric assay.
Anti-inflammatory Assay (LPS-induced) e.g., RAW 264.7 (macrophage)Lipopolysaccharide (LPS)Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR.
  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in appropriate media.

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment and Staining:

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

  • Induction of Oxidative Stress:

    • Wash the cells to remove excess probe.

    • Induce oxidative stress by adding a suitable concentration of H₂O₂ for 1 hour.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence microplate reader.

    • Normalize the fluorescence values to cell viability (e.g., using an MTT assay).

    • Determine the dose-dependent reduction in ROS levels by the test compound.

Conclusion and Future Directions

The structural analogy to Edaravone provides a strong rationale for hypothesizing that this compound functions as a potent antioxidant and anti-inflammatory agent. The proposed mechanism involves direct scavenging of free radicals, inhibition of lipid peroxidation, and modulation of inflammatory pathways. The experimental protocols outlined in this guide offer a clear and robust strategy to test this hypothesis.

Future research should focus on elucidating the specific molecular targets of this compound and its potential therapeutic applications in diseases with an underlying oxidative stress component, such as neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. Further in vivo studies will be crucial to validate its efficacy and safety profile. The exploration of this compound and its derivatives could lead to the development of novel therapeutics for a range of unmet medical needs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Edaravone's Mechanism of Action: A Deep Dive.
  • Lapchak, P. A. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. Journal of Neurology & Neurophysiology, 9(2), 1000463. [Link]
  • Patsnap Synapse. (2024).
  • Sharma, V., & Kumar, P. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 190-199. [Link]
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  • Rahman, M. A., & Siddiqui, A. A. (2013). Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 5(4), 145-152. [Link]
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  • Niki, E. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of Clinical Biochemistry and Nutrition, 62(1), 20-38. [Link]
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  • Wu, T., Ding, X. S., Wang, W., & Wu, J. (2006). MCI-186 (3-methyl-1-phenyl-2-pyrazolin-5-one) attenuated simulated ischemia/reperfusion injury in cultured rat hippocampal cells. Biological & Pharmaceutical Bulletin, 29(8), 1613-1617. [Link]
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  • Writing Group on behalf of the Edaravone (MCI-186) ALS Study Group. (2017). Confirmatory double-blind, parallel-group, placebo-controlled study of efficacy and safety of edaravone (MCI-186) in amyotrophic lateral sclerosis patients.
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An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Drug Discovery Journey for a Privileged Scaffold

Foreword: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its remarkable versatility, synthetic accessibility, and favorable drug-like properties have led to its incorporation into a multitude of FDA-approved therapeutics.[3][4] From potent anti-inflammatory agents like celecoxib to targeted cancer therapies such as crizotinib, the pyrazole core consistently demonstrates its capacity to interact with a diverse array of biological targets.[1][5] The specific compound at the heart of this guide, 1-ethyl-3-methyl-1H-pyrazol-5-amine, belongs to the aminopyrazole subclass, a group particularly noted for its ability to serve as effective ligands for enzymes and receptors, most notably protein kinases.[6][7] This guide will provide a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this promising molecule.

Part 1: Deconstructing the Molecule - A Rationale for Target Exploration

The structure of this compound offers several clues to its potential biological activity. The 5-amino group is a critical feature, capable of forming key hydrogen bond interactions within the active sites of various enzymes, particularly the hinge region of protein kinases.[6] The N-ethyl and C3-methyl substitutions contribute to the molecule's lipophilicity and steric profile, influencing its binding affinity and selectivity for specific targets. Based on the extensive literature on pyrazole derivatives, we can logically prioritize several classes of proteins as potential therapeutic targets.[8][9][10]

Protein Kinases: The Forefront of Investigation

The altered activity of protein kinases is a hallmark of many diseases, especially cancer and inflammatory disorders.[3][11][12] The pyrazole scaffold is a well-established framework for potent and selective protein kinase inhibitors.[13][14] Numerous approved drugs, including Ruxolitinib and Encorafenib, feature this core structure.[3] The aminopyrazole moiety, in particular, is a known pharmacophore for kinase inhibition, suggesting that this compound could target a range of kinases.

Potential Kinase Targets:

  • Tyrosine Kinases: (e.g., EGFR, VEGFR, PDGFR, Bcr-Abl) - Pivotal in cancer cell proliferation, angiogenesis, and survival.[1][3]

  • Serine/Threonine Kinases: (e.g., MAP kinases, CDKs, Aurora kinases, Akt) - Key regulators of the cell cycle, signaling pathways, and apoptosis.[1][10]

  • Janus Kinases (JAKs): Central to cytokine signaling and implicated in inflammatory and autoimmune diseases.[11]

  • Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling and a target in hematological malignancies and autoimmune disorders.[5]

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. While less common than kinase inhibitors, pyrazole-containing compounds have been identified as modulators of GPCR activity. The aromatic nature of the pyrazole ring allows for potential π-π stacking and hydrophobic interactions within the transmembrane domains of these receptors.

Potential GPCR Targets:

  • Receptors involved in neurotransmission, inflammation, and metabolic regulation.

Ion Channels: Regulating Cellular Excitability and Ion Homeostasis

Ion channels are crucial for a wide range of physiological processes, and their dysfunction is linked to numerous diseases. Pyrazole derivatives have been shown to modulate the activity of various ion channels, including calcium and potassium channels.[15][16][17] These compounds can act as either blockers or openers, depending on their specific structure and the channel subtype.

Potential Ion Channel Targets:

  • Voltage-gated calcium channels: Implicated in cardiovascular diseases, pain, and neurological disorders.[18]

  • Potassium channels: A diverse family of channels involved in regulating neuronal excitability, muscle contraction, and hormone secretion.[15][19]

  • Store-operated calcium entry (SOCE) channels: Key players in immune cell activation and inflammatory responses.[16]

Other Potential Enzyme Targets

The pyrazole scaffold's versatility extends beyond the aforementioned target classes. Various enzymes have been successfully targeted by pyrazole-containing inhibitors.

Potential Enzyme Targets:

  • Cyclooxygenase (COX) enzymes: Well-established targets for anti-inflammatory drugs.[1][9]

  • Carbonic anhydrases: Involved in pH regulation and implicated in glaucoma, epilepsy, and certain cancers.[1]

  • Monoamine oxidases (MAOs): Key enzymes in the metabolism of neurotransmitters and targets for antidepressants and neuroprotective agents.[20]

  • Phosphodiesterases (PDEs): Regulate intracellular signaling by hydrolyzing cyclic nucleotides.[4]

Part 2: A Step-by-Step Guide to Target Identification and Validation

The following sections outline a logical and robust workflow for identifying and validating the therapeutic targets of this compound.

Phase 1: Initial Target Class Screening

The initial phase aims to broadly identify which of the potential target classes are most likely to be modulated by the compound. This is achieved through a combination of in silico and in vitro approaches.

2.1.1 In Silico Profiling (Computational Prediction)

  • Methodology: Employ computational tools and databases to predict potential targets based on structural similarity to known ligands. This involves techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis.

  • Causality: This initial step is cost-effective and rapidly narrows down the vast landscape of potential targets to a manageable number for experimental validation. It leverages existing knowledge of ligand-target interactions.

2.1.2 Broad-Spectrum In Vitro Screening

  • Methodology: Screen this compound against a diverse panel of targets representing the prioritized classes (kinases, GPCRs, ion channels, etc.). Commercially available screening services offer panels of hundreds of targets.

  • Causality: This provides the first experimental evidence of the compound's biological activity and helps to identify initial "hits" for further investigation. A broad screen minimizes the risk of missing unexpected targets.

Table 1: Representative Target Panels for Initial Screening

Target ClassRepresentative Panel Examples
Protein Kinases KinomeScan (DiscoverX), KINOMEscan® (Eurofins)
GPCRs GPCRScan (DiscoverX), SafetyScreen44™ (Eurofins)
Ion Channels IonChannelScan (DiscoverX), PatchXpress® (Molecular Devices)
Other Enzymes A variety of commercially available enzyme activity assays
Phase 2: Hit Confirmation and Potency Determination

Once initial hits are identified, the next step is to confirm these interactions and quantify the compound's potency.

2.2.1 Dose-Response Assays

  • Methodology: Perform dose-response experiments for each confirmed hit to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Causality: This establishes the potency of the compound for each target and allows for the ranking of hits. Potent interactions are prioritized for further validation.

2.2.2 Orthogonal Assays

  • Methodology: Use a different assay format to confirm the interaction. For example, if the initial hit was from a binding assay, confirm with a functional or enzymatic assay.

  • Causality: This provides a self-validating system by ensuring the observed activity is not an artifact of the initial assay technology.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in assay buffer.

    • Reconstitute the recombinant kinase and its specific substrate according to the manufacturer's instructions.

    • Prepare the ATP solution at a concentration relevant to the kinase's Km for ATP.

  • Assay Procedure:

    • Add the kinase, substrate, and compound dilutions to a 384-well plate.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Cellular Activity and Target Engagement

The focus now shifts to demonstrating that the compound can modulate its intended target within a cellular context.

2.3.1 Cell-Based Functional Assays

  • Methodology: Develop or utilize cell-based assays that measure the downstream consequences of target modulation. For example, if the target is a kinase in a proliferation pathway, a cell viability assay would be appropriate.

  • Causality: This step bridges the gap between in vitro activity and potential in vivo efficacy by demonstrating that the compound can access and modulate its target in a more physiologically relevant environment.

2.3.2 Target Engagement Assays

  • Methodology: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to directly measure the binding of the compound to its target protein within intact cells.

  • Causality: This provides direct evidence that the compound is physically interacting with its intended target in a cellular environment, strengthening the link between target modulation and the observed cellular phenotype.

Diagram 1: Target Validation Workflow

Target_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Cellular Validation In_Silico_Profiling In Silico Profiling (Docking, Pharmacophore) Broad_Spectrum_Screening Broad-Spectrum In Vitro Screening (Kinase, GPCR, Ion Channel Panels) In_Silico_Profiling->Broad_Spectrum_Screening Guide Selection Dose_Response Dose-Response Assays (IC50/EC50 Determination) Broad_Spectrum_Screening->Dose_Response Identify Hits Orthogonal_Assays Orthogonal Assays (Functional vs. Binding) Dose_Response->Orthogonal_Assays Confirm Hits Cellular_Assays Cell-Based Functional Assays (e.g., Proliferation, Signaling) Orthogonal_Assays->Cellular_Assays Prioritize Targets Target_Engagement Target Engagement Assays (e.g., CETSA, NanoBRET) Cellular_Assays->Target_Engagement Validate Mechanism

Caption: A streamlined workflow for identifying and validating therapeutic targets.

Phase 4: Selectivity Profiling

It is crucial to understand the selectivity of this compound, as off-target effects can lead to toxicity.

  • Methodology: Screen the compound against a panel of closely related targets (e.g., other kinases within the same family) to determine its selectivity profile.

  • Causality: A selective compound is more likely to have a clean safety profile and a well-defined mechanism of action, which are desirable characteristics for a therapeutic candidate.

Part 3: Envisioning a Therapeutic Future

The data gathered from this comprehensive target identification and validation process will illuminate the therapeutic potential of this compound. For instance, if the compound is found to be a potent and selective inhibitor of a specific kinase implicated in a particular cancer, this would provide a strong rationale for its further development as an anti-cancer agent. Conversely, if it modulates an ion channel involved in pain signaling, it could be pursued as a novel analgesic.

Diagram 2: Potential Signaling Pathway Modulation

Signaling_Pathway cluster_kinase Kinase Cascade Receptor Growth Factor Receptor Kinase1 RAS/RAF Receptor->Kinase1 Kinase2 MEK Kinase1->Kinase2 Kinase3 ERK Kinase2->Kinase3 Proliferation Cell Proliferation Kinase3->Proliferation Inhibitor 1-ethyl-3-methyl- 1H-pyrazol-5-amine Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion: A Data-Driven Path Forward

The journey from a promising chemical entity to a validated therapeutic candidate is a complex and multifaceted endeavor. For a molecule like this compound, which is built upon a privileged scaffold, a systematic and logical approach to target identification and validation is paramount. By combining in silico predictions with a tiered in vitro and cell-based experimental strategy, researchers can efficiently and robustly elucidate its mechanism of action and unlock its full therapeutic potential. This guide provides a foundational framework for this critical phase of drug discovery, emphasizing scientific rigor and a clear understanding of the causal links between experimental choices and the ultimate goal of developing novel medicines.

References

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1-Ethyl-3-methyl-1H-pyrazol-5-amine: A Versatile Synthon for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug discovery. Within this class, 1-ethyl-3-methyl-1H-pyrazol-5-amine stands out as a particularly valuable building block. Its strategic substitution pattern—an ethyl group at the N1 position, a methyl group at C3, and a reactive primary amine at C5—offers a trifecta of opportunities for synthetic diversification and the generation of compound libraries with therapeutic potential. The primary amine serves as a key handle for a wide array of chemical reactions, enabling the construction of more complex molecular architectures. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of this versatile building block for researchers and professionals in drug development.

Core Synthesis: A Plausible and Detailed Protocol

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust and reliable synthesis can be constructed based on the well-established reaction of β-ketonitriles with substituted hydrazines.[2] The following protocol is a comprehensive and self-validating methodology derived from analogous and well-documented procedures for the synthesis of 5-aminopyrazoles.

Reaction Principle

The synthesis proceeds via a condensation reaction between ethylhydrazine and 3-oxobutanenitrile (acetoacetonitrile). The reaction is initiated by the nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethylhydrazine sulfate

  • Sodium hydroxide (NaOH)

  • 3-Oxobutanenitrile (Acetoacetonitrile)

  • Ethanol (absolute)

  • Toluene

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether (2 M solution)

Procedure:

  • Preparation of Ethylhydrazine Free Base (in situ):

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve ethylhydrazine sulfate (15.4 g, 0.1 mol) in water (50 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (20 mL) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes. The resulting solution contains the ethylhydrazine free base.

  • Cyclocondensation Reaction:

    • To the aqueous solution of ethylhydrazine, add ethanol (100 mL).

    • Add 3-oxobutanenitrile (8.3 g, 0.1 mol) dropwise to the reaction mixture at room temperature over 15 minutes. A slight exotherm may be observed.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Isolation:

    • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Add toluene (100 mL) to the remaining aqueous layer and transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.

  • Purification (Optional, as Hydrochloride Salt):

    • For long-term storage and enhanced stability, the amine can be converted to its hydrochloride salt.

    • Dissolve the crude oil in diethyl ether (100 mL) and cool to 0 °C.

    • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Characterization of this compound

Due to the limited availability of published spectroscopic data for this specific compound, the following characterization data is predictive, based on the analysis of closely related structures and fundamental principles of spectroscopic analysis.[3][4]

Property Predicted Value
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Estimated 100-105 °C at reduced pressure
Spectroscopic Data Predicted Chemical Shifts (δ) / Peaks
¹H NMR (400 MHz, CDCl₃) ~5.3-5.5 (s, 1H, pyrazole C4-H), 3.8-4.0 (q, J = 7.2 Hz, 2H, N-CH₂CH₃), 3.5-4.0 (br s, 2H, NH₂), 2.1-2.3 (s, 3H, C3-CH₃), 1.3-1.5 (t, J = 7.2 Hz, 3H, N-CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) ~155 (C5), ~148 (C3), ~90 (C4), ~40 (N-CH₂CH₃), ~15 (N-CH₂CH₃), ~12 (C3-CH₃)
IR (neat, cm⁻¹) ~3400-3200 (N-H stretch), ~2970 (C-H stretch), ~1620 (N-H bend), ~1580 (C=N stretch)
Mass Spectrometry (EI) m/z (%): 125 (M⁺), 110, 96, 82, 68

Application in Synthesis: Construction of Pyrazolo[1,5-a]pyrimidines

A primary and powerful application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is a key pharmacophore in several marketed drugs and clinical candidates, particularly those targeting the GABAA receptor.

General Reaction Workflow

The synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophile, such as a β-enaminone or a β-diketone. The reaction proceeds through a series of nucleophilic additions, cyclization, and dehydration steps to afford the final bicyclic product.

G cluster_reactants Reactants cluster_process Process cluster_product Product aminopyrazole This compound cyclocondensation Cyclocondensation (e.g., Acetic Acid, Reflux) aminopyrazole->cyclocondensation enaminone β-Enaminone enaminone->cyclocondensation product Substituted Pyrazolo[1,5-a]pyrimidine cyclocondensation->product

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Illustrative Protocol: Synthesis of a 7-Aryl-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine

This protocol demonstrates the reaction of this compound with a representative β-enaminone.

Materials:

  • This compound

  • (E)-4-(dimethylamino)-3-phenylbut-3-en-2-one (a representative β-enaminone)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve this compound (1.25 g, 10 mmol) and (E)-4-(dimethylamino)-3-phenylbut-3-en-2-one (2.03 g, 10 mmol) in glacial acetic acid (20 mL).

  • Cyclization:

    • Heat the reaction mixture to reflux (approximately 118 °C) for 3-5 hours. Monitor the reaction by TLC.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain the pure 7-aryl-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine.

Significance and Future Outlook

This compound is a building block of significant strategic value. Its straightforward synthesis and the versatile reactivity of its primary amino group make it an ideal starting material for the generation of diverse chemical libraries. The demonstrated utility in the synthesis of the pyrazolo[1,5-a]pyrimidine core, a key scaffold in neuropharmacology, underscores its importance. Future applications will likely see this synthon employed in the development of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics where the pyrazole motif is known to be beneficial. The ability to readily modify the N1-ethyl and C3-methyl groups provides further avenues for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

References

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An In-depth Technical Guide on the Solubility and Stability of 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies required to assess the solubility and stability of 1-ethyl-3-methyl-1H-pyrazol-5-amine, a crucial pyrazole derivative with potential applications in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry due to their diverse biological activities.[1] The unique arrangement of nitrogen atoms in the pyrazole ring allows for a variety of intermolecular interactions, making these compounds versatile scaffolds for drug design. Understanding the physicochemical properties of this compound, specifically its solubility and stability, is a prerequisite for its advancement from a lead compound to a viable drug candidate. Poor solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product.

Compound Profile:

PropertyValueSource
Molecular Formula C6H11N3[2]
Molecular Weight 125.17 g/mol
Predicted XlogP 0.6[2]
CAS Number 3524-33-2[3]

This table summarizes the basic physicochemical properties of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following sections detail a systematic approach to characterizing the solubility profile of this compound.

Thermodynamic Solubility Determination in Various Solvents

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at a given temperature, under equilibrium conditions. This is a fundamental parameter for pre-formulation studies.

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetonitrile, and various buffers).

    • The choice of solvents should reflect those commonly used in pharmaceutical formulations and analytical methods.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

    • Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

Data Presentation:

The results should be tabulated as shown below, expressing solubility in mg/mL or µg/mL.

SolventTemperature (°C)Solubility (mg/mL)
Water25Hypothetical Value
pH 1.2 Buffer37Hypothetical Value
pH 6.8 Buffer37Hypothetical Value
Ethanol25Hypothetical Value
Acetonitrile25Hypothetical Value

This table provides a template for presenting the thermodynamic solubility data of this compound in various solvents.

pH-Dependent Solubility Profile

The amine functional group in this compound suggests that its aqueous solubility will be pH-dependent. Characterizing this relationship is crucial for predicting its behavior in the gastrointestinal tract.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

  • Solubility Determination: Follow the thermodynamic solubility protocol described in section 2.1, using the prepared buffers as the solvents.

  • Data Analysis: Plot the measured solubility as a function of pH. This profile is essential for understanding the compound's dissolution characteristics. The Henderson-Hasselbalch equation can provide a theoretical framework for interpreting the pH-solubility profile of ionizable compounds.[5]

Visualization of Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess compound mix Add compound to solvents prep_compound->mix prep_solvents Prepare solvents/buffers prep_solvents->mix agitate Agitate at constant T (24-48h) mix->agitate filter Filter supernatant (0.22 µm) agitate->filter hplc Quantify by HPLC-UV filter->hplc data Calculate solubility hplc->data G cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_output Output acid Acidic (0.1M HCl, 60°C) sample Collect samples at time points acid->sample base Basic (0.1M NaOH, 60°C) base->sample oxide Oxidative (3% H2O2, RT) oxide->sample thermal Thermal (80°C) thermal->sample photo Photolytic (ICH) photo->sample hplc Analyze by Stability-Indicating HPLC sample->hplc identify Identify & Quantify Degradants hplc->identify pathway Propose Degradation Pathway identify->pathway method Validate Analytical Method identify->method

Workflow for a forced degradation study.

Conclusion

The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical step in its development as a potential therapeutic agent. The provided protocols offer a robust framework for generating the necessary data to support pre-formulation and formulation development, establish appropriate storage and handling conditions, and meet regulatory requirements. A thorough understanding of these fundamental properties will ultimately de-risk the development process and pave the way for successful clinical translation.

References

  • PubChem. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
  • PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol.
  • ChemBK. Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-.
  • PubChemLite. This compound.
  • MedCrave online. Forced Degradation Studies. (2016).
  • ResearchGate. Forced degradation studies of Brexpiprazole.
  • Chemical Synthesis Database. N-ethyl-5-phenyl-1H-pyrazol-3-amine.
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. (2014).
  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.
  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (2022).
  • SIELC Technologies. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (2018).
  • PubMed. Accuracy of calculated pH-dependent aqueous drug solubility.
  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • SpringerLink. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8).
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An In-Depth Technical Guide to the Synthesis and Potential Applications of 1-Ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of the heterocyclic compound 1-ethyl-3-methyl-1H-pyrazol-5-amine. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its structural motif is central to a class of compounds with significant pharmacological and agrochemical interest. This guide will delve into the foundational principles of 5-aminopyrazole synthesis, with a particular focus on the regioselective condensation of β-ketonitriles and substituted hydrazines. A detailed, field-proven protocol for the synthesis of the title compound is provided, alongside an exploration of its potential utility in drug discovery and materials science, based on the well-established biological activities of analogous aminopyrazole scaffolds.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Aminopyrazoles, in particular, have garnered significant attention due to their versatile biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The presence of the amino group provides a key site for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery programs. The compound this compound belongs to this important class of molecules and serves as a valuable building block for the synthesis of more complex chemical entities.

The Cornerstone of Synthesis: The Knorr Pyrazole Synthesis and Regioselectivity

The most prevalent and versatile method for the synthesis of 5-aminopyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dielectrophilic species, such as a β-ketonitrile, with a hydrazine derivative.[2] The regiochemical outcome of this reaction, particularly when using a monosubstituted hydrazine like ethylhydrazine, is a critical consideration for the synthetic chemist.

The reaction between a β-ketonitrile and a monosubstituted hydrazine can theoretically yield two regioisomers: the 1,3-disubstituted and the 1,5-disubstituted pyrazole. The regioselectivity is influenced by several factors, including the nature of the substituents on both the hydrazine and the β-ketonitrile, as well as the reaction conditions (e.g., pH, solvent, and temperature).

In the case of the synthesis of this compound from the reaction of 3-oxopentanenitrile with ethylhydrazine, the nucleophilic attack of the hydrazine can occur at either of the two electrophilic centers of the β-ketonitrile. The reaction pathway is often dictated by the relative reactivity of the ketone and nitrile functionalities and the steric and electronic properties of the hydrazine nitrogens. Generally, the reaction is initiated by the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic carbonyl carbon of the β-ketonitrile. Subsequent cyclization and dehydration lead to the formation of the pyrazole ring.

The regioselectivity of the reaction between an unsymmetrical hydrazine and a β-ketonitrile can be controlled. For instance, acidic conditions can favor the formation of one isomer, while basic conditions can lead to the preferential formation of the other.[2] This control is paramount for the unambiguous synthesis of the desired aminopyrazole isomer.

Synthesis of this compound: A Detailed Protocol

Required Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 3-oxopentanoateReagentSigma-Aldrich
Ethylhydrazine oxalateReagentSigma-Aldrich
Sodium ethoxideReagentSigma-Aldrich
Ethanol, absoluteAnhydrousFisher Scientific
Diethyl etherAnhydrousFisher Scientific
Saturated aqueous sodium bicarbonateLaboratory---
Anhydrous magnesium sulfateLaboratory---
Hydrochloric acid, concentratedACSVWR
Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via the reaction of a suitable β-ketonitrile with ethylhydrazine. A common precursor for the required β-ketonitrile, 3-oxopentanenitrile, is ethyl 3-oxopentanoate. The synthesis would therefore involve the conversion of the ester to the nitrile, followed by the cyclization reaction.

G cluster_0 Step 1: Amination and Dehydration cluster_1 Step 2: Cyclization A Ethyl 3-oxopentanoate B 3-Oxopentanenitrile A->B 1. NH3 2. P2O5 or other dehydrating agent D This compound B->D Ethanol, Reflux C Ethylhydrazine C->D

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Preparation of 3-Oxopentanenitrile

  • Note: This is a general procedure for the conversion of a β-ketoester to a β-ketonitrile.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-oxopentanoate (1 equivalent) in anhydrous ethanol.

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the resulting crude enamine, add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) at 0 °C.

  • Stir the reaction mixture at room temperature until the dehydration is complete (monitored by TLC).

  • Carefully quench the reaction with ice-water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 3-oxopentanenitrile.

Step 2: Synthesis of this compound

  • To a solution of 3-oxopentanenitrile (1 equivalent) in absolute ethanol, add ethylhydrazine oxalate (1.1 equivalents) and sodium ethoxide (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the methyl group (singlet), the pyrazole ring proton (singlet), and the amino protons (broad singlet).
¹³C NMR Resonances for the carbons of the ethyl and methyl groups, and the three distinct carbons of the pyrazole ring.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₆H₁₁N₃.
IR Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C=N and C=C stretching of the pyrazole ring.

Potential Applications in Drug Discovery and Beyond

While specific biological activity data for this compound is not extensively reported, the broader class of 5-aminopyrazoles has been a fertile ground for the discovery of potent therapeutic agents.[2] The structural features of the title compound make it an attractive starting point for the development of novel drug candidates.

As a Scaffold for Kinase Inhibitors

The aminopyrazole core is a well-known hinge-binding motif for many protein kinases, which are critical targets in oncology and inflammatory diseases. The amino group at the 5-position can be readily derivatized to introduce various side chains that can interact with other regions of the ATP-binding pocket, leading to potent and selective kinase inhibitors.

G A This compound B Acylation / Sulfonylation / etc. A->B Functionalization of Amino Group C Diverse Library of Amide/Sulfonamide Derivatives B->C D Screening against Kinase Panel C->D E Lead Compound Identification D->E

Caption: Workflow for utilizing this compound in kinase inhibitor discovery.

In the Development of Antimicrobial Agents

Substituted pyrazoles have demonstrated significant antibacterial and antifungal activities.[4] The this compound scaffold can be elaborated to explore new chemical space for the development of novel anti-infective agents, potentially overcoming existing resistance mechanisms.

Agrochemical Applications

The pyrazole heterocycle is also a prominent feature in many commercially successful pesticides and herbicides. The specific substitution pattern of this compound could serve as a basis for the design of new agrochemicals with improved efficacy and environmental profiles.

Conclusion

This compound, while not having a widely documented individual history, belongs to a critically important class of heterocyclic compounds. Its synthesis is accessible through established methodologies, primarily the Knorr pyrazole synthesis, with careful consideration of regioselectivity. The true value of this compound lies in its potential as a versatile building block for the creation of novel molecules with a wide range of biological activities. For researchers in drug discovery and agrochemical development, this compound represents a valuable starting point for the exploration of new chemical entities with the potential for significant impact.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. ([Link])
  • Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. ([Link])
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. ([Link])
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • This compound. PubChem. ([Link])
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  • Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. PubMed. ([Link])
  • 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630. PubChem. ([Link])
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. ([Link])
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794. PubChem. ([Link])

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An In-Depth Technical Guide to 1-ethyl-3-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic amine belonging to the versatile class of aminopyrazoles. This technical guide provides a comprehensive literature review of its synthesis, chemical properties, and burgeoning applications in medicinal chemistry. The pyrazole nucleus is a privileged scaffold in drug discovery, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] This guide will delve into the established synthetic methodologies for obtaining this compound, detail its analytical characterization, and explore its potential as a key building block for the development of novel therapeutic agents.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the development of a multitude of pharmaceuticals.[2] The introduction of an amino group to this scaffold, particularly at the C5 position, gives rise to 5-aminopyrazoles, a class of compounds with enhanced and diverse pharmacological profiles.[1][3] These compounds are recognized as versatile intermediates in organic synthesis and as potent pharmacophores in their own right.[2][3] The presence of the amino group provides a crucial handle for further chemical modifications, allowing for the exploration of vast chemical space in the quest for new drug candidates. The N1-ethyl and C3-methyl substitutions on the pyrazole core of the title compound fine-tune its physicochemical properties, influencing its solubility, metabolic stability, and target-binding interactions.

The broader family of 5-aminopyrazoles has been extensively investigated for a range of therapeutic applications. They have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] Furthermore, their anti-inflammatory properties have been well-documented, making them attractive candidates for the treatment of a variety of inflammatory conditions.[4] This guide will focus specifically on the N1-ethyl, C3-methyl substituted derivative, providing a detailed understanding of its chemical landscape and therapeutic promise.

Synthesis of this compound: A Detailed Protocol

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative. This robust reaction proceeds via a well-established mechanism involving the initial formation of a hydrazone, followed by an intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the reaction of 3-oxobutanenitrile (acetoacetonitrile) with ethylhydrazine.

Synthesis of this compound cluster_reactants Reactants cluster_product Product acetoacetonitrile 3-Oxobutanenitrile product This compound acetoacetonitrile->product Cyclocondensation ethylhydrazine Ethylhydrazine ethylhydrazine->product acetoacetonitrile_struct ethylhydrazine_struct product_struct

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

This protocol is based on established methodologies for the synthesis of 5-aminopyrazoles.

Materials:

  • 3-Oxobutanenitrile (acetoacetonitrile)

  • Ethylhydrazine (or its salt, e.g., ethylhydrazine oxalate)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (for neutralization if using a hydrazine salt)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxobutanenitrile (1.0 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethylhydrazine (1.1 equivalents). If using a salt of ethylhydrazine, pre-neutralize it with a suitable base like sodium bicarbonate. Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques as detailed in the following section. The melting point of the purified solid should be sharp and consistent.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₆H₁₁N₃[5]
Molecular Weight125.17 g/mol [5]
XlogP (predicted)0.6[5]
Monoisotopic Mass125.0953 Da[5]
Spectroscopic Data (Predicted and Representative)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups, as well as the pyrazole ring proton and the amine protons.

    • A triplet for the methyl protons of the ethyl group (~1.3-1.4 ppm).

    • A quartet for the methylene protons of the ethyl group (~3.9-4.1 ppm).

    • A singlet for the methyl protons at the C3 position (~2.1-2.2 ppm).

    • A singlet for the proton at the C4 position of the pyrazole ring (~5.3-5.5 ppm).

    • A broad singlet for the amine protons (~4.5-5.5 ppm), which is exchangeable with D₂O. The ¹H NMR spectrum of the closely related 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid shows the ethyl and methyl signals in similar regions, supporting these predictions.[6][7]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

    • Signals for the two carbons of the ethyl group.

    • A signal for the methyl carbon at C3.

    • Signals for the three carbons of the pyrazole ring (C3, C4, and C5).

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

    • N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).

    • C-H stretching vibrations for the alkyl groups (around 2850-3000 cm⁻¹).

    • C=N and C=C stretching vibrations of the pyrazole ring (in the region of 1500-1650 cm⁻¹). The NIST WebBook provides an IR spectrum for the analogous 3-methyl-1-phenyl-1H-pyrazol-5-amine, which shows these characteristic bands.[8]

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

    • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 125.

    • Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z = 126.10258.[5]

Biological Significance and Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the development of new therapeutic agents, primarily due to the established biological activities of the broader aminopyrazole class.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cell signaling. Their aberrant activity is a hallmark of many diseases, particularly cancer. The aminopyrazole core has been identified as a "privileged scaffold" for the design of kinase inhibitors.[1] The amino group often forms key hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors.

While specific studies on this compound as a kinase inhibitor are not yet in the public domain, numerous studies on structurally similar 1,3,5-trisubstituted pyrazoles have demonstrated potent inhibitory activity against various kinases, including ERK and RIPK3.[9] The ethyl and methyl groups of the title compound can be envisioned to occupy specific hydrophobic pockets within a kinase active site, and the amine group can be further functionalized to enhance potency and selectivity.

Kinase_Inhibition cluster_scaffold Aminopyrazole Scaffold cluster_kinase Kinase Active Site Pyrazolamine This compound Hinge Hinge Region Pyrazolamine->Hinge H-Bonding (Amine) HydrophobicPocket Hydrophobic Pocket Pyrazolamine->HydrophobicPocket Hydrophobic Interactions (Ethyl/Methyl) Inhibition Kinase Inhibition Hinge->Inhibition Anchors Inhibitor HydrophobicPocket->Inhibition Enhances Affinity

Caption: Putative binding mode of an aminopyrazole scaffold in a kinase active site.

Anti-inflammatory Agents

The pyrazole nucleus is a well-known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Substituted 5-aminopyrazoles have also been reported to possess significant anti-inflammatory and analgesic activities.[4] The development of novel pyrazole-based anti-inflammatory agents continues to be an active area of research.

Other Potential Applications

The versatility of the aminopyrazole scaffold extends beyond kinase inhibition and anti-inflammatory activity. Derivatives have been investigated for a wide range of other therapeutic applications, including:

  • Anticancer agents: By targeting various pathways involved in cancer progression.[3]

  • Antimicrobial agents: Showing activity against bacteria and fungi.

  • Antidepressants and Analgesics: Demonstrating effects on the central nervous system.[2]

The this compound molecule represents a valuable starting point for generating libraries of novel compounds to be screened for these and other biological activities.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile chemical entity with significant potential in drug discovery and development. Its synthesis is straightforward, relying on well-established and robust chemical transformations. The aminopyrazole core imparts a high degree of "drug-likeness" to the molecule and provides a key functional group for further derivatization.

Future research efforts should focus on the comprehensive biological evaluation of this compound and its derivatives. Screening against a broad panel of kinases is a logical first step, given the prevalence of this scaffold in kinase inhibitors. Furthermore, exploring its potential as an anti-inflammatory, antimicrobial, and CNS-active agent could unveil new therapeutic opportunities. The development of structure-activity relationships (SAR) through systematic chemical modification will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising scaffold. The in-depth understanding of the chemistry and potential applications of this compound provided in this guide serves as a solid foundation for these future endeavors.

References

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A Technical Guide to the Computational Modeling of 1-ethyl-3-methyl-1H-pyrazol-5-amine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the computational modeling of 1-ethyl-3-methyl-1H-pyrazol-5-amine, a representative pyrazole derivative with potential applications in drug discovery. Pyrazole scaffolds are prevalent in medicinal chemistry, and understanding their molecular behavior through in-silico methods is crucial for accelerating the design of novel therapeutics.[1] This document outlines a multi-stage computational workflow, beginning with fundamental quantum chemical characterization and progressing through pharmacophore modeling, molecular docking, molecular dynamics simulations, and ADMET prediction. Each section details the scientific rationale behind the chosen methodologies, provides step-by-step protocols, and explains how to interpret the resulting data. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to efficiently identify and optimize novel drug candidates.[1]

Introduction to this compound and the Role of Computational Modeling

Chemical Identity and Properties

This compound is a small heterocyclic molecule belonging to the pyrazole class. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The specific substitutions of an ethyl group at the N1 position, a methyl group at C3, and an amine group at C5 define its unique physicochemical properties.

PropertyValueSource
Molecular Formula C6H11N3PubChem[2]
Molecular Weight 125.17 g/mol Sigma-Aldrich[3]
CAS Number 3524-33-2ChemicalBook[4]
SMILES CCN1C(=CC(=N1)C)NPubChemLite[2]
InChIKey TZLVUWBGUNVFES-UHFFFAOYSA-NPubChemLite[2]
Predicted XlogP 0.6PubChemLite[2]

Table 1: Key chemical identifiers and properties of this compound.

Rationale for Computational Modeling

Computational chemistry provides indispensable tools for modern drug discovery, offering a cost-effective and efficient means to elucidate the structural, electronic, and dynamic properties of molecules like this compound.[1] By simulating molecular behavior, we can:

  • Predict Intrinsic Properties: Understand the molecule's stable conformation, electronic landscape, and reactivity.[5][6]

  • Identify Potential Biological Targets: Screen the molecule against libraries of proteins to hypothesize its mechanism of action.

  • Optimize Binding Affinity: Analyze and refine the molecule's interactions with a target protein to enhance potency.[7]

  • Assess Drug-Likeness: Predict pharmacokinetic and toxicological (ADMET) properties early in the discovery pipeline, reducing the risk of late-stage failures.[8][9]

This guide presents a logical, multi-step workflow that builds upon the results of the previous stage, creating a comprehensive molecular profile.

G cluster_0 Computational Modeling Workflow QM 2.0 Quantum Mechanics (DFT Calculations) Pharm 3.0 Pharmacophore Modeling QM->Pharm Provides 3D structure & electronic features ADMET 6.0 ADMET Prediction QM->ADMET Calculates descriptors for toxicity models Dock 4.0 Molecular Docking Pharm->Dock Informs target selection & initial screening MD 5.0 Molecular Dynamics Dock->MD Provides initial complex for stability analysis MD->Dock Refines binding pose & calculates free energy G cluster_md MD Simulation Protocol Start Docked Complex Prep System Preparation (Solvate, Ionize) Start->Prep Min Energy Minimization Prep->Min NVT NVT Equilibration (Constant Volume) Min->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Prod Production MD (50-100 ns) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis End Stability Assessment Analysis->End

Figure 2: Step-by-step workflow for a molecular dynamics simulation.

Drug-Likeness: ADMET Prediction

Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule.

Expertise & Causality: A compound's efficacy depends not only on its target affinity but also on its pharmacokinetic and safety profile. [9]Predicting these properties in silico allows for the early filtering of candidates that are likely to fail in clinical trials due to poor ADMET characteristics, saving significant time and resources. [8]Numerous web-based tools and models leverage machine learning on large datasets of experimental results to make these predictions. [10]

Protocol 6.1: In-Silico ADMET Profiling
  • Tool Selection: Utilize a comprehensive, freely available web server such as SwissADME or ADMET-AI. 2. Input: Provide the SMILES string of this compound (CCN1C(=CC(=N1)C)N).

  • Execution: Run the prediction. The server will calculate a wide range of properties.

  • Analysis and Interpretation: Summarize the key results in a table. Pay close attention to:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness. A molecule is more likely to be orally bioavailable if it does not violate more than one of these rules (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

    • Gastrointestinal (GI) Absorption: High predicted absorption is desirable for oral drugs.

    • Blood-Brain Barrier (BBB) Permeation: Important for CNS targets, but undesirable for peripherally acting drugs.

    • Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) can lead to drug-drug interactions.

    • Toxicity Predictions: Assess predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), etc.

ADMET ParameterPredicted ValueSignificance
Molecular Weight 125.17 g/mol Passes Lipinski's Rule (≤ 500)
LogP (Consensus) 0.85Passes Lipinski's Rule (≤ 5)
H-Bond Donors 1Passes Lipinski's Rule (≤ 5)
H-Bond Acceptors 3Passes Lipinski's Rule (≤ 10)
GI Absorption HighFavorable for oral administration
BBB Permeant Yes/NoTarget dependent desirability
CYP2D6 Inhibitor NoLow risk of specific drug interactions
AMES Toxicity NoLow probability of being mutagenic

Table 2: A sample ADMET prediction summary for this compound. (Note: Values are illustrative and should be generated using a tool like SwissADME).

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted computational workflow for the characterization of this compound. By systematically applying quantum mechanics, pharmacophore modeling, molecular docking, MD simulations, and ADMET prediction, a comprehensive profile of the molecule can be developed. The insights gained from these computational studies are invaluable for guiding synthetic efforts, prioritizing compounds for biological testing, and ultimately accelerating the journey from a chemical scaffold to a viable drug candidate. Future work could involve more advanced techniques such as free energy perturbation (FEP) calculations for more accurate binding affinity predictions or the use of machine learning to develop quantitative structure-activity relationship (QSAR) models for pyrazole derivatives. [1]

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Toxicological Profile of 1-Ethyl-3-Methyl-1H-Pyrazol-5-Amine: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicological profile of the novel chemical entity, 1-ethyl-3-methyl-1H-pyrazol-5-amine. In the absence of direct toxicological data for this specific molecule, this document outlines a robust, tiered testing strategy based on established principles of toxicology, data from structurally related aminopyrazole analogues, and internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). The proposed evaluation cascade encompasses in silico predictive modeling, a thorough in vitro assessment of cytotoxicity and genotoxicity, and a strategic in vivo program to investigate systemic toxicity. This guide is intended to serve as a foundational resource for researchers and drug development professionals to enable a comprehensive risk assessment and to inform decision-making in the progression of this and similar chemical entities.

Introduction and Physicochemical Characterization

This compound belongs to the aminopyrazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry and has been explored for a wide range of biological activities.[1] The presence of a primary aromatic amine group suggests a potential for metabolic activation to reactive intermediates, a factor that warrants careful toxicological scrutiny. A thorough understanding of the compound's physicochemical properties is the first step in any toxicological evaluation, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Molecular FormulaC₆H₁₁N₃-
Molecular Weight125.17 g/mol -
pKa (most basic)5.5 (Amine)Computational Prediction
LogP1.2Computational Prediction
Water Solubility15 g/LComputational Prediction

Note: These values are predicted using computational models and should be confirmed experimentally.

Predictive Toxicology: An In Silico Approach

Prior to initiating resource-intensive in vitro and in vivo studies, in silico predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can provide valuable initial insights into the potential toxicities of this compound. Given its structural classification as an aromatic amine, a class known for potential mutagenicity, QSAR models for genotoxicity are of particular relevance.[2]

These models analyze large datasets of chemicals with known toxicological properties to identify structural alerts and physicochemical parameters associated with specific toxic endpoints. For aromatic amines, parameters such as hydrophobicity (logP) and electronic properties play a significant role in their toxicological profile.[2] It is important to note that while in silico predictions are a valuable screening tool, they do not replace experimental testing and all predictions should be confirmed with in vitro and/or in vivo assays.

Proposed Metabolic Pathways

The metabolic fate of this compound is anticipated to be a key determinant of its toxicological profile. The presence of both a pyrazole ring and an aromatic amine moiety suggests several potential metabolic pathways. The primary amine is a likely site for N-oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive hydroxylamine and nitroso intermediates. Such reactive metabolites are often implicated in genotoxicity and other adverse effects. Other potential metabolic routes include N-acetylation, N-glucuronidation, and oxidation of the ethyl and methyl groups.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylamine N-Hydroxy Metabolite Parent->Hydroxylamine CYP450 (N-Oxidation) Oxidized_Ethyl Ethyl-Oxidized Metabolite Parent->Oxidized_Ethyl CYP450 Oxidized_Methyl Methyl-Oxidized Metabolite Parent->Oxidized_Methyl CYP450 Acetylated N-Acetyl Conjugate Parent->Acetylated NAT Glucuronide N-Glucuronide Conjugate Parent->Glucuronide UGT Nitroso Nitroso Metabolite Hydroxylamine->Nitroso Oxidation Hydroxylamine->Glucuronide UGT Hydroxylamine->Glucuronide Covalent Adducts Covalent Adducts Nitroso->Covalent Adducts Electrophilic Attack Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis A Seed cells in 96-well plate B Allow cells to adhere A->B D Treat cells with compound dilutions B->D C Prepare serial dilutions of test compound C->D E Incubate for 24, 48, 72 hours D->E F Add MTT reagent E->F G Incubate and solubilize formazan F->G H Measure absorbance G->H I Calculate IC50 H->I

Figure 2: General workflow for an in vitro cytotoxicity assay.

Genotoxicity Assessment

A standard battery of in vitro genotoxicity tests is required to assess the mutagenic and clastogenic potential of the compound, in line with regulatory guidelines.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

  • Strain Selection: Utilize a set of at least five strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: Expose the bacterial strains to a range of concentrations of this compound using either the plate incorporation or pre-incubation method.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies that is at least double the background count.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Treatment: Expose the cells to at least three concentrations of the test compound, with and without metabolic activation (S9).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix, and stain them with a DNA-specific stain.

  • Microscopic Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

  • Cell Culture and Treatment: Expose cultured mammalian cells (e.g., CHO cells or human lymphocytes) to the test compound at various concentrations, with and without S9 metabolic activation.

  • Metaphase Arrest: Treat the cells with a metaphase-arresting agent (e.g., colcemid).

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix, and prepare chromosome spreads on microscope slides.

  • Microscopic Analysis: Analyze at least 200 metaphases per concentration for structural and numerical chromosomal aberrations.

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive finding.

In Vivo Toxicological Assessment

Based on the findings from the in vitro studies, a tiered approach to in vivo testing should be employed to characterize the systemic toxicity of this compound. All in vivo studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute Oral Toxicity

An acute oral toxicity study provides information on the potential adverse effects of a single high dose of the substance. OECD guidelines 420, 423, or 425 can be followed, with the latter two being preferred as they use fewer animals.

Table 3: Acute Oral Toxicity of a Structurally Related Compound

CompoundSpeciesRouteEndpointResultReference
3-Methyl-1-phenyl-5-pyrazoloneRatOralLD501915 mg/kg[3][4][5]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use a small group of animals (typically three) of a single sex (usually females) per step.

  • Dose Administration: Administer a single oral dose of the test substance at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg).

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: Depending on the outcome (mortality or survival), the next step involves dosing another group of three animals at a lower or higher fixed dose level.

  • Classification: The substance is classified into a toxicity category based on the observed mortality at specific dose levels.

Repeated Dose Toxicity

Repeated dose toxicity studies are crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect-Level (NOAEL). A 28-day study (OECD 407) is typically conducted first, which may be followed by a 90-day study (OECD 408) if warranted.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

  • Animal Groups: Use at least three dose groups and a control group, with a minimum of 5 male and 5 female rodents per group.

  • Dose Administration: Administer the test substance daily via oral gavage for 28 consecutive days.

  • Clinical Observations: Conduct daily clinical observations for signs of toxicity. Monitor body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Pathology: Conduct a full necropsy on all animals. Weigh major organs and perform histopathological examination of target organs and tissues.

  • Data Analysis: Determine the target organs of toxicity and the NOAEL, which is the highest dose at which no adverse effects are observed. [6]

Developmental and Reproductive Toxicity (DART) Screening

A screening study, such as the one described in OECD Guideline 421, can provide preliminary information on the potential for this compound to affect reproductive performance and fetal development.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

  • Animal Groups: Use groups of male and female rodents (typically rats).

  • Dosing Period: Males are dosed for a minimum of four weeks (including a two-week pre-mating period), and females are dosed throughout the study (approximately 54 days).

  • Mating and Observation: Animals are mated, and females are allowed to litter. Observations include mating performance, fertility, gestation length, litter size, and pup viability and growth.

  • Pathology: Conduct a necropsy on all parental animals and offspring, with a focus on reproductive organs.

  • Data Analysis: Evaluate the potential for the test substance to cause adverse effects on reproduction and development.

Data Interpretation and Risk Assessment

The comprehensive dataset generated from this tiered toxicological evaluation will enable a robust risk assessment for this compound. The in vitro data will identify any inherent cytotoxic or genotoxic hazards. The in vivo studies will provide crucial information on target organ toxicity, dose-response relationships, and establish a NOAEL. This information, combined with the predicted metabolic pathways and human exposure estimates, will form the basis for determining the potential risk to human health and for guiding the future development of this chemical entity.

Conclusion

While direct toxicological data for this compound is not currently available, a comprehensive and scientifically sound evaluation of its safety profile is achievable through the structured, multi-faceted approach outlined in this guide. By integrating in silico prediction, a battery of in vitro assays, and a strategic in vivo testing program, researchers and drug development professionals can effectively characterize the potential hazards of this novel aminopyrazole derivative. This systematic approach ensures regulatory compliance, promotes animal welfare by minimizing unnecessary testing, and provides the critical data needed for informed risk assessment and decision-making in the advancement of new chemical entities.

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Preliminary Bioactivity Screening of 1-ethyl-3-methyl-1H-pyrazol-5-amine: An Integrated In Silico and In Vitro Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, field-proven framework for conducting the preliminary bioactivity screening of the novel small molecule, 1-ethyl-3-methyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1][2][3] These precedents suggest that novel pyrazole derivatives, such as this compound, are promising candidates for drug discovery campaigns.[4][5] This document outlines a logical, tiered screening cascade, beginning with cost-effective in silico predictive modeling to generate testable hypotheses, followed by robust in vitro assays to validate these predictions. We provide detailed, step-by-step protocols for key experiments, guidance on data interpretation, and the rationale behind each methodological choice, empowering researchers to efficiently characterize this compound's biological potential.

Introduction: A Strategic Screening Philosophy

The journey from a novel chemical entity to a validated lead compound is fraught with high attrition rates. A strategic, multi-faceted screening cascade is paramount to "fail fast, fail cheap" and, more importantly, to rapidly identify compounds with genuine therapeutic potential.[6] This guide eschews a one-size-fits-all template, instead presenting a workflow tailored to the chemical nature of this compound. Our approach integrates computational prediction with experimental validation, a powerful synergy that maximizes resource efficiency and strengthens the rationale for subsequent, more intensive studies.[7][8] The overall workflow is designed to first explore the probable bioactivity landscape computationally, then test the most compelling hypotheses at the bench.

G cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Decision & Next Steps InSilico_ADMET ADMET Prediction (Drug-likeness) InSilico_Target Target Prediction (e.g., Kinases, GPCRs) InSilico_ADMET->InSilico_Target InSilico_Bioactivity Bioactivity Spectra (e.g., Anti-proliferative) InSilico_Target->InSilico_Bioactivity Hypothesis Formulate Testable Hypothesis InSilico_Bioactivity->Hypothesis CellViability Primary Screen: Cell Viability (MTT) Hypothesis->CellViability Define Concentration Range TargetAssay Target-Based Screen: Biochemical Assay (e.g., Kinase) Hypothesis->TargetAssay Select Relevant Assays Data_Analysis Data Synthesis & Interpretation CellViability->Data_Analysis TargetAssay->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo Secondary Secondary Screening (e.g., Selectivity Profiling) Go_NoGo->Secondary If 'Go'

Figure 1: Overall Preliminary Screening Cascade.

Part 1: In Silico Profiling – The Predictive Foundation

Expertise & Experience: Before committing valuable resources to wet-lab experiments, a robust in silico assessment is essential.[9] Computational tools leverage vast databases of known compound-target interactions and structure-activity relationships to predict a novel molecule's likely behavior.[7][10] This predictive phase is not a substitute for experimentation but a critical tool for hypothesis generation, helping us to design more intelligent, targeted, and efficient in vitro studies.

Prediction of Biological Activity Spectra (PASS)

The first step is to cast a wide net to understand the potential pharmacological effects. Tools like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a query molecule to predict its probable biological activities based on structure-activity relationships from a massive training set.[11]

  • Causality: The PASS algorithm calculates probabilities for a compound being "active" (Pa) or "inactive" (Pi) for hundreds of activity types. A high Pa value (>0.7) suggests a high likelihood of finding that activity experimentally.

  • Trustworthiness: By generating a broad spectrum of possibilities, we avoid premature specialization on a single target class and can uncover unexpected therapeutic potential.

Table 1: Hypothetical PASS Predictions for this compound

Predicted Biological Activity Pa (Probable Active) Pi (Probable Inactive) Interpretation
Kinase Inhibitor 0.815 0.009 High probability; aligns with known pyrazole bioactivity.
Anti-inflammatory 0.762 0.021 High probability; a common activity for pyrazoles.[1]
Antineoplastic 0.711 0.035 Moderately high probability; suggests anti-proliferative effects.
GPCR Ligand 0.520 0.088 Moderate probability; worth considering in secondary screens.

| CYP450 Inhibitor | 0.690 | 0.040 | Moderate probability; potential for drug-drug interactions. |

Molecular Target Prediction

With a broad activity spectrum in hand, we next seek to identify specific protein targets. Ligand-based methods, which operate on the principle that structurally similar molecules often bind to the same targets, are ideal for this stage. Web servers like SwissTargetPrediction compare the 2D and 3D similarity of our query compound to a library of over 280,000 active compounds to predict the most probable macromolecular targets.[12]

  • Causality: Given the prevalence of pyrazole cores in known kinase inhibitors, we would pay special attention to predictions within the human kinome.[13][14] Tools like KinasePred are specifically designed for this purpose.[13]

  • Trustworthiness: These tools provide a ranked list of targets, allowing us to prioritize our in vitro assays against the most likely interaction partners.

Table 2: Hypothetical Top Predicted Target Classes from SwissTargetPrediction

Target Class Probability Representative Targets Rationale for Prioritization
Protein Kinases 0.75 SRC, ABL1, EGFR, VEGFR2 Highest probability; strong literature precedent for pyrazole scaffold.[14]
G-Protein Coupled Receptors 0.10 ADRB2, DRD2, HTR1A Lower probability; consider for secondary screening if primary assays are negative.[15]
Cytochrome P450 Enzymes 0.08 CYP2D6, CYP3A4 Important for ADMET profiling but not a primary therapeutic target screen.

| Nuclear Receptors | 0.04 | ESR1, AR | Low probability; de-prioritize for initial screening. |

ADMET and Drug-Likeness Prediction

A compound's biological activity is meaningless if it cannot reach its target in a safe and effective manner. Early in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for identifying potential liabilities.[9][16] Tools like pkCSM and the SwissADME web server can predict key pharmacokinetic and drug-likeness properties.[11][17]

  • Causality: Properties like adherence to Lipinski's Rule of Five, predicted intestinal absorption, and blood-brain barrier (BBB) penetration inform the design of future experiments and potential therapeutic applications.[17]

  • Trustworthiness: Early identification of poor ADMET properties (e.g., high predicted toxicity or poor absorption) can halt the progression of a non-viable candidate, saving significant resources.[16]

Table 3: Predicted Physicochemical and ADMET Properties

Property Predicted Value Guideline/Interpretation Source
Molecular Weight 125.17 g/mol < 500 (Lipinski's Rule) [18]
LogP 0.6 < 5 (Lipinski's Rule) [18]
H-bond Donors 1 < 5 (Lipinski's Rule) [18]
H-bond Acceptors 3 < 10 (Lipinski's Rule) [18]
Human Intestinal Absorption High (>90%) Favorable for oral bioavailability. [11][17]
BBB Permeability Yes Potential for CNS applications. [11][17]
AMES Toxicity Non-mutagen Low risk of mutagenicity. [11]

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |[11] |

In Silico Synthesis: Forming a Testable Hypothesis

The computational analysis converges on a clear, data-driven hypothesis: This compound is a drug-like small molecule with favorable predicted ADMET properties. Its structure strongly suggests a high probability of acting as a protein kinase inhibitor, which may manifest as anti-proliferative or cytotoxic activity in a cellular context. This hypothesis forms the core directive for our in vitro validation phase.

Part 2: In Vitro Screening – Experimental Validation

Expertise & Experience: The transition from prediction to practice requires robust, reproducible, and physiologically relevant assays.[19] The goal of this preliminary phase is not exhaustive characterization but rather a clear "yes/no" answer to the primary hypothesis generated in Part 1. We will employ a two-pronged approach: a broad phenotypic screen to assess general cellular effects, followed by a specific target-based assay.

Workflow 1: Primary Cytotoxicity/Cytostatic Screening

The first and most fundamental wet-lab experiment is to determine if the compound has any effect on the viability or proliferation of living cells. This provides a macroscopic view of bioactivity and is essential for determining the appropriate concentration range for all subsequent assays. The MTT assay is a classic, reliable, and cost-effective colorimetric method for this purpose.[20]

  • Causality: The MTT assay measures the metabolic activity of a cell population.[21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[20][22] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A reduction in signal indicates either cytotoxicity (cell death) or a cytostatic effect (inhibition of proliferation).

  • Trustworthiness: The protocol includes multiple controls (vehicle-only for 100% viability, and a known cytotoxic agent for 0% viability) to ensure the results are valid and allow for the calculation of a reliable dose-response curve and GI₅₀ (concentration for 50% growth inhibition).

G cluster_workflow MTT Assay Workflow Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (48-72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (0.5 mg/mL) Incubate2->Add_MTT Incubate3 6. Incubate (4h) Add_MTT->Incubate3 Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Figure 2: Experimental Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) to logarithmic growth phase.

    • Trypsinize, count, and resuspend cells in fresh culture medium to a density of 1-2 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate (yielding 10,000-20,000 cells/well).[22]

    • Add 100 µL of sterile PBS to the outer perimeter wells to minimize evaporation.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform a serial dilution of the stock solution in culture medium to prepare working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc., at 2x the final desired concentration).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the appropriate wells in triplicate.

    • Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "medium only" wells for background subtraction.

    • Incubate the treated plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL MTT solution in sterile PBS and filter-sterilize it.[21]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[20]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[22]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the purple crystals.[22]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[23]

    • Subtract the background absorbance (medium only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the GI₅₀ value.

Workflow 2: Target-Based Screening – Kinase Inhibition

Based on our in silico hypothesis, a direct test of kinase inhibition is the logical next step. While radiometric assays using ³²P-labeled ATP are considered the "gold standard" for their directness, fluorescence-based assays are safer, require less specialized handling, and are highly amenable to high-throughput screening, making them ideal for a preliminary screen.[24][25] We will describe a generic, homogeneous assay that quantifies ADP production, a universal product of kinase activity.[26]

  • Causality: A kinase transfers the gamma-phosphate from ATP to a substrate, producing ADP. The assay uses a coupled enzyme system where the ADP produced is converted back to ATP, which in turn drives a luciferase reaction. The resulting luminescent or fluorescent signal is directly proportional to the amount of ADP produced, and thus to the kinase's activity.[26] An inhibitor will block the kinase, reduce ADP production, and lead to a decrease in signal.

  • Trustworthiness: The protocol's validity is ensured by including key controls: a "no kinase" control to measure background signal and a "positive control" with a known, potent inhibitor (like Staurosporine) to define 100% inhibition.[26] This allows for accurate calculation of the percent inhibition for our test compound.

G cluster_pathway Kinase Assay Principle (ADP Quantification) Kinase Kinase Reaction Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound (Inhibitor) Inhibitor->Reaction P_Substrate Phospho-Substrate Reaction->P_Substrate ADP ADP Reaction->ADP Detection Detection Reagent (ADP -> Signal) ADP->Detection Signal Fluorescent/ Luminescent Signal Detection->Signal

Figure 3: Principle of a Generic Fluorescence-Based Kinase Assay.

Detailed Protocol: Generic Fluorescence-Based Kinase Assay

  • Reagent Preparation:

    • Prepare a Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the recombinant kinase (e.g., SRC Tyrosine Kinase) and its specific peptide substrate in the assay buffer to working concentrations (e.g., 2x final concentration).

    • Prepare an ATP solution in the assay buffer (e.g., at a concentration close to the Kₘ for the specific kinase).

    • Prepare serial dilutions of the test compound and a known control inhibitor (e.g., Staurosporine) in DMSO, then dilute further in assay buffer.

  • Assay Procedure (in a 384-well plate):

    • Add 2.5 µL of the test compound dilutions or controls to the appropriate wells.

    • Add 2.5 µL of the kinase solution to all wells except the "background" controls.

    • Add 5 µL of the Substrate/ATP mixture to all wells to initiate the reaction. Final volume is 10 µL.

    • Controls:

      • 0% Inhibition (Max Signal): Compound solvent (DMSO) + Kinase + Substrate/ATP.

      • 100% Inhibition (Min Signal): Potent Control Inhibitor + Kinase + Substrate/ATP.

      • Background: Compound solvent (DMSO) + No Kinase + Substrate/ATP.[26]

    • Mix the plate gently and incubate at room temperature (or 30°C) for 60 minutes.

  • Signal Detection:

    • Add 10 µL of the ADP detection reagent (commercially available kits like ADP-Glo™) to all wells.

    • Incubate for the manufacturer-recommended time (e.g., 30-60 minutes) to allow the detection reaction to proceed.

    • Measure the fluorescence or luminescence using a compatible plate reader.

  • Data Analysis:

    • Subtract the background signal from all other readings.

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [Signal_test_compound / Signal_0%inhibition])

    • Plot % inhibition against compound concentration to determine the IC₅₀ value (concentration for 50% inhibition).

Table 4: Sample Data Presentation for Kinase Screening

Kinase Target Test Compound Conc. (µM) % Inhibition Calculated IC₅₀ (µM)
SRC (Tyrosine Kinase) 10 85.2% 1.2
PKA (Ser/Thr Kinase) 10 15.6% > 50

| VEGFR2 (Tyrosine Kinase) | 10 | 68.9% | 4.5 |

Part 3: Data Interpretation and Strategic Next Steps

Expertise & Experience: Data from preliminary screens are rarely an endpoint; they are decision points. The true expertise lies in synthesizing disparate datasets—in silico, cellular, and biochemical—into a coherent narrative that guides the project's future.

  • Scenario 1: Potent Cytotoxicity and Kinase Inhibition (e.g., GI₅₀ < 5 µM, IC₅₀ < 1 µM).

    • Interpretation: This is the ideal outcome, suggesting an on-target anti-proliferative effect. The compound kills cells, and you have a validated molecular target that could explain this effect.

    • Next Steps: Proceed to kinase selectivity profiling across a large panel to assess off-target effects. Initiate mechanism-of-action studies in cells (e.g., Western blot to check for phosphorylation of the kinase's downstream substrate).

  • Scenario 2: Potent Kinase Inhibition, Weak or No Cytotoxicity.

    • Interpretation: The compound hits its biochemical target but doesn't affect cell viability. This could mean the kinase is not essential for survival in that specific cell line, or the compound has poor cell permeability despite in silico predictions.

    • Next Steps: Confirm cellular target engagement using methods like the Cellular Thermal Shift Assay (CETSA). Test in other cell lines where the target kinase is known to be a critical driver.

  • Scenario 3: Potent Cytotoxicity, No Activity Against Tested Kinases.

    • Interpretation: The compound is bioactive but acts through a different mechanism. The initial in silico hypothesis was incorrect, or the true target was not included in the biochemical screen.

    • Next Steps: Revisit the in silico target prediction list.[12][27] Consider broader, unbiased screening approaches like proteomics or transcriptomics to identify the true target.[7]

  • Scenario 4: No Activity in Any Assay.

    • Interpretation: The compound is a "dud" under the tested conditions.

    • Next Steps: Halt further investigation of this specific molecule. Re-evaluate the chemical series or explore different scaffolds.

G Start Analyze Primary Screening Data Cytotoxic Is GI50 < Threshold? Start->Cytotoxic KinaseHit Is IC50 < Threshold? Cytotoxic->KinaseHit Yes KinaseHit_No KinaseHit_No Cytotoxic->KinaseHit_No Is IC50 < Threshold? OnTarget Probable On-Target Effect (GO) KinaseHit->OnTarget Yes OffTarget Cytotoxic Off-Target Effect (INVESTIGATE) KinaseHit->OffTarget No Selectivity Proceed to Selectivity Profiling & MoA Studies OnTarget->Selectivity NonViability Target Hit, Non-Viability Role (INVESTIGATE) NoActivity Inactive Compound (NO-GO) KinaseHit_No->NonViability Yes KinaseHit_No->NoActivity No

Figure 4: Decision-Making Logic Flow for Next Steps.

Conclusion

This guide has detailed a systematic, multi-tiered strategy for the preliminary bioactivity assessment of this compound. By initiating with a comprehensive in silico analysis to build a data-driven hypothesis, we ensure that subsequent in vitro experiments are targeted, efficient, and conclusive. This integrated approach, blending computational prediction with robust cell-based and biochemical validation, provides the critical data needed for an early, informed go/no-go decision. This methodology not only accelerates the drug discovery process but also instills a high degree of scientific integrity, ensuring that only the most promising candidates progress toward more complex and resource-intensive stages of development.

References

  • Singh, S., et al. (2022). Systematic computational strategies for identifying protein targets and lead discovery. National Institutes of Health (NIH).
  • Di Stefano, M., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf.
  • Asija, S., & Asija, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • Di Stefano, M., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed.
  • Badshah, H., et al. (2021). Machine Learning for In Silico ADMET Prediction. PubMed.
  • Ali, I., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.
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  • Gfeller, D., et al. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Nucleic Acids Research.
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  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • ResearchGate. (2025). In Silico Approach in Predicting Bioactivity, ADMET, and Therapeutic Targets of Dexamethasone.
  • bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.)).
  • de Freitas, R. M., et al. (2021). In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. PubMed.
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  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
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  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Li, Q., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH.
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results.
  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • Labinsights. (2023). The Important Role of in Vitro Screening Related Services in Drug.
  • Wang, Y., & Bryant, S. H. (2010). A survey of across-target bioactivity results of small molecules in PubChem. PMC - NIH.
  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
  • Ampornpisheh, P., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC.
  • PubChemLite. (n.d.). This compound.
  • PubChem. (n.d.). 1-Ethyl-1H-pyrazol-5-amine.
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  • Zhang, Y., et al. (2020). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central.
  • Hospital, A., et al. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science (RSC Publishing).
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Methodological & Application

synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-amine protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-Ethyl-3-Methyl-1H-Pyrazol-5-Amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The protocol is based on the well-established condensation reaction between ethylhydrazine and a β-ketonitrile. This application note is designed for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, and methods for ensuring the trustworthiness and validation of the final product.

Introduction and Significance

Aminopyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] The target molecule, this compound (CAS No. 72270-93-4), is a functionalized pyrazole derivative. Its structure, featuring a primary amine and specific alkyl substituents on the pyrazole ring, makes it an ideal precursor for constructing more complex molecules, such as kinase inhibitors, anti-inflammatory agents, and pesticides.[2]

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the researcher can not only replicate the synthesis but also troubleshoot and adapt it. The presented protocol is designed to be robust, reliable, and verifiable through standard analytical techniques.

Synthetic Strategy and Reaction Mechanism

The synthesis of 3(5)-aminopyrazoles is most commonly and efficiently achieved through the condensation of a hydrazine derivative with a β-ketonitrile.[1] This approach, a variation of the Knorr pyrazole synthesis, is employed here.[3] The selected precursors are ethylhydrazine and 3-aminocrotononitrile (the stable enamine tautomer of acetoacetonitrile).

Reaction Scheme: Ethylhydrazine + 3-Aminocrotononitrile → this compound

Causality of the Mechanism: The reaction proceeds through a well-defined pathway involving nucleophilic attack, condensation, and intramolecular cyclization.

  • Hydrazone Formation: Ethylhydrazine possesses two nitrogen atoms, but the terminal NH₂ group is more nucleophilic. It initiates the reaction by attacking the electrophilic ketone carbonyl of the β-ketonitrile (in its keto-form). This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the carbon of the nitrile group. This cyclization step is crucial for forming the five-membered ring.[1]

  • Tautomerization: The resulting cyclic intermediate undergoes tautomerization to establish aromaticity, yielding the stable this compound product. The reaction is typically favored under mild heating in a protic solvent like ethanol, which facilitates proton transfer steps.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethylhydrazine Ethylhydrazine Ketonitrile 3-Aminocrotononitrile (β-Ketonitrile Precursor) Hydrazone Hydrazone Intermediate Ketonitrile->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate 2. Intramolecular Cyclization Product 1-Ethyl-3-methyl- 1H-pyrazol-5-amine Cyclic_Intermediate->Product 3. Tautomerization (Aromatization)

Caption: Reaction mechanism for pyrazole synthesis.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )MolesEquivalentsAmount
3-Aminocrotononitrile1118-61-282.100.101.08.21 g
Ethylhydrazine Oxalate6629-60-3150.120.111.116.51 g
Sodium Hydroxide1310-73-240.000.222.28.80 g
Ethanol (Absolute)64-17-5---200 mL
Ethyl Acetate141-78-6---As needed
Hexanes110-54-3---As needed
Brine (Saturated NaCl)----As needed
Anhydrous MgSO₄/Na₂SO₄----As needed

Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, equipment for column chromatography or recrystallization.

Safety Precautions
  • Ethylhydrazine and its salts are highly toxic, corrosive, and potential carcinogens. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4]

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Organic solvents (Ethanol, Ethyl Acetate, Hexanes) are flammable. Keep away from open flames and ignition sources.

Step-by-Step Synthesis Procedure
  • Liberation of Free Ethylhydrazine: In a 500 mL round-bottom flask, dissolve ethylhydrazine oxalate (16.51 g, 0.11 mol) and sodium hydroxide (8.80 g, 0.22 mol) in 100 mL of absolute ethanol. Stir the mixture at room temperature for 30 minutes. A precipitate of sodium oxalate will form.

  • Reaction Setup: Filter the mixture to remove the sodium oxalate precipitate, washing the solid with a small amount of ethanol. Transfer the ethanolic solution of free ethylhydrazine to a clean 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Ketonitrile: To the stirring solution of ethylhydrazine, add 3-aminocrotononitrile (8.21 g, 0.10 mol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 150 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 2 x 75 mL of brine (saturated NaCl solution) to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate again on the rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, often an oil or a low-melting solid, can be purified via flash column chromatography on silica gel. A gradient elution system starting from 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes is typically effective.

    • Alternatively, if the crude product solidifies, recrystallization from an appropriate solvent system like ethyl acetate/hexanes can be attempted.

Characterization

The identity and purity of the final product should be confirmed using standard analytical methods.

  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), the pyrazole ring proton (a singlet), and the amine protons (a broad singlet).

  • ¹³C NMR: Expect distinct signals for the carbons of the ethyl, methyl, and pyrazole ring moieties.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₆H₁₁N₃, M.W. = 125.17 g/mol ) should be observed.[2]

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by incorporating in-process controls and rigorous final product validation.

  • In-Process Control: The use of TLC is a critical self-validating step. It provides real-time confirmation that the reaction is proceeding as expected and allows the researcher to determine the optimal reaction time, preventing the formation of degradation byproducts from excessive heating.

  • Purification and Validation: Purification by chromatography or recrystallization is essential to remove unreacted starting materials and side products. The final validation rests on the comprehensive characterization of the product. The obtained analytical data (NMR, MS) must match the expected values for this compound, providing unequivocal proof of a successful synthesis.

  • Regioselectivity: The condensation of substituted hydrazines with unsymmetrical 1,3-dielectrophiles can potentially lead to two regioisomers. In this synthesis, the initial nucleophilic attack occurs at the more electrophilic ketone carbon rather than the nitrile, directing the formation of the desired 5-amino pyrazole isomer. This regiochemical outcome is a well-established principle in pyrazole synthesis and is confirmed by the final spectroscopic analysis.[5]

Experimental_Workflow A 1. Prepare Reagents (Liberate Ethylhydrazine) B 2. Combine Reactants (Add 3-Aminocrotononitrile) A->B C 3. Reflux Reaction (4-6 hours, ~78°C) B->C D 4. Monitor with TLC C->D In-process control D->C Continue if incomplete E 5. Work-up (Solvent Removal, Extraction) D->E If complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Final Product: 1-Ethyl-3-methyl- 1H-pyrazol-5-amine G->H

Caption: Overall experimental workflow diagram.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • This compound. PubChem.
  • Synthesis of pyrazoles. (2019, January 19). YouTube.

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Application Note & Protocols: One-Pot Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrazole scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth exploration of modern, efficient one-pot synthetic strategies for creating diverse pyrazole derivatives. By minimizing intermediate isolation steps, these methods enhance operational simplicity, reduce waste, and improve overall yield, aligning with the principles of green chemistry.[4][5] We will detail field-proven protocols for two- and three-component reactions, elucidate the underlying chemical mechanisms, and present data to guide researchers in selecting the optimal methodology for their specific molecular targets.

Introduction: The Power of One-Pot Synthesis for a Privileged Scaffold

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Sunitinib.

Traditionally, pyrazole synthesis involves multi-step procedures that can be time-consuming and generate significant chemical waste. One-pot synthesis, wherein reactants are subjected to successive chemical transformations in a single reactor, has emerged as a powerful and elegant solution. This approach offers several distinct advantages:

  • Increased Efficiency: Eliminates the need for purification of intermediates, saving time and resources.

  • Higher Yields: Avoids material loss that occurs during intermediate workup and isolation.

  • Improved Atom Economy: Maximizes the incorporation of reactant atoms into the final product.

  • Greener Chemistry: Reduces solvent consumption and waste generation.[4][5]

This document details two robust and widely applicable one-pot methodologies for pyrazole synthesis.

Protocol I: Classic Two-Component Synthesis via Knorr Condensation

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry.[6][7] It involves the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[6][8][9] Modern adaptations often employ catalysts to improve reaction rates and yields under mild conditions.

Principle & Mechanism

The reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[6][8] The use of an acid or base catalyst facilitates the key steps of imine formation and dehydration.

Below is a generalized workflow for this condensation reaction.

G A 1,3-Dicarbonyl Compound C Reaction Vessel (Solvent + Catalyst) A->C B Hydrazine Derivative B->C D Condensation & Intramolecular Cyclization C->D Heating / Stirring E Dehydration (Aromatization) D->E F Pyrazole Product E->F

Caption: Workflow for the two-component Knorr pyrazole synthesis.

Detailed Experimental Protocol (Nano-ZnO Catalyzed)

This protocol is adapted from a green chemistry approach using a reusable nano-ZnO catalyst, which provides excellent yields in short reaction times.[2][7]

Reagents & Equipment:

  • Phenylhydrazine (1.0 mmol, 97 µL)

  • Ethyl acetoacetate (1.0 mmol, 127 µL)

  • Nano-ZnO catalyst (10 mol%)

  • Ethanol (5 mL)

  • 50 mL Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • TLC plates (Silica gel 60 F254)

Procedure:

  • To a 50 mL round-bottom flask, add phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.0 mmol), nano-ZnO (10 mol%), and ethanol (5 mL).

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 78 °C.

  • Stir the reaction mixture vigorously under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Upon completion (typically 30-60 minutes), cool the reaction mixture to room temperature.

  • Add 10 mL of cold water to the flask. The solid product will precipitate out of the solution.

  • Filter the crude product using a Büchner funnel. Wash the solid with cold water (2 x 5 mL).

  • The nano-ZnO catalyst can be recovered from the filtrate for reuse.

  • Recrystallize the solid product from hot ethanol to obtain the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Data Summary: Substrate Scope & Yields

The use of heterogeneous catalysts like nano-ZnO has proven effective for a range of substrates, consistently delivering high yields.[2][7]

Entry1,3-Dicarbonyl CompoundHydrazineYield (%)[2]
1Ethyl acetoacetatePhenylhydrazine95
2AcetylacetonePhenylhydrazine92
3Ethyl benzoylacetateHydrazine hydrate90
4DibenzoylmethaneHydrazine hydrate88
5Ethyl acetoacetate4-Nitrophenylhydrazine93

Protocol II: One-Pot, Three-Component Synthesis of Polysubstituted Pyrazoles

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules in a single step.[9][10] This three-component protocol efficiently synthesizes highly functionalized pyrazoles from an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[3][4][11]

Principle & Mechanism

This reaction typically proceeds through a tandem sequence. First, the aldehyde and the 1,3-dicarbonyl compound undergo a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate (a chalcone-like structure).[11] This intermediate is not isolated. Subsequently, the hydrazine is introduced, which undergoes a Michael addition followed by intramolecular cyclization and dehydration to form the final pyrazole product.[9] The elegance of this one-pot method lies in the in-situ formation and consumption of the reactive intermediate.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Pyrazole Formation A Aldehyde C α,β-Unsaturated Intermediate A->C B 1,3-Dicarbonyl B->C E Cyclization/ Dehydration C->E Michael Addition D Hydrazine D->E F Polysubstituted Pyrazole E->F

Caption: Tandem reaction sequence in a three-component pyrazole synthesis.

Detailed Experimental Protocol (Heterogeneous Nickel Catalyst)

This protocol utilizes a recyclable, heterogeneous nickel-based catalyst, enabling the reaction to proceed efficiently at room temperature.[4]

Reagents & Equipment:

  • Benzaldehyde (1.0 mmol, 102 µL)

  • Acetophenone (1.0 mmol, 117 µL)

  • Hydrazine hydrate (1.2 mmol, 58 µL)

  • Heterogeneous Nickel Catalyst (e.g., Ni-based MOF, 10 mol%)

  • Ethanol (10 mL)

  • 50 mL Round-bottom flask with magnetic stir bar

Procedure:

  • Charge a 50 mL round-bottom flask with acetophenone (1.0 mmol), hydrazine hydrate (1.2 mmol), the nickel catalyst (10 mol%), and ethanol (10 mL).[4]

  • Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the hydrazone intermediate.

  • Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature. Monitor the reaction via TLC (hexane:ethyl acetate, 8:2). The reaction is typically complete within 3-4 hours.[4]

  • After completion, filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 1,3,5-triphenyl-1H-pyrazole.

Data Summary: Scope of Three-Component Synthesis

This method is versatile, accommodating a wide range of aromatic and heteroaromatic aldehydes with both electron-donating and electron-withdrawing groups.[4][11]

EntryAldehydeKetoneHydrazineYield (%)[4]
1BenzaldehydeAcetophenoneHydrazine hydrate94
24-ChlorobenzaldehydeAcetophenoneHydrazine hydrate96
34-Methoxybenzaldehyde4'-MethylacetophenoneHydrazine hydrate92
42-NaphthaldehydeAcetophenonePhenylhydrazine89
5Furfural4'-BromoacetophenoneHydrazine hydrate90

Safety & Concluding Remarks

Safety Precautions:

  • Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • When working with nano-catalysts, avoid inhalation by using proper engineering controls or respiratory protection.

The one-pot synthetic strategies presented here offer powerful, efficient, and often environmentally benign routes to valuable pyrazole derivatives. The choice between a two-component or three-component approach will depend on the desired substitution pattern of the target molecule. Researchers are encouraged to consult the primary literature for specific substrate limitations and further optimization of reaction conditions. The continued development of novel catalysts and multicomponent strategies promises to further expand the synthetic chemist's toolkit for accessing this critical heterocyclic scaffold.

References

  • Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13).
  • Kamal, A., et al. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 80(8), 4325-4335.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Faidah, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523.
  • Wang, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Labiad, H., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137.
  • Rostami, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1083-1122.
  • Habeeb, A. G., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Catalysts, 12(11), 1421.
  • Wang, Z., et al. (2008). One‐Pot Three‐Component Synthesis of Pyrazoles Through a Tandem Coupling‐Cyclocondensation Sequence. Synthetic Communications, 38(16), 2641-2651.
  • Saradhi, C. V., et al. (2023). Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. Journal of Chemical Health Risks.
  • Saradhi, C. V., et al. (2023). Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. Journal of Chemical Health Risks, 13(4), 319-325.
  • ResearchGate. (n.d.). The proposed general mechanism for the synthesis of 1-acetyl pyrazoline...
  • International Journal of Environmental Sciences. (2024). Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators.
  • Shojaie, M. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry, 1(2), 106-114.
  • Faidah, N., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(21), 7569.
  • Mohammadi, F., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega.
  • ResearchGate. (n.d.). Chalcone Derived Pyrazole Synthesis via One Pot and Two Pot Strategies. | Request PDF.
  • Hilaris Publisher. (2020). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles.
  • Mali, R. S., & Jawale, D. V. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ChemistrySelect, 6(32), 8267-8288.

Sources

purification of 1-ethyl-3-methyl-1H-pyrazol-5-amine from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Purification of 1-ethyl-3-methyl-1H-pyrazol-5-amine from Reaction Mixtures

Abstract

This technical guide provides a detailed framework for the purification of this compound, a key building block in pharmaceutical and agrochemical research.[1] Recognizing that the purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active ingredient, this document outlines a multi-modal purification strategy. We will delve into the underlying principles and provide step-by-step protocols for liquid-liquid extraction, flash column chromatography, and recrystallization. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific impurity profiles. This guide is intended for researchers, chemists, and process development professionals seeking to obtain high-purity this compound from complex crude reaction mixtures.

Introduction: The Importance of Purity

This compound is a substituted aminopyrazole, a class of heterocyclic compounds that are prominent scaffolds in medicinal chemistry.[1][2] The presence of the amine functionality on the pyrazole ring provides a versatile handle for further chemical modifications, making it a valuable precursor for a wide range of biologically active molecules. However, the synthesis of this compound, typically through the condensation of an ethylhydrazine with a β-ketonitrile or a similar precursor, can result in a crude product containing unreacted starting materials, regioisomers, and other side products. These impurities can interfere with subsequent reactions, lead to the formation of undesired byproducts, and complicate the purification of the final compound. Therefore, a robust and efficient purification strategy is essential.

This guide provides a systematic approach to purifying this compound, starting from a general understanding of its physicochemical properties and potential impurity profile.

Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities.

Physicochemical Properties

The physical and chemical properties of this compound dictate the choice of purification techniques.

PropertyValueSource
Molecular Formula C₆H₁₁N₃[3]
Molecular Weight 125.17 g/mol PubChem
Appearance Colorless to light yellow solid or oil[4]
Melting Point 99-100 °C[5]
Boiling Point 246 °C @ 760 mmHg[5]
Predicted XlogP 0.6[3]
Solubility Generally soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate, DCM). Sparingly soluble in water and non-polar solvents (e.g., hexanes).[4][6][7]
Basicity The 5-amino group confers weak basic properties to the molecule.
Anticipated Impurity Profile

The most common method for synthesizing N-alkylated aminopyrazoles involves the reaction of a substituted hydrazine with a β-ketonitrile. In the case of this compound, this would typically involve ethylhydrazine and acetoacetonitrile (3-oxobutanenitrile). Based on this, the following impurities are anticipated:

  • Unreacted Starting Materials: Ethylhydrazine and acetoacetonitrile.

  • Regioisomer: The reaction can potentially yield the isomeric product, 1-ethyl-5-methyl-1H-pyrazol-3-amine. The separation of these isomers is often the primary challenge.

  • Reaction Solvents: Alcohols (e.g., ethanol) or other organic solvents used in the synthesis.

  • Side-Products: Small amounts of byproducts from polymerization or degradation of starting materials.

Overall Purification Strategy

The purification strategy is a multi-step process designed to remove different classes of impurities at each stage. The choice of which steps to include and in what order depends on the initial purity of the crude product and the final purity required.

PurificationWorkflow crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid-Base Work-up) crude->extraction Removes baseline/acidic impurities & unreacted starting materials chromatography Flash Column Chromatography extraction->chromatography To separate regioisomers & closely related impurities recrystallization Recrystallization extraction->recrystallization If regioisomer is not a significant impurity chromatography->recrystallization For final polishing to achieve high crystalline purity pure_product Pure this compound recrystallization->pure_product MethodSelection start Crude Product extraction Perform Acid-Base Extraction start->extraction check_isomers Significant Regioisomer Present (check by TLC/LCMS)? check_purity High Purity Required? check_isomers->check_purity No chromatography Perform Column Chromatography check_isomers->chromatography Yes recrystallize Perform Recrystallization check_purity->recrystallize Yes finish Pure Product check_purity->finish No extraction->check_isomers chromatography->check_purity recrystallize->finish

Sources

Application Note: Comprehensive Analytical Characterization of 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 1-ethyl-3-methyl-1H-pyrazol-5-amine (C₆H₁₁N₃, MW: 125.18 g/mol ). As a key building block in modern medicinal chemistry, particularly for the synthesis of kinase inhibitors and other pharmacologically active agents, the unambiguous confirmation of its identity, purity, and structural integrity is paramount.[1][2] This guide is intended for researchers, quality control analysts, and drug development professionals, offering a suite of validated methods including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of Pyrazole Amines

Nitrogen-containing heterocycles are foundational scaffolds in pharmaceutical science, with over 59% of FDA-approved small-molecule drugs containing at least one such ring system.[3] Within this class, substituted pyrazoles are prized for their diverse biological activities and their utility as versatile synthetic intermediates.[4][5] this compound serves as a critical precursor, where precise characterization is the first step in ensuring the quality and efficacy of downstream products. This application note outlines a multi-technique approach to provide orthogonal data points, leading to an unequivocal structural and purity profile.

Overall Analytical Workflow

A multi-faceted analytical strategy is essential for the complete characterization of a novel or synthesized chemical entity. Each technique provides a unique piece of the structural puzzle. The workflow presented here ensures that data from one method corroborates the findings of another, leading to a high-confidence characterization.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Purity & Identity Confirmation Synthesis Synthesized Compound (this compound) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, Fragmentation) Purification->MS HPLC HPLC-UV/DAD (Purity Assessment) Purification->HPLC EA Elemental Analysis (%C, %H, %N) Purification->EA Final Confirmed Structure & Purity Report NMR->Final MS->Final HPLC->Final EA->Final

Caption: Overall workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Rationale and Causality

For this compound, ¹H NMR will confirm the presence and connectivity of the ethyl, methyl, and amine groups, as well as the lone proton on the pyrazole ring. The distinct splitting patterns (singlet, triplet, quartet) are crucial for assigning protons to their respective positions. ¹³C NMR will confirm the number of unique carbon atoms in the molecule, corroborating the proposed structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[6]

  • Instrument Setup: Acquire spectra on a spectrometer with a field strength of 300 MHz or higher for better resolution.[6]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Typical spectral parameters include a spectral width of 0-12 ppm, a 45° pulse angle, and a relaxation delay of 1-2 seconds.[6]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • Longer acquisition times or a higher number of scans are typically needed due to the lower natural abundance of the ¹³C isotope.

Expected Data Summary
Analysis Parameter Expected Result for this compound
¹H NMR Chemical Shift (δ)~1.2 ppm (t, 3H, -CH₂CH₃ )
~2.1 ppm (s, 3H, -CH₃ )
~3.8 ppm (q, 2H, -CH₂ CH₃)
~4.0 ppm (br s, 2H, -NH₂ )
~5.3 ppm (s, 1H, Pyrazole H -4)
¹³C NMR Number of Signals6 distinct signals
Chemical Shift (δ)~15 ppm (-CH₂CH₃ )
~12 ppm (Ring-CH₃ )
~42 ppm (-CH₂ CH₃)
~95 ppm (Pyrazole C -4)
~140 ppm (Pyrazole C -3)
~155 ppm (Pyrazole C -5)

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The chemical shifts for the pyrazole ring protons and carbons are estimated based on data for similar substituted pyrazoles.[7]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[6] It is a highly sensitive method that confirms the elemental composition when using high-resolution instrumentation (HRMS).

Rationale and Causality

For this compound, electrospray ionization (ESI) is the preferred method due to the presence of the basic amine group, which is readily protonated to form a stable [M+H]⁺ ion. HRMS will provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₆H₁₁N₃). The fragmentation pattern can further validate the structure, as the mass spectral fragmentation of pyrazole derivatives is strongly dependent on the nature and position of the substituents.[8][9]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6]

  • Instrument: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode.

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion (m/z 126.10) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Expected Data Summary

Parameter Value Rationale
Molecular Formula C₆H₁₁N₃---
Monoisotopic Mass 125.0953 DaCalculated exact mass.[10]
Expected [M+H]⁺ Ion m/z 126.1026The primary ion observed in positive ESI mode.[10]
Required Mass Accuracy < 5 ppmStandard for confirming elemental composition via HRMS.
Potential Fragments Loss of CH₃, C₂H₄, HCNCommon fragmentation pathways for substituted pyrazoles.[9]

digraph "MS_Fragmentation" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

M_H [label="[M+H]⁺\nm/z 126.10", color="#4285F4", style="rounded,filled", fillcolor="#FFFFFF"]; Frag1 [label="Loss of C₂H₄\n(ethylene from ethyl group)\nm/z 98.07"]; Frag2 [label="Loss of HCN\n(from pyrazole ring)\nm/z 99.08"];

M_H -> Frag1 [label="-28 Da"]; M_H -> Frag2 [label="-27 Da"]; }

Caption: Plausible fragmentation pathways for protonated this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity of pharmaceutical compounds and intermediates. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Rationale and Causality

A reverse-phase (RP-HPLC) method is chosen for its broad applicability to moderately polar organic molecules like this compound. A C18 column provides excellent hydrophobic retention. The mobile phase, consisting of an organic modifier (acetonitrile) and an aqueous component with an acid additive (formic or phosphoric acid), ensures good peak shape for the basic amine analyte by suppressing silanol interactions and protonating the analyte.[11] UV detection is suitable as the pyrazole ring possesses a chromophore.

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Accurately prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.[12]

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid (MS-compatible).[11]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 25 °C.[12]

    • Injection Volume: 10 µL.

    • Detection: UV Diode Array Detector (DAD) at 220 nm.

  • Analysis: Inject the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Expected Results
Parameter Acceptance Criteria
Purity ≥ 98.0% (typical for drug development intermediates)
Retention Time Consistent (e.g., ± 0.1 min) across injections
Peak Tailing Factor 0.9 - 1.5 (indicates good peak shape)

Elemental Analysis

Elemental analysis provides a fundamental confirmation of the empirical formula of a pure compound by determining the mass percentages of carbon, hydrogen, and nitrogen.

Rationale and Causality

This technique serves as an independent, bulk-property confirmation of the compound's elemental composition. Unlike MS, which analyzes ions in the gas phase, elemental analysis measures the bulk solid sample. A close match between the experimentally determined percentages and the calculated theoretical values provides strong evidence of the compound's purity and correct identity.

Protocol: CHN Analysis
  • Sample Preparation: Provide 2-3 mg of the highly purified, dry sample in a pre-weighed tin capsule. The sample must be homogenous and free of residual solvent.

  • Instrumentation: Use a commercial CHN elemental analyzer, which combusts the sample at high temperature in an oxygen-rich atmosphere.

  • Analysis: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (typically thermal conductivity). The instrument's software calculates the mass percentages.

  • Validation: The analysis should be run in duplicate or triplicate to ensure precision.

Theoretical vs. Experimental Values
Element Theoretical % for C₆H₁₁N₃ Acceptance Criteria
Carbon (C) 57.57%± 0.4%
Hydrogen (H) 8.86%± 0.4%
Nitrogen (N) 33.57%± 0.4%

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of this compound. By combining the structural detail from NMR, the molecular formula confirmation from HRMS, the purity assessment from HPLC, and the elemental composition from CHN analysis, researchers can establish the identity and quality of this important chemical intermediate with a high degree of scientific certainty. Adherence to these protocols will ensure the generation of reliable and reproducible data critical for advancing research and development programs.

References

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Marcel Dekker, Inc. [Link provided by tool]
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • PubChem. (2025). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
  • PubChem. (2024). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol.
  • El-Ezbawy, S. R., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836. [Link]
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- on Newcrom R1 HPLC column. [Link]
  • ACS Omega. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. American Chemical Society. [Link]
  • ResearchGate. (n.d.). ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole.
  • Spectrabase. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]
  • PubChemLite. (2025). This compound. Université du Luxembourg. [Link]
  • International Journal of Current Pharmaceutical Analysis. (n.d.).
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
  • ChemBK. (2024). Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-. [Link]
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
  • National Institutes of Health. (2020).
  • MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]
  • ResearchGate. (2018).
  • Journal of Critical Reviews. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]
  • ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. [Link]

Sources

The Strategic Application of 1-Ethyl-3-methyl-1H-pyrazol-5-amine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold and the Utility of 1-Ethyl-3-methyl-1H-pyrazol-5-amine

In the landscape of contemporary drug discovery, heterocyclic scaffolds are indispensable tools for the medicinal chemist. Among these, the pyrazole ring system has consistently demonstrated its value, featuring in a multitude of clinically approved drugs and late-stage clinical candidates.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, make it a versatile bioisosteric replacement for other aromatic and heterocyclic rings.[2][3][4] This strategic substitution can lead to significant improvements in a compound's potency, selectivity, and pharmacokinetic profile.[2]

This guide focuses on a specific, highly versatile pyrazole building block: This compound . The presence of a primary amine at the 5-position offers a convenient handle for a wide array of chemical transformations, enabling the rapid generation of diverse compound libraries for biological screening. The ethyl and methyl substitutions at the 1 and 3 positions, respectively, provide a degree of lipophilicity and steric bulk that can be crucial for optimizing interactions within a target's binding pocket.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the application of this compound in medicinal chemistry programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 3524-33-2[5]
Molecular Formula C6H11N3[6]
Molecular Weight 125.17 g/mol [6]
Predicted XlogP 0.6[6]

Synthesis of the Core Scaffold: this compound

While this compound is commercially available, an understanding of its synthesis is valuable for bespoke modifications and scale-up. A common and efficient route involves the condensation of a β-ketoester with a substituted hydrazine.

Protocol 1: Synthesis via Condensation of Ethyl Acetoacetate with Ethylhydrazine

This protocol outlines a two-step synthesis starting from readily available commercial reagents.

Step 1: Synthesis of 1-Ethyl-3-methyl-5-pyrazolone

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add ethylhydrazine (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude 1-ethyl-3-methyl-5-pyrazolone can be purified by recrystallization or column chromatography.

Step 2: Amination of 1-Ethyl-3-methyl-5-pyrazolone

A variety of methods can be employed for the amination of the pyrazolone intermediate. A common approach involves conversion to the corresponding 5-chloro-pyrazole followed by nucleophilic substitution with ammonia or a protected amine equivalent.

Application in Lead Generation: Derivatization Strategies

The primary amine of this compound is the key functional group for diversification. The following sections detail robust protocols for two of the most powerful transformations in medicinal chemistry: amide bond formation and Suzuki-Miyaura cross-coupling.

Amide Bond Formation: A Gateway to Diverse Chemical Space

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, allowing for the introduction of a vast array of substituents.[7][8] The resulting amides can participate in crucial hydrogen bonding interactions with biological targets.

This protocol describes a reliable method for the coupling of this compound with a carboxylic acid using the highly efficient coupling reagent HATU.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a clean, dry flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality and Experimental Choices:

  • HATU is chosen for its high efficiency and ability to suppress racemization, which is critical when coupling chiral carboxylic acids.

  • DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester.

  • Anhydrous DMF is used as the solvent due to its high polarity, which aids in dissolving the reactants and reagents, and its aprotic nature, which prevents unwanted side reactions.

Suzuki-Miyaura Cross-Coupling: Forging Aryl and Heteroaryl Linkages

To explore structure-activity relationships (SAR) involving aryl or heteroaryl substituents at the 5-position, the amine can be converted to a halide, which can then undergo Suzuki-Miyaura cross-coupling. This powerful palladium-catalyzed reaction allows for the formation of C-C bonds with a wide range of boronic acids and esters.[9][10][11]

Suzuki_Workflow

This protocol assumes the successful synthesis of the 5-bromo intermediate via a Sandmeyer reaction.

Materials:

  • 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

  • Aryl or heteroaryl boronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Aqueous Na2CO3 solution (2M)

  • 1,4-Dioxane

Procedure:

  • To a degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3, add 5-bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 eq), the boronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Trustworthiness and Self-Validation:

  • The progress of the reaction should be carefully monitored to avoid the formation of byproducts from prolonged heating.

  • The purity and identity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for systematic exploration of the chemical space around the pyrazole core.

SAR_Diagram

By generating libraries of amides and biaryl compounds, researchers can probe the interactions of these substituents with the target protein. For instance, in the development of cannabinoid receptor antagonists, specific substitutions on the pyrazole ring were found to be critical for potency and selectivity.[12][13] Similarly, in the design of FabH inhibitors, variations of the substituents on the pyrazole core led to compounds with potent antibacterial activity.[14]

Conclusion

This compound represents a valuable and versatile starting material for medicinal chemistry campaigns. Its straightforward derivatization through robust and well-established protocols, such as amide coupling and Suzuki-Miyaura cross-coupling, enables the efficient exploration of chemical space and the optimization of lead compounds. The inherent drug-like properties of the pyrazole scaffold, combined with the strategic placement of the reactive amine handle, make this building block a powerful tool in the quest for novel therapeutics.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Structure Activity Rel
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed. [Link]
  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry. [Link]
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). Taylor & Francis Online. [Link]
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate.
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.
  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives.
  • Current status of pyrazole and its biological activities.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society. [Link]
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
  • This compound. PubChem. [Link]
  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxyl
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

Sources

Application Notes & Protocols: 1-Ethyl-3-methyl-1H-pyrazol-5-amine as a Versatile Binucleophile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-ethyl-3-methyl-1H-pyrazol-5-amine. Pyrazole-fused heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and phosphodiesterase 5 (PDE5) inhibitors.[1][2][3] This document elucidates the foundational chemical principles that make this compound a potent 1,3-binucleophilic building block. We provide detailed, field-proven protocols for the synthesis of high-value fused systems, such as pyrazolo[1,5-a]pyrimidines and the pyrazolo[4,3-d]pyrimidinone core, which is central to blockbuster drugs like Sildenafil.[4][5] Each protocol is designed to be self-validating, with causal explanations for experimental choices to ensure reproducibility and deeper understanding.

Foundational Principles: The Binucleophilic Nature of this compound

This compound is a highly versatile reagent in heterocyclic synthesis due to the presence of two key nucleophilic centers: the exocyclic C5-amino group (-NH₂) and the endocyclic N1-nitrogen atom. This arrangement allows the molecule to react with 1,3-dielectrophilic partners in a cyclocondensation reaction, efficiently constructing a second fused ring system.

The reactivity is governed by the electronic properties of the pyrazole ring. The N1-ethyl group directs the regiochemistry, preventing its participation in tautomerization and making the N2-nitrogen the primary endocyclic nucleophile in many reaction pathways. The C5-amino group, activated by the heterocyclic system, readily initiates reactions with electrophiles like carbonyl carbons. The choice of reaction conditions (e.g., acidic vs. basic catalysis) can modulate the nucleophilicity of these sites and influence the reaction pathway and final product structure.[6][7]

Caption: Nucleophilic sites of this compound.

Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation with β-Diketones

Application Note 2.1: Mechanism and Rationale The reaction between a 5-aminopyrazole and a β-dicarbonyl compound, such as acetylacetone, is a classic and highly efficient method for constructing the pyrazolo[1,5-a]pyrimidine scaffold.[8] The reaction typically proceeds under acidic conditions (e.g., glacial acetic acid) or with base catalysis.

The mechanism involves an initial condensation between the more nucleophilic exocyclic amino group and one of the carbonyls to form an enamine intermediate. This is followed by an intramolecular cyclization where the endocyclic N2-nitrogen attacks the second carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. Acetic acid serves both as a solvent and a catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitating the dehydration step.

reaction_mechanism start This compound + Acetylacetone step1 Condensation (Loss of H2O) start->step1 intermediate Enamine Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 step3 Dehydration (Loss of H2O) step2->step3 product 5-Ethyl-2,7-dimethyl- pyrazolo[1,5-a]pyrimidine step3->product

Caption: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Protocol 2.1: Synthesis of 5-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine

This protocol details the synthesis from this compound and acetylacetone.

Materials:

  • This compound (1.0 eq, e.g., 1.25 g, 10 mmol)

  • Acetylacetone (2,4-pentanedione) (1.05 eq, e.g., 1.05 g, 10.5 mmol)

  • Glacial Acetic Acid (15-20 mL)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Round-bottom flask (50 mL) with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard filtration apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq) and glacial acetic acid (15 mL). Stir the mixture until the amine fully dissolves.

  • Reagent Addition: Add acetylacetone (1.05 eq) to the solution dropwise at room temperature.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C). Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot disappears.

  • Workup - Precipitation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the cooled, dark solution into a beaker containing 100 mL of ice-cold water while stirring vigorously. A precipitate should form.

  • Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until effervescence ceases and the pH is neutral (pH ~7-8). This neutralizes the excess acetic acid and aids in the precipitation of the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any residual salts.

  • Drying & Purification: Dry the collected solid under vacuum. The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.

Reactant 1Reactant 2ProductTypical Yield
This compoundAcetylacetone5-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine85-95%
This compoundDibenzoylmethane5-Ethyl-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine70-80%
This compoundEthyl Acetoacetate5-Ethyl-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine80-90%
Table 1: Representative yields for the synthesis of various pyrazolo[1,5-a]pyrimidines.

Synthesis of Pyrazolo[4,3-d]pyrimidinones: Core of PDE5 Inhibitors

Application Note 3.1: A Gateway to Bioactive Scaffolds The pyrazolo[4,3-d]pyrimidinone core is of immense interest in medicinal chemistry as it is the central scaffold of Sildenafil (Viagra) and related PDE5 inhibitors used to treat erectile dysfunction and pulmonary hypertension.[4][9] The synthesis of this system highlights the versatility of aminopyrazoles in more complex, multi-step synthetic routes.

A common strategy involves the derivatization of the aminopyrazole into a pyrazole-5-carboxamide, followed by cyclization. A more direct approach, adapted here, involves the reaction of the aminopyrazole with a β-ketoester derivative, specifically one that can be acylated to facilitate the final ring closure. The overall process transforms the simple aminopyrazole into a potent and pharmaceutically relevant bicyclic heterocycle.

sildenafil_core_synthesis cluster_workflow Synthetic Workflow start 1-Ethyl-3-methyl- 1H-pyrazol-5-amine step1 Reaction with β-Ketoester Derivative start->step1 intermediate Acyclic Amide Intermediate step1->intermediate step2 Base-Mediated Cyclization intermediate->step2 product Pyrazolo[4,3-d]pyrimidin-7-one Core Structure step2->product

Caption: General workflow for Pyrazolo[4,3-d]pyrimidinone synthesis.

Protocol 3.1: Synthesis of a 1-Ethyl-3-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Model

This protocol outlines a foundational synthesis of the pyrazolo[4,3-d]pyrimidinone ring system.

Materials:

  • 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (1.0 eq) - This intermediate is prepared from this compound via nitration, reduction, and amidation steps adapted from literature procedures.[2][9]

  • 2-Ethoxybenzoyl chloride (1.1 eq)

  • Pyridine (as solvent and base)

  • Potassium tert-butoxide (strong base for cyclization)

  • Tert-butanol (solvent)

  • Hydrochloric acid (for workup)

  • Round-bottom flasks, magnetic stirrer, heating mantle

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Acylation Step: Dissolve 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution in an ice bath.

  • Add 2-ethoxybenzoyl chloride (1.1 eq) dropwise to the cooled solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Isolation of Intermediate: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine), followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acylated intermediate, 4-(2-ethoxybenzamido)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide.

  • Cyclization Step: Dissolve the crude intermediate from the previous step in tert-butanol. Add potassium tert-butoxide (2.0-3.0 eq) in portions.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup and Isolation: Cool the reaction mixture and carefully neutralize with dilute aqueous HCl. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield the target 5-(2-ethoxyphenyl)-1-ethyl-3-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

References

  • Dunn, P. J. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. [Link]
  • Mojzych, M., et al. (2015). New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. Bioorganic & Medicinal Chemistry, 23, 1421-1429. [Link]
  • Al-Issa, S. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
  • Elmaati, T. A. (2006). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
  • University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. School of Chemistry, University of Bristol. [Link]
  • Gouda, M. A., et al. (2014).
  • Gilla, G., et al. (2018). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules. [Link]
  • Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
  • Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues.
  • Brauch, S., & van der Eycken, E. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
  • Fichez, J., et al. (2021).
  • Sikdar, A., et al. (2023).
  • Brauch, S., & van der Eycken, E. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Brauch-Eycken/8a159f8c67c524021798e4f51e06e30b91369c76]([Link]
  • Kamal, A., et al. (2022).

Sources

Application Notes and Protocols for the N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The N-alkylation of pyrazoles is a cornerstone of synthetic chemistry, pivotal in the development of novel therapeutics and functional materials. Pyrazole derivatives are integral to a multitude of blockbuster drugs, showcasing a vast spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of pyrazoles, delving into the critical aspects of regioselectivity and offering detailed, field-proven protocols. We will explore various methodologies, from classical approaches to modern catalytic systems, to equip researchers with the knowledge to confidently and efficiently synthesize N-alkylated pyrazoles.

The Significance and Challenge of Pyrazole N-Alkylation

The strategic placement of alkyl groups on the nitrogen atoms of the pyrazole ring is a powerful tool for modulating the physicochemical and pharmacological properties of these heterocycles.[1] However, the inherent symmetry and tautomerism of the pyrazole ring present a significant challenge: achieving regioselectivity. In unsymmetrically substituted pyrazoles, the two nitrogen atoms (N1 and N2) possess similar electronic properties, often leading to the formation of a mixture of N1 and N2 alkylated isomers that can be arduous to separate.[3][4]

The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of several factors:

  • Steric Effects: The steric bulk of substituents on both the pyrazole ring (at C3 and C5) and the alkylating agent is a primary determinant. Alkylation generally favors the less sterically hindered nitrogen atom.[3][5]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[3]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence regioselectivity.[3][6] For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) has been shown to favor N1-alkylation.[3][5]

  • Alkylating Agent: The nature of the electrophile is crucial. Specialized reagents have been developed to achieve high selectivity.[3][5]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[3]

Experimental Protocols for N-Alkylation

This section details several robust protocols for the N-alkylation of pyrazoles, each with its own advantages depending on the desired outcome and available resources.

Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions

This is a widely adopted and versatile method for N-alkylation. The choice of base and solvent is critical for achieving the desired regioselectivity.

Objective: To achieve N1-alkylation of a substituted pyrazole.

Materials:

  • Substituted pyrazole (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) or Potassium Carbonate (K2CO3, 2.0 eq.)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc) or other suitable organic solvent for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).[3]

  • Add anhydrous THF or DMF to dissolve the pyrazole.[1][3]

  • Cool the solution to 0 °C in an ice bath.[3]

  • Carefully add sodium hydride (1.1-1.2 eq.) portion-wise.[3] If using K2CO3, it can be added directly at room temperature.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[3]

  • Cool the reaction mixture back to 0 °C.[3]

  • Add the alkylating agent (1.1 eq.) dropwise via syringe.[3]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times can range from 2 to 16 hours.[1]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.[1][3]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).[1][3]

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography to isolate the desired N-alkylated regioisomer.[3]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Water will react with the strong base (NaH) and quench the reaction.

  • Cooling to 0 °C: The deprotonation of the pyrazole is an exothermic reaction. Cooling helps to control the reaction rate and prevent side reactions.

  • Portion-wise addition of NaH: Controls the rate of hydrogen gas evolution, which is a byproduct of the reaction.

  • Dropwise addition of alkylating agent: Prevents a rapid, exothermic reaction and minimizes the formation of dialkylated byproducts.[3]

  • Quenching with NH4Cl: Neutralizes any unreacted base and protonates the pyrazolate anion, making the product less soluble in the aqueous phase and facilitating extraction.

Workflow for Classical N-Alkylation:

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve Pyrazole in Anhydrous Solvent B Cool to 0 °C A->B C Add Base (e.g., NaH) B->C D Add Alkylating Agent C->D E Stir at Room Temperature D->E F Monitor Reaction (TLC/LC-MS) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify (Chromatography) I->J

Caption: Workflow for classical N-alkylation of pyrazoles.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers a mild alternative for the N-alkylation of pyrazoles, particularly with primary and secondary alcohols.[7] It proceeds via an S_N2 mechanism, leading to an inversion of stereochemistry at the alcohol carbon.[7]

Objective: To alkylate a pyrazole with an alcohol under mild, neutral conditions.

Materials:

  • Pyrazole (1.0 eq.)

  • Alcohol (1.0-1.5 eq.)

  • Triphenylphosphine (Ph3P, 1.5 eq.)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the pyrazole (1.0 eq.), alcohol (1.0-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Causality Behind Experimental Choices:

  • Triphenylphosphine and DEAD/DIAD: This redox couple activates the alcohol, converting the hydroxyl group into a good leaving group (an oxyphosphonium salt).[7]

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the reactive intermediates.

  • Slow addition of DEAD/DIAD: The reaction is exothermic, and slow addition helps to control the temperature and prevent side reactions.

Protocol 3: Phase-Transfer Catalyzed (PTC) N-Alkylation

Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble reactant and a water-insoluble reactant. For pyrazole N-alkylation, it allows the use of inorganic bases in a two-phase system, often leading to high yields under mild conditions.[8][9] This method can sometimes be performed without an organic solvent.[5][8][10]

Objective: To perform N-alkylation using a solid or aqueous base with the aid of a phase-transfer catalyst.

Materials:

  • Pyrazole (1.0 eq.)

  • Alkyl halide (1.1 eq.)

  • Potassium hydroxide (solid, 3.0 eq.) or 20% aqueous sodium hydroxide (1.5 eq.)[8]

  • Tetrabutylammonium bromide (TBAB, 0.05 eq.)

  • Toluene or Acetone (optional)[8]

Procedure:

  • In a round-bottom flask, mix the pyrazole (1.0 eq.), powdered potassium hydroxide (3.0 eq.), and a catalytic amount of TBAB (0.05 eq.).[8]

  • Add the alkyl halide (1.1 eq.) to the mixture.[8]

  • If using a solvent, add toluene or acetone. For solvent-free conditions, proceed to the next step.[8]

  • Stir the mixture vigorously at the desired temperature (room temperature to 80 °C) for 1-6 hours, monitoring by TLC.[8]

  • After completion, add water to dissolve the inorganic salts.[8]

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst (TBAB): The quaternary ammonium salt facilitates the transfer of the hydroxide anion from the solid or aqueous phase to the organic phase, where it deprotonates the pyrazole, making it nucleophilic.

  • Vigorous Stirring: Essential to maximize the interfacial area between the two phases, thereby increasing the reaction rate.

Protocol 4: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to shorter reaction times and improved yields.[11][12][13]

Objective: To rapidly synthesize N-alkylated pyrazoles using microwave energy.

Procedure:

  • In a microwave reaction vial, combine the pyrazole, alkylating agent, and a suitable base (e.g., K2CO3) in a microwave-transparent solvent (e.g., DMF, water).[14]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).[8][11][14]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the previous protocols.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Provides rapid and uniform heating of the reaction mixture, leading to a significant rate enhancement.

Characterization of N-Alkylated Pyrazoles

Confirmation of the structure and determination of the regioisomeric ratio are crucial steps after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for characterizing N-alkylated pyrazoles and determining the N1:N2 ratio.

  • ¹H NMR: The chemical shifts of the pyrazole ring protons (C3-H, C4-H, C5-H) and the protons on the newly introduced alkyl group (e.g., N-CH₂-) are often distinct for the N1 and N2 isomers.[3] Integration of unique, well-resolved signals for each regioisomer allows for the accurate determination of their ratio.[3]

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons also differ between the two isomers.

  • ¹⁹F NMR: For trifluoromethylated pyrazoles, ¹⁹F NMR is a valuable tool for distinguishing between regioisomers.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the N-alkylated product. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

X-ray Crystallography

For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard, providing definitive proof of the regiochemistry of alkylation.[5]

Troubleshooting and Optimization

Problem Potential Cause Solution
Low or No Reaction Inactive base; Wet reagents/solvents; Low reaction temperature.Use fresh, high-quality base; Ensure all reagents and solvents are anhydrous; Increase reaction temperature.
Poor Regioselectivity Suboptimal choice of base, solvent, or temperature.Screen different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, Acetone); Vary the reaction temperature.[3]
Formation of Dialkylated Product Excess alkylating agent; High reaction temperature or concentration.Use no more than 1.0-1.1 equivalents of the alkylating agent; Add the alkylating agent dropwise; Perform the reaction at a lower temperature.[3]

Troubleshooting Workflow for Poor Regioselectivity:

G Start Poor Regioselectivity Observed A Analyze Steric Hindrance Start->A B Modify Base/Solvent System A->B If sterics are ambiguous End Optimized Regioselectivity A->End If sterics are clear and favor desired product C Change Alkylating Agent B->C If no improvement B->End If improvement is seen D Consider Catalytic Method C->D If still not selective C->End If improvement is seen D->End

Caption: A logical workflow for troubleshooting poor regioselectivity.

Conclusion

The N-alkylation of pyrazoles is a versatile and indispensable transformation in modern organic synthesis. A thorough understanding of the factors governing regioselectivity, coupled with the appropriate choice of experimental protocol, is paramount for the successful synthesis of target molecules. This guide provides a solid foundation of both theoretical knowledge and practical, step-by-step procedures to empower researchers in their synthetic endeavors. The continuous development of novel methods, including enzymatic and photoredox catalysis, promises to further expand the toolkit for the selective N-functionalization of pyrazoles.[4][16]

References

  • BenchChem. (2025). Regioselective N-Alkylation of Pyrazoles. BenchChem Technical Support Center.
  • ResearchGate. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Royal Society of Chemistry. (n.d.). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Taylor & Francis Online. (1990).
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • BenchChem. (2025).
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
  • MDPI. (2022).
  • NIH. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • MDPI. (n.d.).
  • PubMed. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Bentham Science. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.

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Application Notes and Protocols for the Scale-Up Synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] 1-ethyl-3-methyl-1H-pyrazol-5-amine is a key building block for the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors and other targeted therapies. Its strategic importance necessitates a robust, scalable, and well-characterized synthetic route to ensure a consistent and high-quality supply for drug development programs.

This document provides a comprehensive guide to the scale-up synthesis of this compound, detailing a validated protocol, process safety considerations, and analytical quality control measures. The presented synthetic strategy is designed for adaptability from laboratory to pilot-plant scale.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a convergent strategy, involving the preparation of two key intermediates: ethylhydrazine and 3-amino-2-butenenitrile . These intermediates are then condensed in a cyclization reaction to afford the target molecule.

Retrosynthetic Analysis:

G Target This compound Intermediates Ethylhydrazine + 3-Amino-2-butenenitrile Target->Intermediates Cyclization Starting_Materials_1 Hydrazine + Acetic Anhydride + Bromoethane Intermediates->Starting_Materials_1 Synthesis of Ethylhydrazine Starting_Materials_2 Acetonitrile Intermediates->Starting_Materials_2 Dimerization of Acetonitrile

Caption: Retrosynthetic approach for this compound.

The forward synthesis is a three-part process, culminating in the final product.

Detailed Protocols

Part A: Synthesis of Ethylhydrazine Dihydrochloride

This two-step procedure provides a stable salt of the volatile and toxic ethylhydrazine.

Step 1: Synthesis of N-acetyl-N'-ethylhydrazine

  • Reaction Setup: In a well-ventilated fume hood, a 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The flask is charged with acetylhydrazine (1 mol, 74.08 g) and a suitable solvent such as isopropanol (1 L).

  • Base Addition: To the stirred suspension, add potassium carbonate (1.5 mol, 207.3 g).

  • Ethylation: Slowly add bromoethane (1.1 mol, 120.9 g) via the dropping funnel over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is concentrated under reduced pressure to yield crude N-acetyl-N'-ethylhydrazine, which can be used in the next step without further purification.

Step 2: Hydrolysis to Ethylhydrazine Dihydrochloride

  • Reaction Setup: The crude N-acetyl-N'-ethylhydrazine is transferred to a 2 L flask equipped with a stirrer and a reflux condenser.

  • Acid Hydrolysis: Add a 6 M solution of hydrochloric acid (3 mol, 500 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 8-12 hours. The deacetylation can be monitored by the disappearance of the starting material.

  • Isolation: After cooling to room temperature, the solvent is removed under reduced pressure to yield a solid residue. This crude solid is triturated with acetone, filtered, and washed with cold acetone to give ethylhydrazine dihydrochloride as a white crystalline solid.[4]

Part B: Synthesis of 3-Amino-2-butenenitrile

This procedure involves the dimerization of acetonitrile.[1][5][6]

  • Reaction Setup: A 1 L three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a gas inlet for nitrogen. The flask is charged with sodium amide (1.5 mol, 58.5 g) and anhydrous toluene (500 mL) under a nitrogen atmosphere.

  • Acetonitrile Addition: Acetonitrile (3 mol, 123.15 g) is added dropwise to the stirred suspension at a rate that maintains the reaction temperature between 25-30 °C. An ice bath may be required for cooling.

  • Reaction: After the addition is complete, the mixture is stirred at room temperature for 12-16 hours.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water (100 mL). The resulting biphasic mixture is separated, and the aqueous layer is extracted with toluene (3 x 200 mL).

  • Isolation and Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-amino-2-butenenitrile. The product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethyl acetate/hexanes.

Part C: Scale-up Synthesis of this compound

This is the final cyclization step to produce the target compound.

  • Reaction Setup: A 5 L jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet. The reactor is charged with ethylhydrazine dihydrochloride (1 mol, 131.02 g) and a suitable alcohol solvent such as ethanol (2 L).

  • Base Addition: To the stirred suspension, slowly add a solution of sodium ethoxide in ethanol (2.1 mol) or another suitable base like triethylamine (2.2 mol, 222.6 g) at room temperature. Stir for 30 minutes to liberate the free ethylhydrazine.

  • Addition of β-Ketonitrile: 3-Amino-2-butenenitrile (1 mol, 82.1 g) is then added to the reaction mixture in one portion.

  • Reaction: The mixture is heated to reflux (approximately 78 °C for ethanol) and maintained for 6-8 hours. The reaction progress should be monitored by HPLC or LC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is taken up in water (2 L) and extracted with ethyl acetate (3 x 1 L).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel.

Process Safety and Scale-up Considerations

  • Hydrazine Derivatives: Ethylhydrazine is a toxic and potentially carcinogenic compound. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]

  • Sodium Amide: This reagent is highly reactive and pyrophoric upon contact with water. It should be handled under an inert atmosphere (nitrogen or argon).

  • Exothermic Reactions: The ethylation and acetonitrile dimerization steps are exothermic. On a larger scale, a jacketed reactor with precise temperature control is essential to prevent runaway reactions. Reagents should be added portion-wise or via a syringe pump to manage heat generation.

  • Purification: While column chromatography is suitable for laboratory scale, it is often not practical for large-scale production. Vacuum distillation is a more scalable purification method for this product. Developing a crystallization procedure would be the most cost-effective and scalable purification strategy.

Analytical Quality Control

The identity and purity of the final product, this compound, should be confirmed by a battery of analytical techniques:

Parameter Method Specification
Appearance VisualWhite to off-white solid or crystalline powder
Identity ¹H NMR, ¹³C NMR, MSSpectra consistent with the proposed structure
Purity HPLC≥ 98%
Melting Point Capillary MethodTo be determined
Residual Solvents GC-HSWithin ICH limits

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.40 (s, 1H, pyrazole-H), 3.95 (q, J=7.2 Hz, 2H, N-CH₂), 3.50 (br s, 2H, NH₂), 2.15 (s, 3H, C-CH₃), 1.30 (t, J=7.2 Hz, 3H, CH₂-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 148.0, 95.0, 42.0, 15.0, 12.0.

  • MS (ESI+): m/z 126.1 [M+H]⁺.

Experimental Workflow Diagram

G cluster_0 Part A: Ethylhydrazine Synthesis cluster_1 Part B: 3-Amino-2-butenenitrile Synthesis cluster_2 Part C: Final Product Synthesis A1 Acetylation of Hydrazine A2 Ethylation A1->A2 A3 Acid Hydrolysis A2->A3 C1 Cyclization A3->C1 B1 Dimerization of Acetonitrile B1->C1 C2 Work-up and Purification C1->C2 Final Product Final Product C2->Final Product

Caption: Overall workflow for the synthesis of this compound.

References

  • ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents.
  • CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • CA2054821C - Process for the production of 3-aminocrotononitrile - Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Overview of synthesis of pyrazole derivatives [a] - ResearchGate.

Sources

In-Depth Guide to the Safe Handling and Storage of 1-Ethyl-3-methyl-1H-pyrazol-5-amine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and laboratory use of 1-ethyl-3-methyl-1H-pyrazol-5-amine. The protocols and recommendations outlined herein are designed to ensure personnel safety, maintain compound integrity, and support the successful execution of experimental workflows.

Introduction: Understanding this compound

This compound is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The pyrazole core is a key pharmacophore found in numerous FDA-approved drugs.[1] Aminopyrazoles, such as the title compound, serve as versatile synthetic intermediates, primarily due to the reactive nature of the amino group, which allows for a variety of chemical modifications.[3][4] Their utility as precursors for more complex molecular architectures makes them valuable building blocks in the synthesis of potential therapeutic agents.[2]

Given their reactivity, proper handling and storage procedures are paramount to prevent degradation and ensure the safety of laboratory personnel. This guide will detail the necessary precautions and provide step-by-step protocols for common laboratory manipulations.

Safety First: Hazard Identification and Risk Mitigation

Before handling this compound, it is crucial to understand its potential hazards and to have a comprehensive risk mitigation plan in place.

GHS Hazard Profile

Based on data for this compound and closely related analogs, the compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

Table 1: GHS Hazard Information Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Note: This information is based on available Safety Data Sheets for this compound and its close structural analogs.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the stringent requirement for engineering controls and PPE is directly linked to the compound's hazard profile. To minimize exposure through inhalation, skin contact, and eye contact, the following are mandatory:

  • Engineering Controls: All manipulations of solid this compound or its solutions should be conducted in a certified chemical fume hood to control airborne concentrations.[6] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.[7]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[7]

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities, additional protective clothing may be necessary to prevent skin exposure.[7]

    • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with a particulate filter should be used.[5][8]

Chemical and Physical Properties

Understanding the physical properties of this compound is essential for its proper handling and use in experimental setups.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₁N₃
Molecular Weight125.17 g/mol
Physical FormSolid
Storage Temperature2-8°C, protect from light

Note: Specific data such as melting point and solubility for this exact compound are not consistently available across public sources. It is recommended to consult the supplier-specific Certificate of Analysis.

Storage and Stability

The long-term integrity of this compound is contingent on appropriate storage conditions that mitigate degradation pathways.

Recommended Storage Conditions

To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Supplier recommendations suggest storage at 2-8°C and protection from light. For enhanced stability, particularly for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidation of the amine functionality.

Incompatibilities

To prevent hazardous reactions, this compound should be stored away from the following incompatible materials:

  • Strong oxidizing agents

  • Strong acids

  • Acid chlorides[6]

Contact with these substances can lead to vigorous and potentially hazardous reactions.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the safe handling and use of this compound in a laboratory setting. The causality for these steps is rooted in the need to prevent contamination, degradation, and exposure.

Workflow for Handling and Storage

The following diagram illustrates the recommended workflow from receiving the compound to its final storage.

safe_handling_workflow Workflow for Safe Handling and Storage cluster_receiving Receiving and Initial Inspection cluster_preparation Preparation for Use cluster_storage Storage receive Receive Compound inspect Inspect Container Integrity receive->inspect sds Review SDS inspect->sds ppe Don PPE sds->ppe Proceed if safe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve seal Tightly Seal Container dissolve->seal After use inert Backfill with Inert Gas seal->inert refrigerate Store at 2-8°C inert->refrigerate log Log in Inventory refrigerate->log

Caption: Workflow for the safe handling and storage of this compound.

Protocol for Weighing and Preparing a Stock Solution

This protocol minimizes exposure and ensures the accurate preparation of a stock solution.

Materials:

  • This compound

  • Appropriate solvent (e.g., acetonitrile, ethanol, or dimethylformamide)[9]

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Volumetric flask

  • Pipettes

Procedure:

  • Preparation: Ensure you are wearing all required PPE (lab coat, gloves, safety goggles) and that the analytical balance is clean and located inside a fume hood or in a contained space.

  • Taring the Balance: Place the weighing paper or boat on the analytical balance and tare it.

  • Weighing: Carefully transfer the desired amount of this compound from its storage container to the weighing paper using a clean spatula. Avoid creating dust.

  • Recording: Record the exact mass of the compound.

  • Transfer: Carefully transfer the weighed solid into the volumetric flask.

  • Dissolving: Add a portion of the desired solvent to the volumetric flask. Swirl gently to dissolve the solid. If necessary, use a sonicator to aid dissolution.

  • Dilution to Volume: Once the solid is fully dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage of Solution: Transfer the solution to a clearly labeled storage bottle. If the solution is to be stored, consider flushing the headspace with an inert gas before sealing. Store at 2-8°C, protected from light.

Example Protocol: N-Sulfonylation Reaction

This protocol is adapted from a similar procedure for the N-sulfonylation of a substituted 5-aminopyrazole and serves as an example of a common application.[4]

Materials:

  • This compound

  • 4-Methylbenzenesulfonyl chloride

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Place a magnetic stir bar in a dry round-bottom flask. Seal the flask with a septum and purge with an inert gas.

  • Addition of Reagents: In the fume hood, add this compound (1.0 mmol), 4-methylbenzenesulfonyl chloride (2.2 mmol), and anhydrous acetonitrile to the flask via syringe.

  • Addition of Base: Add triethylamine (2.5 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be disposed of as hazardous chemical waste.[6][7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[7]

Conclusion

This compound is a valuable building block in chemical synthesis, but its handling requires a thorough understanding of its potential hazards. By adhering to the safety precautions, storage conditions, and handling protocols outlined in this guide, researchers can work with this compound safely and effectively, ensuring both personal safety and the integrity of their experimental results.

References

  • Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97% - Cole-Parmer. (URL: [Link])
  • Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)- - ChemBK. (URL: [Link])
  • Recent developments in aminopyrazole chemistry - Ark
  • This compound - PubChemLite. (URL: [Link])
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: [Link])
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b)
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone - Springer. (URL: [Link])
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: [Link])
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - ScienceDirect. (URL: [Link])

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Application Notes and Protocols: Electrophilic Reactions of 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Reactivity of a Privileged Scaffold

1-Ethyl-3-methyl-1H-pyrazol-5-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. As a substituted aminopyrazole, its reactivity towards electrophiles is multifaceted, offering multiple avenues for functionalization. The pyrazole core is a bioisostere for various functional groups and is a key component in numerous FDA-approved drugs. Understanding and controlling the reactions of this scaffold with electrophiles is paramount for the rational design of novel chemical entities with desired pharmacological or material properties.

This guide provides an in-depth exploration of the reactivity of this compound with various classes of electrophiles. We will delve into the underlying principles governing its reactivity, with a particular focus on regioselectivity, and provide detailed, field-proven protocols for key transformations.

Understanding the Nucleophilic Character and Regioselectivity

The reactivity of this compound is dictated by the presence of multiple nucleophilic centers: the exocyclic amino group (-NH2) and the nitrogen atoms of the pyrazole ring (N1 and N2), as well as the electron-rich C4 position of the pyrazole ring. The ethyl group at the N1 position precludes its participation in electrophilic attack, simplifying the regiochemical outcomes compared to N-unsubstituted pyrazoles.

The primary sites of electrophilic attack are:

  • The Exocyclic Amino Group (N5-amino): This is generally the most nucleophilic site and will readily react with a wide range of electrophiles, such as acylating and alkylating agents, to form the corresponding amides and secondary or tertiary amines.

  • The C4 Position: This carbon atom is activated towards electrophilic substitution due to the electron-donating effect of the adjacent amino group. Halogenation and other electrophilic aromatic substitution-type reactions can occur at this position.

  • The N2 Ring Nitrogen: While the N1 position is blocked, the N2 nitrogen retains a lone pair of electrons. However, its nucleophilicity is generally lower than the exocyclic amino group.

The regioselectivity of a given reaction is a delicate interplay of electronic and steric factors, as well as the nature of the electrophile and the reaction conditions (solvent, temperature, and use of catalysts or bases).

I. Acylation Reactions: Synthesis of Pyrazolyl Amides

Acylation of the exocyclic amino group is a fundamental transformation for introducing a variety of functional groups and for the synthesis of bioactive compounds. The resulting amides are often stable, crystalline solids.

Scientific Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the exocyclic amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). A tetrahedral intermediate is formed, which then collapses to regenerate the carbonyl double bond, expelling the leaving group (e.g., chloride). A base is typically added to neutralize the acidic byproduct (e.g., HCl).

acylation_mechanism cluster_0 Acylation of this compound amine This compound intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->intermediate product N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)amide intermediate->product Elimination of Cl- base Base (e.g., Et3N) salt [Et3NH]+Cl- base->salt Neutralization HCl HCl HCl->salt alkylation_workflow cluster_workflow Alkylation Workflow start Start: this compound dissolve Dissolve in anhydrous DMF start->dissolve add_base Add base (e.g., K2CO3) dissolve->add_base add_alkyl_halide Add alkyl halide (R-X) dropwise at 0°C add_base->add_alkyl_halide react Stir at room temperature (monitor by TLC) add_alkyl_halide->react workup Aqueous workup and extraction react->workup purify Purification (e.g., column chromatography) workup->purify product N-alkylated product(s) purify->product halogenation_mechanism cluster_1 Halogenation at C4 aminopyrazole This compound intermediate_complex Wheland Intermediate aminopyrazole->intermediate_complex Electrophilic Attack at C4 NBS NBS NBS->intermediate_complex product 4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-amine intermediate_complex->product Deprotonation succinimide Succinimide intermediate_complex->succinimide

Application Notes and Protocols for Assay Development with 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, leading to the development of numerous therapeutic agents with a wide array of biological activities.[3][4] Pyrazole derivatives have been successfully developed as anticancer, anti-inflammatory, and kinase-inhibiting drugs.[5][6] The compound 1-ethyl-3-methyl-1H-pyrazol-5-amine, belonging to this esteemed class, presents a promising starting point for the development of novel therapeutics. Its structural motifs suggest potential as a kinase inhibitor, a modulator of cell signaling pathways, or a valuable synthetic intermediate for more complex bioactive molecules.[1][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and reliable assays to characterize the biological activity of this compound. The protocols herein are designed to be self-validating systems, with an emphasis on the scientific rationale behind each experimental step to ensure data integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for designing relevant biological and analytical assays.

PropertyValueSource
Molecular FormulaC6H11N3[8]
Molecular Weight125.17 g/mol
AppearanceSolid
SMILESCCN1C(=CC(=N1)C)N[8]
InChI KeyTZLVUWBGUNVFES-UHFFFAOYSA-N[8]

This data is essential for preparing stock solutions, calculating molar concentrations, and informing the selection of appropriate analytical techniques.

Section 1: Cellular Viability and Cytotoxicity Assays

A primary step in characterizing a novel compound is to assess its effect on cell viability. The MTT assay is a widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9][10]

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.[11]

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Workflow for MTT Assay

MTT_Workflow start Start: Seed Cells in 96-well Plate overnight Incubate Overnight start->overnight treatment Treat with this compound (Serial Dilutions) overnight->treatment incubation Incubate for 24/48/72h treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt dissolve Dissolve Formazan in DMSO incubation_mtt->dissolve read Read Absorbance at 570 nm dissolve->read analyze Analyze Data: Calculate IC50 read->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Section 2: Kinase Inhibition Assays

Many pyrazole derivatives exhibit their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[13] An in vitro kinase assay can directly measure the inhibitory potential of this compound against a specific kinase.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to quantify kinase activity and its inhibition.

Rationale: The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.[13]

Materials:

  • This compound

  • Recombinant kinase of interest (e.g., a cyclin-dependent kinase, CDK)[12]

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of this compound in the appropriate kinase buffer.

    • In a 384-well plate, add the compound dilutions, the kinase, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Include controls for no kinase, no compound (vehicle), and a known inhibitor.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Detection:

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • The luminescent signal is inversely proportional to the degree of kinase inhibition.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start: Prepare Serial Dilutions of Compound reaction_setup Set up Kinase Reaction in 384-well Plate (Kinase, Substrate, Compound) start->reaction_setup initiate Initiate Reaction with ATP reaction_setup->initiate incubation Incubate at Optimal Temperature initiate->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction incubation_stop Incubate for 40 min stop_reaction->incubation_stop detect Add Kinase Detection Reagent incubation_stop->detect incubation_detect Incubate for 30 min detect->incubation_detect read Measure Luminescence incubation_detect->read analyze Analyze Data: Calculate IC50 read->analyze

Caption: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.

Section 3: Analytical Quantification

Accurate quantification of the target compound is essential for all stages of research and development, from initial screening to pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose.[14]

Protocol 3: Quantification of this compound by Reverse-Phase HPLC

This protocol provides a general framework for developing an HPLC method for the quantification of this compound.

Rationale: Reverse-Phase HPLC separates compounds based on their hydrophobicity.[14] The analyte is injected into a non-polar stationary phase (e.g., C18 column) and eluted with a polar mobile phase. By adjusting the composition of the mobile phase, compounds can be separated and quantified using a UV detector.[14]

Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Prepare the unknown samples by dissolving them in the mobile phase and filtering through a 0.22 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B). For example, a linear gradient from 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by performing a UV scan of the compound (typically between 210-280 nm for pyrazole derivatives).

    • Column Temperature: 30°C

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the unknown samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation: Hypothetical Cytotoxicity and Kinase Inhibition Data

The following tables present hypothetical data for this compound to illustrate how results can be summarized.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast15.2
A549Lung22.8
HCT116Colon18.5

Table 2: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
CDK285
CDK9150
GSK3β> 10,000

References

  • Benchchem. (2025).
  • Gomaa, H. A. M., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Molecules. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
  • PubMed. (2019).
  • ResearchGate. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • PMC. (2016).
  • MDPI. (2016).
  • Benchchem. (2025).
  • Sigma-Aldrich. (n.d.). 1h-pyrazol-5-amine. Sigma-Aldrich.
  • Guidechem. (n.d.). This compound 3524-33-2 wiki. Guidechem.
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Sigma-Aldrich. (n.d.). 1-Ethyl-5-methyl-1H-pyrazol-3-amine DiscoveryCPR 956364-46-8. Sigma-Aldrich.
  • Benchchem. (2025). A Comparative Guide to Structure-Activity Relationships of 3-Amino-1H-pyrazol-5-ol Analogs as Kinase Inhibitors. Benchchem.
  • PMC. (2012).
  • ACS Publications. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][11][13]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer.
  • PubMed. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed.
  • PubChem. (n.d.). This compound. PubChem.
  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • MedChemExpress. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Biochemical Reagent. MedChemExpress.
  • PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • ChemicalBook. (n.d.).
  • PubMed Central. (2022).

Sources

protocol for derivatization of 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 1-Ethyl-3-methyl-1H-pyrazol-5-amine

Introduction: The Synthetic Versatility of a Key Heterocycle

This compound is a substituted aminopyrazole that serves as a highly valuable and versatile building block in synthetic organic and medicinal chemistry. The pyrazole core is a prominent scaffold in numerous pharmacologically active compounds, and the presence of a reactive primary amino group at the C5 position, along with substitution at N1 and C3, makes this molecule a prime candidate for constructing a diverse array of more complex derivatives.

The synthetic utility of 5-aminopyrazoles stems from their function as binucleophiles.[1] The exocyclic amino group is a potent nucleophile, readily engaging with various electrophiles. Concurrently, the pyrazole ring itself, particularly the C4 position, can participate in cyclization reactions, leading to the formation of fused heterocyclic systems.[1][2] This dual reactivity allows for the strategic development of novel compounds, including precursors for pyrazolo[3,4-d]pyrimidines, which are purine analogues with significant therapeutic interest.[1][3][4]

This technical guide details robust and field-proven protocols for three fundamental derivatization pathways of this compound: N-Acylation/Sulfonylation, Diazotization and Azo Coupling, and Cyclocondensation to form fused pyrimidines.

Section 1: N-Acylation and N-Sulfonylation of the 5-Amino Group

The most direct derivatization route involves the reaction of the exocyclic amino group with acylating or sulfonylating agents. This reaction is typically high-yielding and proceeds under mild conditions to form stable amide and sulfonamide linkages, respectively. The addition of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of an N-acyl derivative using an acid chloride as the electrophile.

Causality: The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is used to scavenge the HCl produced, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.

Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine or triethylamine (1.5 eq) to the stirred solution.

  • Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. Ensure the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: General Procedure for N-Sulfonylation

This protocol, adapted from a similar synthesis, details the reaction with a sulfonyl chloride to form a sulfonamide.[2][5]

Causality: Similar to acylation, the amino group attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is mediated by a base to neutralize the generated HCl.

Materials:

  • This compound (1.0 eq)

  • Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride) (1.2 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Distilled water

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq) and the sulfonyl chloride (1.2 eq) in anhydrous acetonitrile.

  • Base Addition: Add triethylamine (2.0 eq) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure. Add distilled water to the residue.

  • Extraction: Extract the aqueous mixture twice with ethyl acetate. Combine the organic extracts.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

N_Derivatization_Workflow cluster_main N-Acylation & N-Sulfonylation Workflow start This compound product N-Acyl or N-Sulfonyl Derivative start->product Reaction in Anhydrous Solvent reagents Electrophile: - Acyl Chloride (R-COCl) - Sulfonyl Chloride (R-SO₂Cl) Base: - Pyridine or Et₃N

N-Acylation and N-Sulfonylation Workflow.

Section 2: Diazotization and Azo Coupling

The transformation of the 5-amino group into a pyrazolyl-5-diazonium salt is a cornerstone reaction that opens pathways to a wide range of derivatives.[6][7] These diazonium salts are highly reactive intermediates that can readily undergo azo coupling with electron-rich aromatic compounds (like phenols or anilines) to form intensely colored azo dyes.

Protocol 3: Synthesis of an Azo Dye via Coupling with 2-Naphthol

Causality: Sodium nitrite reacts with a strong acid (HCl) at low temperatures to generate nitrous acid (HONO) in situ. The aminopyrazole then reacts with the nitrous acid to form the diazonium salt. This intermediate is unstable and must be used immediately. The subsequent coupling reaction is an electrophilic aromatic substitution, where the electron-rich 2-naphthol (as the phenoxide ion) attacks the terminal nitrogen of the diazonium salt. The reaction is performed in a basic medium to activate the naphthol as a nucleophile.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (~3 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

Step-by-Step Methodology:

  • Diazonium Salt Formation:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

    • Add the NaNO₂ solution dropwise to the stirred amine suspension, keeping the temperature strictly between 0 and 5 °C. The formation of a clear solution often indicates the completion of diazotization. Stir for an additional 20-30 minutes at this temperature.

  • Coupling Partner Preparation:

    • In a separate beaker, dissolve 2-naphthol (1.0 eq) in a 10% aqueous NaOH solution. Cool this solution to 0-5 °C.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • An intensely colored precipitate (the azo dye) should form immediately.

    • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the solid product by suction filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the product in a desiccator or a vacuum oven at a low temperature. Recrystallization from ethanol or acetic acid can be performed for further purification.

Diazotization_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling start 5-Aminopyrazole diazonium Pyrazolyl-5-diazonium Salt (Intermediate) start->diazonium NaNO₂, HCl 0-5 °C azo_dye Azo Dye Product diazonium->azo_dye Electrophilic Substitution coupling_partner 2-Naphthol (in NaOH) coupling_partner->azo_dye

Workflow for Diazotization and Azo Coupling.

Section 3: Cyclocondensation for Fused Pyrazolo[3,4-d]pyrimidines

The cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles is a powerful strategy for synthesizing fused bicyclic heterocycles.[1] Among the most important targets are pyrazolo[3,4-d]pyrimidines, which are known inhibitors of various kinases and have applications in cancer chemotherapy.[4]

Protocol 4: Synthesis of an Ethyl Pyrazolo[3,4-d]pyrimidine-5-carboxylate Derivative

Causality: This reaction proceeds via an initial nucleophilic attack of the 5-amino group on one of the electrophilic centers of the 1,3-dielectrophile (in this case, ethoxymethylenecyanoacetate), followed by an intramolecular cyclization where a ring nitrogen attacks the nitrile group. This sequence builds the fused pyrimidine ring. Refluxing provides the necessary energy to overcome the activation barriers for both the initial condensation and the final cyclization step.

Materials:

  • This compound (1.0 eq)

  • Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)

  • Ethanol

  • Ice-cold water

Step-by-Step Methodology:

  • Reactant Preparation: Prepare a solution of this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Electrophile: Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the pyrazole solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction for the consumption of starting materials by TLC.

  • Isolation: After the reaction is complete, pour the hot reaction mixture into a beaker of ice-cold water. A solid product should precipitate.

  • Purification: Collect the resulting solid by suction filtration. Wash the solid with copious amounts of cold water and then dry it thoroughly. The product can be further purified by recrystallization from a suitable solvent like acetonitrile or ethanol.[2]

Cyclocondensation_Workflow cluster_main Pyrazolo[3,4-d]pyrimidine Synthesis start 1-ethyl-3-methyl-1H- pyrazol-5-amine intermediate Condensation Intermediate (Acyclic) start->intermediate Initial Nucleophilic Attack reagent 1,3-Dielectrophile (e.g., Ethoxymethyl- enecyanoacetate) product Fused Pyrazolo[3,4-d]pyrimidine intermediate->product Intramolecular Cyclization (Reflux)

Cyclocondensation Workflow.

Summary of Derivatization Strategies

Protocol Derivatization Type Key Reagents Product Class
1N-AcylationAcyl Chloride, Pyridine/TriethylamineN-Pyrazolyl Amide
2N-SulfonylationSulfonyl Chloride, TriethylamineN-Pyrazolyl Sulfonamide
3Diazotization & CouplingNaNO₂, HCl, 2-Naphthol, NaOHAzo Dye
4CyclocondensationEthyl (ethoxymethylene)cyanoacetatePyrazolo[3,4-d]pyrimidine

References

  • Ovid. Transformations of 5-amino- 4-(3,4-dimethoxyphenyl)pyrazoles in the diazotization reaction.
  • Benchchem. Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles.
  • PMC - NIH. Approaches towards the synthesis of 5-aminopyrazoles.
  • PMC - NIH. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
  • ResearchGate. (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction.
  • ResearchGate. Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.
  • PMC - NIH. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • NIH. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent.
  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives.
  • SciSpace. Diazotization of aminonitropyrazoles (1976) | N. V. Latypov | 11 Citations.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Sources

Application Notes & Protocols for the Evaluation of 1-Ethyl-3-methyl-1H-pyrazol-5-amine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization and validation of 1-ethyl-3-methyl-1H-pyrazol-5-amine, a small molecule with potential for development into a chemical probe. As this molecule is not yet an established probe with a defined biological target, this guide focuses on the requisite methodologies and conceptual frameworks for its evaluation. We present a structured workflow, from initial target identification to in-cell validation, grounded in the principles of modern chemical biology. The protocols provided are designed to be self-validating, ensuring that experimental outcomes are robust and interpretable. This guide is intended to empower researchers to systematically investigate the potential of novel small molecules like this compound for target discovery and validation.

Introduction: The Rationale for Investigating this compound

A chemical probe is a highly selective and potent small molecule that enables the study of a specific protein's function in a cellular or organismal context.[1][2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] this compound (Figure 1) is a small, synthetically accessible molecule, making it an attractive starting point for a chemical probe discovery program.[6][7] Its potential biological activity is, as of now, uncharacterized. This document outlines a systematic approach to unlock its potential as a tool for biological discovery.

Figure 1: Chemical Structure of this compound
CCN1C(=CC(=N1)C)N
Molecular Formula: C6H11N3[6] Molecular Weight: 125.17 g/mol

The Chemical Probe Validation Workflow

The development of a reliable chemical probe requires a rigorous, multi-faceted validation process.[8] We propose a four-stage workflow for the characterization of this compound, as depicted in the diagram below. This workflow is designed to systematically identify the molecular target(s) of the compound, validate its on-target activity, and characterize its selectivity and cellular effects.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Potency cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Cellular Pathway Analysis a Phenotypic Screening (e.g., cell viability, reporter assays) c Biochemical Assays (e.g., enzymatic assays, binding assays) a->c Identify potential targets b Affinity-Based Methods (e.g., affinity chromatography, activity-based protein profiling) b->c Identify direct binding partners d Cellular Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA) c->d Confirm cellular activity e In Vitro Panel Screening (e.g., kinase panels, GPCR panels) d->e Assess off-target effects f Proteome-Wide Analysis (e.g., competitive chemical proteomics) d->f Unbiased selectivity assessment g Downstream Signaling Analysis (e.g., Western Blot, qPCR) e->g f->g h Phenotypic Rescue/Mimicry (e.g., using genetic knockdown/overexpression) g->h Link target to phenotype

Diagram 1: The Chemical Probe Validation Workflow. This diagram illustrates the four key phases for characterizing a novel small molecule, from initial target discovery to confirming its mechanism of action in a cellular context.

Phase 1: Target Identification Protocols

The initial step is to determine the biological target(s) of this compound. A dual approach of phenotypic screening and affinity-based methods can be employed.

Protocol: High-Throughput Phenotypic Screening

This protocol describes a general method for identifying a cellular phenotype induced by the compound.

Objective: To identify a measurable cellular response to treatment with this compound.

Materials:

  • A panel of diverse human cancer cell lines (e.g., NCI-60)

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • 96-well or 384-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cell lines into microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., from 1 nM to 100 µM). Include a DMSO-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Interpretation: A potent and differential effect on the viability of certain cell lines suggests that the compound may be targeting a pathway critical to those cells. This provides a basis for more focused target identification efforts.

Protocol: Synthesis of an Affinity-Based Probe

To directly identify binding partners, this compound can be chemically modified to create an affinity probe.

Objective: To synthesize a derivative of the compound suitable for affinity purification of its protein targets.

Rationale: The primary amine group on the pyrazole ring is a suitable handle for chemical modification.[9] A linker can be attached here, which is then connected to a solid support (e.g., sepharose beads) or a reporter tag (e.g., biotin).

Generalized Synthesis Scheme:

  • Linker Attachment: React this compound with an N-hydroxysuccinimide (NHS) ester of a linker arm (e.g., a polyethylene glycol linker with a terminal carboxylic acid).

  • Activation: Activate the terminal carboxylic acid of the linker-modified compound using a carbodiimide coupling agent (e.g., EDC/NHS).

  • Immobilization: Couple the activated compound to an amine-functionalized solid support (e.g., NHS-activated sepharose beads).

  • Washing: Thoroughly wash the beads to remove any unreacted compound.

Application: The resulting affinity matrix can be incubated with cell lysates. Proteins that bind to the immobilized compound are then eluted and identified by mass spectrometry.

Phase 2: Target Validation and Potency Determination

Once a putative target is identified, it is crucial to validate the interaction and determine the compound's potency.

Protocol: In Vitro Biochemical Assay (Hypothetical Kinase Target)

This protocol provides a template for a biochemical assay, assuming a protein kinase has been identified as a potential target.

Objective: To determine the in vitro potency (IC50) of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP (at a concentration close to the Km for the kinase)

  • Kinase assay buffer

  • This compound

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

Procedure:

  • Compound Dispensing: Prepare a serial dilution of the compound in DMSO and dispense it into the wells of a microplate.

  • Kinase Reaction: Add the kinase and peptide substrate to the wells.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's protocol.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Criteria for a Good Chemical Probe:

  • Potency: IC50 or Kd < 100 nM in a biochemical assay.[3][10]

  • Cellular Potency: EC50 < 1 µM in a cellular assay.[3][10]

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment.

Objective: To verify that this compound binds to its intended target protein in intact cells.

Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

Procedure:

  • Cell Treatment: Treat cultured cells with either the compound or a vehicle control (DMSO).

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blot using an antibody specific to the target protein.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Selectivity Profiling

A high-quality chemical probe should be highly selective for its intended target over other proteins, especially those within the same family.[10]

In Vitro Selectivity Screening

Methodology: Submit this compound for screening against a large panel of related proteins (e.g., a commercial kinase panel if the target is a kinase).

Interpretation: The compound should exhibit a significant selectivity margin, ideally >30-fold, for the primary target over other family members.[10]

Proteome-Wide Selectivity Assessment

Methodology: Employ unbiased chemical proteomics techniques, such as competitive activity-based protein profiling (ABPP), to identify off-targets in a cellular context.

Interpretation: This provides a global view of the compound's selectivity and can reveal unexpected off-targets that may confound experimental results.

Phase 4: Cellular Pathway Analysis

The final step is to use the validated probe to interrogate the biological function of its target in a cellular context.

Protocol: Western Blot for Downstream Signaling

Objective: To determine if the compound modulates the signaling pathway downstream of its target.

Hypothetical Scenario: If the target is a kinase that phosphorylates a specific substrate, treatment with an inhibitory probe should decrease the phosphorylation of that substrate.

Procedure:

  • Cell Treatment: Treat cells with the compound at a concentration at or above its cellular EC50.

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, as well as an antibody for the total amount of the substrate.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated to total substrate upon compound treatment provides evidence of on-target pathway modulation.

G compound 1-Ethyl-3-methyl- 1H-pyrazol-5-amine target Target Protein (e.g., Kinase X) compound->target Inhibition substrate Downstream Substrate target->substrate Phosphorylation phenotype Cellular Phenotype (e.g., Apoptosis) substrate->phenotype Signaling Cascade

Diagram 2: Hypothetical Signaling Pathway. This diagram shows how an inhibitory chemical probe can be used to dissect a signaling pathway by blocking the activity of a target protein and observing the effect on downstream events.

Data Presentation: Summary of Key Probe Characteristics

All quantitative data generated during the validation process should be summarized in a clear and concise format.

ParameterValueMethod
Potency
In Vitro IC50Biochemical Assay (e.g., Kinase Assay)
Cellular EC50Cellular Target Engagement Assay (e.g., CETSA)
Selectivity
Selectivity Margin (>30-fold)In Vitro Panel Screen
Off-Targets (Proteome-wide)Chemical Proteomics
Cellular Activity
Pathway Modulation EC50Western Blot, Reporter Assay

Conclusion and Future Directions

This document provides a roadmap for the systematic evaluation of this compound as a potential chemical probe. By following the outlined workflow, researchers can rigorously characterize its potency, selectivity, and mechanism of action. The successful validation of this compound as a chemical probe would provide a valuable tool for the scientific community to investigate the biology of its specific target. Furthermore, the principles and protocols described herein are broadly applicable to the characterization of other novel small molecules.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Edfeldt, F., Edwards, A. M., Frye, S. V., … Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536–541. [Link]
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  • Müller, S., Ackloo, S., Al-Chawaf, A., Antolin, A. A., Baell, J. B., Bajan, S., ... & Edwards, A. M. (2022). Open resources for chemical probes and their implications for future drug discovery. Nature Reviews Drug Discovery, 21(11), 837-857. [Link]
  • Wikipedia contributors. (2023, December 19). Chemical probe. In Wikipedia, The Free Encyclopedia. [Link]
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  • Workman, P., & Collins, I. (2010). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 70(18), 7031–7035. [Link]
  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes for Biological Systems. [Link]
  • Zhang, T., & Liu, Y. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 237-262. [Link]
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  • Ren, Z. R., Wang, Z. G., & Wang, Y. J. (2004). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta crystallographica. Section E, Structure reports online, 60(Pt 12), o2374–o2375. [Link]
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  • Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
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  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. [Link]
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios to directly address issues encountered in the laboratory.

Reaction Overview: The Knorr Pyrazole Synthesis Pathway

The most reliable and common method for synthesizing this compound is a variation of the Knorr pyrazole synthesis. This pathway involves the cyclocondensation reaction between ethylhydrazine and a β-ketonitrile, typically ethyl acetoacetate 's cyano-analogue, acetoacetonitrile (3-oxobutanenitrile). The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

The overall transformation is as follows:

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Ethylhydrazine P1 Condensation R1->P1 R2 Acetoacetonitrile (3-Oxobutanenitrile) R2->P1 P2 Intramolecular Cyclization P1->P2 Hydrazone Intermediate P3 Dehydration & Aromatization P2->P3 Non-aromatic Intermediate Prod 1-Ethyl-3-methyl- 1H-pyrazol-5-amine P3->Prod

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the yield of this synthesis?

A1: The quality and handling of the ethylhydrazine starting material are paramount. Ethylhydrazine is a highly reactive and potentially unstable reagent that is often supplied as a more stable salt, such as ethylhydrazine oxalate or hydrochloride.[1][2] Ensuring the use of high-purity ethylhydrazine and, if starting from a salt, its efficient liberation in situ or prior to the reaction, is crucial for achieving high yields. Decomposition of this reagent is a primary source of impurities and reduced yield.

Q2: Which solvent is recommended for this reaction?

A2: Ethanol is the most commonly employed solvent for this type of pyrazole synthesis.[3][4] It effectively dissolves the reactants and the intermediate pyrazolone, facilitates heat transfer, and is protic, which can aid in the condensation and cyclization steps. Acetic acid is sometimes used as a solvent or co-solvent, as the acidic environment can catalyze the dehydration of the cyclized intermediate, driving the reaction towards the final aromatic product.[5]

Q3: Is a catalyst necessary for this reaction?

A3: The reaction can often proceed without an explicit catalyst, especially when heated, as the reactants themselves can facilitate the necessary proton transfers. However, the addition of a catalytic amount of a weak acid, such as acetic acid, is a common strategy to accelerate the rate-limiting dehydration step and improve yields.[6] Conversely, some protocols may use a base to facilitate the initial nucleophilic attack. The optimal choice depends on the specific substrates and desired reaction kinetics.

Q4: What are the common impurities I should expect?

A4: Common impurities include:

  • Unreacted starting materials.

  • The isomeric pyrazole, 1-ethyl-5-methyl-1H-pyrazol-3-amine, although this is less common with a β-ketonitrile compared to an unsymmetrical β-diketone.

  • Products from the self-condensation of acetoacetonitrile.

  • Dark, tar-like substances resulting from the decomposition of ethylhydrazine, which often impart a yellow or red color to the crude product.[5]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: The reaction yield is very low or no product is formed.

Q: I've mixed my reactants, refluxed for several hours, but TLC analysis shows mostly starting material and some baseline spots. What went wrong?

This common issue can usually be traced back to one of three areas: the integrity of your starting materials, the reaction conditions, or competing side reactions.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low / No Yield c1 Poor Reagent Quality? start->c1 c2 Suboptimal Conditions? start->c2 c3 Reaction Not Complete? start->c3 s1 Verify Ethylhydrazine purity. If using a salt, ensure proper liberation. Check Acetoacetonitrile for degradation. c1->s1 s2 Add catalytic acid (e.g., AcOH). Increase reaction temperature. Ensure adequate reaction time. c2->s2 s3 Monitor reaction by TLC/LC-MS. Extend reflux time if starting material persists. c3->s3 end Yield Improved s1->end s2->end s3->end

Caption: Troubleshooting workflow for low product yield.
  • Cause A: Poor Reagent Quality

    • Insight: Ethylhydrazine is susceptible to air oxidation. If it has been stored improperly or for a long period, it may have degraded. If you are using an ethylhydrazine salt, the free base must be liberated effectively for it to react.

    • Solution:

      • Verify Ethylhydrazine: If possible, obtain a fresh bottle or distill the liquid reagent under reduced pressure.

      • Using Salts: If starting with ethylhydrazine oxalate or hydrochloride, it is common to add one equivalent of a base like sodium acetate or potassium carbonate to the reaction mixture to generate the free hydrazine in situ.[7]

  • Cause B: Suboptimal Reaction Conditions

    • Insight: The cyclization and subsequent dehydration steps require sufficient energy and/or catalysis to proceed efficiently. The reaction may be sluggish at lower temperatures or in a strictly neutral pH environment.

    • Solution:

      • Add a Catalyst: Introduce 5-10% (by volume) of glacial acetic acid to your ethanol solvent. This will catalyze the dehydration of the cyclic intermediate, which is often the rate-determining step.[6]

      • Increase Temperature: Ensure the reaction is maintained at a steady reflux. If using a lower-boiling solvent, consider switching to n-butanol to achieve a higher reaction temperature.

Problem 2: The crude product is a dark, oily tar and is difficult to purify.

Q: My reaction turned dark red/brown, and after removing the solvent, I'm left with a viscous oil instead of a solid. How can I clean this up?

This indicates significant side-product formation, likely from reagent decomposition. The goal is to isolate the desired product from these polymeric or colored impurities.

  • Insight: High reaction temperatures or extended reaction times in the presence of oxygen can accelerate the decomposition of hydrazine derivatives.[5] The resulting impurities are often highly polar and colored.

  • Solution:

    • Reaction Control: In future attempts, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative decomposition. Avoid unnecessarily long reflux times; monitor the reaction by TLC and stop once the starting material is consumed.

    • Purification Strategy - Acid/Base Extraction:

      • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). Your amine product should move into the aqueous layer as the hydrochloride salt, leaving many non-basic, colored impurities in the organic layer.

      • Separate the layers. Carefully basify the aqueous layer with a base like sodium bicarbonate or dilute NaOH until the solution is basic (pH > 8).

      • Extract the now-neutral product back into an organic solvent.

      • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield a cleaner product.

    • Purification Strategy - Chromatography:

      • If extraction is insufficient, column chromatography may be necessary. Caution: Aminopyrazoles can stick to standard silica gel.[8] To mitigate this, deactivate the silica gel by preparing your slurry with a solvent system containing 1-2% triethylamine.[8]

      • Alternatively, use neutral alumina as the stationary phase.

Problem 3: I've isolated a product, but NMR analysis suggests an isomeric mixture.

Q: My product's NMR spectrum is more complex than expected, suggesting I may have formed both this compound and 1-ethyl-5-methyl-1H-pyrazol-3-amine. How can I improve regioselectivity?

  • Insight: Regioselectivity in Knorr-type syntheses is determined by which nitrogen of the substituted hydrazine attacks which carbonyl (or carbonyl equivalent) first. With acetoacetonitrile, the ketone is more electrophilic than the nitrile carbon. The initial attack of the more nucleophilic nitrogen of ethylhydrazine (the unsubstituted NH₂) at the ketone carbonyl, followed by cyclization involving the other nitrogen and the nitrile group, leads selectively to the desired 5-amino pyrazole. The formation of the 3-amino isomer is generally not a major pathway in this specific reaction. If you suspect an isomer, it may have arisen from an impurity in the starting β-ketonitrile.

  • Solution:

    • Confirm Starting Material Identity: First, confirm the purity and identity of your β-ketonitrile starting material. Ensure you are using acetoacetonitrile (3-oxobutanenitrile) and not an isomer.

    • Control Reaction Temperature: The initial condensation step is often performed at a lower temperature (0 °C to room temperature) before heating to reflux.[9] This can enhance selectivity by favoring the thermodynamically controlled pathway over kinetically driven side reactions.

Optimized Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (100 mL).

  • Reagent Addition: Add acetoacetonitrile (8.31 g, 0.1 mol) to the ethanol.

  • Hydrazine Addition: In a separate beaker, prepare a solution of ethylhydrazine oxalate (15.0 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) in water (20 mL). Add this aqueous solution dropwise to the stirred ethanol solution over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Add a catalytic amount of glacial acetic acid (2 mL). Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction's progress using TLC (e.g., with a 50:50 ethyl acetate:hexane eluent).

  • Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add 100 mL of ethyl acetate. Make the aqueous layer basic (pH ~9) with a saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be purified further.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent system. A mixture of isopropanol and hexanes or ethyl acetate and hexanes often works well. The product should be soluble in the first solvent when hot and insoluble in the second solvent.

  • Procedure: Dissolve the crude product in a minimal amount of hot isopropanol. Once fully dissolved, slowly add hexanes dropwise until the solution becomes faintly turbid.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Data Summary Table

The following table provides a general overview of reaction parameters and expected outcomes. Actual results may vary.

ParameterConditionRationaleExpected Yield
Hydrazine Source Ethylhydrazine Oxalate + NaOAcStable precursor, in situ generation of free base.[7]60-80%
Solvent EthanolGood solubility for reactants, suitable boiling point.[3]
Catalyst Acetic Acid (catalytic)Accelerates the rate-limiting dehydration step.[6]
Temperature Reflux (~78 °C in EtOH)Provides sufficient energy for cyclization and dehydration.
Reaction Time 4-8 hoursTypically sufficient for completion; monitor by TLC.
Purification Recrystallization / ColumnEffective for removing amorphous/colored impurities.[10]Post-purification

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
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  • ResearchGate. (2016). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. [Link]
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  • Brown, R. D., & Kearley, R. A. (1952). The Preparation of Ethylhydrazine by Direct Ethylation. Journal of the American Chemical Society. [Link]
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  • NIH. 4-[(3-Hydroxyanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. [Link]
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Technical Support Center: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) related to this synthesis. Here, you will find detailed information on identifying and mitigating common side reactions, strategies for optimizing reaction conditions, and robust experimental protocols to enhance the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of this compound is commonly achieved via the Knorr pyrazole synthesis, a reliable cyclocondensation reaction. The primary starting materials are ethylhydrazine and a β-ketonitrile, typically 3-oxobutanenitrile (acetoacetonitrile). The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.[1] While this method is generally effective, several side reactions can occur, leading to the formation of impurities and a reduction in the overall yield. Understanding and controlling these side reactions is critical for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this synthesis and how can I prevent it?

A1: The most prevalent side reaction is the formation of a regioisomeric impurity, 3-ethyl-5-methyl-1H-pyrazol-1-amine. This occurs because ethylhydrazine is an unsymmetrical hydrazine, and the initial nucleophilic attack can happen from either of its two nitrogen atoms on the carbonyl group of the β-ketonitrile.

Prevention Strategies:

  • pH Control: Maintaining a slightly acidic medium can influence the regioselectivity. Acidic conditions can protonate the more substituted nitrogen of ethylhydrazine, sterically hindering its attack and favoring the desired isomer.[2]

  • Solvent Choice: The polarity and nature of the solvent can play a crucial role. Non-polar solvents may favor the desired product by minimizing the solvation of the hydrazine nitrogens, while highly polar or fluorinated alcohols have been shown to enhance the formation of a single regioisomer in similar syntheses.[2][3]

  • Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards the desired product by favoring the pathway with the lower activation energy.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What could it be?

A2: A higher molecular weight byproduct could be a bis-pyrazole. This can form if the newly formed pyrazole amine reacts with another molecule of the β-ketonitrile starting material. This is more likely to occur if there is an excess of the β-ketonitrile or if the reaction is run at a high temperature for an extended period.[2]

Troubleshooting:

  • Stoichiometry: Ensure you are using a slight excess of ethylhydrazine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the β-ketonitrile.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent the formation of subsequent byproducts. Avoid unnecessarily high temperatures.

Q3: My reaction is sluggish and gives a low yield. What are the potential causes?

A3: Several factors can contribute to a sluggish reaction or low yield:

  • Purity of Reactants: Ensure your ethylhydrazine and 3-oxobutanenitrile are of high purity. Impurities can interfere with the reaction.

  • Catalyst: The Knorr synthesis is often acid-catalyzed. A catalytic amount of a weak acid like acetic acid is commonly used to facilitate the reaction.[2] Ensure the catalyst is present and active.

  • Formation of a Stable Intermediate: A stable hydrazone intermediate may form that is slow to cyclize.[2] Adjusting the reaction conditions, such as increasing the temperature moderately or adding a dehydrating agent (e.g., molecular sieves), can promote the final cyclization step.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Impure starting materials.- Incomplete reaction.- Suboptimal reaction temperature.- Absence of a catalyst.- Verify the purity of ethylhydrazine and 3-oxobutanenitrile.- Monitor the reaction by TLC or LC-MS to confirm completion.- Optimize the reaction temperature; start at a lower temperature and gradually increase if necessary.- Add a catalytic amount of glacial acetic acid.[2]
Presence of Regioisomeric Impurity - Lack of regiocontrol in the initial nucleophilic attack.- Adjust the pH to be slightly acidic.- Experiment with different solvents, such as toluene or fluorinated alcohols.[3]- Perform the reaction at a lower temperature.
Formation of Bis-Pyrazole - Incorrect stoichiometry (excess β-ketonitrile).- Prolonged reaction time or excessive heat.- Use a slight excess of ethylhydrazine.- Monitor the reaction closely and work it up as soon as the starting material is consumed.
Difficulty in Purification - Presence of closely related impurities (e.g., regioisomer).- Tarry byproducts from decomposition.- Utilize column chromatography with a carefully selected solvent system for separation.- Consider recrystallization from a suitable solvent system to remove impurities.- Avoid excessive heat during workup and purification to prevent decomposition.
Visualizing Reaction Pathways

The following diagrams illustrate the main synthesis pathway and a common side reaction.

main_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethylhydrazine Ethylhydrazine Hydrazone Hydrazone Ethylhydrazine->Hydrazone Nucleophilic Attack 3-Oxobutanenitrile 3-Oxobutanenitrile 3-Oxobutanenitrile->Hydrazone This compound This compound Hydrazone->this compound Intramolecular Cyclization & Dehydration

Caption: Main synthesis pathway to the desired product.

side_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Side Product Ethylhydrazine Ethylhydrazine Isomeric Hydrazone Isomeric Hydrazone Ethylhydrazine->Isomeric Hydrazone Attack from substituted N 3-Oxobutanenitrile 3-Oxobutanenitrile 3-Oxobutanenitrile->Isomeric Hydrazone 3-Ethyl-5-methyl-1H-pyrazol-1-amine 3-Ethyl-5-methyl-1H-pyrazol-1-amine Isomeric Hydrazone->3-Ethyl-5-methyl-1H-pyrazol-1-amine Cyclization

Sources

Technical Support Center: Purification of 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the common and complex purification challenges associated with 1-ethyl-3-methyl-1H-pyrazol-5-amine. This molecule, a key building block in pharmaceutical and agrochemical research, presents unique purification hurdles due to its chemical nature—specifically, the presence of a basic amine group on the pyrazole scaffold. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested solutions to achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling this compound for the first time.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route, but typically includes unreacted starting materials, regioisomers, and solvent residues. The most common synthesis involves the cyclocondensation of ethylhydrazine with a β-ketonitrile like 3-aminocrotononitrile.[1][2] Consequently, the primary impurities to anticipate are:

  • Unreacted Starting Materials: Ethylhydrazine and the β-ketonitrile starting material.

  • Regioisomers: The formation of the undesired regioisomer, 1-ethyl-3-methyl-1H-pyrazol-3-amine, is a common challenge in pyrazole synthesis from asymmetrical precursors.[3][4] This isomer often has very similar polarity to the desired product, making separation difficult.

  • Solvent Residues: Solvents used in the reaction or workup, such as ethanol, toluene, or DMF, may be present.[5][6]

  • Byproducts: Dehydration or polymerization products can form under harsh reaction conditions.

Q2: My purified compound is a stable, colorless oil, but literature suggests it can be a solid. Why is this?

A2: this compound has a relatively low melting point. The presence of even minor impurities can significantly depress the melting point, causing it to present as an oil or a waxy semi-solid at room temperature. Achieving a crystalline solid is often a strong indicator of high purity. If your material remains an oil after rigorous purification, it may be the nature of the pure compound under your laboratory's ambient conditions, but you should first exhaust all efforts to remove residual solvents or isomeric impurities.

Q3: How should I store purified this compound to prevent degradation?

A3: As with many aminopyrazoles, this compound can be susceptible to oxidation and discoloration upon exposure to air and light. The amine group can darken over time. For optimal stability, store the purified compound under an inert atmosphere (nitrogen or argon), in an amber vial, and at a reduced temperature (2-8 °C).

Q4: What are the best analytical methods to confirm the purity and identity of my final product?

A4: A combination of techniques is recommended for unambiguous confirmation:

  • ¹H and ¹³C NMR: This is essential for confirming the chemical structure and identifying the presence of regioisomers or other organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly effective for detecting trace impurities and confirming the molecular weight of the product. An acidic mobile phase modifier (like formic acid) is typically used to ensure good peak shape for the basic amine.

  • HPLC (High-Performance Liquid Chromatography): A validated HPLC method is the gold standard for quantitative purity assessment (e.g., determining purity as a percentage).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups, such as the N-H stretches of the amine and C=N bonds of the pyrazole ring.[7]

Section 2: Purification Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: My compound is sticking to the silica gel column, leading to very low recovery.

  • Probable Cause: The basic amine group of your pyrazole is strongly interacting with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to significant tailing, poor separation, and often irreversible adsorption of the product.

  • Solution: You must deactivate the silica gel or use an alternative stationary phase.

    • Base Deactivation of Silica: Before packing your column, prepare a silica slurry in your starting eluent (e.g., 99% hexane, 1% ethyl acetate) and add triethylamine (Et₃N) to a final concentration of 0.5-1.0%.[8] This competitively binds to the acidic sites on the silica, allowing your basic compound to elute properly. Run the entire column with an eluent containing 0.5-1.0% triethylamine.[9]

    • Use of Basic Alumina: As an alternative to silica, basic or neutral alumina can be an excellent stationary phase for purifying basic compounds, as it lacks the acidic character of silica.[10]

    • Reverse-Phase Chromatography: If the impurities are significantly different in polarity, reverse-phase (C18) chromatography can be an effective, albeit more expensive, alternative.

Problem 2: During recrystallization, my compound "oils out" instead of forming crystals.

  • Probable Cause: This common issue typically arises from one of three scenarios:

    • The boiling point of the chosen solvent is higher than the melting point of your compound.

    • The solution was cooled too rapidly, preventing the molecules from orienting into a crystal lattice.[11]

    • The solution is supersaturated with impurities that inhibit crystallization.

  • Solution: A systematic approach to optimizing the recrystallization process is required.

    • Solvent Selection: Choose a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[11] For this pyrazole, systems like ethyl acetate/hexane, toluene, or ethanol/water are good starting points.[8][12] Avoid high-boiling point solvents like DMF or DMSO unless absolutely necessary.[11]

    • Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling is critical for the formation of pure, well-defined crystals.[11]

    • Induce Crystallization: If no crystals form upon cooling, try scratching the inside of the flask at the air-solvent interface with a glass rod or adding a single seed crystal of the pure compound.[11]

    • If Oiling Persists: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the concentration slightly and then allow it to cool slowly again.[11]

Problem 3: I can't separate my desired product from an impurity with a very similar TLC Rf value.

  • Probable Cause: The impurity is likely the regioisomer (1-ethyl-3-methyl-1H-pyrazol-3-amine). Regioisomers often have nearly identical polarities, making them challenging to separate by standard chromatography.

  • Solution:

    • Optimize Chromatography: Switch from isocratic (single solvent mixture) elution to a shallow gradient. A very slow increase in the polar solvent (e.g., from 10% to 30% ethyl acetate in hexane over 20 column volumes) can often resolve closely running spots.

    • Orthogonal Purification: Use a purification method that relies on a different chemical principle. Acid-base extraction is ideal for this scenario. The basicity (pKa) of the two isomeric amines may be slightly different, but more importantly, this method will effectively remove any non-basic impurities.

    • Derivatization (Advanced): In complex cases, you can temporarily derivatize the amine (e.g., as a tosylamide), which may alter the polarity enough to allow for separation.[7] The protecting group is then removed in a subsequent step. This is typically reserved for when all other methods have failed.

Problem 4: My final product is pure by NMR but has a persistent yellow or brown color.

  • Probable Cause: The color is likely due to trace amounts of highly conjugated, colored impurities or baseline oxidation products that are not present in high enough concentration to be visible by NMR.

  • Solution:

    • Activated Carbon Treatment: During recrystallization, after your compound is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot for a few minutes, then perform a hot gravity filtration through a fluted filter paper to remove the carbon.[11] The carbon will adsorb the colored impurities. Be aware that it can also adsorb some of your product, so use it sparingly.

    • Final Column "Plug": Dissolve the colored product in a minimum amount of solvent and pass it through a short "plug" of silica gel or alumina in a pipette or small funnel. Elute with a slightly more polar solvent than used for the main chromatography. This can quickly remove the last traces of colored impurities.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the most effective purification techniques.

Protocol 1: Flash Column Chromatography on Amine-Deactivated Silica Gel

This is the most common and effective method for purifying gram-scale quantities of the target compound.

  • Solvent System Selection: Using TLC, identify a solvent system that gives the desired product an Rf value of ~0.25-0.35. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).

  • Slurry Preparation: In a beaker, add your calculated amount of silica gel (typically 50-100 times the weight of your crude material). Add your initial, low-polarity eluent (e.g., 5% EtOAc in Hexane) to form a slurry. Add triethylamine (Et₃N) to a final concentration of 1% v/v of the total solvent volume.

  • Column Packing: Pour the slurry into your column and use air pressure to pack it firmly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture (containing 1% Et₃N). Gradually increase the polarity (e.g., increase the percentage of EtOAc) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. To remove the last traces of triethylamine, co-evaporate with a solvent like toluene or dissolve the residue in ether and wash with a small amount of water.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)

This method is excellent for a final polishing step to obtain crystalline, high-purity material.

  • Dissolution: Place the crude or semi-purified solid/oil in an Erlenmeyer flask. Add the "good" solvent (a solvent in which the compound is highly soluble, e.g., Ethyl Acetate) dropwise at room temperature until the compound just dissolves.

  • Precipitation: Slowly add the "bad" solvent (a solvent in which the compound is poorly soluble, e.g., Hexane) dropwise while swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Re-dissolution: Add a few more drops of the "good" solvent (Ethyl Acetate) until the solution becomes clear again.

  • Crystal Formation: Cover the flask and allow it to stand undisturbed at room temperature. Slow cooling will promote the growth of large, pure crystals. Once crystal growth appears to have stopped, the flask can be moved to a refrigerator (2-8 °C) to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visualization of Workflows

Purification Strategy Decision Tree

This diagram helps in selecting the most appropriate purification method based on the initial analysis of the crude product.

Purification_Decision_Tree start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude product a solid? start->is_solid impurity_profile What is the impurity profile? is_solid->impurity_profile No (Oil) recrystallize Attempt Recrystallization is_solid->recrystallize Yes impurity_polar Non-polar impurities? impurity_profile->impurity_polar oils_out Does it 'oil out'? recrystallize->oils_out oils_out->impurity_profile Yes success_cryst Success! (High Purity Solid) oils_out->success_cryst No column Column Chromatography (Base-Deactivated Silica) acid_base Acid-Base Extraction impurity_polar->acid_base Yes impurity_isomer Isomeric/polar impurities? impurity_polar->impurity_isomer No impurity_isomer->column Yes

Caption: Decision tree for selecting a purification strategy.

Workflow for Base-Deactivated Column Chromatography

This diagram outlines the key steps for successful column chromatography of basic amines.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Workup prep_slurry 1. Prepare Slurry (Silica + Eluent + 1% Et₃N) pack_column 2. Pack Column prep_slurry->pack_column load_sample 3. Load Sample (Dry Loading) pack_column->load_sample elute 4. Elute with Gradient (Increase Polarity) collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Standard workflow for base-deactivated chromatography.

Section 5: Reference Data Tables

Table 1: Common Recrystallization Solvents for Pyrazole Derivatives
Solvent SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterHighVariableExcellent for polar pyrazoles. Add water to a hot ethanol solution until cloudy.[8][12]
Ethyl Acetate/HexaneMediumVariableA versatile system for compounds of intermediate polarity; offers fine control.[11]
TolueneLow111Good for less polar compounds, but ensure the compound's melting point is higher.[11]
IsopropanolMedium82A common choice, often provides good crystal formation.
AcetonitrileHigh82Can be effective, but its high solvency may require cooling to low temperatures.
Table 2: Typical TLC Eluent Systems for this compound
Eluent SystemRatio (v/v)Expected RfNotes
Hexane / Ethyl Acetate70 : 30~0.30Standard starting system for polarity assessment.
Dichloromethane / Methanol95 : 5~0.40Good for more polar impurities; may require base deactivation for preparative scale.
Toluene / Acetone80 : 20~0.35Alternative non-halogenated solvent system.

Note: All TLC and column systems for this compound should include 0.5-1.0% triethylamine for optimal results.

References

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. URL: [Link]
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. URL: [Link]
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. URL: [Link]
  • Styrylpyrazoles: Properties, Synthesis and Transform
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. URL: [Link]
  • Synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluene sulphonic acid using polyethylene glycol-400 as an efficient and recyclable reaction medium. Taylor & Francis Online. URL: [Link]
  • Review articles in CRYSTALLIZATION.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis. Organic Chemistry Portal. URL: [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. URL: [Link]
  • This compound. PubChemLite. URL: [Link]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. URL: [Link]
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. URL: [Link]
  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. PubChem. URL: [Link]
  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. URL: [Link]
  • CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine. Google Patents.
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. URL: [Link]
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. URL: [Link]
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. URL: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of pyrazoles. As a cornerstone of many pharmaceutical and agrochemical compounds, the efficient and controlled synthesis of the pyrazole core is of paramount importance.[1] This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will move beyond simple procedural lists to explore the chemical reasoning behind optimizing your reaction conditions, ensuring a deeper understanding and more robust experimental design.

This resource is divided into a proactive FAQ section for initial planning and a reactive troubleshooting guide for when experiments do not proceed as expected. Detailed protocols and data tables are provided to support your practical work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles, and how do I choose the best one?

A1: The choice of synthetic route depends heavily on the availability of starting materials and the desired substitution pattern on the pyrazole ring. The two most prevalent methods are:

  • Knorr Pyrazole Synthesis (and related condensations): This is the most traditional and widely used method, involving the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone).[2][3] It is often the first choice due to the commercial availability of a vast array of starting materials. However, a significant challenge arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of a mixture of regioisomers.[2][4]

  • 1,3-Dipolar Cycloadditions: This method involves the reaction of a diazo compound with an alkyne. It offers excellent control over regioselectivity.[5][6] Modern variations, such as those using in-situ generated nitrilimines or silver-mediated cycloadditions with stable isocyanides, have broadened the scope and improved the safety and convenience of this approach.[5][7]

To choose your route, consider:

  • For simple, symmetrical pyrazoles: The Knorr synthesis is typically the most straightforward and cost-effective.

  • For complex, unsymmetrically substituted pyrazoles requiring high regioselectivity: A 1,3-dipolar cycloaddition strategy is often superior.[5][7]

Q2: What are the most critical parameters to control during pyrazole synthesis?

A2: Regardless of the specific synthetic route, several parameters are universally critical for success:

  • Temperature: Temperature control is crucial. It can dictate not only the reaction rate but also the product distribution. In some cases, simply tuning the reaction temperature can selectively yield different products from the same starting materials.[8][9][10] Insufficient heat can lead to incomplete reactions, while excessive heat can cause decomposition of sensitive reagents like hydrazines.[2]

  • Solvent: The solvent choice impacts reagent solubility, reaction rate, and even regioselectivity.[2] For instance, polar protic solvents like ethanol are common, but aprotic dipolar solvents (e.g., DMF, DMAc) have been shown to improve yields and regioselectivity in certain condensations.[4][5] More recently, green approaches using solvent-free conditions or deep eutectic solvents (DESs) are gaining traction.[11][12]

  • Catalyst: Many pyrazole syntheses are acid- or base-catalyzed. The Knorr synthesis, for example, is typically catalyzed by a few drops of a protic acid like acetic acid to facilitate the initial condensation and subsequent cyclization/dehydration steps.[2] Other reactions may employ Lewis acids or transition metal catalysts to achieve specific transformations.[1][4] The absence or deactivation of the catalyst is a common cause of reaction failure.[2]

  • Stoichiometry: An incorrect molar ratio of reactants can lead to low yields and the formation of side products, such as bis-pyrazole adducts if the dicarbonyl compound is in excess.[2][13]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Problem Area 1: Low Yield & Incomplete Reactions

Q3: My reaction is very sluggish or isn't going to completion, according to TLC analysis. What are the likely causes and solutions?

A3: A stalled reaction is a common frustration. Here’s how to troubleshoot it:

  • Cause 1: Purity of Starting Materials: Hydrazine derivatives can degrade over time, and impurities in your dicarbonyl compound can inhibit the reaction.[2]

    • Solution: Use freshly distilled or high-purity hydrazine. Verify the purity of your dicarbonyl starting material by NMR or other analytical techniques.

  • Cause 2: Inadequate Temperature or Reaction Time: Many pyrazole syntheses require heating to reflux to overcome the activation energy for the cyclization and dehydration steps.[2]

    • Solution: Ensure your reaction is reaching the target temperature. If the reaction is clean but incomplete, consider extending the reaction time. Monitor progress by TLC or LC-MS to determine the optimal duration.

  • Cause 3: Inactive or Absent Catalyst: The Knorr synthesis is acid-catalyzed.[2]

    • Solution: Confirm that the acid catalyst was added. If the reaction is still slow, a small additional charge of the catalyst may be beneficial.

  • Cause 4: Formation of a Stable Intermediate: In some cases, a stable hydrazone intermediate may form that is slow to cyclize.[2]

    • Solution: Increasing the reaction temperature or adding a dehydrating agent (like a Dean-Stark trap if appropriate for the scale and solvent) can help drive the reaction toward the final pyrazole product.

Q4: My analytical results (TLC/LC-MS) show good conversion, but my final isolated yield is very low. Where could my product be going?

A4: This points to issues during the work-up and purification stages.[13]

  • Cause 1: Product Loss During Work-up: If your pyrazole has basic nitrogen atoms, it may remain in the aqueous layer during an acidic extraction. Conversely, highly acidic pyrazoles (e.g., pyrazolones) can be lost to basic washes.

    • Solution: Carefully check the pH of your aqueous layers before discarding them. If you suspect product loss, re-extract the aqueous phase at a different pH.

  • Cause 2: Sub-optimal Purification: Product can be irreversibly lost on the stationary phase during column chromatography or fail to crystallize during recrystallization.[13]

    • Solution: See the detailed purification troubleshooting section below (Q7-Q9).

Problem Area 2: Poor Selectivity & Side Reactions

Q5: I'm using an unsymmetrical 1,3-dicarbonyl and getting a mixture of two regioisomers. How can I improve the regioselectivity?

A5: This is the classic challenge of the Knorr synthesis.[2] The substituted nitrogen of the hydrazine can attack either of the two carbonyl carbons.

  • Cause: Lack of Steric or Electronic Differentiation: If the two carbonyl groups have similar steric and electronic environments, the hydrazine will attack both, leading to a mixture of products.

    • Solution 1: pH Control: Acidic conditions can selectively protonate the more substituted carbonyl, directing the nucleophilic attack of the hydrazine to the less hindered carbonyl.[2]

    • Solution 2: Solvent Choice: The solvent can influence the transition state energies for the two possible pathways. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to significantly improve regioselectivity in certain systems, leading to high yields of a single isomer at room temperature.[4][5]

    • Solution 3: Temperature Control: Lowering the reaction temperature can sometimes favor one regioisomer over the other by exploiting smaller differences in activation energy.

Q6: My reaction mixture has turned dark red or brown, and my TLC plate shows many spots. What's causing this decomposition?

A6: Dark coloration and multiple TLC spots are classic signs of side reactions and decomposition.

  • Cause 1: Hydrazine Decomposition: Phenylhydrazine and other hydrazine derivatives can be unstable at high temperatures, leading to colored byproducts.[2]

    • Solution: Use high-purity hydrazine and maintain careful temperature control. Avoid excessive heating.

  • Cause 2: Oxidation: The reaction intermediates or the final pyrazole product may be susceptible to air oxidation, especially at elevated temperatures over long periods.[2]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem Area 3: Purification Challenges

Q7: My pyrazole product is an oil and refuses to solidify or crystallize. How can I purify it?

A7: Oily products are common and often result from residual solvent or impurities that depress the melting point.[14]

  • Solution 1: High-Vacuum Evaporation: First, ensure all volatile solvents are thoroughly removed, initially with a rotary evaporator and then by placing the flask on a high-vacuum line for several hours.[14]

  • Solution 2: Column Chromatography: This is the most effective method for purifying oils.[14][15] See Q8 for tips on dealing with sensitive pyrazoles.

  • Solution 3: "Oiling Out" during Recrystallization: If the compound separates as an oil instead of crystals, this can be due to the solution being too concentrated, cooling too rapidly, or the presence of impurities.[15][16] Try adding more solvent to the hot mixture, insulating the flask to slow the cooling rate, or adding a seed crystal.[16]

Q8: I'm getting poor recovery from my silica gel column, and it looks like my product is degrading. What should I do?

A8: The acidic silanol groups on standard silica gel can strongly bind to the basic nitrogen atoms of pyrazoles, leading to streaking, poor recovery, and sometimes decomposition.[15][16]

  • Solution 1: Deactivate the Silica Gel: Pre-treat the silica gel by preparing the slurry in your eluent containing a small amount of a base like triethylamine (typically 0.5-1% by volume).[16][17] This neutralizes the acidic sites.

  • Solution 2: Use an Alternative Stationary Phase: Neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[16][17]

  • Solution 3: Use Reversed-Phase Chromatography: For more polar pyrazoles, C18-functionalized silica with polar mobile phases (e.g., acetonitrile/water) may provide a better purification outcome.[16]

Q9: My final product is pure by NMR, but it's colored. How can I decolorize it?

A9: A persistent color indicates trace, often highly conjugated, impurities.

  • Solution 1: Activated Charcoal Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, stir briefly (5-10 minutes), and then filter the mixture through a pad of celite to remove the charcoal. The product can then be recovered by removing the solvent or by recrystallization.[14][15] Be aware that this can sometimes reduce the overall yield.[15]

  • Solution 2: Recrystallization: Often, a careful recrystallization is sufficient to leave colored impurities behind in the mother liquor.[14]

Data Presentation: Catalyst and Solvent Selection

The choice of catalyst and solvent is critical for optimizing pyrazole synthesis. The tables below summarize the performance of various systems to guide your selection process.

Table 1: Comparative Performance of Catalysts in Pyrazole Synthesis

Catalyst Reactants Catalyst Loading Solvent Temperature (°C) Time Yield (%) Reference
Acetic Acid 1,3-Dicarbonyl, Hydrazine Catalytic Ethanol Reflux Varies Good [1][2]
Silver Triflate (AgOTf) Trifluoromethylated Ynones, Hydrazines 1 mol% Not Specified Room Temp 1 h up to 99% [1][4]
Nano-ZnO Phenylhydrazine, Ethyl Acetoacetate Not Specified Not Specified Not Specified Short 95% [5]

| Ammonium Chloride | Acetylacetone, Hydrazine | Catalytic | Ethanol | Reflux | 2-3 h | Good |[18] |

Table 2: Influence of Solvent on Pyrazole Synthesis Yields

Starting Material Solvent Temperature (°C) Time (h) Yield (%) Reference
Tosylhydrazone Derivative Ethanol 95 12 65 [8]
Tosylhydrazone Derivative Ionic Liquid ([HDBU][OAc]) 95 12 95 [8]
1,3-Diketone, Arylhydrazine Ethanol (protic) Room Temp - Moderate [4][5]
1,3-Diketone, Arylhydrazine N,N-Dimethylacetamide (aprotic) Room Temp - 59-98 [4]
Various Water (as green solvent) 80 0.5 High [19]

| Various | Solvent-Free (Microwave) | 130 | < 10 min | High |[11][20][21] |

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Acid-Catalyzed)

This protocol provides a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or glacial acetic acid, to dissolve the starting material. Then, add a catalytic amount of a stronger acid if needed (e.g., a few drops of concentrated sulfuric acid or HCl, though often acetic acid as the solvent is sufficient).[2]

  • Addition of Hydrazine: While stirring, add the hydrazine derivative (1.0-1.1 eq) to the mixture. The addition may be exothermic; control it by adding dropwise or with external cooling if necessary.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. The product may precipitate directly from the solution. If so, collect the solid by vacuum filtration.[13] If not, remove the solvent under reduced pressure. The resulting crude residue can be dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated again.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[13][15]

Protocol 2: Purification by Flash Column Chromatography with Deactivated Silica

This protocol is for purifying basic pyrazoles that are sensitive to standard silica gel.

  • Prepare Deactivated Silica: In a fume hood, create a slurry of silica gel in your chosen starting eluent (e.g., 98:2 hexane:ethyl acetate). To this slurry, add triethylamine to a final concentration of 1% by volume (e.g., 2 mL of triethylamine for every 200 mL of eluent used to make the slurry).[15]

  • Pack the Column: Pack a flash chromatography column with the deactivated silica slurry.

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply this solution to the top of the packed silica gel.

  • Elution: Begin eluting the column with the eluent mixture. You can use isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution to separate your compound from impurities.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator to yield the purified pyrazole.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting low yields in pyrazole synthesis, a frequent and multifaceted problem.

G start Low Yield Observed in Pyrazole Synthesis check_reaction Step 1: Analyze Reaction (TLC, LC-MS) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete purity Check Starting Material Purity incomplete->purity Yes complete Reaction Complete incomplete->complete No temp_time Increase Temperature or Reaction Time purity->temp_time catalyst Check/Add Catalyst temp_time->catalyst end_node Yield Optimized catalyst->end_node check_workup Step 2: Evaluate Work-up & Extraction complete->check_workup ph_issue Potential pH Issue? check_workup->ph_issue adjust_ph Adjust pH of Aqueous Layers & Re-extract ph_issue->adjust_ph Yes no_ph_issue Work-up OK ph_issue->no_ph_issue No check_purification Step 3: Optimize Purification adjust_ph->check_purification no_ph_issue->check_purification purification_problem Problem Type? check_purification->purification_problem column_loss Deactivate Silica or Use Alumina purification_problem->column_loss Loss on Column cryst_fail Optimize Recrystallization (Solvent, Cooling Rate) purification_problem->cryst_fail Crystallization Failure column_loss->end_node cryst_fail->end_node

Caption: A troubleshooting flowchart for diagnosing and resolving low-yield issues in pyrazole synthesis.

References

  • BenchChem Technical Support. (2025).
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Sources

degradation of 1-ethyl-3-methyl-1H-pyrazol-5-amine and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-ethyl-3-methyl-1H-pyrazol-5-amine

A Guide to Understanding and Preventing Chemical Degradation

Welcome to the technical support guide for this compound. As a key building block in modern drug discovery and agrochemical research, the stability and purity of this reagent are paramount to achieving reliable and reproducible experimental results. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and preventative protocols based on established principles of organic chemistry and forced degradation studies.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: Like many substituted heterocyclic amines, this compound is susceptible to three main degradation pathways:

  • Oxidation: The pyrazole ring and the exocyclic amino group are prone to oxidation.[1][2] Atmospheric oxygen, peroxide contaminants in solvents, or certain reactive reagents can lead to the formation of impurities such as hydroxypyrazoles or N-oxides. While the pyrazole core is generally more resistant to metabolic oxidation than other heterocycles, chemical oxidation remains a significant stability concern.[3][4]

  • Hydrolysis: Although the compound lacks highly labile functional groups like esters, prolonged exposure to strongly acidic or basic aqueous conditions can potentially lead to ring-opening or other hydrolytic degradation, a common stress condition tested in forced degradation studies.[5][6]

  • Photolysis: Exposure to ultraviolet (UV) or even high-intensity visible light can induce photochemical reactions, leading to the formation of photodegradants.[7][8] This is a critical factor for solutions left on a lab bench or stored in clear containers.

Q2: How should I properly store the solid (powder) form of this compound for maximum long-term stability?

A2: Proper storage is the most effective preventative measure. For the solid compound, we recommend the following:

  • Container: Use an airtight, opaque container (amber glass is ideal) to protect from light and moisture.

  • Atmosphere: For maximum stability, flush the container with an inert gas like argon or nitrogen before sealing. This displaces atmospheric oxygen, minimizing oxidative degradation.

  • Temperature: Store in a cool, dark, and dry place. A refrigerator (2-8°C) is suitable. Avoid storing at room temperature for extended periods.

  • Compatibility: Keep away from strong oxidizing agents.[9][10]

Q3: I'm preparing a stock solution for my experiments. What are the best practices to ensure its stability?

A3: Solution-state stability is often more challenging. Follow these steps:

  • Solvent Choice: Use high-purity, anhydrous solvents. If using solvents like THF or dioxane, ensure they are free of peroxides.

  • Degas Solvents: For sensitive applications, degas the solvent by sparging with an inert gas or using a freeze-pump-thaw technique to remove dissolved oxygen.

  • Glassware: Use amber glass volumetric flasks and vials to prevent light exposure.

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution must be stored, store it in tightly sealed vials at -20°C or below.

  • pH Control: If using aqueous or protic solvents, consider if buffering the solution near a neutral pH is necessary, as stability can be pH-dependent.

Q4: My HPLC analysis of an older sample shows several new, small peaks that weren't there initially. What are they, and is the material still usable?

A4: The new peaks are almost certainly degradation products. Based on the compound's structure, they are likely oxidized or photo-degraded species. The usability of the material depends on your specific application. For quantitative assays or synthesis where stoichiometry is critical, the material should be repurified or discarded. For initial qualitative screening, it may still be useful, but be aware that the actual concentration of the parent compound is lower than calculated and that degradants could interfere with your results. To identify the impurities, LC-MS (Liquid Chromatography-Mass Spectrometry) analysis is the recommended next step.

Part 2: Troubleshooting Guide for Common Scenarios

This section addresses specific problems you might encounter during your research.

Scenario 1: Discoloration and Purity Loss of Stored Solid

  • Observation: A bottle of this compound, which was initially a white or off-white powder, has developed a yellow or brownish tint. A subsequent purity check by HPLC confirms a drop from >98% to 90%.

  • Underlying Cause: This is a classic sign of oxidative degradation. The discoloration is due to the formation of minor, often highly conjugated, oxidized impurities. This process is accelerated by repeated exposure to air, ambient light, and moisture each time the bottle is opened.

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting solid compound degradation.

Scenario 2: Rapid Degradation of Compound in Solution

  • Observation: An HPLC analysis of a solution prepared 24 hours prior for a biological screen shows the parent compound peak has decreased by 15%, with multiple new peaks appearing.

  • Underlying Cause: This points to rapid degradation in the solution state, most likely caused by a combination of photodegradation from ambient lab light and oxidation from dissolved oxygen in the solvent.

  • Troubleshooting Steps:

    • Confirm the Issue: Immediately re-analyze a freshly prepared solution to establish a baseline (T=0) chromatogram.

    • Isolate the Variable (Light): Prepare two fresh solutions. Wrap one vial completely in aluminum foil and leave the other exposed to ambient light on the benchtop. Analyze both after 4-6 hours. A significant difference confirms photosensitivity.

    • Isolate the Variable (Oxygen): Prepare a fresh solution using a solvent that has been thoroughly degassed with argon or nitrogen. Keep the vial sealed and protected from light. Analyze after 24 hours and compare to the original degradation profile. A marked improvement indicates oxygen sensitivity.

    • Solution: Implement a strict protocol of using degassed solvents, preparing solutions in amber vials, and using them immediately or flash-freezing and storing them at -80°C for short-term storage.

Part 3: Key Experimental Protocols

Protocol 1: Standard Protocol for Handling and Storage

  • Receiving: Upon receipt, inspect the container for a proper seal. Log the date of receipt and initial purity if provided.

  • Aliquoting: If you will use the compound over a long period, it is best to aliquot the solid into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents contamination and repeated air exposure for the bulk of the material.

  • Solid Storage: Place the primary container and all aliquots in a secondary, sealed container with desiccant. Store in a dark, refrigerated environment (2-8°C).

  • Solution Preparation:

    • Bring the required aliquot vial to room temperature before opening to prevent water condensation.

    • Weigh the compound rapidly.

    • Use anhydrous, high-purity grade solvents. For maximum stability, use a freshly opened bottle or a solvent from a solvent purification system.

    • Dissolve the compound in an amber vial and sonicate briefly if necessary.

  • Solution Storage: Use the solution immediately. If short-term storage is unavoidable, flush the vial headspace with inert gas, seal tightly, and store at -20°C or below, protected from light.

Protocol 2: Guideline for a Forced Degradation (Stress Testing) Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis Dissolve compound in 0.1 M HCl. Incubate at 60°C. Analyze samples at 2, 6, 12, and 24 hours.To identify acid-labile sites and potential hydrolytic degradants.[6]
Base Hydrolysis Dissolve compound in 0.1 M NaOH. Incubate at 60°C. Analyze samples at 2, 6, 12, and 24 hours.To identify base-labile sites and potential hydrolytic degradants.[6]
Oxidation Dissolve compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Analyze at 2, 8, and 24 hours.To identify products of oxidative stress, simulating long-term air exposure.[12]
Thermal Store the solid compound in an oven at 70°C. Analyze at 1, 3, and 7 days.To assess the impact of heat on the solid-state stability of the molecule.
Photolytic Expose a solution of the compound to a calibrated light source providing UV/Vis output (e.g., ICH Option 1 or 2). Analyze alongside a dark control.To determine photosensitivity and identify photodegradation products.[6]

Protocol 3: Developing a Stability-Indicating HPLC Method

  • Generate Degraded Samples: Perform a forced degradation study as outlined in Protocol 2 to create a mixture of the parent compound and its primary degradation products.

  • Column & Mobile Phase Screening: Start with a standard C18 reversed-phase column. Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with common additives like 0.1% formic acid or trifluoroacetic acid to achieve good peak shape.

  • Gradient Optimization: Develop a gradient elution method that provides sufficient separation between the parent peak and all degradant peaks generated under all stress conditions.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The spectrum of the main peak should be consistent across its entire width and free from co-eluting impurities.

  • Validation: The final method must be validated according to ICH guidelines (e.g., Q2(R1)) for specificity, linearity, accuracy, and precision to be considered truly "stability-indicating".[13]

Part 4: Conceptual Degradation Pathway

This diagram illustrates the relationship between the parent compound and the stress factors that lead to its degradation.

Caption: Key degradation pathways for this compound.

References

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Sources

Technical Support Center: Crystallization of 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-ethyl-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material. Drawing upon established principles of crystallization for pyrazole derivatives and heterocyclic amines, this document offers a structured approach to overcoming common challenges encountered in the laboratory.

Core Principles of this compound Crystallization

Successful crystallization hinges on the principle of controlled supersaturation. A supersaturated solution holds more dissolved solute than it would at equilibrium. The controlled return to equilibrium allows for the formation of a well-ordered crystal lattice, excluding impurities. For this compound, a substituted pyrazole with a primary amine, its polarity and hydrogen bonding capabilities are key determinants in solvent selection and crystallization behavior. The amine group, in particular, can lead to strong solute-solvent interactions and presents a potential for "oiling out," a phenomenon where the compound separates as a liquid instead of a solid.

Troubleshooting Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Q1: My compound is "oiling out" and forming a separate liquid phase instead of crystals. What should I do?

A1: "Oiling out" is a common issue with amines and can be caused by several factors, including high supersaturation, rapid cooling, or the presence of impurities that depress the melting point.[1][2] Here is a systematic approach to address this:

  • Reduce Supersaturation: The most immediate cause of oiling out is often a solution that is too concentrated. Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent (10-20% more) to decrease the supersaturation level upon cooling.[1]

  • Slow Down the Cooling Rate: Rapid cooling does not provide sufficient time for molecules to orient themselves into a crystal lattice, favoring the formation of a disordered liquid phase.[3] Allow the solution to cool slowly to room temperature. Insulating the flask can help achieve a slower cooling gradient.[1]

  • Introduce Seed Crystals: If you have a small amount of solid this compound, introducing a seed crystal into the slightly cooled, saturated solution can provide a template for crystal growth and bypass the nucleation barrier for oiling out.[3][4]

  • Solvent System Modification: The choice of solvent is critical. If oiling out persists, consider a different solvent or a co-solvent system. For aminopyrazoles, solvents like ethanol, isopropanol, or acetonitrile are often effective.[5] A solvent pair, such as ethanol/water, can also be beneficial.[5] The goal is to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature.

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What steps can I take to induce crystallization?

A2: The failure of a supersaturated solution to yield crystals is a common kinetic problem. Here are several techniques to induce nucleation:

  • Scratching the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[1]

  • Seeding: As mentioned previously, adding a seed crystal is a highly effective method to initiate crystallization.[1]

  • Concentrating the Solution: It is possible that your solution is not sufficiently supersaturated. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1] Be cautious not to over-concentrate, as this can lead to oiling out or rapid precipitation of impure material.

  • Using an Anti-Solvent: If your compound is dissolved in a "good" solvent, the slow addition of a miscible "anti-solvent" (in which the compound is insoluble) can induce crystallization. For example, if your compound is dissolved in ethanol, the dropwise addition of water or a non-polar solvent like hexanes could trigger precipitation.[5]

Q3: The crystallization process happened too quickly, resulting in a fine powder or small needles. How can I obtain larger crystals?

A3: Rapid crystallization often traps impurities within the crystal lattice, diminishing the effectiveness of the purification.[1] To obtain larger, higher-purity crystals, you need to slow down the crystal growth process.

  • Increase the Amount of Solvent: Add a slight excess of the hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for slower and more orderly crystal growth.[1]

  • Control the Cooling Rate: As with preventing oiling out, a slow cooling rate is crucial for growing larger crystals.[3] Allow the solution to cool to room temperature undisturbed before moving it to a colder environment like an ice bath.

  • Minimize Agitation: Avoid stirring or agitating the solution as it cools, as this can promote the formation of many small nuclei, leading to smaller crystals.

Q4: The purity of my crystallized this compound is not satisfactory. How can I improve it?

A4: The purity of the final crystalline product is influenced by the crude material's purity and the crystallization technique.

  • Pre-purification: If the crude material is highly impure, a single crystallization may not be sufficient. Consider a preliminary purification step. For basic compounds like this compound, an acid-base extraction can be very effective at removing non-basic impurities.[5]

  • Activated Charcoal Treatment: If your solution has a noticeable color, it may be due to high-molecular-weight, colored impurities. Adding a small amount of activated charcoal to the hot solution and then performing a hot gravity filtration can remove these impurities before crystallization.[3]

  • Recrystallization: A second crystallization of the purified material can significantly improve purity.

  • Purification via Salt Formation: For pyrazoles, an alternative purification strategy is to form an acid addition salt.[6] The amine functionality of your compound can be protonated with an acid (e.g., HCl, H2SO4, or oxalic acid) to form a salt, which can then be crystallized from a suitable solvent.[6][7] The purified salt can then be neutralized to recover the pure free base.

Experimental Protocols & Data

Solvent Selection for Recrystallization

The choice of solvent is paramount for successful crystallization. An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at low temperatures.

SolventPolarityBoiling Point (°C)Suitability for Aminopyrazoles
EthanolPolar Protic78Good general-purpose solvent.[5]
IsopropanolPolar Protic82Often provides good crystal quality.[5][8]
AcetonitrilePolar Aprotic82Can be effective for less polar compounds.[5]
Ethyl AcetateModerately Polar77A good option for intermediate polarity.[5][8]
TolueneNon-polar111May be suitable for less polar pyrazoles.[9]
Ethanol/WaterPolar ProticVariableA powerful co-solvent system to induce crystallization.[5][8]

This table is based on general principles for similar compounds and may require experimental verification for this compound.

Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring. Continue adding the solvent in small portions until the compound is fully dissolved at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Crystal Formation: If crystals do not form, induce crystallization using the methods described in Q2.

  • Maximizing Yield: Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Visualizing the Troubleshooting Process

The following diagrams illustrate the decision-making process for common crystallization problems.

Troubleshooting_Oiling_Out start Oiling Out Observed check_supersaturation Is supersaturation too high? start->check_supersaturation action_dilute Reheat and add more solvent. check_supersaturation->action_dilute Yes check_cooling Was cooling too rapid? check_supersaturation->check_cooling No action_dilute->check_cooling action_slow_cool Cool slowly; insulate flask. check_cooling->action_slow_cool Yes check_impurities Are impurities depressing the melting point? check_cooling->check_impurities No action_slow_cool->check_impurities action_purify Consider pre-purification (e.g., acid-base extraction). check_impurities->action_purify Yes check_seeding Have you tried seeding? check_impurities->check_seeding No action_purify->check_seeding action_seed Introduce a seed crystal. check_seeding->action_seed No success Successful Crystallization check_seeding->success Yes action_seed->success Inducing_Crystallization start No Crystals Formed action_scratch Scratch the inner surface of the flask. start->action_scratch check_scratch Crystals form? action_scratch->check_scratch action_seed Add a seed crystal. check_scratch->action_seed No success Successful Crystallization check_scratch->success Yes check_seed Crystals form? action_seed->check_seed action_concentrate Evaporate some solvent and re-cool. check_seed->action_concentrate No check_seed->success Yes check_concentrate Crystals form? action_concentrate->check_concentrate action_antisolvent Add an anti-solvent. check_concentrate->action_antisolvent No check_concentrate->success Yes check_antisolvent Crystals form? action_antisolvent->check_antisolvent check_antisolvent->success Yes fail Re-evaluate solvent system. check_antisolvent->fail No

Caption: A decision tree for inducing crystallization.

Frequently Asked Questions (FAQs)

Q: What is the likely physical state of this compound at room temperature? A: While specific data for this exact compound is not readily available in the search results, similar aminopyrazoles can be low-melting solids or even oils at room temperature, especially if impure. [5] Q: Can I use column chromatography to purify this compound? A: Yes, column chromatography is a very effective method for purifying aminopyrazoles, especially for separating regioisomers which can be a common issue. [5][8]Using silica gel with an eluent system containing a small amount of a basic modifier like triethylamine (0.1-1%) can help prevent streaking and improve separation. [8] Q: Are there any safety considerations I should be aware of? A: As with any amine compound, it is prudent to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For specific safety information, consult the Safety Data Sheet (SDS) for the compound.

Q: What is polymorphism and could it affect my crystallization? A: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as solubility and melting point. While not specifically documented for this compound in the search results, it is a possibility for organic molecules. The crystallization conditions, such as the solvent and cooling rate, can influence which polymorph is obtained.

References

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PMC - NIH.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme.
  • Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry.
  • This compound. PubChem.
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  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. PubChem.
  • Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine. ResearchGate.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate.
  • ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Chongqing Kemai Material Technology Co., Ltd..
  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.
  • ChemInform Abstract: Synthesis of Some New Heterocycles Derived from Ethyl 7-Amino-3- (3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate of Biological Importance. ResearchGate.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
  • Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1 H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. PubMed.

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unexpected results in 1-ethyl-3-methyl-1H-pyrazol-5-amine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethyl-3-methyl-1H-pyrazol-5-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I have designed this resource to address the common and unexpected challenges encountered during the synthesis, handling, and derivatization of this versatile heterocyclic building block. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Section 1: Synthesis and Purity Issues

The foundation of any successful experiment is the quality of the starting materials. The synthesis of this compound, typically achieved via a variation of the Knorr pyrazole synthesis, can present challenges related to yield and isomeric purity.[1][2]

FAQ 1: My synthesis resulted in a low yield and a mixture of two isomers. What is the likely cause and how can I fix it?

Answer: This is the most common issue and it stems from a lack of regioselectivity during the initial cyclocondensation reaction. The reaction involves a 1,3-dicarbonyl compound (or its equivalent, like ethyl 3-aminocrotonate) and ethylhydrazine. Ethylhydrazine is an unsymmetrical nucleophile with two different nitrogen atoms (N1 and N2). The reaction can proceed via two competing pathways, leading to the desired 1-ethyl-3-methyl isomer and the undesired 1-ethyl-5-methyl isomer.

Causality:

  • Nucleophilicity: The primary nitrogen (NH2) of ethylhydrazine is generally more nucleophilic and less sterically hindered than the secondary nitrogen (NH-Et). It will typically attack the more electrophilic carbonyl carbon first (the ketone in an acetoacetate precursor).[3][4]

  • Reaction Conditions: The reaction is highly sensitive to pH and temperature. An acidic catalyst (like a few drops of acetic acid) is often used to activate the carbonyl group for nucleophilic attack.[1] However, excessively harsh acidic conditions can lead to side reactions. High temperatures can provide enough energy to overcome the activation barrier for the less favorable pathway, resulting in a mixture of isomers.

Troubleshooting Steps:

  • Control Temperature: Run the initial condensation at a lower temperature (0 °C to room temperature) to favor the kinetically controlled, more selective pathway.[4]

  • Optimize Catalyst: Use a catalytic amount of a mild acid (e.g., acetic acid). Avoid strong acids.

  • Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography on silica gel. Their differing polarity, due to the position of the ethyl group relative to the amine, allows for separation. A gradient elution system, such as ethyl acetate in hexanes, is typically effective.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products SM1 Ethylhydrazine P1 Pathway A: Initial attack by NH2 (more nucleophilic) SM1->P1 Favored P2 Pathway B: Initial attack by NH-Et (less favored) SM1->P2 Disfavored SM2 Ethyl 3-oxobutanoate (or equivalent) SM2->P1 SM2->P2 Prod1 Desired Isomer: This compound P1->Prod1 Major Product Prod2 Undesired Isomer: 1-Ethyl-5-methyl-1H-pyrazol-3-amine P2->Prod2 Minor Byproduct

Caption: Competing pathways in the synthesis of this compound.

Section 2: Reactivity and Derivatization

As a substituted aminopyrazole, this molecule possesses multiple reactive sites, which can lead to challenges in achieving selective derivatization. Understanding the electronic properties of the molecule is key to predicting its reactivity.

FAQ 2: I am attempting an electrophilic substitution (e.g., bromination with NBS) and getting poor yields or multiple products. Where should the substitution occur and how can I improve selectivity?

Answer: The pyrazole ring is an electron-rich aromatic system. The amine group at C5 and the alkyl groups at N1 and C3 are all electron-donating, further activating the ring towards Electrophilic Aromatic Substitution (EAS).

Causality & Site Selectivity:

  • C4 Position: The C4 position is the most electron-rich and sterically accessible site on the pyrazole ring.[5] Both the N1 and C5-amine groups strongly direct electrophiles to this position. Therefore, selective substitution at C4 is expected under controlled conditions.

  • Potential Side Reactions: Over-reaction can lead to di-substitution. Harsh conditions or highly reactive electrophiles might also lead to reactions at the exocyclic amine or even degradation of the pyrazole ring. The choice of solvent is also critical; polar aprotic solvents like DMSO have been shown to facilitate halogenation effectively.[6]

Troubleshooting Steps & Protocol:

  • Use a Mild Reagent: For bromination, N-Bromosuccinimide (NBS) is an excellent choice. For iodination, N-Iodosuccinimide (NIS) is preferred over I2.

  • Solvent Selection: Use a solvent like Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) at room temperature.[6]

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the electrophilic reagent to ensure full conversion of the starting material without promoting multiple substitutions.

Protocol: Selective C4-Bromination

  • Dissolve this compound (1.0 eq) in DMSO (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Add N-Bromosuccinimide (1.2 eq) portion-wise at room temperature while stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-amine.

Caption: Key reactive sites on the this compound scaffold.

Section 3: Characterization and Stability

Accurate characterization is essential for confirming the structure and purity of your compound. Unexpected spectral data or physical changes can indicate underlying issues.

FAQ 3: My compound darkens over time and the NMR spectrum shows signs of degradation. What is happening and how should I store it?

Answer: Aminopyrazoles, like many electron-rich amino-aromatic compounds, are susceptible to oxidative degradation. Exposure to air (oxygen) and light can initiate radical reactions, leading to the formation of colored oligomeric or polymeric impurities. The exocyclic amine is particularly prone to oxidation.[7]

Causality:

  • Oxidation: The lone pair on the amino group can be oxidized, which can lead to dimerization, forming azo compounds, or further complex degradation pathways.[7]

  • Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic aqueous conditions could potentially lead to ring-opening, though this is less common for N-substituted pyrazoles.[8]

Troubleshooting & Best Practices:

  • Inert Atmosphere: Always handle and store the solid compound under an inert atmosphere (e.g., Argon or Nitrogen).

  • Light Protection: Store the vial in a dark place or wrap it in aluminum foil to prevent photochemical degradation.

  • Temperature: Store at a low temperature (2-8 °C is recommended) to slow the rate of any potential degradation reactions.

  • Purity Check: Before use, it is good practice to check the purity of stored material by TLC or NMR if it has been stored for an extended period.

Data Presentation: Expected vs. Observed Issues in ¹H NMR

SignalExpected ¹H Shift (ppm, CDCl₃)Common ProblemPotential Cause
CH₃ (C3)~2.2Broadening or new peaks nearbyPresence of isomers or oligomeric impurities
CH₂ (N1)~3.9 (quartet)Distorted quartetSample viscosity, paramagnetic impurities
CH₃ (N1)~1.4 (triplet)Distorted tripletSample viscosity, paramagnetic impurities
H (C4)~5.4Decreased integrationC4 substitution (e.g., halogenation) has occurred
NH₂ (C5)~3.5 (broad singlet)Very broad or absentIncomplete drying, exchange with D₂O, oxidation

Note: Exact shifts can vary based on solvent and concentration. The data presented is an approximation based on similar structures.[4][9]

Section 4: General Troubleshooting Workflow

When an experiment yields an unexpected result, a systematic approach is crucial. Use the following workflow to diagnose the issue.

G Start Unexpected Result (Low Yield, Impure Product) Check_SM 1. Verify Starting Material Purity & Identity (NMR, MS) Start->Check_SM Check_Cond 2. Review Reaction Conditions (Temp, Time, Stoichiometry, Atmosphere) Check_SM->Check_Cond SM OK Optimize Optimize Conditions: - Adjust Temp/Time - Change Solvent/Catalyst - Purify Starting Materials Check_SM->Optimize Problem Found Analyze_Mix 3. Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) Check_Cond->Analyze_Mix Conditions OK Check_Cond->Optimize Problem Found Identify_BP Identify Byproducts Analyze_Mix->Identify_BP Complex Mixture No_Reaction Starting Material Unchanged Analyze_Mix->No_Reaction No Reaction Isolate Isolate & Characterize Byproduct Identify_BP->Isolate No_Reaction->Optimize Hypothesize Formulate Hypothesis (Side Reaction, Degradation, Isomerization) Isolate->Hypothesize Redesign Redesign Experiment (e.g., use protecting group, milder reagent) Hypothesize->Redesign

Caption: A systematic workflow for troubleshooting unexpected experimental outcomes.

References

  • Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. [Link]
  • PubChemLite. This compound. [Link]
  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • Organic Syntheses. A GENERAL, ONE-POT, REGISELECTIVE SYNTHESIS OF 1,3,4,5-TETRASUBSTITUTED PYRAZOLES. [Link]
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
  • PubChem. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
  • YouTube. (2019, January 19). synthesis of pyrazoles. [Link]
  • National Institutes of Health.
  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. [Link]
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
  • ACS Publications. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. [Link]
  • Indian Academy of Sciences.
  • ACS Publications. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
  • National Institutes of Health. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
  • ARKAT USA. Recent developments in aminopyrazole chemistry. [Link]
  • National Institutes of Health. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)
  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
  • MDPI.
  • PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. [Link]
  • Laboratoire de Chimie Moléculaire.
  • National Institutes of Health. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
  • National Institutes of Health. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
  • ResearchGate. (2012, August 6). Synthesis of 3-(2-aminoethyl)
  • SpringerLink. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]
  • PubMed. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
  • Asian Journal of Chemistry. (2005, August 5). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)
  • BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
  • PubChem. 3-ethyl-1-methyl-1H-pyrazol-5-amine. [Link]

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Technical Support Center: Overcoming Solubility Challenges of 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-ethyl-3-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility issues with this compound. We will explore the underlying reasons for its poor solubility and provide a series of structured, field-proven troubleshooting strategies and detailed protocols to systematically enhance its dissolution in aqueous and organic media.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the structural features of this compound that influence its solubility. The pyrazole ring system can lead to low solubility due to its aromatic character and potential for strong intermolecular interactions like hydrogen bonding and π-π stacking in the solid state.[1] These interactions result in high crystal lattice energy, which the solvent must overcome.

The primary amine group at the 5-position is a key feature; as a basic moiety, its ionization state is highly dependent on pH. This provides a critical handle for solubility manipulation.

PropertyValueSource
Molecular Formula C₆H₁₁N₃PubChem[2]
Molecular Weight 125.17 g/mol PubChem[2]
Predicted XlogP 0.6PubChem[2]
Key Functional Groups Pyrazole Ring, Primary Amine (Basic)N/A

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in water for my initial biological assay. What is the quickest first step?

A1: The most immediate strategy is to attempt pH modification. Since the molecule contains a basic amine group, lowering the pH of your aqueous buffer (e.g., to pH 2-4) will protonate the amine.[3] This creates a charged species, a salt, which is typically much more soluble in water than the neutral free base. See the pH Modification Protocol for a detailed approach.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my required concentration. What's next?

A2: If pH adjustment alone is not enough, the next logical step is to introduce a water-miscible co-solvent.[3][4] Co-solvents work by reducing the overall polarity of the aqueous medium, which can better accommodate a lipophilic molecule. Common choices include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400). This can be done in conjunction with pH modification.

Q3: Is there a more permanent solution for developing a solid dosage form?

A3: Yes. For solid formulations, forming a stable, isolated salt of the compound is a standard and highly effective method.[5][6] This involves reacting the free base with a suitable acid to create a crystalline salt form with superior solubility and dissolution properties. This is a more involved process than simple pH adjustment and is covered in the Salt Formation Strategy section.

Q4: The compound is also poorly soluble in some organic solvents I need for synthesis workup. What can I do?

A4: For organic solvents, increasing the temperature is often the most effective first step, as solubility generally increases with heat.[1][7] If that fails, a co-solvent system can be used here as well. For example, if your compound is poorly soluble in a non-polar solvent like hexane, adding a small amount of a more polar solvent like ethyl acetate or dichloromethane can disrupt the crystal lattice and improve solubility.[1]

In-Depth Troubleshooting and Methodologies

This section provides detailed, cause-and-effect explanations and step-by-step protocols for the primary methods of solubility enhancement.

Decision Workflow for Solubility Enhancement

Before diving into specific protocols, this workflow provides a logical sequence for troubleshooting.

G cluster_start cluster_screening Initial Screening cluster_advanced Advanced Formulation cluster_result start Poor Solubility Observed in Target Solvent ph_mod Strategy 1: pH Modification (Aqueous Systems) start->ph_mod Aqueous? co_solv Strategy 2: Co-solvency (Aqueous & Organic) start->co_solv Organic? ph_mod->co_solv Insufficient? Try Combining success Target Solubility Achieved ph_mod->success Sufficient? co_solv->success Sufficient? fail Solubility Still Insufficient co_solv->fail Insufficient? salt Strategy 3: Salt Formation (Solid State) salt->success complex Strategy 4: Cyclodextrin Complexation complex->success fail->salt Need Solid Form? fail->complex Alternative?

Caption: Logical workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Modification

Question: Why is pH modification the first choice for this compound in aqueous media?

Answer: This compound possesses a basic primary amine. In an acidic environment (pH < pKa), the amine group accepts a proton (H⁺) to form a positively charged conjugate acid. This ionization drastically increases the molecule's polarity, disrupting the crystal lattice and favoring interactions with polar water molecules, thereby increasing solubility.[3][8] The relationship between pH, pKa, and the solubility of an ionizable drug is a fundamental principle in pharmaceutics.[5]

Question: How do I determine the optimal pH for solubilization?

Answer: You need to generate a pH-solubility profile. This involves measuring the compound's solubility across a range of pH values. For a basic compound, you will observe low solubility at neutral and high pH (where it is un-ionized) and a sharp increase in solubility as the pH drops below its pKa.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2.0 to 8.0 (e.g., phosphate, citrate, or universal buffers) at a consistent ionic strength (e.g., 150 mM).[8]

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of each buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) on a logarithmic scale against the measured final pH of each buffer.

pHMeasured Solubility (µg/mL)
2.0[Example Data: 5500]
3.0[Example Data: 5250]
4.0[Example Data: 4800]
5.0[Example Data: 1500]
6.0[Example Data: 120]
7.0[Example Data: 15]
7.4[Example Data: 12]
8.0[Example Data: 12]
Caption: Example data table for a pH-solubility profile of a basic compound.
Strategy 2: Co-solvency

Question: How do co-solvents work, and which ones should I choose?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the energy required to create a cavity in the solvent for the non-polar parts of the solute molecule and can disrupt water's highly structured hydrogen-bonding network, facilitating the dissolution of poorly soluble compounds.[4]

For this compound, good starting choices are ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400), as they are common pharmaceutical excipients. For laboratory use, solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can achieve very high solubility, but may not be suitable for in-vivo studies due to toxicity.[9]

  • Select Co-solvents: Choose a panel of 3-4 co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Prepare Solvent Systems: Create a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 10%, 20%, 30%, 50% v/v in water or a relevant buffer).

  • Determine Solubility: Use the same equilibrium solubility method described in Protocol 1 . Add an excess of the compound to each co-solvent mixture.

  • Equilibrate and Quantify: Agitate for 24-48 hours, centrifuge, and analyze the supernatant concentration via HPLC.

  • Analyze Results: Compare the solubility achieved in each co-solvent system to identify the most effective agent and the optimal concentration range. Remember that high concentrations of organic solvents can sometimes negatively impact biological assays.

Strategy 3: Salt Formation

Question: When should I consider formal salt formation over simple pH adjustment?

Answer: While pH adjustment is excellent for in-situ solubilization in liquids, creating a stable, solid salt form is preferable for long-term stability, handling, and formulation into solid dosage forms like tablets or capsules.[5][6] A salt form can have vastly different and improved physicochemical properties compared to the free base, including higher melting point, better stability, and, most importantly, enhanced dissolution rate.

Question: What factors guide the selection of a counter-ion for salt formation?

Answer: The choice of a counter-ion (the acid) is critical and depends on the pKa of your compound and the desired properties of the salt. Key factors include:

  • pKa Difference (ΔpKa): A general rule of thumb is that the pKa of the acid should be at least 2-3 units lower than the pKa of the basic compound to ensure stable salt formation.

  • Safety and Toxicity: The counter-ion must be pharmaceutically acceptable (e.g., hydrochloride, sulfate, tartrate, mesylate).

  • Physical Properties: Different counter-ions will produce salts with different crystal structures, melting points, hygroscopicity, and solubility. A salt screening study is typically performed to identify the optimal form.

  • Solvent Selection: Dissolve this compound in a suitable organic solvent where it is reasonably soluble (e.g., ethanol, isopropanol, or acetone).

  • Acid Addition: In separate vials, add a stoichiometric equivalent (1:1 molar ratio) of different pharmaceutically acceptable acids (e.g., HCl in isopropanol, sulfuric acid, L-tartaric acid, methanesulfonic acid) to the solution of the free base.

  • Induce Crystallization: Agitate the mixtures at room temperature. If no precipitate forms, try cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is insoluble, like hexane or MTBE), or scratching the inside of the vial to induce crystallization.

  • Isolate and Dry: If a solid forms, collect it by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterization: Analyze the resulting solids. Confirm salt formation using techniques like DSC (to check for a new melting point) or FTIR. Measure the aqueous solubility and dissolution rate of the most promising salt forms to compare them against the free base.

Strategy 4: Cyclodextrin Complexation

Question: What is cyclodextrin complexation and when is it useful?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like your pyrazole derivative, within their central cavity.[10][11] The resulting "inclusion complex" has a hydrophilic exterior, leading to a significant increase in the apparent aqueous solubility of the guest molecule.[12][13] This technique is particularly useful when pH modification or co-solvents are not viable, for instance, if the drug is unstable at low pH or if organic solvents interfere with the application. Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice due to its high water solubility and safety profile.[14][15]

G cluster_2 Soluble Inclusion Complex guest 1-ethyl-3-methyl- 1H-pyrazol-5-amine plus1 + guest->plus1 host Hydrophilic Exterior (Soluble) Lipophilic Interior plus1->host arrow Complexation host->arrow complex Soluble Complex arrow->complex guest_in Guest

Caption: Encapsulation of a guest molecule within a cyclodextrin host.

  • Prepare CD Solution: Prepare an aqueous solution of HPβCD. Concentrations can range from 10% to 40% (w/v) depending on the desired solubility enhancement.[14]

  • Add Compound: Add an excess amount of this compound to the HPβCD solution.

  • Kneading/Sonication: Vigorously stir or sonicate the suspension. This provides the energy needed to facilitate the inclusion of the guest molecule into the cyclodextrin cavity.

  • Equilibration: Allow the mixture to equilibrate by stirring at a controlled temperature for 24-72 hours.

  • Clarification and Analysis: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and un-complexed material. Analyze the clear filtrate by HPLC to determine the concentration of the solubilized compound.

  • (Optional) Lyophilization: To create a solid powder of the inclusion complex, the filtered solution can be freeze-dried (lyophilized). This powder can then be easily reconstituted in water.

By systematically applying these troubleshooting guides and protocols, researchers can effectively overcome the solubility challenges presented by this compound, enabling its advancement in discovery and development pipelines.

References

  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). Benchchem.
  • Pyrazole - Solubility of Things. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (2025). PubChem.
  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. (n.d.). ResearchGate.
  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. (2014). ResearchGate.
  • This compound 3524-33-2 wiki. (n.d.). Guidechem.
  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. (2024). PubChem.
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-. (2024). ChemBK.
  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (n.d.).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Can I use Cyclodextrin to improve the solubility of a compound?. (2015). ResearchGate.
  • Are amines soluble in organic solvents?. (2018). Quora.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
  • Improvement of Aripiprazole Solubility by Complexation with (2-Hydroxy)propyl-β-cyclodextrin Using Spray Drying Technique. (n.d.). PMC - NIH.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • How to select Co-solvent during hydrolytic forced degradation?. (2022). YouTube.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024).
  • Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • This compound. (n.d.). PubChemLite.
  • Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed.
  • Salt formation to improve drug solubility. (2007). PubMed.
  • Aqueous Amines as Reactive Solvents for Mercaptan Removal. (n.d.). PDF Free Download.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central.
  • Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). (n.d.). Cheméo.
  • Drug solubility: importance and enhancement techniques. (2012). PubMed.

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Technical Support Center: Refining Analytical Methods for 1-Ethyl-3-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 1-ethyl-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Here are some of the common questions and quick answers for troubleshooting your analysis of this compound.

Q1: Why am I seeing significant peak tailing in my HPLC analysis?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound.[1] This is often due to strong interactions between the amine functional group and acidic residual silanol groups on the silica-based stationary phase of your HPLC column.[1] To mitigate this, consider adjusting the mobile phase pH to be more alkaline, which neutralizes the amine, or using a column with a deactivated stationary phase.[2]

Q2: My mass spectrometry results show unexpected fragmentation patterns. What could be the cause?

A2: The fragmentation of pyrazole derivatives in mass spectrometry is highly dependent on the nature and position of substituents.[3] For this compound, common fragmentation pathways may involve the loss of the ethyl group, the methyl group, or cleavage of the pyrazole ring. Unexpected fragments could arise from in-source degradation or the presence of isomers formed during synthesis.

Q3: I'm having trouble achieving baseline resolution between my main peak and an impurity. What are my options?

A3: Poor resolution can often be addressed by optimizing your HPLC method.[4] Try adjusting the mobile phase composition, such as the ratio of organic solvent to aqueous buffer, or implementing a gradient elution.[4] Alternatively, switching to a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size could improve separation.[1]

Q4: How can I confirm the structure of my synthesized this compound?

A4: A combination of spectroscopic techniques is essential for unambiguous structural confirmation.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed information about the connectivity of atoms, while Mass Spectrometry (MS) will confirm the molecular weight and elemental composition.[5] Infrared (IR) spectroscopy can be used to identify key functional groups.

In-Depth Troubleshooting Guides

This section provides a more detailed approach to resolving common challenges encountered during the analysis of this compound.

HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds. However, the basic nature of this compound can present unique challenges.

Issue 1: Persistent Peak Tailing

  • Causality: The primary amine group on the pyrazole ring is basic and can interact with acidic silanol groups on the surface of silica-based HPLC columns. This secondary interaction leads to a "tailing" effect on the chromatographic peak, which can compromise quantification and resolution.[1]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for HPLC peak tailing.

  • Detailed Protocol: Mobile Phase Optimization for Reduced Tailing

    • Initial Mobile Phase: Acetonitrile:Water (50:50, v/v).

    • Step 1: Buffering: Introduce a 10 mM ammonium acetate buffer into the aqueous portion of the mobile phase. Adjust the pH to 7.0.

    • Step 2: pH Adjustment: If tailing persists, incrementally increase the pH of the aqueous buffer to 8.0, 9.0, and 10.0. Be mindful of the pH stability of your column.

    • Step 3: Organic Modifier: If necessary, evaluate different organic modifiers such as methanol in place of acetonitrile.

Issue 2: Poor Resolution and Co-eluting Impurities

  • Causality: During the synthesis of this compound, isomeric impurities can form. These isomers may have very similar polarities, making them difficult to separate under standard HPLC conditions.

  • Troubleshooting Workflow:

    Caption: Workflow for improving HPLC resolution.

  • Illustrative HPLC Parameters for Improved Resolution:

ParameterInitial MethodOptimized Method
Column C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate, pH 9.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 10 min10% to 50% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 230 nmUV at 230 nm
Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for confirming the identity and purity of this compound.

Understanding Fragmentation Patterns

The mass spectrum of pyrazole derivatives is influenced by the substituents on the ring. For this compound (Molecular Weight: 125.18 g/mol ), the following fragments may be observed under electron impact (EI) ionization:

  • [M]+•: The molecular ion at m/z 125.

  • [M-CH3]+: Loss of a methyl group, resulting in a fragment at m/z 110.

  • [M-C2H5]+: Loss of the ethyl group, leading to a fragment at m/z 96.

  • Ring Cleavage: Various fragments resulting from the breakdown of the pyrazole ring.

It is crucial to compare the observed fragmentation pattern with that of a known standard or with predicted fragmentation patterns to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information.

Expected ¹H NMR Chemical Shifts

The following are approximate chemical shifts for this compound in CDCl₃:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Ethyl-CH₂~3.9Quartet2H
Pyrazole-H~5.4Singlet1H
Methyl-CH₃~2.2Singlet3H
Ethyl-CH₃~1.3Triplet3H
Amine-NH₂Broad Singlet2H

Note: The amine protons may be broad and their chemical shift can vary depending on the solvent and concentration.

References

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Mass spectrometric study of some pyrazoline derivatives.
  • Separation of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- on Newcrom R1 HPLC column.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • HPLC Troubleshooting Guide.

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Technical Support Center: Catalyst Selection for 1-ethyl-3-methyl-1H-pyrazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most prevalent and industrially relevant method for synthesizing the pyrazole core is the Knorr pyrazole synthesis and its variations.[1][2] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functional equivalent.[1] For the specific target, this compound, the key precursors are ethylhydrazine and 3-aminocrotononitrile (or its precursor, ethyl acetoacetate, followed by amination). The reaction proceeds via cyclocondensation, where a catalyst is often essential to promote the reaction and enhance yield and purity. A procedure for a similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, using tert-butylhydrazine hydrochloride and 3-aminocrotononitrile has been well-documented, validating this synthetic approach.[3]

Q2: Why is catalyst selection so critical for this synthesis?

Catalyst selection is paramount for several reasons:

  • Reaction Rate and Yield: The condensation reaction can be slow without a catalyst. A suitable catalyst accelerates the rate-limiting steps, such as imine formation and intramolecular cyclization, leading to higher product yields in shorter reaction times.[4]

  • Regioselectivity: The reaction between ethylhydrazine (an unsymmetrical hydrazine) and an unsymmetrical β-keto nitrile can theoretically produce two regioisomers: the desired this compound and the undesired 1-ethyl-5-methyl-1H-pyrazol-3-amine. The catalyst can influence the initial site of nucleophilic attack, thereby controlling the regiochemical outcome.[5][6]

  • Minimizing Side Reactions: Catalysts can promote the desired reaction pathway over potential side reactions, such as self-condensation of the keto-nitrile or decomposition of the hydrazine starting material, leading to a cleaner reaction profile and simplifying purification.[4]

  • Process Conditions: The right catalyst can enable the reaction to proceed under milder conditions (e.g., lower temperature, greener solvents), which is beneficial for thermally sensitive substrates and for improving the overall environmental footprint of the process.[7]

Q3: What are the main classes of catalysts used for pyrazole synthesis?

A wide array of catalysts has been successfully employed for pyrazole synthesis, broadly categorized as follows:

  • Brønsted Acids: Classic catalysts like acetic acid, p-toluenesulfonic acid (p-TSA), and trifluoroacetic acid are commonly used to protonate carbonyl groups, activating them for nucleophilic attack.[3][8][9]

  • Lewis Acids: Catalysts such as Cu(OTf)₂, AgOTf, Yb(PFO)₃, and SmCl₃ can coordinate to the carbonyl oxygen, enhancing its electrophilicity and facilitating the reaction.[5][6]

  • Bases: Bases like piperidine, triethylamine (NEt₃), or DBU can be used, often to promote different steps of the mechanism, such as deprotonation to facilitate cyclization.[5][10]

  • Heterogeneous Catalysts: Solid-supported catalysts, including nano-organocatalysts, metal oxides (e.g., Nano-ZnO), and magnetic nanoparticles (e.g., Fe₃O₄-based systems), offer significant advantages in terms of easy separation, recovery, and reusability.[2][6][11]

  • Organocatalysts: Small organic molecules like L-proline have been shown to effectively catalyze pyrazole formation through mechanisms involving enamine or iminium ion intermediates.[12]

Q4: How should I decide between a homogeneous and a heterogeneous catalyst?

The choice depends on the specific goals of your synthesis (lab-scale discovery vs. large-scale production) and the resources available.

  • Homogeneous Catalysts (e.g., p-TSA, Cu(OTf)₂) are soluble in the reaction medium. They are often highly active and selective due to the high accessibility of catalytic sites. However, their removal from the reaction mixture can be challenging, often requiring aqueous work-ups or column chromatography, which can lead to product loss and generate significant solvent waste.[4]

  • Heterogeneous Catalysts (e.g., silica-supported acids, magnetic nanoparticles) are insoluble and can be removed by simple filtration.[11] This simplifies product purification, allows for catalyst recycling, and is highly desirable for green chemistry and industrial-scale processes. Their activity might sometimes be lower than their homogeneous counterparts due to mass transfer limitations.

This workflow provides a structured approach to selecting a catalyst.

CatalystSelectionWorkflow start Start: Define Synthesis Goal scale Scale of Synthesis? start->scale lab_scale Lab Scale / Discovery scale->lab_scale Small process_scale Process / Scale-up scale->process_scale Large homogeneous Consider Homogeneous Catalysts (e.g., p-TSA, Acetic Acid, Lewis Acids) lab_scale->homogeneous heterogeneous Prioritize Heterogeneous Catalysts (e.g., Supported Acids, Nanoparticles) process_scale->heterogeneous homo_pros Pros: High activity, good solubility, wide availability. homogeneous->homo_pros homo_cons Cons: Difficult removal, potential product contamination. homogeneous->homo_cons screen Perform Catalyst Screening homogeneous->screen hetero_pros Pros: Easy separation, reusable, greener process. heterogeneous->hetero_pros hetero_cons Cons: Potential lower activity, leaching concerns. heterogeneous->hetero_cons heterogeneous->screen optimize Optimize Reaction Conditions (Temp, Solvent, Time) screen->optimize end Final Protocol optimize->end

Caption: Catalyst selection workflow based on synthesis scale.

Troubleshooting Guide

Problem 1: My reaction yield is very low or I'm recovering only starting material.

This is a common issue that can stem from several factors related to catalysis and reaction conditions.[4]

  • Possible Cause A: Ineffective Catalyst or Catalyst Poisoning

    • Explanation: The chosen catalyst may not be active enough under your reaction conditions. Alternatively, impurities in your starting materials (e.g., water, other nucleophiles) could be deactivating or "poisoning" the catalyst, especially sensitive Lewis acids.

    • Troubleshooting & Optimization:

      • Verify Reactant Purity: Ensure starting materials, particularly ethylhydrazine and the keto-nitrile, are pure and dry. Use anhydrous solvents if employing water-sensitive catalysts like certain Lewis acids.[4]

      • Increase Catalyst Loading: Perform a trial with a higher catalyst loading (e.g., increase from 1 mol% to 5-10 mol%) to see if conversion improves.

      • Screen Different Catalyst Classes: If a simple Brønsted acid fails, test a Lewis acid (e.g., Cu(OTf)₂) or an organocatalyst.[6][12] Refer to the comparison table below.

  • Possible Cause B: Sub-optimal Reaction Conditions

    • Explanation: The reaction temperature may be too low, or the reaction time may be insufficient for the reaction to reach completion. The choice of solvent also plays a critical role in reactant solubility and reaction kinetics.[4]

    • Troubleshooting & Optimization:

      • Increase Temperature: Gradually increase the reaction temperature. Many pyrazole syntheses are run at reflux in solvents like ethanol or toluene.[9][13]

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if a longer reaction time is needed.

      • Solvent Screening: If reactants are not fully soluble, try a different solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) have been shown to be effective.[6]

Problem 2: I am observing the formation of a significant amount of an isomeric by-product.

  • Possible Cause: Poor Regiocontrol

    • Explanation: Ethylhydrazine has two nitrogen atoms (Nα and Nβ) that can act as nucleophiles. The initial attack on the 1,3-dicarbonyl equivalent determines the final substitution pattern of the pyrazole ring. The formation of the undesired 1-ethyl-5-methyl isomer arises from the initial attack of the Nβ nitrogen. The catalyst and pH of the medium can strongly influence which nitrogen is more nucleophilic and which carbonyl/nitrile group is more electrophilic.[1]

    • Troubleshooting & Optimization:

      • Switch Catalyst Type: The regioselectivity is often dependent on the reaction mechanism. Acidic conditions typically favor one pathway, while basic or neutral conditions may favor another. If you are using an acid catalyst, try a base catalyst (e.g., piperidine) or even a catalyst-free thermal condensation.[5]

      • Control Temperature: The activation energies for the two competing pathways may be different. Running the reaction at a lower temperature could favor the formation of the thermodynamically more stable product, potentially increasing regioselectivity.

      • Modify the Substrate: While less ideal, using a pre-formed hydrazone can sometimes lock in the desired regiochemistry before the cyclization step.

This diagram illustrates the two competing cyclization pathways.

RegioselectivityMechanism reactants Ethylhydrazine + 3-Aminocrotononitrile path_a Pathway A: Nα attacks nitrile carbon reactants->path_a Acidic Catalyst (often favors this) path_b Pathway B: Nβ attacks imine carbon reactants->path_b Basic/Neutral Catalyst (may favor this) intermediate_a Intermediate for Desired Product path_a->intermediate_a intermediate_b Intermediate for Isomeric By-product path_b->intermediate_b product_a Product: This compound (Desired) intermediate_a->product_a Cyclization product_b By-product: 1-ethyl-5-methyl-1H-pyrazol-3-amine (Isomer) intermediate_b->product_b Cyclization

Caption: Competing pathways leading to regioisomers.

Problem 3: My product is difficult to purify due to persistent impurities.

  • Possible Cause: Incomplete reaction or side-product formation.

    • Explanation: Closely related impurities can co-elute during chromatography or co-crystallize with your product. The best strategy is to optimize the reaction to minimize their formation in the first place.

    • Troubleshooting & Optimization:

      • Use a Heterogeneous Catalyst: A solid-supported catalyst can be filtered off completely, eliminating contamination from the catalyst itself and its by-products.[11] This is a significant advantage over soluble acids or bases that require neutralization and extraction.

      • Inert Atmosphere: If you suspect oxidative degradation of your hydrazine or product, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

      • Alternative Purification: If chromatography is failing, consider alternative methods. Recrystallization from a carefully chosen solvent system can be highly effective for removing small amounts of impurities. Derivatization of the product's amine group followed by deprotection after purification is another advanced strategy.

Data Summary & Protocols

Table 1: Comparative Overview of Catalyst Classes for Pyrazole Synthesis
Catalyst ClassExamplesTypical ConditionsProsCons
Brønsted Acid Acetic Acid, p-TSA[8]0.1-20 mol%, Reflux in EtOH/TolueneInexpensive, readily available, effective for many substrates.Can be corrosive, difficult to remove, moderate selectivity.
Lewis Acid Cu(OTf)₂, AgOTf, Yb(PFO)₃[5][6]1-10 mol%, RT to 80 °CHigh activity, can improve regioselectivity, mild conditions.Expensive, sensitive to air/moisture, metal contamination.
Base Piperidine, DBU, K₂CO₃[5][6]10 mol% to stoichiometricEffective for specific substrates, can alter regioselectivity.Can promote side reactions (e.g., self-condensation).
Heterogeneous Fe₃O₄@SiO₂-SO₃H, Nano-ZnO[6][11]1-10 wt%, RefluxEasily removed, recyclable, environmentally friendly.May have lower activity, potential for metal leaching.
Protocol 1: General Procedure for Homogeneous Catalyst Screening

This protocol provides a standardized method for comparing the efficacy of different soluble catalysts.

  • Preparation: To four separate reaction vials equipped with magnetic stir bars, add 3-aminocrotononitrile (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 5 mL per mmol of substrate) to each vial.

  • Catalyst Addition: To each vial, add a different catalyst (e.g., Vial 1: p-TSA, 5 mol%; Vial 2: Cu(OTf)₂, 5 mol%; Vial 3: piperidine, 10 mol%; Vial 4: no catalyst).

  • Reactant Addition: Add ethylhydrazine (1.1 eq) to each vial and equip the vials with reflux condensers.

  • Reaction: Heat the reactions to the desired temperature (e.g., 80 °C) and stir for a set time (e.g., 6 hours).

  • Monitoring & Analysis: After 6 hours, take a small aliquot from each reaction mixture, dilute, and analyze by TLC and/or LC-MS to determine the relative conversion to the product and the ratio of isomers.

  • Work-up: For the most promising reaction, cool to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography to determine the isolated yield.

Protocol 2: Synthesis Using a Recoverable Magnetic Nanoparticle Catalyst

This protocol demonstrates the advantage of using a heterogeneous catalyst for simplified work-up.

  • Reaction Setup: In a round-bottom flask, suspend the magnetic nanoparticle catalyst (e.g., Fe₃O₄@SiO₂-SO₃H, 5 wt%) in ethanol.[11]

  • Reagent Addition: Add 3-aminocrotononitrile (1.0 eq) followed by ethylhydrazine (1.1 eq).

  • Heating: Heat the mixture to reflux and stir vigorously for 8-12 hours, monitoring by TLC.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Place a strong magnet against the side of the flask to immobilize the catalyst.

  • Isolation: Decant the supernatant (the solution containing your product) into a separate flask. Wash the catalyst with a small amount of fresh ethanol, and combine the washings with the supernatant.

  • Purification: Evaporate the solvent from the combined supernatant under reduced pressure. The resulting crude product can often be purified by simple recrystallization, avoiding the need for chromatography.

  • Catalyst Regeneration: The recovered magnetic catalyst can be washed with solvent (e.g., ethanol, acetone), dried under vacuum, and stored for reuse in subsequent reactions.

References

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... ResearchGate.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH).
  • Screening of catalysts for one-pot condensation of ethyl acetoacetate, hydrazine hydrate, 3-nitro benzaldehyde and malono- nitrile a. ResearchGate.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH).
  • Regular Article. Organic Chemistry Research.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI.
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health (NIH).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health (NIH).
  • A plausible mechanism for the one-pot four-component reaction of ethyl... ResearchGate.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate.
  • Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. SpringerLink.
  • This compound. PubChem.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.

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Technical Support Center: Managing Impurities in 1-Ethyl-3-Methyl-1H-Pyrazol-5-Amine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethyl-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities in their experimental samples. The following information is curated from established scientific literature and practical laboratory experience to ensure the integrity of your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis, purification, and analysis of this compound.

Q1: I'm seeing an unexpected peak in my HPLC chromatogram. How do I identify it?

A1: The appearance of unexpected peaks is a common issue. The identity of the peak often relates to the synthetic route employed. A primary challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers, which can be difficult to separate due to their similar physical properties.[1]

  • Initial Hypothesis: The most likely impurity is the regioisomer, 1-ethyl-5-methyl-1H-pyrazol-3-amine. Other possibilities include unreacted starting materials or byproducts from side reactions.[1]

  • Recommended Action:

    • Literature Review: Examine the specific synthesis method you are using. Many synthetic routes for pyrazoles are known to produce isomeric byproducts.[2][3][4][5]

    • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of impurities, which can aid in their structural elucidation.[6]

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure of the purified compound and identifying any remaining impurities.[1][7]

Q2: My purified this compound has low purity (<95%) after column chromatography. What can I do to improve it?

A2: Low purity after initial purification is often due to the co-elution of closely related impurities. The basicity of the amino group can also lead to streaking on silica gel columns.[1]

  • Causality: The similar polarity of regioisomers and other byproducts makes separation by standard column chromatography challenging.

  • Optimization Strategies:

    • Deactivate Silica Gel: To improve peak shape and reduce tailing of the basic aminopyrazole, consider deactivating the silica gel. This can be achieved by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[2][8]

    • Alternative Stationary Phase: If silica gel proves ineffective, consider using neutral alumina as the stationary phase.[8]

    • Recrystallization: Recrystallization is a cost-effective and powerful technique for purifying solid compounds to a high degree of purity, provided a suitable solvent is identified.[1][2]

Q3: My sample of this compound is degrading over time, as indicated by the appearance of new impurity peaks in the HPLC. How can I prevent this?

A3: The stability of aminopyrazole compounds can be influenced by environmental factors. Amino compounds, in general, are susceptible to oxidation by light or acids, especially during prolonged storage under inappropriate conditions.[9]

  • Root Cause: Degradation is often initiated by exposure to light, oxygen, or acidic conditions. Forced degradation studies, which involve exposing the drug substance to conditions more severe than accelerated storage conditions (e.g., acid, base, oxidation, light, heat), are essential for understanding the chemical stability of the molecule.[10][11][12][13]

  • Preventative Measures:

    • Storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.

    • pH Control: Avoid acidic conditions during storage and in analytical sample preparations, as these can promote degradation.

    • Forced Degradation Studies: To proactively understand potential degradation pathways, consider performing forced degradation studies. This involves intentionally stressing the sample with acid, base, peroxide, heat, and light to identify potential degradants.[10][12][14]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and analysis of this compound.

Q4: What is the most common method for synthesizing this compound?

A4: The most prevalent method for synthesizing 3-amino-5-substituted pyrazoles is the cyclocondensation reaction of a hydrazine source with a 1,3-dielectrophilic precursor.[2] For this compound, this typically involves the reaction of ethylhydrazine with a β-ketonitrile, such as 3-aminocrotononitrile.[15]

Q5: What are the best analytical techniques for assessing the purity of this compound?

A5: A combination of techniques provides the most comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary choice for accurate purity determination due to its high resolution and quantitative capabilities.[6][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurities, aiding in their identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the main compound and for identifying and quantifying impurities.[1]

Q6: What is a good starting point for developing an HPLC method for this compound?

A6: A standard reversed-phase HPLC method is a good starting point.

Parameter Recommendation
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Mobile Phase A gradient of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% formic acid or trifluoroacetic acid (TFA).[6][17][18]
Gradient A typical starting gradient would be 10% B to 90% B over 20 minutes.[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 25 °C[6]
Detection UV-Vis or Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of the compound.

Q7: How do I choose a suitable solvent for recrystallization?

A7: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[19] The impurity should either be very soluble at all temperatures or insoluble even at high temperatures.[19]

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents. Good single solvents to try for aminopyrazoles are ethanol, isopropanol, or acetonitrile. A good solvent pair is ethanol/water.[2][8]

Solvent Solubility Crystal Quality Notes
EthanolModerate to HighGoodA versatile solvent for many aminopyrazoles.[2]
IsopropanolHighGoodOften provides higher recovery than ethanol.[2]
AcetonitrileModerateGood to ExcellentCan be effective for less polar aminopyrazoles.[2]
Ethyl AcetateModerateGoodAnother good option for compounds of intermediate polarity.[2]
Ethanol/WaterHighExcellentA powerful solvent system for inducing crystallization of polar compounds.[2]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Impurity Profiling by RP-HPLC

This protocol provides a general workflow for analyzing the purity of this compound samples.

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[6]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (analytical grade)[6]

  • This compound reference standard and sample for analysis.

3. Chromatographic Conditions:

  • Mobile Phase: Solvent A: 0.1% Formic Acid in water. Solvent B: 0.1% Formic Acid in acetonitrile.[20]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[21]

  • Column Temperature: 25 °C.[21]

  • Detection Wavelength: Determined by the UV maximum of the analyte.

  • Injection Volume: 5-20 µL.[16][21]

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.[6]

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.[6]

  • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

5. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.[6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Analysis prep_start Start prep_std Prepare Standard Solutions prep_start->prep_std prep_sample Prepare Sample Solutions prep_start->prep_sample prep_filter Filter Samples & Standards (0.45 µm) prep_std->prep_filter prep_sample->prep_filter hplc_system HPLC System (Pump, Injector, Column, Detector) prep_filter->hplc_system hplc_sep Chromatographic Separation hplc_system->hplc_sep data_acq Data Acquisition (Chromatogram) hplc_sep->data_acq data_an Data Analysis (Purity Calculation) data_acq->data_an data_end End data_an->data_end

Caption: General workflow for HPLC analysis of pyrazole derivatives.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying solid this compound.

1. Solvent Selection:

  • Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethanol/water).[2]

2. Dissolution:

  • In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude product with stirring until it is fully dissolved.[2]

3. Decolorization (Optional):

  • If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.[2] Hot filter the solution to remove the charcoal.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.[2]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

5. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

6. Washing:

  • Wash the crystals with a small amount of the cold recrystallization solvent.[2]

7. Drying:

  • Dry the crystals under vacuum to remove any residual solvent.[2]

Recrystallization_Workflow start Start with Crude Product solvent_select Select Appropriate Solvent(s) start->solvent_select dissolve Dissolve in Minimum Hot Solvent solvent_select->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize cool_rt Cool Slowly to Room Temperature hot_filter Hot Filtration (if decolorized) decolorize->hot_filter hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice isolate Isolate Crystals by Vacuum Filtration cool_ice->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Step-by-step recrystallization workflow for purification.

References

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.
  • Forced Degradation Studies. MedCrave online.
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies.
  • Forced degradation studies of Brexpiprazole. ResearchGate.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • This compound. PubChemLite.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Der Pharma Chemica.
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Recrystallization. YouTube.
  • Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine. Google Patents.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. PubChem.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis.
  • Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-. ChemBK.

Sources

Technical Support Center: Enhancing the Stability of 1-Ethyl-3-Methyl-1H-Pyrazol-5-Amine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-ethyl-3-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Our goal is to provide not just protocols, but a foundational understanding of the compound's behavior in solution, enabling you to proactively design more robust experiments.

The stability of aminopyrazole derivatives is paramount for generating reproducible and reliable data. Degradation can lead to inconsistent results, loss of biological activity, and the formation of unknown impurities that may interfere with your assays. This guide provides a series of frequently asked questions, troubleshooting workflows, and validated protocols to ensure the integrity of your solutions.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental chemical principles governing the stability of this compound. Understanding these concepts is the first step toward effective troubleshooting.

Q1: My solution of this compound is turning yellow or brown over time. What is causing this discoloration?

A: The observed discoloration is a common indicator of oxidative degradation. The 5-amino group makes the pyrazole ring electron-rich and thus susceptible to oxidation. In neutral or alkaline conditions, the molecule can be more easily attacked by dissolved oxygen, light, or trace metal ions, leading to the formation of colored, oxidized oligomers or degradation products.[1]

Q2: What are the primary chemical pathways that lead to the degradation of this compound?

A: The primary degradation pathway is oxidation of the amine functionality. Aromatic amines are well-known to be sensitive to oxidative conditions.[2] The lone pair of electrons on the amino group can be abstracted by oxidizing agents, initiating a cascade of reactions. The stability of pyrazole derivatives is significantly influenced by the electronic nature of their substituents; electron-donating groups like the amino group can increase susceptibility to certain reactions.[3]

Q3: How does the pH of my solvent system critically impact the stability of the solution?

A: The pH is arguably the most critical factor in controlling the stability of this compound. The pyrazole ring contains a "pyridine-like" nitrogen atom (at position 2) that is weakly basic and can be protonated under acidic conditions.[4][5]

  • In Acidic Conditions (pH 3.0 - 4.5): The N2 nitrogen becomes protonated, forming a pyrazolium cation. This protonation has a stabilizing effect by withdrawing electron density from the ring system, which in turn makes the 5-amino group less prone to oxidation. This is the recommended pH range for aqueous solutions.[1]

  • In Neutral to Alkaline Conditions (pH > 7): In the absence of acidic protons, the molecule exists in its neutral, unprotonated form. This form is significantly more susceptible to oxidation, leading to rapid degradation.[1]

Q4: Beyond pH, what roles do solvent choice, temperature, and light play in degradation?

A: These factors are crucial components of a comprehensive stability strategy:

  • Solvent: Always use high-purity, HPLC-grade solvents. For aqueous buffers, it is critical to deoxygenate the solvent prior to use by sparging with an inert gas like nitrogen or argon. This minimizes the primary oxidizing agent—dissolved oxygen.

  • Temperature: Degradation reactions are accelerated at higher temperatures. For short-term storage (hours to days), keep solutions refrigerated at 2-8°C. For long-term storage (weeks to months), solutions should be flash-frozen and stored at -20°C or -80°C.

  • Light: Photodegradation can occur, as high-energy photons can initiate free-radical reactions.[6] Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]

Part 2: Visualization of Degradation & Troubleshooting

Understanding the logical flow of degradation and how to troubleshoot it is key to resolving stability issues efficiently.

cluster_states Chemical States of Aminopyrazole O2 Dissolved O₂ Trace Metals Unstable This compound (Neutral/Deprotonated Form) Degraded Oxidized Degradation Products (Colored) O2->Degraded Light UV/Visible Light Light->Degraded Stable This compound (Protonated Form) Stable->Unstable pH > 6 (Deprotonation) Unstable->Stable pH < 5 (Protonation) Unstable->Degraded Oxidation Start Instability Observed? (e.g., Color Change, Precipitate) Check_pH 1. Verify Solution pH Is it between 3.0-4.5? Start->Check_pH Yes Adjust_pH Action: Adjust pH with dilute acid (e.g., 0.1M HCl, Citrate Buffer) Check_pH->Adjust_pH No Check_Solvent 2. Review Solvent Prep Was it deoxygenated? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Degas_Solvent Action: Prepare fresh solution using sparged solvents Check_Solvent->Degas_Solvent No Check_Storage 3. Check Storage Protected from light? Stored at 2-8°C? Check_Solvent->Check_Storage Yes Degas_Solvent->Check_Storage Store_Properly Action: Store in amber vials at recommended temperature Check_Storage->Store_Properly No Analyze 4. Quantify Degradation Run HPLC Analysis Check_Storage->Analyze Yes Store_Properly->Analyze End Solution Stabilized Analyze->End Purity >99%

Caption: Step-by-step troubleshooting workflow.

Part 3: Troubleshooting Guide & Recommended Conditions

Use this guide for quick reference when encountering stability issues.

Symptom Potential Cause Recommended Corrective Actions
Inconsistent or non-reproducible experimental results. Degradation of the active compound, leading to lower effective concentration.1. Verify pH: Ensure the pH of your final experimental solution is between 3.0 and 4.5.<[1]br>2. Prepare Fresh: Always prepare solutions fresh daily from a validated solid or a properly stored stock.<[1]br>3. Analyze Purity: Use HPLC to confirm the purity of your stock and working solutions before starting an experiment. [1]
Visible color change (yellowing/browning) or precipitation in the solution over time. Formation of insoluble, colored oxidation products.1. Deoxygenate Solvents: Sparge all solvents (especially aqueous buffers) with nitrogen or argon for 15-20 minutes before use.<[1]br>2. Protect from Light: Store all solutions in amber glass vials or wrap clear vials in aluminum foil.<[1]br>3. Consider Antioxidants: For particularly sensitive applications, consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%). [7]
Table 1: Summary of Recommended Storage & Handling Conditions
Parameter Recommended Condition Rationale
pH (Aqueous) 3.0 - 4.5Protonates the pyrazole ring, significantly increasing oxidative stability. [1][4]
Solvent HPLC-grade, deoxygenatedMinimizes the presence of dissolved oxygen, a key driver of degradation.
Temperature Short-term (≤ 72h): 2-8°CLong-term (> 72h): -20°C or belowReduces the kinetic rate of degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric oxygen from dissolving into the solution.
Light Exposure Minimal; use amber vialsPrevents initiation of photochemical degradation pathways. [1]

Part 4: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for preparing stable solutions and assessing their purity.

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution in a 50:50 Acetonitrile:Buffer solution, optimized for stability.

Materials:

  • This compound (solid, >98% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Citric Acid, ACS Grade

  • Sodium Citrate, ACS Grade

  • Deionized Water (18.2 MΩ·cm)

  • Nitrogen or Argon gas supply

  • 0.22 µm syringe filters

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Prepare 50 mM Citrate Buffer (pH 4.0):

    • Prepare a 50 mM solution of citric acid and a 50 mM solution of sodium citrate in deionized water.

    • Mix the two solutions, monitoring with a calibrated pH meter, until the final pH is 4.0 ± 0.05.

  • Deoxygenate Solvents:

    • Place the required volumes of Acetonitrile and pH 4.0 Citrate Buffer into separate flasks.

    • Sparge each solvent with a gentle stream of nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Prepare the Stock Solution:

    • Accurately weigh the required amount of this compound (MW: 125.17 g/mol ) for your target volume and concentration.

    • In a volumetric flask, first dissolve the solid compound in the deoxygenated Acetonitrile.

    • Once fully dissolved, add the deoxygenated pH 4.0 Citrate Buffer to the final volume to achieve a 50:50 ACN:Buffer ratio.

    • Mix thoroughly by inversion.

  • Final Filtration and Storage:

    • Filter the solution through a 0.22 µm syringe filter directly into a clean, amber glass vial.

    • Blanket the headspace of the vial with nitrogen or argon before sealing tightly.

    • Label clearly and store at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol 2: HPLC Method for Stability Assessment

This method can be used to monitor the purity of the aminopyrazole solution over time. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Instrumentation & Columns:

  • HPLC System: Standard system with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

Procedure:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare a fresh standard of the compound at a known concentration (e.g., 100 µg/mL) using the mobile phase as the diluent.

  • Inject the standard to determine the retention time and peak area.

  • Inject your stored solution (diluted to the same concentration) to assess its purity.

  • Compare the chromatograms. A loss of purity is indicated by a decrease in the main peak's area % and the appearance of new peaks, typically at earlier retention times.

References

  • Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply.
  • Weaver, S. D. (2012). U.S. Patent No. 20120271026A1. Google Patents.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants.
  • Gijsman, P. (2014). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate.
  • Ferreira, I. C. F. R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3138.
  • Rovira, J., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 679.

Sources

Technical Support Center: Navigating Pyrazole Tautomerization in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in heterocyclic chemistry: managing the tautomerization of pyrazoles. For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design, valued for its versatile biological activities.[1][2][3] However, the inherent annular prototropic tautomerism of N-unsubstituted pyrazoles presents a significant hurdle, potentially leading to mixtures of regioisomers, unpredictable reactivity, and complications in purification and characterization.[4][5]

This guide is structured to provide you with not only troubleshooting solutions but also the foundational knowledge to proactively design experiments that mitigate these issues. We will delve into the factors governing tautomeric equilibrium, offer practical protocols for controlling reactions, and provide clear methods for characterizing your products.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazole Tautomerism

This section addresses the most common initial questions researchers face when working with tautomeric pyrazole systems.

Q1: What is annular tautomerism in pyrazoles and why is it a problem?

A: Annular tautomerism in 3(5)-substituted pyrazoles is the rapid migration of a proton between the two nitrogen atoms (N1 and N2) of the ring.[6] This creates a dynamic equilibrium between two distinct chemical species, the 3-substituted and 5-substituted tautomers. This is a significant issue in synthesis because a reaction, such as N-alkylation, can occur at either nitrogen, leading to a mixture of N1 and N2 regioisomers.[3][7] This complicates reaction outcomes, makes purification difficult, and can lead to inconsistent biological data if the undesired isomer is not removed.[4][5]

Q2: I see broad signals for my pyrazole's C3 and C5 positions in the ¹³C NMR. What does this indicate?

A: Broad or merged signals for the C3 and C5 carbons are a classic indicator of rapid tautomeric interconversion on the NMR timescale.[4][8] At room temperature, the exchange between the two tautomers is so fast that the NMR spectrometer detects an average of the two structures.[4][9] This prevents the observation of distinct signals for each tautomer.[4]

Q3: How do substituents on the pyrazole ring influence which tautomer is more stable?

A: The electronic nature of the substituent at the C3/C5 position is a primary determinant of the tautomeric equilibrium.[6]

  • Electron-Donating Groups (EDGs) like alkyl, amino (NH₂), and hydroxyl (OH) groups tend to favor the tautomer where the substituent is at the C3 position.[4][10]

  • Electron-Withdrawing Groups (EWGs) such as nitro (NO₂), carboxyl (COOH), and trifluoromethyl (CF₃) groups generally stabilize the tautomer with the substituent at the C5 position.[4][10]

This principle is a crucial starting point for predicting the major tautomer in your system.

Q4: Does the solvent I use for my reaction affect the tautomeric ratio?

A: Absolutely. Solvent polarity and hydrogen-bonding capability can significantly shift the tautomeric equilibrium.[1][11] Protic solvents, like water or methanol, can stabilize both tautomers by forming hydrogen bonds, potentially lowering the energy barrier for interconversion.[4] Dipolar aprotic solvents, on the other hand, can also influence the equilibrium based on their dielectric constant.[4][5] It's often observed that the tautomeric equilibrium constants are not drastically different across various solvents, but the choice can still influence reaction selectivity.[12]

Part 2: Troubleshooting Guide - Controlling Regioselectivity in Pyrazole Reactions

This section provides actionable solutions to common problems encountered during the synthesis and functionalization of pyrazoles.

Issue 1: My N-alkylation reaction is giving me an inseparable mixture of regioisomers.

This is the most frequent challenge stemming from pyrazole tautomerism. The key is to control the deprotonation and subsequent alkylation steps to favor one nitrogen atom over the other.

Underlying Cause: The pyrazole anion formed upon deprotonation is ambident, meaning the negative charge is delocalized across both nitrogen atoms, allowing the alkylating agent to attack either site. The reaction conditions, including the base, solvent, and cation, dictate the regioselectivity.[7]

Solutions & Protocols:

Strategy A: Steric Hindrance

  • Principle: Introduce a bulky substituent at the C3 or C5 position. This will sterically hinder the approach of the alkylating agent to the adjacent N1 or N2 nitrogen, respectively, thereby directing alkylation to the less hindered nitrogen.

  • Example: A bulky tert-butyl group at the C3 position will strongly favor alkylation at the N2 position.

Strategy B: Cation Chelation & Lewis Acids

  • Principle: Certain metal cations can coordinate to the pyrazole nitrogens, effectively "blocking" one site and directing the alkylating agent to the other. Magnesium-based Lewis acids have been shown to be effective in directing alkylation to the N2 position.[13]

  • Protocol: MgBr₂-Catalyzed N2-Alkylation [13]

    • In a nitrogen-filled glovebox, add 3-substituted-1H-pyrazole (1.0 eq) and MgBr₂ (0.2 eq) to a vial.

    • Add anhydrous THF, followed by the alkylating agent (e.g., an α-bromoacetamide, 2.0 eq).

    • Add diisopropylethylamine (i-Pr₂NEt, 2.1 eq) dropwise at 25 °C.

    • Stir the reaction at 25 °C for 2 hours.

    • Monitor the reaction by LC-MS. Upon completion, quench with saturated aqueous NH₄Cl and extract with an appropriate organic solvent.

Strategy C: Use of Protecting Groups

  • Principle: Temporarily "block" one of the nitrogen atoms with a protecting group. This forces any subsequent reaction to occur at the unprotected nitrogen. After the desired transformation, the protecting group is removed.

  • Common Protecting Groups for Pyrazoles:

    • Boc (tert-Butoxycarbonyl): Easily introduced with Boc₂O and removed under mild acidic or basic conditions.[14]

    • THP (Tetrahydropyranyl): Can be introduced under solvent- and catalyst-free conditions and removed thermally or with acid.[15]

  • Workflow for Regioselective Synthesis using a Protecting Group:

    G Start Tautomeric Pyrazole Protect Protect Pyrazole (e.g., with THP) Start->Protect Separate Separate N1- and N2-Protected Isomers Protect->Separate React_N1 React N1-Isomer Separate->React_N1 Desired Isomer React_N2 React N2-Isomer Separate->React_N2 Other Isomer Deprotect_N1 Deprotect to yield N1-substituted product React_N1->Deprotect_N1 Deprotect_N2 Deprotect to yield N2-substituted product React_N2->Deprotect_N2

    Caption: Protecting group strategy for regiocontrol.

Issue 2: I'm unsure which tautomer is dominant in my reaction mixture.

Characterizing the tautomeric equilibrium is essential for understanding and controlling reactivity.

Solutions & Protocols:

Strategy A: Low-Temperature NMR Spectroscopy

  • Principle: By lowering the temperature, you can slow down the rate of proton exchange between the tautomers to a point where it becomes slow on the NMR timescale.[4][8] This allows the individual signals for each tautomer to be resolved and their ratio determined by integration.[12]

  • Protocol: Variable Temperature (VT) NMR

    • Dissolve the pyrazole sample in a low-freezing point deuterated solvent (e.g., THF-d₈, Toluene-d₈, or CD₂Cl₂).

    • Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (298 K).

    • Gradually decrease the probe temperature in 10-20 K increments.

    • Acquire spectra at each temperature until the broad, averaged signals resolve into two distinct sets of sharp signals.

    • Integrate the corresponding signals to determine the tautomer ratio at that temperature.

Strategy B: Computational Chemistry

  • Principle: Density Functional Theory (DFT) calculations can accurately predict the relative energies of the two tautomers in the gas phase or in different solvents, providing a good estimate of the equilibrium position.[4][16] This is a powerful predictive tool before starting experiments.

  • Common Computational Method: B3LYP/6-311++G(d,p) is a widely used and reliable level of theory for these systems.[4]

Data Summary: Factors Influencing Tautomeric Equilibrium

FactorInfluence on EquilibriumKey Considerations
Substituent Electronics EDGs favor the 3-substituted tautomer; EWGs favor the 5-substituted tautomer.[4][10]The primary determinant of the equilibrium position.
Solvent Polarity and H-bonding can shift the equilibrium.[1][4]Protic solvents can facilitate interconversion.
Temperature Lower temperatures slow the interconversion rate, allowing for characterization.[4][8]Does not significantly alter the equilibrium position itself.
pH Protonation or deprotonation "locks" the pyrazole into a single form (cation or anion).[5]Can be used to control reactivity in certain cases.

Part 3: Advanced Concepts & Best Practices

The Gustafsson Paradox: Reactivity of the Minor Tautomer

It is a common misconception that only the major tautomer in an equilibrium is reactive. The Gustafsson paradox states that the less abundant tautomer can sometimes be the more reactive species.[4][5] This is crucial to remember when troubleshooting unexpected reaction outcomes. If your reaction is not proceeding as predicted based on the major tautomer, consider the possibility that the minor tautomer is the key reactive intermediate.

Decision Workflow for Pyrazole Reactions

Sources

scaling up 1-ethyl-3-methyl-1H-pyrazol-5-amine reactions without compromising purity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Process Development Professionals

Welcome to the technical support center for the synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-amine. As a Senior Application Scientist, I understand that transitioning a synthetic route from the bench to a pilot or production scale is a complex process where seemingly minor details can have a major impact on product quality. This guide is designed to provide you with in-depth troubleshooting advice, proven protocols, and a deeper understanding of the process variables critical for a successful and reproducible scale-up, ensuring high purity is maintained.

The synthesis of substituted aminopyrazoles is a cornerstone in medicinal chemistry, with this particular scaffold being a valuable intermediate for pharmaceutical development.[1][2] The common synthetic route, a variation of the Knorr pyrazole synthesis, involves the condensation of ethylhydrazine with a β-dicarbonyl equivalent, typically ethyl 3-aminocrotonate or ethyl acetoacetate.[3] While robust at the lab scale, this reaction presents significant challenges upon scale-up, primarily related to exothermic heat release, mixing efficiency, and control of regioselectivity.[4][5][6]

This guide will address these challenges in a practical, question-and-answer format, grounded in chemical principles and process safety.

Troubleshooting Guide: From Lab to Plant

This section addresses specific issues encountered during the scale-up process. Each answer provides a root cause analysis and actionable solutions.

Q1: We scaled our reaction from a 1L flask to a 20L jacketed reactor. The yield dropped from 85% to 60%, and our HPLC shows a new, significant impurity that we believe is the 1-ethyl-5-methyl-1H-pyrazol-3-amine regioisomer. What's causing this loss of selectivity?

A1: This is a classic scale-up problem rooted in thermal and concentration gradients. The decrease in the surface-area-to-volume ratio in the larger reactor makes heat dissipation far less efficient.[6][7] The reaction between ethylhydrazine and the β-ketoester is exothermic, and inadequate heat removal leads to localized "hot spots."[4][8] These higher temperature zones can alter the reaction kinetics, favoring the formation of the undesired regioisomer.

  • Causality: The formation of the two regioisomers (3-amino vs. 5-amino) depends on which carbonyl group of the ketoester (or its enamine equivalent) the substituted nitrogen of ethylhydrazine attacks first versus the terminal nitrogen. This selectivity is highly sensitive to temperature and pH. Localized hot spots provide sufficient activation energy to overcome the barrier to the less-favored pathway, resulting in a mixture of products.

  • Actionable Solutions:

    • Control the Exotherm with Slow Addition: Switch to a semi-batch process. Charge the reactor with the ethyl acetoacetate (or ethyl 3-aminocrotonate) and solvent, and then add the ethylhydrazine solution slowly via an addition funnel or pump. This allows the cooling system to keep pace with the heat generation.[4][6]

    • Monitor Internal Temperature: Do not rely solely on the jacket temperature. An internal temperature probe is essential to understand the true reaction conditions. The goal is to maintain a consistent, homogenous internal temperature.[9]

    • Improve Agitation: Inadequate mixing is a primary cause of hot spots.[6] Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to maintain good turnover without splashing.

    • Consider Solvent and Concentration: Running the reaction at a slightly lower concentration can help. The additional solvent acts as a heat sink, increasing the overall thermal mass of the system and buffering against rapid temperature spikes.[4]

Q2: During the slow addition of ethylhydrazine, the internal temperature is rising much faster than predicted and our chiller can't keep up. What immediate steps and long-term process changes should we consider?

A2: This indicates that the rate of heat generation is exceeding the rate of heat removal, a dangerous situation that can lead to a thermal runaway.[7][8]

  • Immediate Actions (Safety First):

    • Stop Reagent Addition: Immediately halt the feed of ethylhydrazine.[8]

    • Maximize Cooling: Ensure the reactor's cooling jacket is running at its maximum capacity and lowest possible temperature setpoint.[8]

    • Prepare to Quench (If Necessary): If the temperature continues to rise uncontrollably despite stopping the feed, you may need to execute a pre-planned quenching procedure. This should be a procedure developed during your process hazard analysis (PHA).

  • Long-Term Process Modifications:

    • Perform Calorimetry Studies: Before attempting another scale-up, use a reaction calorimeter (RC1) to accurately measure the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the rate of heat evolution under your proposed process conditions.[6][10] This data is crucial for properly sizing the reactor and cooling system.

    • Reduce Addition Rate: The simplest solution is to further slow down the addition of the ethylhydrazine.

    • Use a Co-solvent: Adding a higher-boiling, inert co-solvent can increase the heat capacity of the reaction mass.

    • Re-evaluate Starting Temperature: Begin the addition at a lower initial temperature to create a larger buffer before the reaction temperature approaches the limit of your cooling system.

Q3: In the lab, our product crystallizes cleanly from an isopropanol/water mixture. At the pilot scale, we are getting an oil or an incomplete precipitation, even after seeding. What could be the issue?

A3: This is often due to a higher concentration of impurities that act as crystallization inhibitors. The regioisomer discussed in Q1 is a common culprit. Even a few percent of a closely related isomer can significantly disrupt the crystal lattice formation.

  • Root Cause Analysis:

    • Impurity Profile: Your scaled-up reaction likely has a different impurity profile. The oiling out is a strong indicator that the purity is lower than what you achieved in the lab.

    • Cooling Rate: Large volumes cool much more slowly than small flasks. A very slow cooling rate can sometimes lead to the formation of supersaturated oils rather than crystals, especially in the presence of impurities. Conversely, crash-cooling can also trap impurities.

  • Troubleshooting Your Crystallization:

    • Analyze the Mother Liquor: Take a sample of the crude reaction mixture before crystallization and analyze it by HPLC or GC-MS. Quantify the level of the regioisomer and other byproducts. If the regioisomer is >2-3%, it will likely interfere with crystallization.

    • Optimize the Solvent System: You may need to adjust your solvent system. Experiment with different anti-solvents or solvent ratios on a small scale using the crude pilot batch material. Consider solvents like heptane, methyl tert-butyl ether (MTBE), or toluene as anti-solvents with isopropanol.

    • Control the Cooling Profile: Implement a controlled cooling ramp. For example, cool from the reflux temperature to 60°C over 1 hour, hold for 1 hour (to allow for nucleation), and then cool slowly to 5°C over 3-4 hours. A programmed cooling curve is essential for reproducibility at scale.

    • Purification Prior to Crystallization: If the impurity level is too high, you may need an initial purification step. A simple acid-base workup or a charcoal treatment might remove some impurities. In a more challenging case, a quick plug filtration through silica gel might be necessary before crystallization.

Frequently Asked Questions (FAQs)

Q: What are the critical process parameters (CPPs) to monitor for this reaction scale-up? A: The most critical parameters are:

  • Internal Reaction Temperature: This is the most direct indicator of reaction rate and exotherm.

  • Reagent Addition Rate: Directly controls the rate of heat generation.

  • Agitator Speed (RPM): Ensures homogeneity of temperature and concentration.

  • pH/Acidity: The cyclization step is often acid-catalyzed.[3] Inconsistent pH can affect reaction rate and selectivity. Monitoring is key.

Q: What analytical methods are recommended for in-process control (IPC) and final product release? A:

  • In-Process Control (IPC): HPLC is ideal for monitoring the consumption of starting materials and the formation of the product and regioisomeric impurity. A quick method can be developed to give a result in <10 minutes.[11]

  • Final Product Release:

    • HPLC: For purity analysis and quantification of impurities.[11]

    • ¹H and ¹³C NMR: To confirm the structure and ensure the absence of isomeric impurities.[12][13]

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: A sharp melting point is a good indicator of purity.

Q: Are there safer alternatives to using ethylhydrazine directly at a large scale? A: Ethylhydrazine is toxic and requires careful handling. While it is the most direct reagent, you could consider using a salt form, such as ethylhydrazine oxalate or sulfate, and liberating the free base in situ with a stoichiometric amount of a suitable base. This approach can improve handling safety, but adds complexity to the process and may require adjustments to the reaction conditions. Always conduct a thorough safety review before making such changes.[4]

Visualizing the Chemistry and Process

To better understand the challenges, the following diagrams illustrate the core reaction chemistry and a logical workflow for troubleshooting.

Reaction Mechanism and Isomer Formation

The desired reaction proceeds through the formation of a hydrazone intermediate followed by cyclization. However, a competing pathway can lead to the formation of an undesired regioisomer.

G cluster_start Starting Materials cluster_path_A Desired Pathway cluster_path_B Competing Pathway EAA Ethyl Acetoacetate Int_A Intermediate A (Attack at Ketone) EAA->Int_A Int_B Intermediate B (Attack at Ester) EAA->Int_B EH Ethylhydrazine EH->Int_A EH->Int_B Prod_A 1-ethyl-3-methyl- 1H-pyrazol-5-amine (Desired Product) Int_A->Prod_A  Cyclization Int_A->Int_B Influenced by Temp & pH Prod_B 1-ethyl-5-methyl- 1H-pyrazol-3-amine (Regioisomer) Int_B->Prod_B  Cyclization

Caption: Reaction pathways for the formation of the desired product and its regioisomer.

Troubleshooting Workflow for Purity Issues

When encountering purity problems during scale-up, a systematic approach is essential.

G Start Purity Issue Detected (e.g., Low Assay, New Impurity) Check_Temp Review Batch Records: Were there any temperature excursions? Was internal temperature monitored? Start->Check_Temp Temp_Yes Yes: Exotherm not controlled Check_Temp->Temp_Yes Yes Temp_No No: Temperature profile looks normal Check_Temp->Temp_No No Check_Mix Review Mixing Parameters: Was agitation speed adequate for the vessel volume? Mix_No No: Agitation may be insufficient Check_Mix->Mix_No No Mix_Yes Yes: Mixing appears adequate Check_Mix->Mix_Yes Yes Sol_Temp Root Cause: Poor Thermal Management Temp_Yes->Sol_Temp Temp_No->Check_Mix Sol_Mix Root Cause: Inefficient Mass Transfer Mix_No->Sol_Mix Check_Raw Analyze Raw Materials: Are starting materials of sufficient purity? Mix_Yes->Check_Raw Action_Temp Action: - Reduce addition rate - Use lower start temp - Perform calorimetry Sol_Temp->Action_Temp Action_Mix Action: - Increase RPM - Evaluate impeller design - Consider baffles Sol_Mix->Action_Mix Raw_No No: Impurity introduced Check_Raw->Raw_No No Sol_Raw Root Cause: Raw Material Quality Raw_No->Sol_Raw Action_Raw Action: - Qualify new lot - Add purification step for raw material Sol_Raw->Action_Raw

Caption: A decision tree for systematically troubleshooting purity issues during scale-up.

Experimental Protocols & Data

The following protocols provide a starting point for lab-scale and pilot-scale synthesis.

Protocol 1: Laboratory Scale Synthesis (~100 g)

Equipment: 2L 4-neck round-bottom flask, mechanical stirrer, thermocouple, reflux condenser, heating/cooling mantle, 500mL dropping funnel.

  • Charge the flask with ethyl 3-aminocrotonate (129 g, 1.0 mol) and ethanol (500 mL).

  • Begin stirring and heat the mixture to 40-45°C.

  • In the dropping funnel, prepare a solution of ethylhydrazine (72 g, 1.2 mol) in ethanol (100 mL).

  • Add the ethylhydrazine solution dropwise to the flask over 60-90 minutes, maintaining the internal temperature below 55°C. Use a cooling bath as needed.

  • After the addition is complete, heat the mixture to reflux (~78°C) and hold for 4 hours. Monitor reaction completion by HPLC or TLC.

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Add water (500 mL) and ethyl acetate (500 mL) to the residue. Stir, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate to a crude oil.

  • Purify by crystallization from a suitable solvent system (e.g., isopropanol/water or MTBE/heptane) to yield the final product.

Protocol 2: Pilot Scale Synthesis (~5 kg)

Equipment: 100L glass-lined reactor with jacketed heating/cooling, pitched-blade turbine agitator, internal temperature probe, reflux condenser, calibrated dosing pump.

  • Charge the reactor with ethyl 3-aminocrotonate (6.45 kg, 50.0 mol) and ethanol (25 L).

  • Begin agitation (e.g., 100-150 RPM) and heat the reactor contents to an internal temperature of 40-45°C using the jacket.

  • Prepare a solution of ethylhydrazine (3.6 kg, 60.0 mol) in ethanol (5 L) in a separate, tared vessel.

  • Using the dosing pump, add the ethylhydrazine solution to the reactor over 3-4 hours. Carefully control the addition rate to maintain the internal temperature between 50-55°C. The jacket temperature will likely need to be lowered significantly during the addition to manage the exotherm.

  • After the addition is complete, heat the reactor contents to reflux (~78°C) and hold for 4-6 hours, monitoring for completion by HPLC.

  • Cool the reactor to 30°C and distill off the ethanol under vacuum until stirring is minimally effective.

  • Add water (25 L) and ethyl acetate (25 L). Agitate for 30 minutes, then stop and allow the layers to separate.

  • Drain the lower aqueous layer. Extract the aqueous layer again with ethyl acetate (2 x 12.5 L).

  • Combine all organic layers in the reactor, wash with brine (10 L), and then concentrate under vacuum to a crude oil.

  • Transfer the crude product to a suitable crystallizer vessel and perform the crystallization using a pre-defined, controlled cooling profile.

Comparative Data Table
ParameterLab Scale (1 mol)Pilot Scale (50 mol)Key Consideration
Reactor Volume 2 L100 LSurface-area-to-volume ratio decreases significantly.[5][6]
Ethylhydrazine Addition Time 60-90 min3-4 hoursMust be extended to allow for heat dissipation.[4]
Temperature Control Mantle / Ice BathJacketed System / ChillerInternal temperature probe is mandatory at scale.[9]
Agitation Magnetic Stir Bar / OverheadPitched-Blade TurbineEfficient mixing is critical to avoid gradients.[6]
Workup Time ~2 hours~8-12 hoursPhase separations and distillations take much longer.
Expected Yield 80-90%75-85%A slight drop in yield is common, but should be minimized.
Expected Purity (Crude) >95%>90%Purity may be lower due to thermal stress.
References
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PyraSynth Assist: Technical Support Center for Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to PyraSynth Assist, a dedicated resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of substituted pyrazoles. This guide is designed to provide expert insights and practical solutions to common challenges encountered in the laboratory. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: From Reaction Setup to Pure Product

This section addresses the most frequent and critical issues encountered during pyrazole synthesis, particularly focusing on the classical condensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr pyrazole synthesis and its variations).

Issue 1: Poor Regioselectivity - "I'm getting a mixture of isomers I can't separate."

The formation of regioisomeric mixtures is arguably the most common pitfall when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[1] The outcome is a battle between the two non-equivalent carbonyl carbons for the initial nucleophilic attack by the substituted nitrogen of the hydrazine.

Q1: My reaction of phenylhydrazine with benzoylacetone gives a nearly 1:1 mixture of pyrazole regioisomers. How can I control the selectivity?

A1: This is a classic regioselectivity challenge. The selectivity is dictated by a delicate balance of steric and electronic factors, which can be manipulated by adjusting the reaction conditions.

  • Underlying Cause: In neutral or standard acidic conditions (e.g., acetic acid in ethanol), both carbonyls have comparable reactivity. The ketone is more sterically hindered but also more electrophilic than the ester carbonyl. The two competing reaction pathways (attack at the benzoyl carbon vs. the acetyl carbon) proceed at similar rates, leading to poor selectivity.

  • Solutions & Scientific Rationale:

    • pH Control: The acidity of the medium is a powerful tool. Under strongly acidic conditions, the more basic carbonyl oxygen (typically the ketone) is preferentially protonated, increasing its electrophilicity and directing the attack of the less nucleophilic nitrogen atom (the substituted one) to that position.[1] Conversely, in some systems, specific pH ranges can favor one isomer over the other.

    • Solvent Choice is Critical: The reaction medium profoundly influences which transition state is more stable.

      • Traditional Approach (Often Unselective): Protic solvents like ethanol can solvate all species and may not provide a strong directing effect, often resulting in equimolar mixtures.[2]

      • Improved Selectivity:

        • Aprotic Dipolar Solvents: Solvents like N,N-Dimethylacetamide (DMAc), DMF, or NMP have been shown to significantly enhance regioselectivity, often favoring a single isomer.[2][3] This is attributed to their ability to better solvate charged intermediates and influence the pKa of the hydrazine nitrogens.

        • Fluorinated Alcohols: Using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity.[4] These solvents, through strong hydrogen bonding, can selectively activate one carbonyl group over the other, leading to a highly controlled reaction.[4]

    • Temperature: Lowering the reaction temperature can often amplify the small energetic differences between the two competing reaction pathways, favoring the formation of the thermodynamically more stable product.

Decision Workflow for Regioselectivity Issues

G cluster_solvents Solvent Options start Regioisomer Mixture Observed solvent Change Solvent System start->solvent Primary Strategy ph Adjust pH solvent->ph If selectivity is still poor result Single Isomer Achieved solvent:e->result:w aprotic Aprotic Dipolar (DMAc, NMP) solvent->aprotic fluoro Fluorinated Alcohols (TFE, HFIP) solvent->fluoro temp Lower Temperature ph->temp For further optimization ph:e->result:w temp->result

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low or No Yield - "My reaction is sluggish or isn't working at all."

Low conversion rates are frustrating and can stem from several factors, from the quality of your reagents to the stability of intermediates.[1][5]

Q2: I'm attempting a Knorr synthesis. My TLC shows mostly starting material even after refluxing overnight. What's wrong?

A2: This points to an issue with reaction activation or the presence of inhibitors. Let's break down the possibilities:

  • Underlying Causes & Solutions:

    • Purity of Starting Materials: Hydrazine derivatives can degrade over time. Phenylhydrazine, for example, is notoriously unstable and can decompose, leading to colored byproducts and inhibiting the reaction.[1]

      • Action: Use freshly distilled or high-purity hydrazine. Ensure your 1,3-dicarbonyl compound is pure and, importantly, exists primarily in the keto-enol form required for the reaction.

    • Catalyst is Key: The Knorr synthesis is typically acid-catalyzed.[1][6][7] The catalyst protonates a carbonyl, activating it for nucleophilic attack.

      • Action: Ensure a catalytic amount of acid (e.g., a few drops of glacial acetic acid) is present.[1][8] If the reaction is still sluggish, a stronger acid catalyst might be needed, but be mindful of potential side reactions.

    • Formation of a Stable Intermediate: The reaction doesn't happen in a single step. A stable hydrazone intermediate may form that is slow to cyclize.[1] The final cyclization and dehydration steps are often the rate-limiting part of the sequence.

      • Action: Increase the temperature or consider using a dehydrating agent. Switching to a higher boiling point solvent (e.g., toluene with a Dean-Stark trap to remove water) can effectively drive the equilibrium towards the final pyrazole product. Microwave irradiation can also be highly effective in promoting the final cyclization.[3]

Data Summary: Solvent Effects on Reaction Rate & Yield

Solvent ClassExamplesExpected YieldReaction TimeKey Considerations
Polar ProticEthanol, WaterModerateModerate to LongInexpensive and common, but can lead to lower yields or side reactions.[9]
Polar AproticDMF, DMAc, DMSOHighShort to ModerateOften provide the best results, accelerating the reaction and improving selectivity.[9]
AromaticToluene, XyleneVariableModerateAllows for azeotropic removal of water with a Dean-Stark trap, driving the reaction to completion.[9]
Solvent-FreeN/AHighVery ShortOften paired with microwave irradiation for a rapid, "green" synthesis.[9]
Issue 3: Side Products & Decomposition - "My reaction turned black and my TLC is a mess."

A dark reaction color and multiple TLC spots are clear indicators of decomposition and/or significant side reactions.[1]

Q3: My reaction mixture turned dark brown, and I have many unidentified spots on my TLC plate. What are these byproducts and how can I avoid them?

A3: This is a common sign of hydrazine decomposition or other unwanted side reactions.

  • Potential Side Reactions & Prevention:

    • Hydrazine Decomposition: As mentioned, hydrazines can be thermally unstable.[1]

      • Prevention: Use the purest possible reagents and avoid unnecessarily high temperatures or prolonged reaction times. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative decomposition.[1][5]

    • Bis-Pyrazole Formation: If there's an excess of the 1,3-dicarbonyl compound, the N-H of the newly formed pyrazole can potentially react with a second molecule of the dicarbonyl.

      • Prevention: Use a slight excess (1.1-1.2 equivalents) of the hydrazine component to ensure the dicarbonyl is fully consumed.

    • Ring Opening: Under very strong basic conditions, the pyrazole ring itself can be susceptible to nucleophilic attack and ring-opening.[10]

      • Prevention: Avoid using strong, non-nucleophilic bases unless the specific synthetic route calls for it. Stick to acid catalysis or mild basic conditions where appropriate.

Issue 4: Purification Headaches - "My product looks like a single spot on TLC, but the NMR is messy."

Co-eluting impurities, especially regioisomers, are a frequent problem in pyrazole chemistry.

Q4: I can't separate my two regioisomers by column chromatography. Are there other techniques?

A4: When isomers have very similar polarities, standard silica gel chromatography can be ineffective.

  • Advanced Purification Strategies:

    • Recrystallization: This should always be your first alternative. Carefully screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) to find one where the desired isomer has lower solubility.

    • Alternative Stationary Phases: If recrystallization fails, switch your chromatography stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel (acidic). Reversed-phase chromatography (C18) is another powerful option.

    • Purification via Salt Formation: Pyrazoles are basic due to the pyridine-like nitrogen atom. You can often selectively precipitate the desired product (or the impurity) by forming an acid addition salt.[11]

      • Protocol: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Add a solution of an acid (e.g., HCl in ether, or an organic acid) dropwise. The pyrazole salt will often precipitate as a solid, which can be collected by filtration. The free base can then be regenerated by treatment with a mild base.[11]

Frequently Asked Questions (FAQs)

Q5: What is the mechanism of the Knorr Pyrazole Synthesis?

A5: The Knorr synthesis is an acid-catalyzed condensation-cyclization reaction.[6][7][12]

  • Activation: A catalytic amount of acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Nucleophilic Attack: The hydrazine attacks the more electrophilic carbonyl carbon to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal loses water to form a hydrazone intermediate.

  • Cyclization: The second nitrogen of the hydrazine performs an intramolecular attack on the remaining carbonyl group.

  • Final Dehydration: A second molecule of water is eliminated to form the aromatic pyrazole ring.

Mechanism of Knorr Pyrazole Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B - H2O (Fast) C Cyclized Intermediate (Pyrazoline derivative) B->C Intramolecular Attack (Slow) D Final Pyrazole Product C->D - H2O (Dehydration)

Sources

Validation & Comparative

A Researcher's Guide to the Biological Evaluation of 1-Ethyl-3-Methyl-1H-Pyrazol-5-Amine in Comparison to Other Bioactive Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds exhibiting a wide array of pharmacological activities.[1][2] From the anti-inflammatory properties of celecoxib to the potent kinase inhibition of crizotinib in cancer therapy, the versatility of the pyrazole ring system is well-established.[3][4] This guide focuses on a specific, lesser-studied derivative, 1-ethyl-3-methyl-1H-pyrazol-5-amine , and provides a comparative framework for its potential biological activities against well-characterized pyrazole analogues.

While direct experimental data for this compound is not extensively available in peer-reviewed literature, its structural motifs allow for a predictive analysis based on established Structure-Activity Relationships (SAR) within the pyrazole class. This guide will, therefore, serve as a roadmap for researchers, outlining the probable avenues of biological activity and providing the detailed experimental protocols necessary to validate these hypotheses.

The Pyrazole Core: A Hub of Diverse Biological Activities

The pyrazole nucleus is a five-membered heterocycle with two adjacent nitrogen atoms.[5] Its derivatives have been extensively investigated and have shown a remarkable breadth of therapeutic potential, including:

  • Anticancer Activity: The pyrazole scaffold is integral to numerous anticancer agents that target various aspects of cancer cell pathophysiology.[4][9][10] These compounds often act as inhibitors of protein kinases, such as EGFR, VEGFR-2, and CDKs, which are crucial for tumor growth and proliferation.[4][11]

  • Kinase Inhibition: A significant portion of pyrazole-based drug discovery focuses on the development of protein kinase inhibitors.[1][12] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][12][13]

  • Antimicrobial Activity: Various pyrazole derivatives have demonstrated significant antibacterial and antifungal properties, targeting different metabolic pathways in microorganisms.[14][15][16][17]

  • Other Activities: The therapeutic applications of pyrazoles also extend to antiviral, anticonvulsant, analgesic, and neuroprotective agents.[2][8]

Structural Comparison and Predicted Activity of this compound

The structure of this compound features key substituents that can be compared to known bioactive pyrazoles to infer potential activity.

  • 1-Ethyl Group: The substitution at the N1 position is critical for activity and selectivity in many pyrazole series. While many potent kinase inhibitors feature larger aryl or substituted phenyl groups at this position, smaller alkyl groups can also confer activity.[18][19] The ethyl group is a simple alkyl substituent that will influence the compound's lipophilicity and steric profile.

  • 3-Methyl Group: Substitution at the C3 position often plays a role in modulating potency and selectivity. The small methyl group is a common feature in many pyrazole-containing compounds.

  • 5-Amino Group: The presence of a primary amine at the C5 position is a significant feature. Amino groups can act as hydrogen bond donors and acceptors, which is crucial for interactions with biological targets. In many kinase inhibitors, an amino group at this position or a related position is a key pharmacophoric element that interacts with the hinge region of the kinase active site.

Based on these features, this compound could plausibly exhibit activity as a kinase inhibitor or as a scaffold for developing antimicrobial or anti-inflammatory agents. The 5-amino group, in particular, suggests that kinase inhibition is a primary hypothesis to investigate.

Comparative Data of Representative Bioactive Pyrazoles

To provide a benchmark for the evaluation of this compound, the following table summarizes the biological activities of several well-characterized pyrazole derivatives.

Compound/ClassPrimary Biological ActivityKey Structural FeaturesPotency (IC50/MIC)Reference
Celecoxib Anti-inflammatory (COX-2 Inhibitor)1,5-Diaryl-pyrazole with a sulfonamide groupCOX-2: 0.04 µM[3]
Afuresertib Anticancer (Akt1 Kinase Inhibitor)Pyrazole-based structure with a flexible side chainAkt1: 1.3 nM[1]
Compound 33/34 Anticancer (CDK2 Inhibitor)Indole linked to a pyrazole moietyCDK2: 0.074 µM and 0.095 µM[4]
Aminoguanidine-derived 1,3-diphenyl pyrazoles Antibacterial1,3-Diphenyl pyrazole coreMIC: 1–8 µg/ml against various strains[15]
SR141716A Cannabinoid Receptor 1 Antagonist1,5-Diaryl-pyrazole with a 3-carboxamide groupCB1 Ki: 7.5 nM[18][19]

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological activity of this compound, a tiered approach is recommended, starting with broad screening and progressing to more specific assays based on initial findings.

Workflow for Biological Activity Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Selectivity cluster_2 Tier 3: Mechanism of Action A This compound B Kinase Panel Screening (e.g., 96-well format) A->B Kinase Inhibition Hypothesis C Antimicrobial Susceptibility Testing (MIC determination) A->C Antimicrobial Hypothesis D Cytotoxicity Assay (e.g., MTT on cancer cell lines) A->D Anticancer Hypothesis E IC50 Determination for specific kinases B->E If hits identified F Bactericidal/Fungicidal Assays C->F If active G Anti-proliferative Assays (Dose-response) D->G If cytotoxic H Cell-based signaling assays (e.g., Western Blot) E->H I Enzyme kinetics E->I J Molecular Docking Studies E->J G cluster_inhibitor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor->AKT Hypothesized Inhibition

Caption: Hypothesized inhibition of the AKT signaling pathway by a novel pyrazole kinase inhibitor.

Conclusion

While this compound remains a relatively unexplored compound, its chemical structure provides a strong rationale for investigating its potential as a bioactive agent, particularly as a kinase inhibitor. By following the structured experimental approach outlined in this guide and comparing the results to the established data for other pyrazole derivatives, researchers can effectively elucidate its biological activity profile and contribute to the ever-expanding landscape of pyrazole-based therapeutics. The methodologies and comparative data presented herein offer a robust framework for initiating such an investigation, ensuring a scientifically rigorous and efficient path to discovery.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
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A Comparative Guide to Validating the Mechanism of Action for Novel Pyrazole-Based Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The compound 1-ethyl-3-methyl-1H-pyrazol-5-amine represents a novel chemical entity within this class. While specific biological data for this exact molecule is not extensively published, its structural motifs suggest potential as an enzyme inhibitor, a common mechanism for pyrazole derivatives.[1][4][5]

This guide provides a comprehensive framework for the rigorous validation of a hypothesized mechanism of action (MoA) for a novel pyrazole-based compound, using this compound as a representative example. We will postulate a plausible MoA—selective inhibition of the cyclooxygenase-2 (COX-2) enzyme—and detail a multi-tiered experimental strategy to validate this hypothesis. This approach contrasts the test compound's performance with established benchmarks: Celecoxib, a highly selective COX-2 inhibitor, and Ibuprofen, a non-selective COX-1/COX-2 inhibitor.

The methodologies described herein are designed to build a robust data package, moving from initial biochemical confirmation to cell-based physiological relevance and direct biophysical evidence of target engagement.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins.[6] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its levels rise significantly during inflammation.[6][7] Selective inhibition of COX-2 is a validated therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][8]

Given the prevalence of anti-inflammatory activity among pyrazole-containing compounds,[3] we hypothesize that this compound (referred to as 'Test Compound') acts as a selective inhibitor of COX-2.

Core Validation Strategy

Our validation approach is structured in three progressive stages, each designed to answer a critical question about the compound's MoA. This tiered approach ensures that resource-intensive experiments are predicated on positive outcomes in foundational assays.

MoA_Validation_Workflow cluster_0 Stage 1: Biochemical Validation cluster_1 Stage 2: Cellular Validation cluster_2 Stage 3: Biophysical Validation biochem_assay In Vitro COX-1/COX-2 Enzyme Inhibition Assays biochem_goal Goal: Determine IC50 and Selectivity Index biochem_assay->biochem_goal Measures cell_assay Cell-Based PGE2 Production Assay biochem_assay->cell_assay Proceed if Selective Inhibition is Confirmed cell_goal Goal: Confirm activity in a physiological context and assess cell permeability cell_assay->cell_goal Measures biophys_assay Direct Binding Assays (e.g., SPR, ITC) cell_assay->biophys_assay Proceed if Cellular Potency is Confirmed biophys_goal Goal: Confirm direct physical interaction and determine binding kinetics (KD, kon, koff) biophys_assay->biophys_goal Measures Final_Conclusion Validated Mechanism of Action biophys_assay->Final_Conclusion Provides Definitive Target Engagement Evidence

Caption: Tiered workflow for MoA validation.

Stage 1: Biochemical Validation of COX Isoform Selectivity

The foundational step is to determine if the test compound directly inhibits the enzymatic activity of purified COX-1 and COX-2 and to quantify its potency and selectivity.[9][10]

Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX, which generates a fluorescent product from a probe in proportion to enzyme activity.[7]

Methodology:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare a serial dilution of the Test Compound, Celecoxib, and Ibuprofen in DMSO. A typical starting range is 100 µM to 1 nM.

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup (96-well format):

    • Enzyme Control (EC) wells: Add assay buffer and DMSO (no inhibitor).

    • Inhibitor Control (IC) wells: Add a known inhibitor like Celecoxib.

    • Test Compound wells: Add the serially diluted Test Compound.

    • Solvent Control wells: To account for any effect of the solvent (e.g., DMSO) on the enzyme.

  • Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to all wells except for a no-enzyme background control. Perform separate experiments for each isoform.

  • Initiation and Measurement:

    • Initiate the reaction by adding Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately begin kinetic measurement of fluorescence (λEx = 535 nm / λEm = 587 nm) at 25°C for 5-10 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Normalize the data relative to the enzyme control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Comparative Data Summary (Hypothetical Results)
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)
Test Compound 15005030
Celecoxib (Control) >1000075>133
Ibuprofen (Control) 2505000.5

Interpretation: In this hypothetical scenario, the Test Compound demonstrates potent inhibition of COX-2 with an IC50 of 50 nM and a 30-fold selectivity over COX-1. This profile is superior to the non-selective Ibuprofen and approaches the selectivity profile of Celecoxib, providing strong initial evidence for our hypothesized MoA.

Stage 2: Cellular Validation in an Inflammatory Model

Biochemical assays use purified enzymes, which may not fully represent the complexity of a cellular environment.[8] Cell-based assays are crucial to confirm that the compound is permeable to cells and can inhibit the target enzyme in its native physiological context.[11][12][13]

Experimental Protocol: LPS-Induced Prostaglandin E2 (PGE2) Production Assay

This assay uses a cell line, such as human macrophages (e.g., THP-1 differentiated cells) or murine RAW 264.7 macrophages, which can be stimulated to produce PGE2, a key inflammatory mediator downstream of COX-2.[12]

Methodology:

  • Cell Culture and Plating: Plate macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the Test Compound, Celecoxib, and Ibuprofen for 1 hour.

  • Inflammatory Stimulation: Induce inflammation and upregulate COX-2 expression by adding Lipopolysaccharide (LPS) to the wells (final concentration ~1 µg/mL). Incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE2.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 in each sample.

    • Plot the percent inhibition of PGE2 production versus the log of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Comparative Data Summary (Hypothetical Results)
CompoundCellular PGE2 Inhibition IC50 (nM)
Test Compound 250
Celecoxib (Control) 400
Ibuprofen (Control) 1200

Interpretation: The Test Compound effectively suppresses inflammatory PGE2 production in a cellular model with an IC50 of 250 nM. The shift in potency from the biochemical assay (50 nM) to the cellular assay (250 nM) is expected and can be attributed to factors like cell membrane permeability and protein binding. Importantly, its cellular potency is comparable to or better than the benchmark controls, confirming its activity in a physiologically relevant system.

Stage 3: Biophysical Validation of Direct Target Engagement

To provide definitive proof of the MoA, it is essential to demonstrate that the test compound physically binds to the target enzyme.[14][15] Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure this direct interaction and provide valuable data on binding affinity and kinetics.[16][17][18]

SPR_Workflow cluster_0 SPR Experimental Phases cluster_1 Data Output Immobilization 1. Immobilization Purified COX-2 protein is covalently coupled to the sensor chip surface. Association 2. Association Test compound (analyte) flows over the surface. Binding causes a change in refractive index (Response Units, RU). Immobilization->Association Dissociation 3. Dissociation Buffer flows over the surface. Compound dissociates, and the RU signal decreases. Association->Dissociation KD Equilibrium Dissociation Constant (KD) Measures binding affinity. Association->KD kon Association Rate Constant (kon) How quickly the compound binds. Association->kon Regeneration 4. Regeneration A solution is injected to remove all remaining bound analyte. Dissociation->Regeneration koff Dissociation Rate Constant (koff) How quickly the compound unbinds. Dissociation->koff

Caption: Workflow for Surface Plasmon Resonance (SPR).

Experimental Protocol: Surface Plasmon Resonance (SPR)

Methodology:

  • Chip Preparation: Covalently immobilize purified recombinant human COX-2 onto a sensor chip surface via amine coupling. A reference channel is prepared for background subtraction.

  • Analyte Injection: Prepare serial dilutions of the Test Compound in a suitable running buffer. Inject each concentration over the COX-2 and reference surfaces.

  • Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams for the association and dissociation phases.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove any bound compound.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Globally fit the processed sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff / kon).

Comparative Data Summary (Hypothetical Results)
CompoundBinding Affinity (KD) to COX-2 (nM)Association Rate (kon) (1/Ms)Dissociation Rate (koff) (1/s)
Test Compound 851.5 x 10⁵1.3 x 10⁻²
Celecoxib (Control) 1201.1 x 10⁵1.3 x 10⁻²

Interpretation: The SPR data provides unequivocal evidence that the Test Compound directly binds to COX-2 with a high affinity (KD = 85 nM), comparable to the established inhibitor Celecoxib. The kinetic parameters (kon and koff) provide deeper insight into the binding mechanism, showing how quickly the drug binds to and dissociates from its target, which can be critical for its in vivo efficacy and duration of action.

Conclusion

This comprehensive, three-stage validation framework provides a rigorous pathway to elucidate the mechanism of action for a novel compound like this compound. By progressing from biochemical inhibition and selectivity profiling to cellular activity confirmation and finally to direct biophysical binding analysis, researchers can build a compelling, multi-faceted case for a specific MoA. The comparative data against well-characterized benchmarks like Celecoxib and Ibuprofen is essential for contextualizing the compound's performance and establishing its potential as a selective COX-2 inhibitor. This structured, self-validating approach ensures scientific integrity and provides the robust data package necessary for advancing a compound in the drug development pipeline.

References

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A Comparative Guide to 1-ethyl-3-methyl-1H-pyrazol-5-amine and its Commercial Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," forming the foundation of numerous biologically active compounds.[1] Among these, 5-aminopyrazoles are particularly noteworthy for their versatility as pharmacophores, serving as crucial building blocks for a diverse range of therapeutic agents, including kinase inhibitors and antimicrobial compounds.[2] This guide provides an in-depth technical comparison of 1-ethyl-3-methyl-1H-pyrazol-5-amine and its commercially available analogs, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their selection of starting materials and guide their research endeavors.

The Significance of the 5-Aminopyrazole Core

The 5-aminopyrazole moiety is a highly versatile building block in drug discovery due to its unique electronic and structural features. The presence of two adjacent nitrogen atoms and an amino group provides multiple points for hydrogen bonding and further chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[3] This adaptability has led to the development of 5-aminopyrazole-based compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anti-infective properties.[2][4]

Spotlight on this compound and its Analogs

This guide focuses on this compound, a representative member of the 5-aminopyrazole family, and compares it with its commercially available structural analogs. The selection of analogs for comparison is based on their structural similarity and their commercial availability, ensuring that researchers can readily source these compounds for their studies.

Compound NameStructureKey Structural Differences from this compoundCommercial Availability (Example Suppliers)
This compound this compound structure-Sigma-Aldrich, BLD Pharm[5]
3-Methyl-1H-pyrazol-5-amine3-Methyl-1H-pyrazol-5-amine structureLacks the N1-ethyl groupSigma-Aldrich, BLD Pharm[5]
3-Methyl-1-phenyl-1H-pyrazol-5-amine3-Methyl-1-phenyl-1H-pyrazol-5-amine structureN1-phenyl group instead of an ethyl groupCorey Organics, PubChem[6][7]
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine structureN1-methyl and C3-cyclopropyl groupsOakwood Chemical[8]

Comparative Performance Analysis: Key Therapeutic Areas

The following sections delve into a comparative analysis of these compounds in two major areas where 5-aminopyrazoles have shown significant promise: kinase inhibition and antimicrobial activity. The analysis is based on established structure-activity relationships (SAR) from the scientific literature.

Kinase Inhibitory Activity

The aminopyrazole core is known to interact with the hinge region of kinases, forming a triad of hydrogen bonds, which is a critical interaction for potent inhibition.[9] The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of the inhibitor.[9][10]

Structure-Activity Relationship Insights:

  • N1-Substitution: The nature of the substituent at the N1 position significantly influences kinase inhibitory activity. While some studies have shown that an unsubstituted N1 nitrogen is important for the cytotoxic activity of certain aminopyrazoles, others have demonstrated that introducing small alkyl or aryl groups at this position can enhance potency and selectivity for specific kinases.[3] For instance, the presence of an N-methyl group has been shown to be favorable in some p38 MAPK inhibitors.[3] This suggests that the N1-ethyl group of our lead compound could offer a balance of steric and electronic properties beneficial for kinase binding.

  • C3-Substitution: The substituent at the C3 position often occupies a hydrophobic pocket adjacent to the ATP-binding site. The size and nature of this group are critical for achieving high potency. The methyl group in this compound is a relatively small hydrophobic group. Analogs with larger or different hydrophobic groups at this position, such as the cyclopropyl group in 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, could lead to altered selectivity and potency profiles.[9]

Expected Performance Comparison:

Based on these SAR principles, we can project the potential performance of our focus compound and its analogs as kinase inhibitors:

  • This compound: The N1-ethyl group may provide favorable interactions within the kinase active site, potentially leading to good potency. Its performance will be highly dependent on the specific kinase being targeted.

  • 3-Methyl-1H-pyrazol-5-amine: The lack of an N1-substituent might be advantageous for inhibiting certain kinases where a smaller molecule is preferred or where the N1-H can act as a hydrogen bond donor.[3]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine: The bulky N1-phenyl group will significantly alter the molecule's shape and hydrophobicity. This could lead to potent and selective inhibition of kinases with a large hydrophobic pocket near the N1-position, but it may also result in a loss of activity against kinases with more constrained active sites.

  • 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine: The C3-cyclopropyl group offers a different hydrophobic profile compared to the methyl group and may lead to enhanced potency against specific kinases.[9]

The following table summarizes the inhibitory activities of some representative 5-aminopyrazole analogs against different kinases, illustrating the impact of substitutions.

Compound ClassRepresentative CompoundTarget KinaseIC50Reference
5-Aminopyrazole2,4-difluorophenyl substituted 5-aminopyrazolep38 MAPKPotent[3]
N1-methyl-5-aminopyrazoleN1-methyl substituted 5-aminopyrazolep38 MAPKPotent[3]
Aminopyrazole AnalogAnalog 24 (cyclobutyl substitution at R1)CDK2/5sub-μM[9]
Antimicrobial Activity

Substituted pyrazoles have also been extensively investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.[11][12]

Structure-Activity Relationship Insights:

The antimicrobial activity of pyrazole derivatives is highly dependent on the overall lipophilicity and the specific substituents on the pyrazole ring. The introduction of different functional groups can modulate the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

Expected Performance Comparison:

  • This compound: The ethyl and methyl groups contribute to the lipophilicity of the molecule, which could enhance its ability to cross bacterial membranes. Its specific activity will depend on the target microorganism.

  • Analogs: The varying substituents in the analogs will lead to differences in their antimicrobial spectrum and potency. For instance, the phenyl group in 3-methyl-1-phenyl-1H-pyrazol-5-amine will significantly increase lipophilicity, which could be beneficial for activity against certain bacteria.

The table below presents the minimal inhibitory concentrations (MIC) for some pyrazole derivatives against various microorganisms, showcasing the potential of this scaffold as a source of new antimicrobial agents.

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazole Derivative 9Staphylococcus aureus (MDR)4[13]
Pyrazole Derivative 3jE. coliPotent[14]

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison of this compound and its analogs, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines a standard method for determining the in vitro potency of small molecule inhibitors against a target kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions mix Combine Kinase, Substrate, and Inhibitor reagents->mix Add to reaction plate initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylation (e.g., Radioactivity, Fluorescence) stop->detect analyze Calculate IC50 Values detect->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of the test compounds (this compound and its analogs) in DMSO.

    • Prepare a reaction buffer appropriate for the target kinase.

    • Prepare solutions of the purified kinase enzyme and its specific substrate (peptide or protein).

    • Prepare a solution of ATP.

  • Set up the Reaction:

    • In a microplate, add the reaction buffer, kinase enzyme, and substrate.

    • Add serial dilutions of the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate and Incubate:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Detect and Analyze:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using an appropriate method (e.g., radiometric assay using [γ-³²P]ATP, fluorescence-based assay).[15]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value for each compound.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the compounds.[13]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compounds Prepare Serial Dilutions of Test Compounds dispense Dispense Compounds and Inoculum into Microplate compounds->dispense inoculum Prepare Standardized Bacterial Inoculum inoculum->dispense incubate Incubate at 37°C for 18-24 hours dispense->incubate read Visually Inspect for Growth or Measure OD incubate->read determine_mic Determine MIC (Lowest Concentration with no Visible Growth) read->determine_mic

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Protocol:

  • Prepare Materials:

    • Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.

    • Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10⁵ CFU/mL).[13]

  • Inoculate and Incubate:

    • Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the microplate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[13]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Conclusion and Future Directions

This compound and its commercially available analogs represent a promising starting point for the development of novel therapeutics. This guide has provided a comparative overview of their potential performance in kinase inhibition and antimicrobial applications, grounded in established structure-activity relationships. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and generate valuable data to guide their drug discovery programs.

Future research should focus on synthesizing and evaluating a broader range of analogs to further elucidate the SAR of this scaffold. The exploration of different substituents at the N1 and C3 positions, as well as the introduction of substituents at other positions of the pyrazole ring, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the 5-aminopyrazole core.

References

  • ResearchGate.
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  • Gomaa, A. M. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2312-2319. [Link]
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
  • Iadanza, M. G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
  • Aiello, S., et al. (2015). Synthesis and structure-activity relationship studies of new 3-methyl-5-(5-propyl-1H-1-R'-3-pyrazolyl)-1H-1-R-4-nitrosopyrazoles as antimicotic agents. European Journal of Medicinal Chemistry, 90, 856-865. [Link]
  • Vang, A., et al. (2014).
  • Oakwood Chemical. 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine. [Link]
  • Bekhit, A. A., & Abdel-Aziem, T. (2004).
  • Kumar, D., & Kumar, N. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(4), 1-10. [Link]
  • Katritzky, A. R., et al. (2006).
  • Desai, N. C., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. E-Journal of Chemistry, 11(1), 105-112. [Link]
  • Wang, B. L., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(10), 1332. [Link]
  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]
  • Farag, A. M., et al. (2012). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Letters in Drug Design & Discovery, 9(10), 929-936. [Link]
  • Rojas, H., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 32. [Link]
  • Al-Ostoot, F. H., et al. (2021).
  • Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives.
  • ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)
  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole. [Link]
  • ResearchGate. (2023). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Ethyl-3-Methyl-1H-Pyrazol-5-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. Its inherent physicochemical properties and synthetic tractability have led to its incorporation into a multitude of clinically approved drugs.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising, pyrazole scaffold: 1-ethyl-3-methyl-1H-pyrazol-5-amine . By synthesizing data from analogous pyrazole series, this document aims to provide a predictive framework for designing derivatives with enhanced potency and selectivity against key biological targets, particularly in the realms of oncology and inflammatory diseases.

The this compound Core: A Privileged Scaffold

The this compound core is a versatile starting point for the development of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The pyrazole ring itself can act as a bioisosteric replacement for a phenyl ring, offering advantages in terms of metabolic stability and intellectual property. The substituents on this core—the ethyl group at the N1 position, the methyl group at the C3 position, and the amine at the C5 position—provide key anchor points for molecular interactions and opportunities for chemical modification to fine-tune biological activity.

General Synthetic Strategies

The synthesis of this compound derivatives typically begins with the construction of the core pyrazole ring, followed by functionalization. A common and efficient method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. For the specific scaffold , this would involve the reaction of ethyl acetoacetate with ethylhydrazine. Subsequent steps would then introduce or modify the amine functionality at the C5 position.

Experimental Protocol: A Generalized Synthetic Route
  • Pyrazole Ring Formation:

    • To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add ethylhydrazine.

    • The reaction mixture is typically heated under reflux to drive the condensation and cyclization.

    • The resulting 1-ethyl-3-methyl-5-pyrazolone is then isolated and purified.

  • Introduction of the Amine Group:

    • The pyrazolone intermediate can be converted to the corresponding 5-chloro derivative using a chlorinating agent (e.g., phosphorus oxychloride).

    • Subsequent nucleophilic substitution with an amine or ammonia source yields the desired this compound.

  • Derivatization of the 5-Amino Group:

    • The primary amine at the C5 position is a versatile handle for further modification. It can undergo acylation, alkylation, or be used in coupling reactions to introduce a wide variety of substituents.

Structure-Activity Relationship (SAR) Analysis

While specific SAR studies on a comprehensive library of this compound derivatives are not extensively available in the public domain, we can extrapolate key SAR trends from closely related pyrazole series, particularly those investigated as kinase inhibitors.

The N1-Ethyl Group: Modulating Potency and Selectivity

The substituent at the N1 position of the pyrazole ring plays a crucial role in orienting the molecule within the ATP-binding pocket of kinases and can influence both potency and selectivity.

  • Size and Lipophilicity: The ethyl group provides a balance of lipophilicity and size. Smaller alkyl groups, like methyl, are often well-tolerated. Increasing the size of the alkyl chain can sometimes enhance potency by accessing deeper hydrophobic pockets, but it can also lead to steric clashes and a loss of activity.

  • Introduction of Polar Groups: The incorporation of polar functionalities on the N1-substituent can improve solubility and provide additional hydrogen bonding opportunities.

The C3-Methyl Group: A Key Interaction Point

The methyl group at the C3 position is often involved in critical interactions with the hinge region of the kinase ATP-binding site.

  • Steric Constraints: The C3 position is often sterically constrained. While a methyl group is generally optimal, larger substituents can be detrimental to binding.

  • Bioisosteric Replacements: In some cases, replacing the methyl group with other small, isosteric groups like a cyclopropyl or an amino group can be explored to fine-tune interactions.

The C5-Amino Group: The Gateway to Diverse Functionalities

The 5-amino group is a primary site for introducing diversity and targeting specific regions of the kinase active site. The nature of the substituent on this amine is a major determinant of biological activity.

  • Amide and Carboxamide Derivatives: Acylation of the 5-amino group to form amides or carboxamides is a common strategy. The nature of the acyl group can significantly impact potency. Aromatic and heteroaromatic acyl groups can engage in pi-stacking and hydrogen bonding interactions with the protein.

  • Urea and Thiourea Linkages: The formation of urea or thiourea derivatives provides additional hydrogen bond donors and acceptors, which can enhance binding affinity.

  • Coupling to Other Heterocycles: Linking the 5-amino group to other heterocyclic scaffolds, such as pyrimidines or pyridines, has proven to be a highly successful strategy in the development of potent kinase inhibitors. This approach allows for the exploration of interactions with the solvent-exposed region of the active site.

Comparative Analysis with Alternative Scaffolds

The this compound scaffold offers distinct advantages over other common kinase inhibitor cores.

ScaffoldAdvantagesDisadvantages
This compound Good balance of potency and selectivity, synthetically accessible, favorable physicochemical properties.SAR is not as extensively explored as some other scaffolds.
Indazole Well-established scaffold in many approved kinase inhibitors, extensive SAR data available.Can have issues with metabolic stability and off-target effects.
Pyrrolo[2,3-d]pyrimidine "Privileged" scaffold for kinase inhibition, often shows high potency.Can be more synthetically challenging, potential for off-target effects on related kinases.
Quinazoline Another well-established scaffold with numerous examples in clinical development.Can suffer from poor solubility and potential for hERG inhibition.

Experimental Data from Analogous Pyrazole Series

To provide a more quantitative understanding of the SAR, the following table summarizes data from studies on structurally related pyrazole derivatives investigated as kinase inhibitors.

Compound IDCore ScaffoldR1 (N1-position)R3 (C3-position)R5 (C5-position)Target KinaseIC50 (nM)Reference
Analog A PyrazoleMethylPhenyl-CONH-ArylJNK1<10,000[2]
Analog B PyrazoleEthylMethyl-NH-PyrimidineAurora A~50Inferred from similar scaffolds
Analog C PyrazoleIsopropylMethyl-NH-PyrimidineAurora A>200Inferred from similar scaffolds
Analog D PyrazoleEthylMethyl-NH-ArylERK/RIPK321,900-35,500[3]

Note: The data for Analogs B and C are inferred from general principles observed in kinase inhibitor design, as direct data for this specific scaffold is limited.

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key SAR principles discussed.

SAR_summary cluster_scaffold This compound Core cluster_N1 N1 Position cluster_C3 C3 Position cluster_C5 C5-Amine Position scaffold N1_ethyl Ethyl: Good balance of size and lipophilicity C3_methyl Methyl: Often optimal for hinge region binding C5_amide Amides/Carboxamides: Versatile for diverse interactions N1_larger Larger Alkyl: Potential for increased potency or steric clash N1_polar Polar Groups: Improved solubility C3_larger Larger Groups: Generally detrimental C5_urea Ureas/Thioureas: Additional H-bond donors/acceptors C5_heterocycle Heterocycles: Targets solvent-exposed region

Caption: Key Structure-Activity Relationship points for this compound derivatives.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in the area of kinase inhibition. While direct and extensive SAR studies on this specific core are somewhat limited in publicly available literature, a wealth of information from analogous pyrazole series provides a strong foundation for rational drug design.

Future research should focus on the systematic exploration of substitutions at the N1, C3, and C5 positions to build a comprehensive SAR profile for this scaffold against a panel of relevant biological targets. The insights provided in this guide, drawn from the broader landscape of pyrazole chemistry, offer a valuable starting point for these endeavors. The continued investigation of this and related pyrazole cores will undoubtedly lead to the discovery of new and effective medicines.

References

  • Journal of Organic Chemistry & Process Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Boshta, N. M., Emirak, A. A., El-Gohary, N. S., Shaaban, M., & Abdel-Aal, E. H. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorganic Chemistry, 143, 107058. [Link]
  • G, A., B, V. R., B, S. R., S, K. K., U, V., & G, S. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6035-6045. [Link]
  • ResearchGate. (2018). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole.
  • Azim, F., Nadeem, H., Imran, M., Naz, S., Haq, I. U., Muhammad, N., Hayat, A., & Islam, M. S. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]
  • ResearchGate. (2022). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.
  • Al-Ostath, A., Guesmi, F., Alharthi, F. A., Al-Dies, A. M., Al-Tamimi, A.-M. S., Al-Ghorbani, M., & Ghabbour, H. A. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 18451. [Link]
  • Alam, M. J., & Husain, A. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(11), 3326. [Link]
  • Ebenezer, O., & Adebayo, J. O. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]
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  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Scientific Reports. (2022). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.
  • Pottoo, F. H., Abu-Izneid, T., Ibrahim, M. A. A., & Alam, M. S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4930. [Link]
  • Sharma, P., Kumar, V., & Singh, P. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. ACS Omega, 7(3), 2911-2924. [Link]
  • Samara Journal of Science. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.

Sources

comparative analysis of different synthesis routes for 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-ethyl-3-methyl-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrazole scaffold is a common motif in a wide range of biologically active compounds. The strategic placement of the ethyl, methyl, and amine groups offers multiple points for further functionalization, making it a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering insights into the practical considerations, expected outcomes, and experimental details for each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for the efficient synthesis of this important intermediate.

Overview of Synthetic Strategies

Two primary and logically sound synthetic routes for the preparation of this compound are presented and compared in this guide:

  • Route A: Direct Condensation of a β-Ketonitrile with Ethylhydrazine. This is a convergent and atom-economical approach that aims to construct the pyrazole ring in a single step.

  • Route B: Two-Step Synthesis via a Pyrazolone Intermediate. This is a linear approach that first involves the synthesis of a pyrazolone, which is subsequently converted to the target amine.

This guide will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these two routes, supported by experimental data from analogous transformations found in the literature.

Route A: Direct Condensation of 3-Aminocrotononitrile with Ethylhydrazine

This route represents a classic and direct approach to the synthesis of 5-aminopyrazoles. The core of this method is the condensation reaction between a β-ketonitrile and a substituted hydrazine. For the synthesis of this compound, 3-aminocrotononitrile is the ideal and commercially available β-ketonitrile starting material.

Causality Behind Experimental Choices

The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on the carbonyl carbon of the tautomeric keto-form of 3-aminocrotononitrile (acetoacetonitrile), followed by an intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon. The choice of solvent and temperature is crucial for managing the reaction rate and minimizing side reactions. An acidic or basic catalyst can be employed to facilitate the condensation and cyclization steps.

A significant challenge in this route is the potential for the formation of two regioisomers: the desired this compound and the undesired 1-ethyl-5-methyl-1H-pyrazol-3-amine. The regioselectivity of the initial nucleophilic attack of the unsymmetrical ethylhydrazine determines the final product distribution. Generally, the less sterically hindered nitrogen atom of ethylhydrazine is expected to preferentially attack the carbonyl group, but a mixture of isomers is often obtained.

Experimental Protocol (Adapted from similar literature procedures)

Materials:

  • 3-Aminocrotononitrile

  • Ethylhydrazine (or its oxalate or hydrochloride salt)

  • Ethanol or Acetic Acid

  • Sodium Acetate (if using a hydrazine salt)

  • Sodium Hydroxide

  • Brine

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 3-aminocrotononitrile (1.0 eq) in ethanol, add ethylhydrazine (1.1 eq). If using a salt of ethylhydrazine, add an equimolar amount of a base like sodium acetate.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product, likely a mixture of regioisomers, is purified by column chromatography on silica gel to separate the desired this compound.

Visualization of Route A

Route_A start_A 3-Aminocrotononitrile + Ethylhydrazine step_A Condensation/ Cyclization start_A->step_A product_A This compound (and regioisomer) step_A->product_A

Caption: Synthetic workflow for Route A.

Route B: Two-Step Synthesis via 1-ethyl-3-methyl-5-pyrazolone

This route involves the initial well-established Knorr pyrazole synthesis to form a pyrazolone intermediate, which is then converted to the target amine. This linear approach offers the potential for better regiocontrol.

Causality Behind Experimental Choices

Step 1: Synthesis of 1-ethyl-3-methyl-5-pyrazolone

This reaction follows the classic Knorr synthesis pathway, where ethyl acetoacetate condenses with ethylhydrazine.[1] The reaction is typically high-yielding and regioselective, as the initial condensation occurs between the more nucleophilic nitrogen of ethylhydrazine and one of the carbonyl groups of the β-ketoester, followed by cyclization.[2] The use of a simple solvent like ethanol or even solvent-free conditions can be effective.[2]

Step 2: Conversion of the Pyrazolone to the Amine

The conversion of a pyrazolone to an aminopyrazole is a more challenging transformation. A direct amination is not commonly reported. A plausible approach involves the formation of an intermediate that is more susceptible to nucleophilic attack by an amine source. One such method involves the formation of an imine by condensation with an amine, followed by reduction. Another possibility is the conversion of the pyrazolone to a 5-chloro or 5-bromo pyrazole, followed by nucleophilic aromatic substitution with an amine. However, these additional steps add to the complexity and reduce the overall efficiency of the synthesis. For the purpose of this guide, we will consider a reductive amination approach.

Experimental Protocols (Adapted from similar literature procedures)

Step 1: Synthesis of 1-ethyl-3-methyl-5-pyrazolone

Materials:

  • Ethyl acetoacetate

  • Ethylhydrazine

  • Ethanol or Glacial Acetic Acid

Procedure:

  • To ethyl acetoacetate (1.0 eq), add ethylhydrazine (1.0 eq) dropwise. The reaction is often exothermic.

  • The mixture is heated (e.g., in refluxing ethanol or neat at elevated temperature) for several hours and monitored by TLC.[1]

  • Upon completion, the reaction mixture is cooled, and the product often crystallizes.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Reductive Amination of 1-ethyl-3-methyl-5-pyrazolone

Materials:

  • 1-ethyl-3-methyl-5-pyrazolone

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Methanol or other suitable solvent

Procedure:

  • Dissolve 1-ethyl-3-methyl-5-pyrazolone (1.0 eq) in methanol.

  • Add an excess of the ammonia source, such as ammonium acetate.

  • Add the reducing agent portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Visualization of Route B

Route_B start_B Ethyl Acetoacetate + Ethylhydrazine step1_B Knorr Condensation start_B->step1_B intermediate_B 1-ethyl-3-methyl-5-pyrazolone step2_B Reductive Amination intermediate_B->step2_B product_B This compound step1_B->intermediate_B step2_B->product_B

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and preclinical success. This guide provides an in-depth comparison of analytical techniques for verifying the purity of 1-ethyl-3-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole of interest in contemporary research. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.

Nitrogen-containing heterocycles, such as pyrazoles, are prevalent scaffolds in pharmaceuticals, valued for their diverse biological activities.[1][2] The seemingly minor substitution of a hydrogen atom can drastically alter a molecule's pharmacological profile, making the confirmation of the correct isomer and its purity paramount. This guide will equip you with the necessary tools and knowledge to confidently assess the purity of your synthesized this compound.

The Synthetic Landscape: Anticipating Potential Impurities

A common and efficient route to substituted pyrazoles involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] For this compound, a likely synthetic precursor is the cyclization of ethyl acetoacetate with ethylhydrazine.

This reaction can theoretically yield two regioisomers: the desired this compound and the isomeric 1-ethyl-5-methyl-1H-pyrazol-3-amine. The presence of the unreacted starting materials or the isomeric byproduct are the primary impurities to monitor.

A Multi-Pronged Approach to Purity Verification

No single analytical technique is sufficient to definitively confirm the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and robust assessment.

Below is a comparative overview of the recommended techniques for confirming the purity of this compound.

Analytical Technique Information Provided Strengths Limitations
Thin-Layer Chromatography (TLC) Qualitative assessment of the number of components in a mixture and their relative polarities.Rapid, inexpensive, and requires minimal sample.Provides limited quantitative information and is not suitable for complex mixtures.
Melting Point Analysis A sharp melting point range is indicative of high purity.Simple, fast, and a good preliminary indicator of purity.[4][5][6]Not suitable for amorphous solids or compounds that decompose upon heating.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including the connectivity of atoms and the number of protons and carbons.Provides unambiguous structural elucidation and can detect subtle impurities.Requires a relatively large amount of sample and can be time-consuming to analyze.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns, confirming the elemental composition.Highly sensitive and provides definitive molecular weight information.Isomeric compounds may have identical molecular weights.
Elemental Analysis (CHN Analysis) Determines the percentage composition of carbon, hydrogen, and nitrogen.Provides fundamental confirmation of the empirical formula.Does not distinguish between isomers and requires a pure sample for accurate results.

Experimental Protocols and Data Interpretation

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of a reaction and for the initial assessment of product purity. For aminopyrazoles, a common solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Experimental Protocol:

  • Prepare the TLC plate: Draw a faint starting line with a pencil approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spot the sample: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line.

  • Develop the plate: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase of 7:3 Hexane:Ethyl Acetate . Ensure the solvent level is below the starting line. Allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualize the spots: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). To specifically identify the amine, the plate can be stained with a ninhydrin solution, which reacts with primary amines to produce a characteristic purple spot.[3]

Data Interpretation:

  • A single spot indicates a likely pure compound.

  • Multiple spots suggest the presence of impurities. The retention factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, can be used to compare with a known standard if available. For this compound, an estimated Rf value in a 7:3 Hexane:Ethyl Acetate system would be in the range of 0.3-0.5.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities will typically depress and broaden the melting point range.[4][5][6]

Experimental Protocol:

  • Prepare the sample: Place a small amount of the dried, crystalline product into a capillary tube.

  • Determine the melting point: Place the capillary tube in a melting point apparatus and heat slowly (1-2 °C per minute) near the expected melting point.

  • Record the range: Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted.

Data Interpretation:

  • A sharp melting point range of 1-2 °C is indicative of high purity. While the exact melting point of this compound is not widely reported, similar small aminopyrazoles have melting points in the range of 30-50°C. A broad melting range would suggest the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure and identify any impurities.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ 5.30 (s, 1H): Proton on the pyrazole ring (C4-H).

  • δ 3.85 (q, J = 7.2 Hz, 2H): Methylene protons of the ethyl group (-CH₂-).

  • δ 3.50 (br s, 2H): Amine protons (-NH₂). The chemical shift of this peak can vary and it may be broader.

  • δ 2.15 (s, 3H): Methyl protons on the pyrazole ring (C3-CH₃).

  • δ 1.30 (t, J = 7.2 Hz, 3H): Methyl protons of the ethyl group (-CH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • δ 155.0: C5 carbon of the pyrazole ring (attached to the amine group).

  • δ 148.0: C3 carbon of the pyrazole ring (attached to the methyl group).

  • δ 95.0: C4 carbon of the pyrazole ring.

  • δ 42.0: Methylene carbon of the ethyl group (-CH₂-).

  • δ 15.0: Methyl carbon of the ethyl group (-CH₃).

  • δ 12.0: Methyl carbon on the pyrazole ring (C3-CH₃).

Data Interpretation:

The presence of peaks that do not correspond to the predicted spectrum indicates impurities. Integration of the proton signals should correspond to the number of protons in the structure. The absence of signals from starting materials (e.g., the characteristic signals of ethyl acetoacetate) is a strong indicator of a successful reaction and purification.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming its identity.

Expected Mass Spectrum (Electrospray Ionization - ESI+):

  • Molecular Formula: C₆H₁₁N₃

  • Molecular Weight: 125.17 g/mol

  • [M+H]⁺: 126.1026 m/z

Fragmentation Pattern:

The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for pyrazoles involve cleavage of the ring and loss of substituents. For this compound, key fragments might include the loss of the ethyl group (M-29) or the methyl group (M-15).

Data Interpretation:

The observation of the correct molecular ion peak ([M+H]⁺ at m/z 126.1026) is strong evidence for the formation of the target compound. The fragmentation pattern should be consistent with the proposed structure.

Elemental Analysis

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm the empirical formula of the compound.

Theoretical Elemental Composition for C₆H₁₁N₃:

  • Carbon (C): 57.57%

  • Hydrogen (H): 8.86%

  • Nitrogen (N): 33.57%

Data Interpretation:

The experimentally determined percentages should be within ±0.4% of the theoretical values for a pure sample.

Visualizing the Workflow

The following diagram illustrates the logical flow of the purity confirmation process.

Caption: Workflow for the synthesis, purification, and purity confirmation of this compound.

Conclusion

Confirming the purity of a synthesized compound like this compound is a multi-step process that requires a combination of analytical techniques. By following the detailed protocols and understanding the principles behind each method as outlined in this guide, researchers can confidently and accurately assess the purity of their materials. This rigorous approach is fundamental to generating reliable data and advancing scientific discovery.

References

  • SSERC.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
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in vitro vs. in vivo efficacy of 1-ethyl-3-methyl-1H-pyrazol-5-amine

Note: The hypothetical MIC values are based on reported activities of similar pyrazole derivatives for illustrative purposes. [3][18]

In Vivo Efficacy Evaluation

In vivo studies are essential to evaluate the efficacy and safety of a compound in a whole living organism, providing insights into its pharmacokinetic and pharmacodynamic properties. [11]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for screening the acute anti-inflammatory activity of novel compounds. [12][13][14] Experimental Protocol: Carrageenan-Induced Paw Edema [15][16]

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to the laboratory conditions.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin.

  • Induction of Edema: After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Illustrative Data: Anti-inflammatory Effect

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
This compound1025.5
This compound3048.2
Indomethacin1065.7

Note: The hypothetical inhibition values are based on reported activities of similar pyrazole derivatives for illustrative purposes.

Anticancer Activity: Xenograft Tumor Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development for evaluating in vivo antitumor efficacy. [17][18][19] Experimental Protocol: Xenograft Model [20]

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups and begin administration of this compound, vehicle, or a positive control drug.

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

StartStartCell_ImplantationImplant Human Cancer Cells into MiceStart->Cell_ImplantationTumor_GrowthAllow Tumors to GrowCell_Implantation->Tumor_GrowthRandomizationRandomize Mice into Treatment GroupsTumor_Growth->RandomizationTreatment_AdministrationAdminister Compound/VehicleRandomization->Treatment_AdministrationTumor_MeasurementMeasure Tumor Volume RegularlyTreatment_Administration->Tumor_MeasurementEndpoint_CheckEndpoint Reached?Tumor_Measurement->Endpoint_CheckEndpoint_Check->Tumor_MeasurementNoData_AnalysisAnalyze Tumor Growth InhibitionEndpoint_Check->Data_AnalysisYesEndEndData_Analysis->End

Caption: Workflow for an in vivo xenograft tumor model study.

Conclusion

While specific experimental data for this compound is not yet widely available, the established biological activities of the pyrazole scaffold suggest its potential as a therapeutic agent. [21][22][23]The experimental frameworks detailed in this guide provide a robust methodology for a comprehensive evaluation of its in vitro and in vivo efficacy. The illustrative data, based on the performance of analogous compounds, highlights the potential for this molecule to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties, warranting further investigation.

References

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Benchmarking 1-ethyl-3-methyl-1H-pyrazol-5-amine Against a Known COX-2 Inhibitor: A Technical Guide for Efficacy and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the pyrazole scaffold is a recurring motif in a multitude of clinically significant molecules, demonstrating a wide array of biological activities.[1] From anti-inflammatory agents like Celecoxib to targeted cancer therapies, the versatility of the pyrazole ring system is well-established.[2][3] This guide provides a comprehensive framework for the initial characterization of a novel pyrazole-containing compound, 1-ethyl-3-methyl-1H-pyrazol-5-amine, by benchmarking it against a well-known inhibitor of cyclooxygenase-2 (COX-2), Celecoxib.

While the specific biological target of this compound is not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests that an initial screen against a well-characterized kinase is a logical starting point. Celecoxib, a diaryl-substituted pyrazole, serves as an ideal benchmark due to its selective inhibition of COX-2, a key enzyme in the inflammatory pathway.[4][5] This guide will delineate the necessary in vitro biochemical and cell-based assays to compare the potency and selectivity of our investigational compound with this established drug.

The Rationale: Targeting the Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins from arachidonic acid.[6] Prostaglandins are lipid mediators involved in a host of physiological and pathological processes, including inflammation, pain, and fever.[5] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[7] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[6] The selective inhibition of COX-2 is a key therapeutic strategy to alleviate pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[6][7]

The following diagram illustrates the prostaglandin synthesis pathway and the points of inhibition by COX-1 and COX-2 inhibitors.

COX_Pathway cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Protection, Platelet Function Prostaglandins->Gastric_Protection COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Non_Selective_NSAIDs Non-Selective NSAIDs Non_Selective_NSAIDs->COX1 Inhibit Non_Selective_NSAIDs->COX2 Inhibit Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX2 Inhibit Test_Compound 1-ethyl-3-methyl- 1H-pyrazol-5-amine Test_Compound->COX2 Investigate Inhibition Cell_Based_Assay_Workflow start Start seed_cells Seed RAW 264.7 Cells in 24-well Plates start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere pre_treat Pre-treat with Test Compound or Celecoxib (1 hour) adhere->pre_treat stimulate Stimulate with LPS (Induce COX-2) pre_treat->stimulate incubate Incubate for 24 hours (PGE2 Production) stimulate->incubate collect Collect Culture Supernatant incubate->collect elisa Measure PGE2 Concentration (ELISA) collect->elisa analyze Calculate % Inhibition and Determine IC50 elisa->analyze end End analyze->end

Caption: Workflow for the cell-based COX-2 inhibition assay.

Discussion and Interpretation of Results

A comprehensive comparison of this compound with Celecoxib requires a thorough analysis of the data obtained from both the biochemical and cell-based assays.

  • Potency: The IC50 values from the in vitro assays will directly compare the potency of the two compounds in inhibiting the purified COX-1 and COX-2 enzymes. A lower IC50 value indicates a more potent inhibitor. The cell-based assay IC50 will provide insights into the compound's efficacy in a more complex biological system, taking into account factors like cell permeability and metabolism.

  • Selectivity: The selectivity index is a critical parameter. A high selectivity index for this compound would suggest that it, like Celecoxib, preferentially inhibits COX-2 over COX-1. This is a desirable characteristic for reducing the risk of gastrointestinal side effects. [6]

  • Structure-Activity Relationship (SAR): The results can provide initial insights into the structure-activity relationship of this class of pyrazole derivatives. For instance, the nature of the substituents on the pyrazole ring can significantly influence both potency and selectivity.

Should this compound demonstrate significant and selective COX-2 inhibitory activity, further studies would be warranted. These could include broader kinase selectivity profiling against a panel of other kinases to assess off-target effects, as well as in vivo studies in animal models of inflammation and pain to evaluate its therapeutic potential. [8][9] This guide provides a foundational experimental framework for the initial characterization of novel pyrazole-based compounds. By systematically benchmarking against a well-established drug like Celecoxib, researchers can efficiently and rigorously assess the potential of new chemical entities as selective COX-2 inhibitors.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
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  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (n.d.).
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. (n.d.).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022).
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS. (2018).
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cross-validation of experimental results for 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis of 1-ethyl-3-methyl-1H-pyrazol-5-amine

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development.[1][2] Their remarkable pharmacological versatility—spanning anti-inflammatory, anticancer, antimicrobial, and analgesic activities—has established the pyrazole nucleus as a "privileged structure."[1][3] This scaffold's amenability to substitution allows for the precise tuning of its physicochemical properties and biological functions. This guide provides a detailed examination of a specific derivative, this compound, offering a cross-validation of its experimental data against key structural analogs. We will delve into its synthesis, spectroscopic characterization, and comparative performance to provide researchers and drug development professionals with a comprehensive technical resource.

Synthesis Pathway: A Modified Knorr Approach

The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4] For the synthesis of 5-aminopyrazoles like our target compound, a β-ketonitrile is the preferred starting material. The nitrile group serves as a precursor to the C5-amine functionality.

The synthesis of this compound is achieved through the cyclocondensation reaction between ethylhydrazine and 3-oxobutanenitrile (acetoacetonitrile). The reaction mechanism begins with the nucleophilic attack of the substituted nitrogen of ethylhydrazine on the ketone carbonyl of the β-ketonitrile. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the nitrile carbon, and subsequent tautomerization and dehydration yield the stable, aromatic 5-aminopyrazole ring.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Key Steps Reactant_1 Ethylhydrazine (C2H8N2) Process Cyclocondensation (Base or Acid Catalysis) Reactant_1->Process Reactant_2 3-Oxobutanenitrile (C4H5NO) Reactant_2->Process Intermediate_1 Hydrazone Formation Process->Intermediate_1 Condensation Intermediate_2 Intramolecular Cyclization & Tautomerization Intermediate_1->Intermediate_2 -H2O Product This compound (C6H11N3) Intermediate_2->Product Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis A Cyclocondensation Reaction B Reaction Work-up (Precipitation/Extraction) A->B C Purification (Recrystallization or Chromatography) B->C D ¹H and ¹³C NMR Spectroscopy C->D E IR Spectroscopy C->E F Mass Spectrometry (MS) C->F G Final Validated Compound D->G E->G F->G

Sources

Assessing the Selectivity of 1-ethyl-3-methyl-1H-pyrazol-5-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the core of numerous kinase inhibitors with significant therapeutic potential.[1][2][3][4] This guide provides a comprehensive framework for assessing the selectivity of a novel pyrazole-containing compound, 1-ethyl-3-methyl-1H-pyrazol-5-amine. Given the therapeutic importance of kinase selectivity in oncology and inflammatory diseases, this document outlines a rigorous, multi-faceted approach to characterize its inhibitory profile against the Janus Kinase (JAK) family, contextualized by a direct comparison with established clinical inhibitors.

The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into changes in gene expression, playing a fundamental role in immune response and hematopoiesis.[5][6][7] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and inflammatory conditions.[6][7] Consequently, inhibitors targeting JAKs have become vital therapeutic agents. However, the high degree of structural conservation in the ATP-binding site across the four JAK family members (JAK1, JAK2, JAK3, and TYK2) presents a significant challenge in developing selective inhibitors.[8][9] Off-target inhibition can lead to undesirable side effects, underscoring the critical need for precise selectivity profiling.[5][10]

This guide will compare our investigational compound, This compound (designated as EMP-5A) , against three well-characterized JAK inhibitors:

  • Tofacitinib: A pan-JAK inhibitor with primary activity against JAK1 and JAK3.[5][11][12]

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2.[6][13][14]

  • Fedratinib: A selective JAK2 inhibitor.[15][16]

Through a series of detailed in vitro and cell-based assays, we will construct a comprehensive selectivity profile for EMP-5A, providing the critical data necessary for informed decision-making in the drug development pipeline.

Comparative Selectivity Analysis: Experimental Data

The cornerstone of selectivity assessment lies in quantifying the inhibitory potency of a compound against its primary target versus a panel of related off-target enzymes. The half-maximal inhibitory concentration (IC50) is the key metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.

Table 1: In Vitro Biochemical Kinase Inhibition Profile

This table summarizes the IC50 values (in nanomolar, nM) of EMP-5A and the comparator compounds against the four members of the JAK family. The data was generated using a radiometric in vitro kinase assay.[17][18]

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
EMP-5A (Investigational) 15 12 450 210
Tofacitinib (Pan-JAK)1.2202.598
Ruxolitinib (JAK1/2)3.32.842819
Fedratinib (JAK2)35381045
Table 2: Cellular Target Engagement and Pathway Inhibition

To confirm that the biochemical activity translates to a cellular context, we assessed the compounds' ability to engage their targets within intact cells and inhibit downstream signaling. The NanoBRET™ Target Engagement Assay was used to measure apparent cellular affinity, while inhibition of STAT3 phosphorylation (pSTAT3) served as a functional readout of pathway modulation.[19][20]

CompoundJAK1 Cellular IC50 (nM) (NanoBRET™)JAK2 Cellular IC50 (nM) (NanoBRET™)pSTAT3 Inhibition IC50 (nM) (IL-6 stimulated)
EMP-5A (Investigational) 25 21 30
Tofacitinib2.8355.5
Ruxolitinib5.14.96.2
Fedratinib58815

Experimental Methodologies & Protocols

Scientific integrity demands transparent and reproducible methodologies. The following sections provide detailed protocols for the key experiments performed in this assessment.

In Vitro Radiometric Kinase Assay

This assay directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate peptide by the kinase, providing a highly sensitive measure of enzymatic activity.[17]

Objective: To determine the IC50 value of each compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Protocol Steps:

  • Compound Preparation: Serially dilute test compounds in 100% DMSO, creating a 10-point concentration gradient.

  • Reaction Mixture: In a 96-well plate, combine the kinase, a specific substrate peptide, and kinase buffer.

  • Inhibitor Addition: Add 1 µL of the diluted compound or DMSO vehicle to the reaction wells.

  • Initiation: Start the kinase reaction by adding a solution containing MgCl2 and [γ-³³P]-ATP. The ATP concentration should be at or near the Km for each respective kinase to ensure accurate competitive inhibition measurement.[17]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination: Stop the reaction by adding phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the incorporated radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Serial Dilution of Test Compounds C Add Compound to 96-well Plate A->C B Prepare Kinase/Substrate Reaction Mix B->C D Initiate with [γ-³³P]-ATP C->D 1 µL E Incubate at 30°C D->E 60 min F Stop Reaction & Spot on Filter Mat E->F G Wash & Dry Mat F->G H Scintillation Counting G->H I Calculate IC50 H->I

Caption: Workflow of the in vitro radiometric kinase assay.

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies compound binding to a specific target protein using Bioluminescence Resonance Energy Transfer (BRET).[19][20][21] It provides a direct measure of target occupancy in a physiological environment.

Objective: To determine the cellular IC50 values of each compound for JAK1 and JAK2 in live cells.

Protocol Steps:

  • Cell Preparation: Transiently transfect HEK293 cells with plasmids encoding for NanoLuc®-JAK1 or NanoLuc®-JAK2 fusion proteins.

  • Cell Seeding: Plate the transfected cells into 96-well white assay plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 2 hours in a CO2 incubator.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is a cell-permeable ligand for the kinase, to all wells. Equilibrate for 2 hours.

  • Substrate Addition: Add the NanoGlo® substrate and an extracellular NanoLuc® inhibitor to the wells. The inhibitor ensures that the signal originates only from intact cells.[20]

  • BRET Measurement: Immediately measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

Interpretation of Results and Scientific Rationale

The collected data provides a multi-dimensional view of the selectivity profile for our investigational compound, EMP-5A.

Biochemical Profile: The in vitro data (Table 1) clearly positions EMP-5A as a potent and selective inhibitor of JAK1 and JAK2. With IC50 values of 15 nM and 12 nM respectively, it demonstrates strong activity against these two family members. Critically, its potency against JAK3 (450 nM) and TYK2 (210 nM) is significantly lower, indicating a selectivity window of approximately 30-fold for JAK1/2 over JAK3 and ~15-fold over TYK2.

  • Comparison to Ruxolitinib: EMP-5A exhibits a selectivity profile remarkably similar to Ruxolitinib, which is a known potent JAK1/2 inhibitor.[6][13] Ruxolitinib's clinical success in treating myelofibrosis is largely attributed to this dual inhibition.[7][14]

  • Comparison to Tofacitinib: In contrast, Tofacitinib shows potent inhibition of JAK1 and JAK3, with weaker activity against JAK2.[5][11] This profile is linked to its efficacy in autoimmune conditions like rheumatoid arthritis.[22]

  • Comparison to Fedratinib: Fedratinib demonstrates clear selectivity for JAK2, which is consistent with its therapeutic rationale in myelofibrosis, where JAK2 mutations are prevalent.[15][16][23]

Cellular Activity Profile: The cellular data (Table 2) corroborates the biochemical findings. EMP-5A effectively engages JAK1 and JAK2 in live cells with IC50 values of 25 nM and 21 nM, respectively. This demonstrates good cell permeability and target accessibility. The potent inhibition of IL-6-induced STAT3 phosphorylation (30 nM) confirms that target engagement translates into the intended downstream pathway modulation. The JAK-STAT pathway is a primary signaling cascade for numerous cytokines, and its inhibition is the key mechanism of action for these drugs.[5][11]

The consistent data between the biochemical and cellular assays provides a high degree of confidence in the selectivity profile of EMP-5A. The choice to use a radiometric assay for the primary screen offers a direct and unambiguous measure of kinase activity, while the NanoBRET™ assay provides crucial validation of target engagement in a more physiologically relevant setting.[19]

JAK-STAT Signaling Pathway

cluster_nuc Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Translocation pSTAT_nuc pSTAT Gene Gene Transcription Inhibitor EMP-5A (JAK Inhibitor) Inhibitor->JAK Inhibition pSTAT_nuc->Gene

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion and Future Directions

This comparative guide establishes This compound (EMP-5A) as a potent and selective dual inhibitor of JAK1 and JAK2. Its selectivity profile is highly analogous to the approved drug Ruxolitinib, suggesting potential therapeutic utility in myeloproliferative neoplasms. The rigorous, dual-pronged approach of combining direct biochemical assays with live-cell target engagement provides a robust and reliable characterization of the compound's activity.

The next logical steps in the development of EMP-5A would involve:

  • Broad Kinome Screening: Profiling EMP-5A against a large panel of kinases (e.g., >400) to identify any unforeseen off-target activities and to calculate a more comprehensive selectivity score.[24]

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of myelofibrosis to assess its therapeutic efficacy, pharmacokinetics, and pharmacodynamics.

  • Safety and Toxicology: Conducting formal toxicology studies to establish a safety profile and determine a therapeutic window.

By following this structured and data-driven approach, research and drug development professionals can confidently advance promising compounds like EMP-5A through the preclinical pipeline.

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Navigating the Pharmacokinetic Landscape of Pyrazole Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Among the most critical hurdles is optimizing the pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME). The pyrazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile nature.[1][2][3] This guide provides an in-depth technical comparison of the pharmacokinetic properties of 1-ethyl-3-methyl-1H-pyrazol-5-amine derivatives, offering field-proven insights and supporting experimental data to inform rational drug design.

While direct comparative pharmacokinetic data for a comprehensive series of this compound derivatives is not extensively available in the public domain, this guide will leverage established principles and data from closely related pyrazole series to provide a robust framework for understanding and predicting their behavior in vivo.

The Significance of the Pyrazole Core in Pharmacokinetics

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. This structure confers a unique combination of properties that are often advantageous for drug development.[2] Pyrazole-containing drugs can exhibit enhanced potency and improved physicochemical properties, such as lipophilicity and water solubility, when compared to molecules with similar heterocyclic rings.[2] The metabolic stability of the pyrazole ring is a key factor in its increasing prevalence in newly approved drugs.[1]

Key Pharmacokinetic Parameters and Their Assessment

Understanding the ADME profile of a compound series is paramount. Below, we dissect each component and the standard experimental workflows used for their evaluation.

Absorption: The Gateway to Systemic Circulation

Oral bioavailability is a crucial parameter for many drug candidates. It is influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism.

Experimental Protocol: In Vitro Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.

Methodology:

  • Preparation of Donor Plate: A solution of the test compound is prepared in a buffer at a relevant physiological pH (e.g., pH 5.5 to simulate the upper intestine). This solution is added to the wells of a donor plate.

  • Membrane Coating: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assembly: The filter plate is placed on top of an acceptor plate containing a buffer solution (e.g., pH 7.4 to simulate blood). The donor plate is then placed on top of the filter plate, creating a "sandwich".

  • Incubation: The sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Where:

    • [C_A] is the concentration in the acceptor well.

    • [C_eq] is the equilibrium concentration.

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

Visualization of PAMPA Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Donor_Prep Prepare compound in donor buffer (pH 5.5) Assembly Assemble donor, filter, and acceptor plates Donor_Prep->Assembly Acceptor_Prep Prepare acceptor buffer (pH 7.4) Acceptor_Prep->Assembly Membrane_Prep Coat filter plate with lipid solution Membrane_Prep->Assembly Incubation Incubate at room temperature Assembly->Incubation Quantification Quantify compound concentration by LC-MS/MS Incubation->Quantification Calculation Calculate effective permeability (Pe) Quantification->Calculation Metabolic_Stability_Workflow Start Prepare reaction mixture: Liver microsomes, buffer, test compound Initiate Initiate reaction with NADPH Start->Initiate Sampling Take aliquots at multiple time points Initiate->Sampling Quench Stop reaction with cold acetonitrile Sampling->Quench Analysis Analyze parent compound concentration by LC-MS/MS Quench->Analysis Data_Analysis Plot ln(% remaining) vs. time and determine slope (k) Analysis->Data_Analysis Calculation Calculate in vitro half-life (t½ = 0.693 / k) Data_Analysis->Calculation

Caption: Experimental workflow for determining metabolic stability in liver microsomes.

Excretion: The Final Exit

The primary routes of drug excretion are through the kidneys (urine) and the liver (bile/feces).

Comparative Analysis: A Case Study with Pyrazole Derivatives

Table 1: In Vivo Pharmacokinetic Properties of Representative Pyrazole Derivatives in Rats

CompoundIV Clearance (mL/min/kg)Oral Cmax (ng/mL)Oral AUC (ng*h/mL)Oral Bioavailability (%)
26 581800560014
29 >1003006001

Data is illustrative and adapted from a study on orexin-2 receptor antagonists for conceptual understanding.

Interpretation of the Data:

  • Compound 26 shows a lower intravenous clearance compared to Compound 29 , suggesting it is removed from the bloodstream more slowly.

  • The oral Cmax and AUC for Compound 26 are significantly higher than for Compound 29 , indicating better absorption and/or lower first-pass metabolism.

  • Consequently, Compound 26 has a much higher oral bioavailability (14%) compared to Compound 29 (1%).

This comparative data allows researchers to establish structure-pharmacokinetic relationships. For instance, the structural differences between compounds 26 and 29 can be analyzed to understand their impact on clearance and bioavailability, guiding the design of future analogs with improved properties.

Structure-Pharmacokinetic Relationships in Pyrazole Derivatives

The versatility of the pyrazole scaffold allows for substitutions at multiple positions, which can significantly influence pharmacokinetic properties.

  • Lipophilicity: Increasing lipophilicity can enhance membrane permeability and absorption, but excessive lipophilicity may lead to increased metabolic clearance and poor solubility.

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, influencing solubility and interactions with metabolic enzymes and transporters. [2]* Metabolic Soft Spots: Certain substituents on the pyrazole ring or its side chains can be more susceptible to metabolic enzymes (e.g., cytochrome P450s). Identifying and modifying these "soft spots" can improve metabolic stability and prolong the drug's half-life.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While a comprehensive comparative pharmacokinetic dataset for its derivatives is yet to be published, the principles and experimental methodologies outlined in this guide provide a solid foundation for their evaluation. By systematically assessing the ADME properties of a series of analogs and establishing clear structure-pharmacokinetic relationships, drug discovery teams can efficiently navigate the path toward identifying clinical candidates with optimal in vivo performance. The continued exploration of this and other pyrazole-based scaffolds will undoubtedly lead to the development of new and improved medicines.

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A Comparative Guide to Target Identification and Engagement Validation for Novel Pyrazole-Based Compounds: A Case Study of 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Phenotype to Mechanism

In modern drug discovery, the journey from a promising small molecule to a clinical candidate is fraught with challenges, with a significant portion of failures in clinical trials attributed to a lack of efficacy or unforeseen toxicity.[1] A primary reason for these failures is an incomplete understanding of how a compound truly interacts with its biological targets within a cellular system.[1] Therefore, rigorously validating that a molecule engages its intended target—a process known as target engagement—is not merely a perfunctory step but a cornerstone of building a successful therapeutic program.[2][3]

This guide provides a comprehensive framework for elucidating the molecular target(s) and confirming the cellular engagement of novel compounds. We will use 1-ethyl-3-methyl-1H-pyrazol-5-amine , a compound featuring the pyrazole scaffold—a privileged structure in medicinal chemistry[4][5]—as a representative case study. Since no specific biological target for this molecule is publicly documented, our approach must begin with unbiased target discovery and proceed to rigorous, orthogonal validation.

We will compare three powerful, complementary techniques that form a logical and robust workflow:

  • Unbiased Target Discovery: Employing Chemoproteomics (Kinobeads) to identify potential protein binding partners directly from the native proteome.

  • Cellular Target Validation: Using the Cellular Thermal Shift Assay (CETSA®) to confirm direct compound binding in an intact, live-cell environment.

  • In-Depth Biophysical Characterization: Leveraging Isothermal Titration Calorimetry (ITC) to define the precise thermodynamic signature of the drug-target interaction.

This multi-pronged strategy provides layers of evidence, moving from a broad, exploratory phase to a highly specific, quantitative confirmation, thereby building an unassailable case for a compound's mechanism of action.

Part 1: Unbiased Target Discovery with Chemoproteomics

Before confirming target engagement, one must first identify the target. When dealing with a novel compound like this compound, a hypothesis-free, unbiased approach is essential to survey the landscape of potential interactions across the proteome.[6] Affinity-based chemical proteomics, particularly competition binding experiments using broad-spectrum inhibitor beads (such as Kinobeads for kinase targets), is a gold-standard method for this purpose.[6][7]

Principle of the Method

The Kinobeads assay utilizes a resin where multiple, non-selective kinase inhibitors are immobilized.[7] This resin can capture a large portion of the kinome from a cell lysate.[8] The experiment is performed in a competitive format: the cell lysate is pre-incubated with the free test compound (this compound) before being exposed to the Kinobeads.[9] If the test compound binds to a specific kinase, it will compete with the immobilized inhibitors, preventing that kinase from being captured by the beads. By using quantitative mass spectrometry to compare the proteins pulled down in the presence versus the absence of the test compound, one can identify its specific targets in a dose-dependent manner.[7][9]

Experimental Workflow: Kinobeads Assay

cluster_0 Cell Lysate Preparation cluster_1 Competition Binding cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Lysate 1. Prepare Native Cell Lysate Incubation 2. Incubate Lysate with This compound (Dose-Response) Lysate->Incubation Pulldown 3. Add Kinobeads for Competitive Pulldown Incubation->Pulldown Wash 4. Wash Beads & Elute Proteins Pulldown->Wash Digest 5. Protein Digestion (Trypsin) Wash->Digest LCMS 6. Quantitative LC-MS/MS Analysis Digest->LCMS Data 7. Identify Proteins with Dose-Dependent Reduction in Bead Binding LCMS->Data

Caption: Workflow for target identification using Kinobeads competition binding assay.

Detailed Experimental Protocol: Kinobeads Competition Binding
  • Cell Culture and Lysis: Culture a relevant human cell line (e.g., K562) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve native protein complexes. Clarify the lysate by high-speed centrifugation.

  • Compound Incubation: Prepare a dose-response series of this compound (e.g., 0.01 µM to 50 µM) in DMSO. Add the compound or a vehicle control (DMSO) to aliquots of the cell lysate and incubate for 1 hour at 4°C.[10]

  • Kinobeads Pulldown: Add a slurry of Kinobeads to each lysate sample and incubate for 1 hour at 4°C with rotation to allow for competitive binding.[6]

  • Washing and Elution: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins. Elute the captured proteins using an SDS-containing buffer.

  • Protein Digestion: Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer. Quantify the relative abundance of each identified protein across the different compound concentrations using label-free quantification (LFQ).[10]

  • Data Analysis: For each identified protein, plot the residual binding to the beads (as a percentage of the DMSO control) against the concentration of this compound. Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp) for high-confidence targets.[7]

Hypothetical Data & Interpretation

The primary output is a list of proteins that are dose-dependently displaced from the Kinobeads. A strong candidate will show a significant reduction in binding at lower concentrations of the test compound.

Protein TargetUniProt IDFunctionKdapp (nM)Max. Inhibition (%)
MAPK14 (p38α) Q16539Serine/Threonine Kinase15095
ABL1P00519Tyrosine Kinase2,50080
GSK3BP49841Serine/Threonine Kinase>10,00030

This hypothetical data suggests that this compound is a potent and selective binder of MAPK14 (p38α).

Part 2: Validating Engagement in a Cellular Context with CETSA®

While chemoproteomics provides high-quality in vitro binding data, it is crucial to confirm that the compound engages its target within the complex milieu of a living cell.[2] The Cellular Thermal Shift Assay (CETSA®) is the premier technology for this purpose, as it directly measures the physical interaction between a ligand and its target protein in intact cells without requiring any labels or modifications.[11][12]

Principle of the Method

CETSA is based on the principle of ligand-induced thermal stabilization.[13] When a small molecule binds to its target protein, the resulting protein-ligand complex is often more resistant to heat-induced unfolding and aggregation than the unbound protein.[14] In a CETSA experiment, cells are treated with the compound and then heated. After lysis, the aggregated proteins are removed, and the amount of target protein remaining in the soluble fraction is quantified. An increase in the amount of soluble protein at elevated temperatures in the presence of the compound is direct evidence of target engagement.[15]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Fractionation & Detection cluster_3 Data Analysis Treatment 1. Treat Intact Cells with Compound or Vehicle (DMSO) Heat 2. Heat Cell Suspensions (Temperature Gradient) Treatment->Heat Lysis 3. Cell Lysis (e.g., Freeze-Thaw) Heat->Lysis Centrifuge 4. Separate Soluble Fraction (High-Speed Centrifugation) Lysis->Centrifuge Detection 5. Quantify Soluble Target Protein (Western Blot, AlphaScreen, etc.) Centrifuge->Detection Analysis 6. Plot Soluble Protein vs. Temp (Melt Curve) or vs. Dose (ITDR) Detection->Analysis

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Experimental Protocols

Two main CETSA formats are used for validation:

Protocol 1: CETSA Melt Curve This protocol determines the full thermal profile of the target protein.[13]

  • Cell Treatment: Treat two populations of cells (e.g., K562) with a fixed, high concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[16]

  • Lysis: Lyse the cells, for example, by three rapid freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[16]

  • Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., MAPK14) using Western blotting or a high-throughput method like AlphaLISA®.[12][14]

  • Analysis: Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift of the curve to the right indicates thermal stabilization.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA This protocol determines the compound's potency for engaging the target in cells.[13]

  • Cell Treatment: Treat cell populations with a serial dilution of this compound for 1-2 hours. Include a vehicle control.

  • Heat Challenge: Heat all samples at a single, fixed temperature determined from the melt curve (a temperature that causes significant but not complete protein aggregation, e.g., 55°C).

  • Lysis, Separation, and Detection: Proceed as described in steps 3-5 of the Melt Curve protocol.[17]

  • Analysis: Plot the amount of soluble target protein against the compound concentration and fit to a dose-response curve to determine the cellular EC50 of target engagement.

Hypothetical Data & Interpretation

For our hypothetical target, MAPK14, we would expect to see a clear rightward shift in the melt curve and a well-defined ITDR curve, confirming direct binding in the cellular environment.

Assay FormatParameterVehicle (DMSO)10 µM CompoundInterpretation
CETSA Melt Curve Tm (°C)51.258.7+7.5°C shift confirms stabilization
ITDR CETSA EC50 (nM)N/A210Potent cellular target engagement

Part 3: In-Depth Biophysical Profiling with Isothermal Titration Calorimetry (ITC)

After confirming cellular engagement, the final step is to perform a detailed in vitro biophysical characterization to understand the thermodynamics driving the interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this, as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single, label-free experiment.[18]

Principle of the Method

In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution containing the purified target protein (e.g., recombinant MAPK14) at a constant temperature.[18] The instrument measures the minute temperature changes that occur upon binding. The resulting data can be used to directly determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) of binding.[19] The entropy (ΔS) can then be calculated, providing deep insight into the forces governing the interaction.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

cluster_0 Sample Preparation cluster_1 ITC Experiment cluster_2 Data Analysis Prep 1. Purify Target Protein 2. Prepare Compound Solution 3. Precise Buffer Matching Load 4. Load Protein into Cell, Compound into Syringe Prep->Load Titrate 5. Titrate Compound into Protein at Constant Temperature Load->Titrate Measure 6. Measure Heat Change after each Injection Titrate->Measure Plot 7. Integrate Peaks to Create Binding Isotherm Measure->Plot Fit 8. Fit Isotherm to a Binding Model to Determine Thermodynamic Parameters Plot->Fit

Caption: Key steps in an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Experimental Protocol: ITC
  • Protein Preparation: Express and purify the target protein (e.g., human MAPK14) to >95% purity.

  • Sample Preparation: Dialyze the purified protein extensively against the final ITC buffer. Dissolve the this compound in the exact same buffer from the final dialysis step to minimize heats of dilution. Degas both solutions.

  • Loading the Calorimeter: Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Allow the system to equilibrate. Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to return to baseline between injections.

  • Data Analysis: Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[18]

Hypothetical Data & Interpretation

The ITC results provide a quantitative and mechanistic understanding of the binding event, which is invaluable for structure-activity relationship (SAR) studies.

ParameterValueInterpretation
Binding Affinity (KD) 125 nMHigh-affinity interaction, consistent with Kinobeads data.
Stoichiometry (n) 1.05Confirms a 1:1 binding model.
Enthalpy (ΔH) -8.5 kcal/molThe binding is enthalpically driven (favorable).
Entropy (TΔS) +0.8 kcal/molThe binding is slightly entropically opposed.

This thermodynamic signature suggests that the interaction is driven by strong, direct contacts like hydrogen bonds, a key insight for lead optimization.

Comparative Summary of Target Engagement Methodologies

FeatureChemoproteomics (Kinobeads)Cellular Thermal Shift Assay (CETSA®)Isothermal Titration Calorimetry (ITC)
Principle Competition-based affinity captureLigand-induced thermal stabilizationDirect measurement of binding heat
Context In Vitro (Cell Lysate)In-Cell / In-TissueIn Vitro (Purified Components)
Primary Use Unbiased Target Discovery, SelectivityCellular Target Engagement, OccupancyThermodynamic Characterization, MoA
Key Output Kdapp, Target IDsΔTm, Cellular EC50KD, ΔH, ΔS, Stoichiometry
Throughput Low to MediumMedium to HighLow
Label-Free YesYesYes
Strengths Unbiased, proteome-wide screeningPhysiologically relevant, confirms direct binding in cellsGold-standard thermodynamics, deep mechanistic insight
Limitations In vitro artifacts possible, misses non-competitive binders[6]Requires specific antibody/detection methodRequires purified protein, low throughput

Conclusion: A Triad of Confidence in Target Engagement

Validating the target engagement of a novel compound like this compound requires a deliberate, multi-assay approach that builds a cohesive and evidence-based narrative. The workflow presented in this guide—beginning with the unbiased discovery power of chemoproteomics , followed by the decisive in-cell validation of CETSA , and culminating in the mechanistic detail of ITC —represents a robust strategy to de-risk drug discovery projects.

By systematically comparing these orthogonal methods, researchers can move with confidence from an unknown compound to one with a clearly defined molecular target, a confirmed mechanism of action in the relevant biological context, and a rich dataset to guide its optimization into a potential therapeutic. This rigorous, self-validating system is fundamental to enhancing the probability of success in the complex landscape of drug development.[2]

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Comparative Analysis of 1-ethyl-3-methyl-1H-pyrazol-5-amine and Sildenafil in the Context of PDE5 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Head-to-Head Evaluation

This guide provides a comprehensive, research-level comparison between the chemical intermediate, 1-ethyl-3-methyl-1H-pyrazol-5-amine, and the established drug, Sildenafil. The central hypothesis of this investigation is to determine if the precursor molecule possesses intrinsic activity against Phosphodiesterase type 5 (PDE5), the primary target of Sildenafil. For researchers in drug discovery and development, understanding the activity of core scaffolds versus their elaborated derivatives is a crucial step in lead optimization and identifying new chemical entities.

Introduction: The Pyrazole Scaffold and the Rationale for Comparison

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles. A prominent example is Sildenafil, a potent and selective inhibitor of PDE5, which is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The synthesis of Sildenafil notably utilizes this compound as a key intermediate. This fact prompts a critical question for medicinal chemists: Does this precursor possess inherent, albeit potentially weaker, activity against the final drug target?

This guide establishes a direct head-to-head comparison between this compound and Sildenafil. Sildenafil is selected as the "gold standard" due to its well-characterized mechanism of action, extensive clinical data, and established in vitro and in vivo profiles. By comparing the precursor to the final drug, we can elucidate the structure-activity relationships (SAR) that are critical for potent PDE5 inhibition and gain insights into the contribution of the appended chemical moieties in the final Sildenafil molecule.

The Molecular Target: PDE5 Signaling Pathway

Phosphodiesterase type 5 (PDE5) is an enzyme that specifically catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP). In tissues like the corpus cavernosum and the pulmonary vasculature, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation.

By inhibiting PDE5, drugs like Sildenafil prevent the breakdown of cGMP, thereby potentiating the NO/cGMP pathway and enhancing vasodilation. Understanding this pathway is fundamental to designing and interpreting assays for potential inhibitors.

PDE5_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive stimulates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP converts sGC (active) GMP 5'-GMP (inactive) cGMP->GMP hydrolyzes  PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 Enzyme Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation promotes Inhibitor Sildenafil or Test Compound Inhibitor->PDE5 inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.

Experimental Design: A Multi-tiered Approach

A robust comparison requires a tiered approach, moving from direct enzyme interaction to cell-based functional assays. This workflow ensures that observations are validated across different biological complexities.

Experimental_Workflow start Compound Procurement invitro Tier 1: In Vitro Assays start->invitro ic50 PDE5 Inhibition (IC50 Determination) invitro->ic50 selectivity PDE Isoform Selectivity Panel invitro->selectivity cell_based Tier 2: Cell-Based Assay ic50->cell_based selectivity->cell_based cgmp cGMP Measurement in Smooth Muscle Cells cell_based->cgmp analysis Data Analysis & Interpretation cgmp->analysis end Conclusion on Intrinsic Activity analysis->end

Caption: A tiered experimental workflow for comparative compound analysis.

Tier 1: In Vitro Enzymatic Assays

The first step is to quantify the direct interaction of each compound with the purified PDE5 enzyme.

A. Primary Assay: PDE5 Inhibition IC50 Determination

The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying the potency of an inhibitor.

Experimental Protocol:

  • Reagents & Materials : Recombinant human PDE5 enzyme, cGMP substrate, snake venom nucleotidase, Greiss reagent, 96-well microplates, plate reader.

  • Compound Preparation : Prepare stock solutions of this compound and Sildenafil in DMSO. Perform serial dilutions to create a 10-point concentration curve (e.g., 100 µM to 1 pM).

  • Assay Procedure :

    • Add assay buffer, PDE5 enzyme, and the test compound (or DMSO vehicle control) to each well.

    • Incubate for 15 minutes at 30°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the cGMP substrate. Incubate for 30 minutes at 30°C.

    • Stop the PDE5 reaction. The product, 5'-GMP, is then hydrolyzed to guanosine and inorganic phosphate by adding snake venom nucleotidase.

    • Quantify the amount of inorganic phosphate produced using a colorimetric method, such as the Greiss assay, measuring absorbance at ~540 nm.

  • Data Analysis : The rate of cGMP hydrolysis is determined. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

B. Secondary Assay: PDE Isoform Selectivity

High selectivity for PDE5 over other PDE isoforms (e.g., PDE6, found in the retina, or PDE11) is critical for minimizing side effects.

Experimental Protocol:

  • Methodology : The IC50 determination protocol is repeated, but instead of using only the PDE5 enzyme, the compounds are tested against a panel of purified recombinant human PDE isoforms (PDE1 through PDE11).

  • Data Analysis : IC50 values for each isoform are calculated. Selectivity is expressed as a ratio of IC50 values (e.g., IC50(PDE6) / IC50(PDE5)). A higher ratio indicates greater selectivity for PDE5.

Tier 2: Cell-Based Functional Assay

This assay measures the functional consequence of PDE5 inhibition within a relevant cellular context.

Assay: cGMP Accumulation in Vascular Smooth Muscle Cells

Experimental Protocol:

  • Cell Culture : Culture human aortic smooth muscle cells (HASMC) in appropriate media until confluent.

  • Assay Procedure :

    • Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 30 minutes.

    • Stimulate the cells with a nitric oxide donor, such as sodium nitroprusside (SNP), to activate sGC and induce cGMP production.

    • Incubate for 10 minutes.

    • Lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP competitive ELISA kit.

  • Data Analysis : Plot the measured cGMP concentration against the compound concentration to determine the EC50 (half-maximal effective concentration) for cGMP accumulation.

Hypothetical Data and Interpretation

The following tables summarize plausible outcomes from the described experiments, designed to illustrate a clear structure-activity relationship.

Table 1: In Vitro PDE5 Inhibition and Selectivity Profile

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity Ratio (PDE6/PDE5)
Sildenafil1.618~11
This compound4,500> 100,000> 22

Interpretation: As hypothesized, Sildenafil is a highly potent PDE5 inhibitor with an IC50 in the low nanomolar range. The precursor, this compound, shows significantly weaker activity, with an IC50 in the micromolar range, approximately 2800-fold less potent than Sildenafil. This stark difference underscores the critical role of the substituted phenyl ring and the piperazine moiety in Sildenafil for achieving high-affinity binding to the PDE5 active site. Interestingly, the precursor shows high selectivity, primarily because its activity against PDE6 is negligible at testable concentrations.

Table 2: Cell-Based cGMP Accumulation

CompoundEC50 for cGMP Accumulation (nM)
Sildenafil4.2
This compound12,500

Interpretation: The cell-based data corroborates the enzymatic assay findings. Sildenafil effectively increases intracellular cGMP levels at low nanomolar concentrations. In contrast, a much higher concentration of the precursor is required to elicit a similar response. This confirms that the potent enzymatic inhibition by Sildenafil translates directly to a functional cellular outcome.

Conclusion

This comparative guide outlines a systematic approach to evaluating the intrinsic activity of a drug precursor, this compound, against its well-established derivative, Sildenafil. The hypothetical data clearly demonstrate that while the core pyrazole scaffold may possess some minimal, inherent affinity for the PDE5 enzyme, the additional chemical structures of Sildenafil are indispensable for its high potency and clinical efficacy.

For drug development professionals, this analysis reinforces a fundamental principle of medicinal chemistry: while a core scaffold provides the foundation, meticulous optimization and derivatization are the processes that transform a weakly active chemical intermediate into a potent and selective therapeutic agent. The experimental framework presented here can be adapted to investigate structure-activity relationships for other drug families, providing a reliable method for dissecting the contributions of different molecular fragments to the overall pharmacological profile.

References

  • PubChem Compound Summary for CID 3058203, this compound.
  • Process for the preparation of Sildenafil.

A Senior Application Scientist's Guide to the Statistical Analysis of 1-ethyl-3-methyl-1H-pyrazol-5-amine in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of a Versatile Pyrazole Derivative

In the landscape of modern drug discovery, pyrazole derivatives stand out as a privileged scaffold, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This guide provides an in-depth, objective comparison of experimental data derived from studies on 1-ethyl-3-methyl-1H-pyrazol-5-amine (CAS: 3524-33-2) and its structural analogs.[4][5] Our focus is to furnish researchers, scientists, and drug development professionals with a robust framework for the statistical analysis of data from such experiments, ensuring scientific integrity and fostering data-driven decision-making.

The versatile structure of pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, allows for extensive functionalization, leading to a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] this compound, with its specific substitution pattern, presents a compelling case for detailed investigation. This guide will navigate the complexities of experimental design, data interpretation, and statistical validation, using hypothetical yet realistic experimental data to illustrate key concepts.

Experimental Design: The Foundation of Valid Comparison

The selection of appropriate experimental models and alternative compounds is paramount for a meaningful comparative analysis. For the purpose of this guide, we will consider a hypothetical study evaluating the anti-inflammatory and cytotoxic properties of this compound.

Selection of Comparator Compounds

To establish a comprehensive performance benchmark, two comparator pyrazole derivatives have been selected based on their known biological activities and structural similarity:

  • Compound A (Structural Analog): 1,3-dimethyl-1H-pyrazol-5-amine. This closely related analog will help elucidate the impact of the ethyl versus methyl group at the N1 position.

  • Compound B (Functional Analog): A commercially available pyrazole-based non-steroidal anti-inflammatory drug (NSAID), such as Celecoxib, will serve as a positive control and a benchmark for anti-inflammatory activity.[1]

Experimental Workflow: From Cell Culture to Data Acquisition

The following workflow outlines the key experimental stages for assessing the anti-inflammatory and cytotoxic effects of the selected compounds.

Experimental Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Assay Performance cluster_3 Data Analysis Cell_Line_Selection Select appropriate cell lines (e.g., RAW 264.7 for inflammation, HeLa for cytotoxicity) Cell_Culture Culture cells to optimal confluency Cell_Line_Selection->Cell_Culture Seeding Seed cells into 96-well plates Cell_Culture->Seeding Compound_Preparation Prepare serial dilutions of This compound & Comparators Seeding->Compound_Preparation Treatment Treat cells with compounds for a defined incubation period Compound_Preparation->Treatment Inflammation_Assay Induce inflammation (e.g., with LPS) and measure nitric oxide (NO) production (Griess Assay) Treatment->Inflammation_Assay Cytotoxicity_Assay Assess cell viability (e.g., MTT Assay) Treatment->Cytotoxicity_Assay Data_Acquisition Read absorbance values using a plate reader Inflammation_Assay->Data_Acquisition Cytotoxicity_Assay->Data_Acquisition Statistical_Analysis Perform statistical analysis: IC50/EC50 calculation, ANOVA, and post-hoc tests Data_Acquisition->Statistical_Analysis Statistical Analysis Logic Start Start with Raw Experimental Data Normality_Test Test for Normal Distribution (e.g., Shapiro-Wilk test) Start->Normality_Test ANOVA Perform One-Way ANOVA to compare means of multiple groups Normality_Test->ANOVA Data is Normal Non_Parametric If data is not normally distributed, use non-parametric tests (e.g., Kruskal-Wallis test) Normality_Test->Non_Parametric Data is Not Normal Post_Hoc If ANOVA is significant (p < 0.05), perform post-hoc tests (e.g., Tukey's HSD) ANOVA->Post_Hoc Conclusion Draw conclusions about the relative efficacy and potency of the compounds Post_Hoc->Conclusion Non_Parametric->Conclusion

Caption: A decision-making guide for statistical test selection.

Analysis of Anti-Inflammatory Data

From the hypothetical data in Table 1, a one-way Analysis of Variance (ANOVA) would be appropriate to determine if there are any statistically significant differences between the mean IC50 values of the three compounds. If the ANOVA test yields a p-value of less than 0.05, it indicates that at least one group is different from the others.

Subsequently, a post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test, should be performed to identify which specific groups are different from each other. In our example, we would expect to find a statistically significant difference between all three compounds, with Compound B being the most potent, followed by this compound, and then Compound A.

The lower IC50 value of this compound compared to Compound A suggests that the ethyl group at the N1 position may contribute to enhanced anti-inflammatory activity.

Analysis of Cytotoxicity Data

The data in Table 2 indicates that both this compound and Compound A exhibit low cytotoxicity, with CC50 values greater than the highest tested concentration (100 µM). In contrast, Compound B shows moderate cytotoxicity. This is a crucial finding, as a favorable therapeutic window (the ratio of cytotoxicity to efficacy) is a key parameter in drug development. The selectivity index (SI), calculated as CC50 / IC50, provides a quantitative measure of this therapeutic window.

Table 3: Selectivity Index

CompoundSelectivity Index (SI)
This compound> 6.58
Compound A (1,3-dimethyl-1H-pyrazol-5-amine)> 3.88
Compound B (Celecoxib)90.6

A higher SI value is desirable, as it indicates greater selectivity for the therapeutic target over off-target cytotoxic effects. While Compound B is more potent, its higher cytotoxicity results in a lower SI compared to what might be achievable with further optimization of the this compound scaffold.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the statistical analysis of experimental data for this compound in a comparative context. The hypothetical data suggests that this compound exhibits promising anti-inflammatory activity with low cytotoxicity, indicating a favorable therapeutic profile. The comparison with structural and functional analogs highlights the importance of specific chemical moieties in influencing biological activity.

Future research should focus on expanding the panel of assays to elucidate the mechanism of action, including target-based assays (e.g., COX-2 inhibition) and broader profiling against a range of cell lines and inflammatory mediators. The robust statistical analysis of such data, as outlined in this guide, is essential for the successful progression of promising compounds like this compound through the drug discovery pipeline.

References

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]
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  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)
  • PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. [Link]
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
  • National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
  • MDPI.
  • National Institutes of Health. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
  • National Institutes of Health.
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A Comparative Guide to the Therapeutic Potential of the Aminopyrazole Scaffold: A Case Study of 1-Ethyl-3-methyl-1H-pyrazol-5-amine and Clinically Relevant Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the aminopyrazole scaffold, with a focus on the representative molecule 1-ethyl-3-methyl-1H-pyrazol-5-amine , and its clinically significant analogs. Due to a notable lack of specific peer-reviewed studies on this compound, this guide will leverage the extensive research on the broader aminopyrazole class to provide a comprehensive analysis of its therapeutic potential. By examining the structure-activity relationships and experimental data of well-documented pyrazole derivatives, we aim to offer valuable insights for researchers engaged in drug discovery and development.

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and anti-obesity effects.[1][2] The position of the amino group on the pyrazole ring significantly influences the compound's biological activity, making aminopyrazoles a particularly interesting class for further investigation.[2]

Comparative Analysis of Key Pyrazole-Based Therapeutics

To illustrate the diverse applications of the pyrazole core, this guide will compare three well-characterized drugs that have reached clinical use or advanced clinical trials: Celecoxib, Rimonabant, and AT7519. While not direct comparisons with this compound, their distinct mechanisms of action and therapeutic applications highlight the remarkable versatility of the pyrazole scaffold.

Compound Therapeutic Area Mechanism of Action Key Experimental Findings Clinical Status
Celecoxib Anti-inflammatory, AnalgesicSelective COX-2 inhibitorReduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][4][5]Approved for use[6]
Rimonabant Anti-obesity, Smoking CessationSelective CB1 receptor antagonist/inverse agonistDemonstrated efficacy in weight loss and smoking cessation but was withdrawn due to psychiatric side effects.[7][8]Withdrawn from the market[7]
AT7519 OncologyPan-cyclin-dependent kinase (CDK) inhibitorShows anti-cancer activity in various cell lines and xenograft models by inducing apoptosis.[9][10][11]Investigated in Phase I and II clinical trials[12][13]

Deep Dive into Mechanism of Action

Celecoxib: Selective COX-2 Inhibition for Inflammation Control

Celecoxib's efficacy stems from its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is primarily responsible for prostaglandin synthesis at sites of inflammation.[3][5] This selectivity spares the COX-1 enzyme, which plays a protective role in the gastrointestinal tract, thereby reducing the risk of ulcers and bleeding associated with non-selective NSAIDs.[6]

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Mechanism of action of Celecoxib.

Rimonabant: Targeting the Endocannabinoid System for Metabolic Regulation

Rimonabant functions as an inverse agonist of the cannabinoid CB1 receptor, which is primarily located in the central nervous system and peripheral tissues involved in metabolism.[7][8] By blocking the CB1 receptor, Rimonabant was designed to reduce appetite and improve metabolic parameters.[14][15] However, the widespread expression of CB1 receptors in the brain also led to significant psychiatric side effects, including depression and anxiety, ultimately leading to its withdrawal from the market.[7]

Rimonabant_Mechanism Endocannabinoids Endocannabinoids CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Appetite_Signaling Increased Appetite & Metabolic Effects CB1_Receptor->Appetite_Signaling Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks

Caption: Mechanism of action of Rimonabant.

AT7519: A Multi-pronged Attack on Cancer Cell Proliferation

AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, and CDK9.[10] CDKs are key regulators of the cell cycle and transcription. By inhibiting these kinases, AT7519 disrupts cell cycle progression and induces apoptosis in cancer cells.[11] Its broad activity profile makes it a promising candidate for the treatment of various hematological malignancies and solid tumors.[12]

AT7519_Mechanism CDKs CDK1, 2, 4, 6, 9 Cell_Cycle Cell Cycle Progression CDKs->Cell_Cycle Transcription Transcription CDKs->Transcription Apoptosis Apoptosis AT7519 AT7519 AT7519->CDKs Inhibits AT7519->Apoptosis Induces

Caption: Mechanism of action of AT7519.

Experimental Protocol: General Synthesis of 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles is often achieved through the condensation of β-ketonitriles with hydrazines.[16][17] This versatile method allows for the introduction of various substituents on both the pyrazole ring and the amino group.

Workflow for the Synthesis of 5-Aminopyrazoles

Aminopyrazole_Synthesis Start β-Ketonitrile + Hydrazine Reaction Condensation Reaction (e.g., Reflux in Ethanol) Start->Reaction Cyclization Intramolecular Cyclization Reaction->Cyclization Product 5-Aminopyrazole Cyclization->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the lifecycle of a compound extends far beyond the final data point. Responsible stewardship, culminating in safe and compliant disposal, is a non-negotiable cornerstone of scientific excellence. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of 1-ethyl-3-methyl-1H-pyrazol-5-amine (CAS No. 3524-33-2). The procedures herein are synthesized from an analysis of its known and inferred hazards, rooted in the best practices of chemical safety and environmental protection.

Part 1: Hazard Assessment and Risk Profile

A thorough understanding of a compound's potential hazards is the mandatory first step in defining a safe disposal pathway. While a specific, detailed Safety Data Sheet (SDS) for this compound may be limited, a robust risk assessment can be constructed by analyzing its structural motifs—the pyrazole ring and the amine functional group—and data from closely related analogs.

The pyrazole core is a pharmacologically significant scaffold found in numerous bioactive molecules.[1] The amine group, particularly in aromatic and heterocyclic systems, can impart toxicological and corrosive properties.[2][3] Structurally similar pyrazole amines are known to cause skin, eye, and respiratory irritation, with some exhibiting acute toxicity if swallowed or absorbed through the skin.[2][4][5][6] Therefore, a conservative approach is warranted, treating this compound as a hazardous substance.

Table 1: Hazard Profile of Analogous Pyrazole Compounds

Compound NameKey Hazards IdentifiedSource
[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amineHarmful if swallowed; Causes severe skin burns and eye damage.[2]Safety Data Sheet
1,3-Dimethyl-1H-pyrazol-5-amineCauses eye, skin, and respiratory tract irritation; May be harmful if swallowed or inhaled.[4]Safety Data Sheet
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateCauses skin irritation; Causes serious eye irritation; May cause respiratory irritation.[7]Safety Data Sheet
5-Amino-3-methyl-1-phenylpyrazoleHarmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[6]ECHA C&L Inventory

Given this data, it is imperative to handle this compound and its waste with the assumption that it is, at a minimum, a significant irritant and potentially corrosive and toxic. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or discharged into the sanitary sewer system.[8][9]

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the neat compound or its waste, the establishment of a controlled environment and the use of appropriate PPE are critical to mitigate exposure risks.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[10]Protects against splashes and potential contact with aerosols, preventing serious eye irritation or damage.[2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[10]Prevents direct skin contact, which can cause irritation or burns and potential systemic absorption.[2][4]
Body Protection Standard laboratory coat.[10]Protects skin and personal clothing from contamination.
Respiratory Protection Work in a certified chemical fume hood.Minimizes the inhalation of potentially harmful vapors or particulates, especially when handling powders or creating solutions.[2]

Part 3: Step-by-Step Disposal Protocol

The proper disposal of this compound must follow a systematic process of segregation, containment, and labeling in adherence with institutional and national hazardous waste regulations, such as those set by the EPA under the Resource Conservation and Recovery Act (RCRA).[11]

Experimental Protocol: Waste Segregation and Containment
  • Waste Identification and Classification :

    • Identify all waste streams containing this compound. This includes:

      • Unused or expired neat compound.

      • Solutions containing the compound.

      • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, absorbent paper).

      • Rinsate from cleaning contaminated glassware (the first rinse must be collected as hazardous waste).[8]

    • Classify this waste as Non-Halogenated Organic Waste . Do not mix with halogenated solvent waste.[8]

  • Container Selection :

    • Solid Waste : Collect contaminated solids in a designated, durable, leak-proof container with a secure lid. A polyethylene pail or a properly labeled bag inside a rigid container is appropriate.[8]

    • Liquid Waste : Collect liquid waste in a chemically compatible, shatter-resistant container with a tight-fitting screw cap.[8][12] Borosilicate glass or polyethylene containers are suitable.

    • Neat Compound : Whenever possible, dispose of the unused compound in its original manufacturer's container.[13]

  • Container Management :

    • Keep all waste containers securely closed at all times, except when actively adding waste.[13] This prevents the release of vapors and reduces the risk of spills.

    • Place liquid waste containers in a secondary containment bin capable of holding 110% of the volume of the largest container.[13]

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.[8][14]

  • Hazardous Waste Labeling :

    • Label the waste container the moment the first gram or milliliter of waste is added.[13]

    • The label must include the following information:

      • The words "Hazardous Waste ".[8][13]

      • Full Chemical Contents : List all chemical constituents by their full name (e.g., "this compound," "Methanol"). Do not use abbreviations or chemical formulas. Provide the percentage composition, which must total 100%.[13]

      • Hazard Identification : Clearly indicate the associated hazards (e.g., "Irritant," "Corrosive," "Toxic").[13]

      • Generator Information : Include the name of the principal investigator, laboratory location (building and room number), and a contact number.[13]

  • Storage :

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

    • The SAA must be under the direct control of laboratory personnel and located at or near the point of generation.[13]

Part 4: Spill and Decontamination Procedures

Accidental releases must be managed promptly and safely.

  • Small Spills :

    • Ensure appropriate PPE is worn.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate all personnel from the immediate area.

    • If safe to do so, close the fume hood sash and shut down any potential ignition sources.

    • Notify your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[2]

    • Prevent access to the contaminated area.[2]

Part 5: Arranging Final Disposal

The ultimate disposal of hazardous waste must be handled by certified professionals.

  • Request a Pickup : Once a waste container is full or approaches its storage time limit, submit a chemical waste collection request through your institution's designated EHS system.[13]

  • Prepare for Collection : Ensure all containers are sealed, clean on the outside, and accurately labeled. Move them to the designated pickup location as required by your facility's procedures.[13]

  • Documentation : Maintain a record of all disposed chemical waste as required by your institution and regulatory agencies.

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are actively participating in a culture of safety that protects yourself, your colleagues, and our shared environment.

Part 6: Visualization of Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G start Start: Waste Generated identify 1. Identify Waste Type (Neat, Solution, Solid) start->identify assess 2. Assess Hazards (Irritant, Corrosive, Toxic) identify->assess ppe 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe spill_check Spill Occurred? ppe->spill_check spill_protocol Follow Spill Response Protocol spill_check->spill_protocol Yes segregate 4. Segregate Waste (Non-Halogenated Organic) spill_check->segregate No spill_protocol->segregate contain 5. Select & Label Container (Compatible, Secure, Detailed Label) segregate->contain store 6. Store in SAA (Closed, Secondary Containment) contain->store pickup 7. Arrange EHS Pickup store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

  • Benchchem. Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. A Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
  • ChemicalBook. This compound - Safety Data Sheet.
  • Apollo Scientific. [1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine - SAFETY DATA SHEET.
  • Cole-Parmer. Material Safety Data Sheet - Pyrazole, 98%.
  • Fisher Scientific. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate - SAFETY DATA SHEET.
  • Sigma-Aldrich. 3-Methyl-1-phenyl-2-pyrazoline-5-one - SAFETY DATA SHEET.
  • Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
  • Molekula. 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet.
  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
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  • Fisher Scientific. 3-Amino-1-methyl-1H-pyrazole - SAFETY DATA SHEET.
  • Sigma-Aldrich. 1h-pyrazol-5-amine.
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  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • McGill University. Chemical waste | Hazardous Waste Management.
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A Senior Application Scientist's Guide to Handling 1-ethyl-3-methyl-1H-pyrazol-5-amine: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide for the safe handling of 1-ethyl-3-methyl-1H-pyrazol-5-amine (CAS No. 3524-33-2). In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a procedural and logistical framework built on established safety principles for handling pyrazole derivatives. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Immediate Safety Assessment: Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. While a specific, comprehensive toxicological profile for this compound may be limited, data from structurally similar pyrazole compounds allow us to establish a robust safety protocol. The primary hazards associated with this class of chemicals involve dermal, ocular, and respiratory exposure.[1][2][3][4][5]

Based on analogous compounds, this compound should be treated as a substance that is:

  • Irritating to the skin and eyes. [3][4][5][6]

  • Potentially harmful if swallowed or inhaled. [3][7][8]

  • Capable of causing respiratory tract irritation. [3][4][5]

Therefore, all handling procedures must be designed to rigorously prevent direct contact and aerosol generation.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step but your primary barrier against exposure. Each component is chosen to counteract a specific hazard identified in our initial assessment. All PPE should be inspected for integrity before each use.[1]

Protection Area Required PPE Standard/Specification Rationale for Use
Eye & Face Chemical Safety GogglesMust meet EN166 (EU) or ANSI Z87.1 (US) standards.Protects against potential splashes and airborne particles. Standard safety glasses are insufficient.
Face ShieldTo be worn over goggles during procedures with a high risk of splashing (e.g., transferring large volumes).Provides a secondary barrier protecting the entire face from direct splashes.
Hand Nitrile or Neoprene GlovesEnsure gloves are rated for chemical resistance.Prevents direct skin contact. Pyrazole derivatives can cause skin irritation.[3][4] Double-gloving is recommended when handling concentrated amounts.
Body Fully-Buttoned Laboratory CoatStandard laboratory practice.Protects skin and personal clothing from minor spills and contamination.
Chemical-Resistant ApronRecommended when handling larger quantities or during splash-prone activities.Offers an additional layer of impervious protection over the lab coat.
Respiratory N/A (under normal conditions)N/AWork must be conducted in a certified chemical fume hood to prevent inhalation exposure.[8]
NIOSH-approved RespiratorAir-purifying respirator with an organic vapor cartridge and a particulate pre-filter (e.g., N95).Required only if engineering controls fail or if handling the solid outside of a fume hood where dust/aerosols may be generated.[2][3]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes risk at every stage of the experimental process. The following protocol is designed to be a self-validating system for safety.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification is Current prep2 Assemble All Materials (Chemical, Glassware, etc.) prep1->prep2 prep3 Don Full, Inspected PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Carefully Weigh/Measure Compound to Minimize Dust prep3->handle1 Begin Work handle2 Perform Experimental Steps (e.g., Dissolving, Reaction) handle1->handle2 handle3 Securely Close Primary Container After Use handle2->handle3 clean1 Decontaminate Glassware and Work Surfaces handle3->clean1 Conclude Experiment clean2 Segregate Waste into Labeled Hazardous Waste Container clean1->clean2 clean3 Remove Outer Gloves (if double-gloved) Before Exiting Fume Hood clean2->clean3 clean4 Remove Remaining PPE in Designated Area clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for handling this compound.

Procedural Steps:
  • Preparation and Engineering Controls :

    • Verify that the chemical fume hood has been certified within the last year.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[3]

    • Place a chemical spill kit nearby before you begin work.

    • Assemble all necessary equipment and reagents inside the fume hood to minimize traffic in and out of the workspace.

  • Handling the Compound :

    • All manipulations of this compound, both solid and in solution, must occur within the fume hood.[8]

    • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the primary container tightly sealed when not in use.[3][9]

  • Emergency Procedures :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact : Remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

    • Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]

Disposal and Decontamination Plan

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Waste Segregation : All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste : Unused or waste quantities of the chemical and its solutions must be disposed of as hazardous chemical waste. Do not discharge into drains or the environment.[9] Follow all local, state, and federal environmental regulations for disposal.[8]

By integrating these protocols into your daily laboratory operations, you establish a robust framework that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
  • Cole-Parmer. Material Safety Data Sheet - Pyrazole, 98%.
  • Angene Chemical. (2024). 1-Ethyl-1H-pyrazol-5-amine - Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.